Product packaging for 4-Bromo-3-methylbenzamide(Cat. No.:CAS No. 170229-98-8)

4-Bromo-3-methylbenzamide

Cat. No.: B061047
CAS No.: 170229-98-8
M. Wt: 214.06 g/mol
InChI Key: ZPFPOZMNEKPBIF-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzamide is a high-purity benzamide derivative that serves as a critical synthetic intermediate and valuable building block in advanced organic and medicinal chemistry research. Its structure incorporates both a bromo substituent, which provides a versatile handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, and a methyl group, which can influence the compound's electronic properties and metabolic stability. The primary amide functionality is a key pharmacophore found in numerous bioactive molecules, making this compound an essential precursor in the design and synthesis of potential pharmaceutical agents, including kinase inhibitors and receptor modulators. Researchers utilize this compound to develop novel compound libraries, investigate structure-activity relationships (SAR), and create more complex molecular architectures for applications in drug discovery and materials science. This product is intended for research purposes in controlled laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO B061047 4-Bromo-3-methylbenzamide CAS No. 170229-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methylbenzamide
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InChI

InChI=1S/C8H8BrNO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFPOZMNEKPBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427306
Record name 4-bromo-3-methylbenzamide
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Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170229-98-8
Record name 4-Bromo-3-methylbenzamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-3-methylbenzamide
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Record name Benzamide, 4-bromo-3-methyl
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Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-3-methylbenzamide: Properties, Synthesis, and Applications

This compound is a substituted aromatic amide that serves as a crucial intermediate in the landscape of organic synthesis. Its unique trifunctional structure—comprising a benzene ring, a bromine atom, a methyl group, and a primary amide—offers a versatile platform for constructing complex molecular architectures. The strategic placement of the bromo and methyl substituents on the phenyl ring creates specific electronic and steric properties, making it a valuable precursor in the development of targeted molecules, particularly within the pharmaceutical and agrochemical sectors. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, spectroscopic characterization, and a discussion of its applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. This compound is a solid at room temperature, typically appearing as a white or off-white crystalline powder. Its key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 170229-98-8[1][2]
Molecular Formula C₈H₈BrNO[1]
Molecular Weight 214.06 g/mol [1]
IUPAC Name This compound[3]
Appearance White crystals or powder
Melting Point 177 - 182 °C
SMILES CC1=C(C=CC(=C1)C(=O)N)Br[1][3]
InChI Key ZPFPOZMNEKPBIF-UHFFFAOYSA-N[1][3]

Synthesis of this compound

The synthesis of this compound is most reliably achieved from its corresponding carboxylic acid, 4-bromo-3-methylbenzoic acid. This two-step process involves the activation of the carboxylic acid to an acid chloride, followed by amidation. This common and high-yielding transformation is a cornerstone of medicinal chemistry.

Causality in Experimental Design:

The conversion of the carboxylic acid to the more reactive acyl chloride is critical. Thionyl chloride (SOCl₂) is an excellent choice for this step because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying purification. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction via the formation of a Vilsmeier intermediate, which is a more potent acylating agent. The subsequent reaction with an ammonia source (e.g., aqueous ammonium hydroxide) is a classic nucleophilic acyl substitution. The high reactivity of the acyl chloride ensures that the reaction proceeds rapidly, even at low temperatures, to form the stable primary amide.

Experimental Protocol: Two-Step Synthesis from 4-Bromo-3-methylbenzoic Acid

This protocol is based on well-established methods for benzamide synthesis.[4]

Step 1: Synthesis of 4-bromo-3-methylbenzoyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add 4-bromo-3-methylbenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the mixture to reflux (approx. 75-80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 4-bromo-3-methylbenzoyl chloride, an oily liquid or low-melting solid, is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Cool the flask containing the crude 4-bromo-3-methylbenzoyl chloride in an ice bath (0 °C).

  • Slowly and carefully add concentrated aqueous ammonium hydroxide (NH₄OH, ~5-10 eq) dropwise with vigorous stirring. This reaction is highly exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water to remove any remaining salts.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A 4-Bromo-3-methylbenzoic Acid B 4-Bromo-3-methylbenzoyl Chloride A->B Reflux, 1-2h C This compound B->C 0 °C to RT reagent1 SOCl₂ (Thionyl Chloride) cat. DMF reagent1->A reagent2 Conc. NH₄OH reagent2->B

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

  • Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, they will form a complex splitting pattern. We expect a singlet (or narrowly split doublet) for the proton at C5 (between the amide and methyl groups), a doublet for the proton at C2 (adjacent to the methyl group), and a doublet of doublets for the proton at C6 (adjacent to the bromine).

  • Amide Protons (2H): The two protons of the primary amide (-CONH₂) will typically appear as two broad singlets further downfield (δ 5.5-8.5 ppm), depending on the solvent and concentration, due to quadrupole broadening and hydrogen bonding.

  • Methyl Protons (3H): The three protons of the methyl group (-CH₃) will appear as a sharp singlet in the upfield region (δ 2.3-2.5 ppm).

¹³C NMR (Carbon NMR) Spectroscopy

The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

  • Carbonyl Carbon (1C): The amide carbonyl carbon (C=O) will be the most downfield signal, typically in the range of δ 165-170 ppm.[7]

  • Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons. The carbon bearing the bromine (C-Br) will be shifted upfield relative to benzene (around δ 120-125 ppm), while the carbon attached to the carbonyl group (C-CO) will be downfield (around δ 135-140 ppm). The remaining four carbons will appear between δ 125-140 ppm.

  • Methyl Carbon (1C): The methyl carbon (-CH₃) will appear as a sharp signal in the far upfield region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[3]

  • N-H Stretch: Two distinct bands will be observed for the primary amide N-H stretching in the region of 3100-3500 cm⁻¹. The asymmetric stretch appears at a higher frequency than the symmetric stretch.

  • C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

  • C=O Stretch (Amide I band): A strong, sharp absorption will be present around 1650-1680 cm⁻¹, characteristic of the amide carbonyl group.

  • N-H Bend (Amide II band): A significant band will appear around 1600-1640 cm⁻¹, resulting from the N-H bending vibration.

  • C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-650 cm⁻¹, can be attributed to the C-Br bond.

Table 2: Predicted and Characteristic Spectroscopic Data

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Aromatic H'sδ 7.0 - 8.0 ppm
Amide (NH₂)δ 5.5 - 8.5 ppm (broad)
Methyl (CH₃)δ 2.3 - 2.5 ppm
¹³C NMR Carbonyl (C=O)δ 165 - 170 ppm
Aromatic C'sδ 120 - 140 ppm
Methyl (CH₃)δ 20 - 25 ppm
IR N-H Stretch3100 - 3500 cm⁻¹ (two bands)
C=O Stretch1650 - 1680 cm⁻¹ (strong)
N-H Bend1600 - 1640 cm⁻¹

Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its three key functional regions: the aromatic ring, the bromine substituent, and the amide group.

Key Reaction Pathways:
  • Suzuki and other Cross-Coupling Reactions: The aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions. It can be readily coupled with various boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or other organometallic reagents to introduce new carbon-carbon or carbon-heteroatom bonds at the C4 position. This is a primary strategy for molecular elaboration in drug discovery.[4]

  • Amide N-Alkylation/Arylation: The amide nitrogen can be deprotonated with a suitable base and subsequently alkylated or arylated to form secondary or tertiary amides.

  • Hofmann Rearrangement: The primary amide can undergo Hofmann rearrangement to yield the corresponding aniline (4-bromo-3-methylaniline), providing a route to a different class of intermediates.

  • Dehydration to Nitrile: Under strong dehydrating conditions, the primary amide can be converted back to the corresponding nitrile (4-bromo-3-methylbenzonitrile).

Reactivity cluster_coupling C4 Position (Aryl Bromide) cluster_amide Amide Group start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd Catalyst buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd Catalyst alkylation N-Alkylation (Base, R-X) start->alkylation 1. Base 2. R-X hofmann Hofmann Rearrangement start->hofmann Br₂/NaOH product1 product1 suzuki->product1 4-Aryl-3-methylbenzamide product2 product2 buchwald->product2 4-Amino-3-methylbenzamide Derivatives product3 product3 alkylation->product3 N-Substituted Amides product4 product4 hofmann->product4 4-Bromo-3-methylaniline

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry:

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The this compound scaffold is particularly valuable as it allows for precise modification and exploration of the structure-activity relationship (SAR).

  • Enzyme Inhibitors: As a bioisostere for a carboxylic acid, the amide group can form critical hydrogen bonds with enzyme active sites. The aryl bromide allows for the molecule to be extended into hydrophobic pockets or other binding domains via cross-coupling, making this intermediate a key starting point for developing inhibitors for targets like kinases and proteases.

  • Antibacterial Agents: A recent study detailed the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its subsequent arylated derivatives via Suzuki coupling.[4] These compounds were investigated for their antibacterial activities against extensively drug-resistant (XDR) S. Typhi, highlighting the direct application of this core structure in addressing antibiotic resistance.[4]

  • Receptor Antagonists: The ability to build out complex structures from the aryl bromide position makes this compound a useful starting point for synthesizing antagonists for various cell surface receptors. For example, related fluoro-substituted bromobenzamides are key intermediates in the synthesis of androgen receptor antagonists like Enzalutamide.[8]

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[9] However, as a matter of good laboratory practice, it should be handled with care. Precursors and related compounds, such as 4-bromo-N-methylbenzamide, are classified as harmful if swallowed (H302).[10]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically versatile and valuable building block for chemical research and development. Its well-defined physicochemical properties, straightforward synthesis, and multi-faceted reactivity make it an important intermediate. The ability to leverage the aryl bromide for cross-coupling reactions while retaining the hydrogen-bonding capabilities of the primary amide group provides a powerful strategic advantage in the design and synthesis of novel, high-value molecules for the pharmaceutical and materials science industries.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020869, this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis.
  • SpectraBase. (n.d.). This compound.
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  • Royal Society of Chemistry. (n.d.). Supplementary Information.
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  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
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An In-depth Technical Guide to 4-Bromo-3-methylbenzamide (CAS: 170229-98-8)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Utility of a Substituted Benzamide Scaffold

In the landscape of medicinal chemistry and materials science, the substituted benzene ring serves as a foundational scaffold. Its rigid structure and modifiable positions allow for the precise tuning of steric and electronic properties, making it an invaluable starting point for rational drug design and the synthesis of novel organic materials. 4-Bromo-3-methylbenzamide is a prime example of such a versatile building block. The strategic placement of the bromine atom, a reactive handle for cross-coupling reactions, and the methyl and amide groups, which influence solubility and hydrogen bonding potential, makes this compound a molecule of significant interest. This guide provides an in-depth examination of its synthesis, characterization, and potential applications, grounded in established chemical principles and experimental insights.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic organic compound characterized by a benzamide core structure with bromo and methyl substituents.[1] Its unique substitution pattern provides a platform for further chemical modification.

Structural and Molecular Information
  • IUPAC Name: this compound[2][3]

  • CAS Number: 170229-98-8[2][4][5][6]

  • Molecular Formula: C₈H₈BrNO[2][3][5]

  • Canonical SMILES: CC1=C(C=CC(=C1)C(=O)N)Br[3][4][5]

  • InChI Key: ZPFPOZMNEKPBIF-UHFFFAOYSA-N[2][3][5]

Physicochemical Data

The physical properties of a compound are critical for determining appropriate solvents, reaction conditions, and purification methods. The data below represents typical specifications.

PropertyValueSource(s)
Molecular Weight 214.06 g/mol [2][6][7]
Appearance White to off-white crystals or powder[3]
Purity Typically ≥97-99%[3][7][8]
Density ~1.522 g/cm³ (predicted)[7]
Melting Point Not consistently reported; requires experimental verification.

Synthesis Pathway and Experimental Protocol

The most logical and common route to this compound is a two-step process starting from 4-bromo-3-methylbenzoic acid. This precursor is a valuable intermediate in its own right, often used in the synthesis of pharmaceuticals and agrochemicals.[9] The overall strategy involves the activation of the carboxylic acid, followed by nucleophilic attack by an ammonia source.

Conceptual Synthesis Workflow

The conversion of a carboxylic acid to a primary amide necessitates the activation of the carboxyl group to make it a better electrophile. Direct reaction with ammonia is generally ineffective as it leads to a simple acid-base reaction, forming the highly unreactive ammonium carboxylate salt.[10][11] A robust method involves converting the carboxylic acid to a more reactive acyl chloride intermediate.

Synthesis_Workflow Precursor 4-Bromo-3-methylbenzoic Acid Intermediate 4-Bromo-3-methylbenzoyl Chloride Precursor->Intermediate  Step 1: Acyl Chloride  Formation (Activation) Reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Reagent1->Intermediate Product This compound Intermediate->Product  Step 2: Amination  (Nucleophilic Acyl Substitution) Reagent2 Conc. Ammonia (NH₃) Reagent2->Product

Caption: Synthesis workflow from carboxylic acid to primary amide.

Step-by-Step Synthesis Protocol

This protocol details the conversion of 4-bromo-3-methylbenzoic acid to this compound via an acyl chloride intermediate.

PART A: Synthesis of 4-Bromo-3-methylbenzoyl Chloride (Intermediate)

  • System Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-bromo-3-methylbenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or toluene as the solvent.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq) to the flask at room temperature. Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress can be monitored by observing the cessation of gas evolution.

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-3-methylbenzoyl chloride is typically used directly in the next step without further purification.

PART B: Synthesis of this compound (Final Product)

  • System Preparation: Cool the flask containing the crude acyl chloride in an ice-water bath.

  • Solvent Addition: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent like tetrahydrofuran (THF) or diethyl ether.

  • Reagent Addition: Add a concentrated aqueous solution of ammonia (NH₃) (a significant excess, e.g., 5-10 eq) dropwise to the stirred solution. Self-Validation: A vigorous exothermic reaction is expected, often producing a white precipitate (a mixture of the product and ammonium chloride).[12] The slow, dropwise addition at 0°C is crucial to control the reaction rate and prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching and Extraction: Quench the reaction by adding water. If a precipitate has formed, it can be collected by vacuum filtration. If the product is soluble, transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl (to remove any remaining ammonia), saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Structural Verification and Characterization

Confirming the identity and purity of the final product is a non-negotiable step in synthesis. A combination of spectroscopic methods is employed for this purpose.

Spectroscopic Analysis Workflow

Analysis_Workflow cluster_methods Spectroscopic Methods cluster_info Information Obtained NMR NMR Spectroscopy (¹H, ¹³C) Structure Proton Environment & Carbon Skeleton NMR->Structure IR FTIR Spectroscopy Functional_Groups Key Functional Groups (C=O, N-H) IR->Functional_Groups MS Mass Spectrometry Mass Molecular Weight & Isotopic Pattern (Br) MS->Mass Confirmation Structural Confirmation & Purity Assessment Structure->Confirmation Data Synthesis Functional_Groups->Confirmation Data Synthesis Mass->Confirmation Data Synthesis Product Purified Product: This compound Product->NMR Analysis Product->IR Analysis Product->MS Analysis

Caption: Multi-technique workflow for structural elucidation.

Expected Spectral Data
  • ¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to the different types of protons. The chemical shifts (δ) are predicted relative to TMS (tetramethylsilane).

Proton TypePredicted δ (ppm)MultiplicityIntegration
Aromatic-H (position 2) ~7.8-8.0Doublet (d)1H
Aromatic-H (position 5) ~7.6-7.7Doublet (d)1H
Aromatic-H (position 6) ~7.3-7.4Doublet of Doublets (dd)1H
Amide-H (NH₂) ~5.5-7.5 (broad)Broad Singlet (br s)2H
Methyl-H (CH₃) ~2.4-2.5Singlet (s)3H
  • ¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton. Key expected shifts include the carbonyl carbon (C=O) around 165-170 ppm, aromatic carbons between 120-140 ppm, and the methyl carbon around 20 ppm.

  • FTIR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is excellent for identifying functional groups.

    • N-H Stretch: Two distinct peaks (symmetric and asymmetric) in the range of 3100-3500 cm⁻¹.

    • C=O Stretch (Amide I band): A strong, sharp absorption around 1650-1680 cm⁻¹.

    • C-Br Stretch: A peak in the fingerprint region, typically 500-650 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight. A key feature will be the characteristic isotopic pattern of bromine. There will be two major peaks for the molecular ion [M]⁺ and [M+2]⁺ with an almost 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Applications in Research and Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

  • Medicinal Chemistry: The benzamide moiety is a common feature in many approved drugs. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. This makes the compound an ideal starting point for building libraries of potential drug candidates. For instance, related benzamide derivatives have been investigated as inhibitors of fibroblast growth factor receptor-1 (FGFR1) for applications in non-small cell lung cancer.[14]

  • Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on the synthesis of novel organic molecules. This compound can serve as a precursor in the creation of advanced crop protection agents.[9]

  • Materials Science: The rigid aromatic core and hydrogen-bonding capabilities of the amide group can be exploited in the design of organic semiconductors, liquid crystals, and polymers with specific thermal or electronic properties.

Safety, Handling, and Storage

Proper handling of all chemicals is paramount in a research environment. The following information is synthesized from available Safety Data Sheets (SDS).[15][16][17]

  • Hazard Identification: May cause skin and serious eye irritation. May be harmful if swallowed. It is also noted as potentially harmful to aquatic life with long-lasting effects.[15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid inhaling dust.

  • Handling:

    • Avoid all personal contact, including inhalation.[18]

    • Wash hands thoroughly after handling.[15][17]

    • Keep away from ignition sources.[18]

  • Storage:

    • Keep container tightly closed in a dry, cool, and well-ventilated place.[15]

    • Store away from strong oxidizing agents, acids, and bases.[15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

References

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  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023-01-22) [online] Chemistry LibreTexts.
  • Making Amides from Carboxylic Acids. (2023-01-22) [online] Chemistry LibreTexts.
  • A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. (2025-08-06) [online] Synfacts.
  • Lee, B.S. et al. (1995) A Facile One-Pot Transformation of Carboxylic Acids to Amides.
  • Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. (Summer 2004) [online] Chemistry 3719L – Lab Session 6.
  • This compound | C8H8BrNO | CID 7020869. [online] PubChem.
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  • This compound | CAS 170229-98-8. [online] Chemical-Suppliers.com.
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An In-Depth Technical Guide to the Physical Properties of 4-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-3-methylbenzamide is a halogenated aromatic amide, a class of compounds frequently utilized as key intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of the bromo, methyl, and benzamide functionalities on the benzene ring imparts specific physicochemical characteristics that are critical for its reactivity, formulation, and biological activity in downstream applications. Understanding and verifying its physical properties is a foundational requirement for any research, development, or quality control program.

This guide provides a comprehensive overview of the core physical properties of this compound. It moves beyond a simple recitation of data, offering field-proven, validated protocols for the experimental determination of these properties. The methodologies described herein are designed to ensure scientific integrity, providing a self-validating framework for researchers, scientists, and drug development professionals.

Compound Identification and Core Properties

A precise identification of the compound is the first step in any rigorous scientific analysis.

IdentifierValueSource(s)
Chemical Name This compound[1]
CAS Number 170229-98-8[1][2][3]
Molecular Formula C₈H₈BrNO[1][2][3]
Molecular Weight 214.06 g/mol [1][4]
Appearance White to off-white crystalline solid[5][6]
Melting Point 177 - 182 °C[4]

Structure of this compound

Caption: IUPAC numbering of this compound.

Melting Point Determination: A Criterion for Purity

The melting point is one of the most critical physical properties, serving as a primary indicator of a compound's identity and purity. A sharp melting range (typically within 1-2°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.

Reported Value: 177 - 182 °C[4]

Expert Insight: The Rationale Behind the Method

The choice of a capillary-based melting point apparatus, such as a Mel-Temp or DigiMelt, is standard practice for its efficiency and small sample requirement.[7] The key to an accurate determination lies not just in the final measurement, but in the controlled rate of heating. A rapid initial scan is permissible to find an approximate range, but the definitive measurement must be performed with a slow ramp rate (1-2 °C/minute) starting approximately 15-20 °C below the expected melting point.[7][8] This ensures the system is in thermal equilibrium, allowing for a precise observation of the onset of melting (the first appearance of liquid) and the completion of the phase transition.

Validated Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. Moisture can act as an impurity.[8]

    • Invert a capillary tube (one end sealed) and press the open end into the powder.[8]

    • Tap the sealed end gently on a hard surface to compact the sample. For efficient packing, drop the tube, sealed-end down, through a long, narrow glass tube onto the benchtop.[8]

    • The final packed sample height should be 2-3 mm. A larger sample size can lead to an artificially broad melting range.[8]

  • Apparatus Setup and Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[8]

    • Set the starting temperature to ~160 °C.

    • Set the heating ramp rate to a slow 2 °C per minute to ensure accuracy.[7]

    • Observe the sample through the magnified viewfinder.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating and record the temperature at which the last solid crystal melts (T₂).

    • The melting range is reported as T₁ - T₂.

  • System Validation (Mixed Melting Point):

    • To confirm the identity of the substance, a mixed melting point test should be performed.[7]

    • Thoroughly mix an approximately 50:50 ratio of the sample with an authentic, certified standard of this compound.

    • Determine the melting point of the mixture using the same protocol. If the sample is identical to the standard, the melting point will be sharp and within the same range. If it is an impurity, the melting point will be significantly depressed and broadened.[7]

Caption: Workflow for accurate melting point determination.

Solubility Profile

The solubility of a compound is fundamental to its application in synthesis (reaction media), purification (recrystallization), and pharmacology (formulation and bioavailability). A qualitative assessment across a range of solvents provides a practical polarity profile.

Expected Profile: Based on its structure—a moderately polar amide group, a nonpolar aromatic ring, and a halogen—this compound is expected to have low solubility in water, moderate solubility in polar aprotic solvents, and higher solubility in some polar protic solvents.

Expert Insight: Interpreting Solubility

The principle of "like dissolves like" is the guiding causality here. Water is highly polar and forms strong hydrogen bonds, which the largely nonpolar aromatic backbone of the molecule cannot disrupt effectively. Solvents like DMSO or DMF are polar aprotic and can solvate the amide group well, leading to better solubility. Alcohols like ethanol or methanol can act as both hydrogen bond donors and acceptors, often providing good solubility for such moderately polar compounds.

Validated Experimental Protocol: Qualitative Solubility Test
  • Setup:

    • Label a series of small, clean test tubes with common laboratory solvents (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane).

    • Add approximately 10-20 mg of this compound to each tube.

  • Procedure:

    • To each tube, add the corresponding solvent dropwise, starting with ~0.5 mL.[9]

    • Agitate the mixture (e.g., by vortexing) for 1-2 minutes.[10]

    • Observe and record whether the solid dissolves completely.

    • If the solid does not dissolve, add another 0.5 mL of solvent and agitate again. Continue this process up to a total volume of ~3 mL.

    • If the compound has not dissolved after adding 3 mL, it can be classified as "insoluble" or "sparingly soluble" in that solvent at room temperature.[10]

  • Data Recording:

    • Soluble: Forms a clear, homogeneous solution.

    • Partially Soluble: Some solid dissolves, but not all.

    • Insoluble: No visible dissolution of the solid.

Caption: Decision workflow for qualitative solubility testing.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. For this compound, key techniques include Infrared (IR) Spectroscopy to identify functional groups and Nuclear Magnetic Resonance (NMR) Spectroscopy to elucidate the carbon-hydrogen framework.

4.1 Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for confirming the presence of key functional groups.

Known Data: FTIR spectra for this compound have been recorded, confirming its structural features.[1]

Expected Absorptions:

  • N-H Stretch: Two bands around 3350-3150 cm⁻¹ (primary amide).

  • C-H Stretch (Aromatic/Alkyl): Bands just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).

  • C=O Stretch (Amide I): A strong, sharp absorption around 1680-1650 cm⁻¹.

  • N-H Bend (Amide II): A notable band around 1640-1550 cm⁻¹.

  • C-Br Stretch: Typically found in the fingerprint region, < 1000 cm⁻¹.

Validated Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Expert Insight: The ATR technique is favored for solid samples due to its simplicity, speed, and minimal sample preparation.[11] It eliminates the need for grinding KBr pellets. The key to high-quality data is ensuring excellent, uniform contact between the solid sample and the ATR crystal (often diamond or germanium).[11][12]

  • Background Collection:

    • Ensure the ATR crystal surface is impeccably clean. Use a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to fully evaporate.[13]

    • With nothing on the crystal, collect a background spectrum. This measurement accounts for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument or crystal.[13]

  • Sample Analysis:

    • Place a small amount of the powdered this compound onto the center of the ATR crystal. Only a few milligrams are needed.[14]

    • Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring the sample is in intimate contact with the crystal surface.[12]

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the crystal surface after analysis to prevent cross-contamination.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons in a molecule.

Expected ¹H NMR Signals (in DMSO-d₆):

  • Amide Protons (-CONH₂): Two broad singlets, typically downfield (>7.5 ppm), due to hydrogen bonding and exchange.

  • Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (~7.0-8.0 ppm), exhibiting characteristic splitting patterns (doublets, singlets) based on their coupling with neighboring protons.

  • Methyl Protons (-CH₃): A sharp singlet around 2.3-2.5 ppm.

Validated Experimental Protocol: ¹H NMR Spectroscopy

Expert Insight: The choice of a deuterated solvent is critical. It must dissolve the analyte without contributing interfering proton signals.[15] DMSO-d₆ is an excellent choice for benzamides as it is a polar aprotic solvent that effectively dissolves the compound and shifts the amide proton signals downfield, often revealing their presence clearly. Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0.00 ppm.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v TMS.

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

    • Transfer the clear solution into a standard 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

    • Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve high homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient for a sample of this concentration.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of protons corresponding to each peak.

    • Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) to confirm the structure is consistent with this compound.[16]

References
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4-Bromo-3-methylbenzamide structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-3-methylbenzamide

Abstract

The unequivocal determination of a molecule's chemical structure is a foundational pillar of chemical research, particularly in the realms of medicinal chemistry and materials science. This compound (C₈H₈BrNO) is a substituted benzamide derivative whose specific substitution pattern dictates its chemical reactivity, physical properties, and potential biological activity. This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. We move beyond a simple recitation of methods to explain the underlying scientific rationale for each analytical choice, presenting a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of modern analytical techniques.

Introduction: The Imperative of Structural Integrity

In any scientific endeavor involving chemical entities, the precise knowledge of molecular structure is non-negotiable. For a compound like this compound, the specific arrangement of the bromo, methyl, and benzamide functionalities on the aromatic ring is critical. An isomeric misidentification could lead to drastically different outcomes in a synthesis, a biological assay, or a material's performance. The objective of this guide is to detail a logical and synergistic workflow, combining spectroscopic and crystallographic methods to confirm the identity and purity of this compound, ensuring that subsequent research is built upon a solid structural foundation.

The core of our approach is the principle of orthogonality; each technique provides a unique piece of the structural puzzle, and their collective agreement constitutes a robust validation.

Foundational Molecular Characteristics

Before delving into the analytical methodologies, it is essential to establish the basic molecular properties of the target compound.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₈H₈BrNO[1][2]
Molecular Weight 214.06 g/mol [1][2]
Monoisotopic Mass 212.97893 Da[1]
CAS Number 170229-98-8[1][2]

Below is a diagram of the this compound structure with atoms numbered for reference in the subsequent spectroscopic discussions.

Caption: 2D Structure of this compound.

A Multi-Pronged Analytical Strategy

The elucidation of the this compound structure is not reliant on a single technique but on the convergence of data from multiple orthogonal methods. This integrated approach ensures that the weaknesses of one technique are compensated for by the strengths of another.

workflow cluster_synthesis Synthesis & Purification cluster_crystallography Definitive Structure (Single Crystal) cluster_validation Final Validation start Synthesized Product MS Mass Spectrometry (Molecular Formula & Weight) start->MS IR Infrared Spectroscopy (Functional Groups) start->IR NMR NMR Spectroscopy (Connectivity & Environment) start->NMR Xray X-ray Crystallography (3D Atomic Arrangement) start->Xray If single crystal available end Validated Structure of This compound MS->end IR->end NMR->end Xray->end

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Checkpoint

Causality: Mass spectrometry serves as the initial and most crucial checkpoint for verifying the molecular weight and elemental formula. For a halogenated compound, MS provides a distinctive isotopic signature that is highly informative. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, creates a characteristic M+ and M+2 ion cluster, providing immediate evidence for the incorporation of a single bromine atom.

Experimental Protocol (Electron Ionization - EI):

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: A small volume (typically 1 µL) is injected into the GC-MS or directly infused into the MS source.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Expected Data & Interpretation:

m/z ValueIon IdentityKey Observation
213 [C₈H₈⁷⁹BrNO]⁺ (M⁺)The molecular ion peak corresponding to the ⁷⁹Br isotope.
215 [C₈H₈⁸¹BrNO]⁺ (M+2)The molecular ion peak corresponding to the ⁸¹Br isotope.
VariousFragment IonsFragmentation patterns can provide further structural clues (e.g., loss of NH₂, Br).

The most critical observation is the presence of two peaks at m/z 213 and 215 with an intensity ratio of approximately 1:1.[3] This immediately confirms the presence of one bromine atom and validates the molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement (e.g., 212.9789 Da).[1]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending), we can confirm the presence of the key amide and aromatic moieties in this compound.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Background Scan: An initial scan is run without the sample to record the background spectrum of the crystal (typically diamond) and air.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

  • Sample Scan: The IR spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3350 & ~3180N-H Symmetric & Asymmetric StretchPrimary Amide (-CONH₂)Confirms the presence of the primary amide group.
~3050Aromatic C-H StretchBenzene RingIndicates the aromatic system.
~2950Aliphatic C-H StretchMethyl Group (-CH₃)Confirms the presence of the methyl group.
~1660C=O Stretch (Amide I band)Amide CarbonylStrong absorption, characteristic of the amide carbonyl.
~1600 & ~1470C=C StretchBenzene RingConfirms the aromatic ring skeleton.
< 1000C-Br StretchAryl BromideIn the fingerprint region, confirms the C-Br bond.

The presence of the distinct N-H stretches and the strong Amide I band provides unequivocal evidence for the benzamide core.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Causality: NMR spectroscopy is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule in solution. ¹H NMR reveals the number and type of protons and their neighboring relationships, while ¹³C NMR provides information about the carbon framework. For this compound, NMR is essential to confirm the ortho, meta, and para relationships between the substituents on the aromatic ring.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Expected Data & Interpretation:

¹H NMR (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.65d1HH-5ortho to the bromine, deshielded.
~7.50d1HH-2ortho to the carbonyl group, deshielded.
~7.20dd1HH-6Coupled to both H-2 and H-5.
~6.0 (broad)s2H-NH₂Amide protons, often broad due to quadrupole effects and exchange.
~2.45s3H-CH₃Methyl protons, singlet as there are no adjacent protons.

¹³C NMR (126 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~168C=OAmide carbonyl carbon, highly deshielded.
~140C-3Aromatic carbon attached to the methyl group.
~134C-1Aromatic carbon attached to the amide group.
~132C-5Aromatic CH carbon.
~129C-6Aromatic CH carbon.
~127C-2Aromatic CH carbon.
~125C-4Aromatic carbon attached to bromine (signal often attenuated).
~23-CH₃Methyl carbon.

The specific splitting patterns (doublets and doublet of doublets) in the ¹H NMR spectrum are crucial for confirming the 1,3,4-substitution pattern.[6][7] 2D NMR experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) can be used to definitively assign each proton and carbon signal, providing an interlocking web of evidence for the proposed structure.

Single-Crystal X-ray Crystallography: The Unambiguous Proof

Causality: While spectroscopic methods provide compelling evidence for connectivity, they do not directly measure the three-dimensional arrangement of atoms. X-ray crystallography is the gold standard, providing a definitive and high-resolution map of atomic positions, bond lengths, and bond angles in the solid state.[4][8]

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled (e.g., to 100 K) to reduce thermal motion. It is then irradiated with a monochromatic X-ray beam while being rotated, and the diffraction pattern is recorded on a detector.[4]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is calculated, from which the atomic positions are determined (structure solution). These positions are then optimized to best fit the experimental data (structure refinement).

Expected Data & Interpretation: The output is a detailed 3D model of the molecule, confirming not only the connectivity but also providing precise measurements:

  • Bond Lengths: (e.g., C-Br, C=O, C-N)

  • Bond Angles: (e.g., angles within the aromatic ring)

  • Torsion Angles: Describing the conformation of the amide group relative to the ring.

  • Crystal Packing: Information on intermolecular interactions, such as hydrogen bonding between amide groups in the crystal lattice.

The resulting structure would definitively confirm the 4-bromo-3-methyl substitution pattern, leaving no ambiguity.[9][10]

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a clear illustration of the power of a modern, multi-technique analytical workflow. Mass spectrometry confirms the molecular formula and the presence of bromine. IR spectroscopy verifies the essential amide and aromatic functional groups. NMR spectroscopy meticulously maps the atomic connectivity and confirms the specific isomeric arrangement. Finally, X-ray crystallography provides the ultimate, unambiguous 3D structure. The consistency of the data across these orthogonal techniques provides a self-validating and trustworthy confirmation of the molecule's identity, a critical requirement for any subsequent scientific investigation.

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  • PubChem. (n.d.). 4-(4-Bromo-3-methylphenoxy)-2-methylbenzamide. National Center for Biotechnology Information.
  • NIST. (n.d.). Benzamide, 4-bromo-N-(1-naphthyl)-. NIST WebBook.
  • SpectraBase. (n.d.). 4-Bromo-3-methylbenzonitrile.
  • ChemBK. (n.d.). 4-Bromo-3-methylbenzoic acid.
  • SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid.
  • NIST. (n.d.). Benzamide, m-bromo-. NIST WebBook.
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  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
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  • ResearchGate. (n.d.). X-ray crystal structure of 4-bromo-3-hydroxybenzaldehyde 8c.
  • Ladd, M., & Palmer, R. (2013). Structure Determination by X-ray Crystallography. Springer.
  • ResearchGate. (n.d.). Crystal structure of 4-bromo-N′-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide methanol solvate.

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A Comprehensive Guide to the Synthesis of 4-Bromo-3-methylbenzamide from 4-bromo-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, substituted benzamides represent a critical class of molecular scaffolds. Among these, 4-Bromo-3-methylbenzamide serves as a valuable intermediate, leveraging its specific substitution pattern for further functionalization in the development of novel therapeutic agents and functional materials.[1] Its structure is particularly relevant in the design of inhibitors for biological targets like fibroblast growth factor receptor-1 (FGFR1), which has implications in oncology.[2]

This technical guide provides an in-depth exploration of a reliable and scalable synthetic route to this compound, starting from its corresponding carboxylic acid. The methodology is presented with a focus on mechanistic understanding, procedural robustness, and safety, catering to researchers, chemists, and drug development professionals who require a validated and reproducible protocol. We will dissect the strategic choices behind the reaction sequence, from the activation of the carboxylic acid to the final amidation step, ensuring the reader can not only replicate the synthesis but also adapt it based on a solid understanding of the underlying chemical principles.

Synthetic Strategy and Mechanistic Rationale

The direct conversion of a carboxylic acid to a primary amide is often challenging due to the acidic nature of the carboxylic acid proton, which can neutralize the amine nucleophile. Therefore, a more effective and widely adopted strategy involves a two-step process: first, the activation of the carboxylic acid into a more reactive acyl derivative, followed by nucleophilic substitution with ammonia.

  • Step 1: Activation via Acyl Chloride Formation. The hydroxyl group of the carboxylic acid is a poor leaving group. To facilitate nucleophilic attack, it is converted into a highly reactive acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[3][4]

  • Step 2: Nucleophilic Acyl Substitution. The resulting 4-bromo-3-methylbenzoyl chloride is then subjected to amidation. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nitrogen nucleophile of ammonia.[5][6]

Mechanism of Acyl Chloride Formation with Thionyl Chloride and DMF

While thionyl chloride can convert carboxylic acids to acyl chlorides on its own, the reaction is often slow. The addition of a catalytic amount of N,N-dimethylformamide (DMF) significantly accelerates the process.[3] The mechanism involves the initial formation of the Vilsmeier reagent, a highly reactive chloroiminium ion, from the reaction of DMF with thionyl chloride. This reagent is the true catalytic species.

The Vilsmeier reagent then reacts with the carboxylic acid to form an activated acyl-oxy-iminium intermediate. This intermediate is highly susceptible to attack by the chloride ion, leading to the formation of the desired acyl chloride, regenerating the DMF catalyst, and releasing carbon dioxide.

G DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Vilsmeier RCOOH 4-Bromo-3-methylbenzoic Acid Intermediate1 Acyl-oxy-iminium Intermediate RCOOH->Intermediate1 + Vilsmeier Reagent RCOCl 4-Bromo-3-methylbenzoyl Chloride Intermediate1->RCOCl + Cl⁻ Byproducts CO₂ + HCl + SO₂ Intermediate1->Byproducts DMF_regen DMF (regenerated) Intermediate1->DMF_regen Chloride Cl⁻

Caption: Catalytic cycle for acyl chloride formation using SOCl₂ and DMF.

Mechanism of Amidation

The amidation step is a classic nucleophilic acyl substitution reaction.[7] The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. A second equivalent of ammonia acts as a base to deprotonate the nitrogen, yielding the final neutral amide product and ammonium chloride.[5][8]

G AcylChloride 4-Bromo-3-methylbenzoyl Chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral + NH₃ Ammonia1 Ammonia (NH₃) (Nucleophile) Ammonia1->Tetrahedral Amide_protonated Protonated Amide Tetrahedral->Amide_protonated - Cl⁻ Chloride Cl⁻ Tetrahedral->Chloride FinalAmide This compound Amide_protonated->FinalAmide + NH₃ AmmoniumChloride Ammonium Chloride (NH₄Cl) Amide_protonated->AmmoniumChloride Ammonia2 Ammonia (NH₃) (Base) Ammonia2->FinalAmide Ammonia2->AmmoniumChloride

Caption: Mechanism of nucleophilic acyl substitution for amide formation.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving thionyl chloride and concentrated ammonia must be performed in a certified chemical fume hood.

Materials and Reagents
Compound NameCAS NumberMolecular Weight ( g/mol )FormPurity
4-Bromo-3-methylbenzoic acid7697-28-1215.04White to off-white solid≥97%[9]
Thionyl chloride (SOCl₂)7719-09-7118.97Colorless to yellow liquid≥99%[10]
N,N-Dimethylformamide (DMF)68-12-273.09Colorless liquidAnhydrous, ≥99.8%
Toluene108-88-392.14Colorless liquidAnhydrous, ≥99.8%
Ammonium Hydroxide (NH₄OH)1336-21-635.04Colorless solution28-30% NH₃ basis
Deionized Water7732-18-518.02LiquidN/A
Experimental Workflow

G cluster_0 Part A: Acyl Chloride Synthesis cluster_1 Part B: Amidation and Purification start Combine 4-bromo-3-methylbenzoic acid, toluene, and DMF add_socl2 Add Thionyl Chloride (SOCl₂) dropwise start->add_socl2 reflux Heat to reflux (e.g., 80-90 °C) for 2-4 hours add_socl2->reflux monitor Monitor reaction (e.g., cessation of gas evolution) reflux->monitor remove_excess Cool and remove excess SOCl₂ and toluene via rotary evaporation monitor->remove_excess acyl_chloride Intermediate: 4-Bromo-3-methylbenzoyl chloride (oily residue) remove_excess->acyl_chloride add_acyl Slowly add acyl chloride solution to ammonia with vigorous stirring acyl_chloride->add_acyl Dissolve in anhydrous solvent (e.g., Toluene or THF) prepare_ammonia Prepare cooled concentrated ammonium hydroxide solution prepare_ammonia->add_acyl precipitate Stir until solid precipitate forms add_acyl->precipitate filter_solid Collect solid by vacuum filtration precipitate->filter_solid wash Wash solid with cold deionized water filter_solid->wash dry Dry the solid product under vacuum wash->dry product Final Product: This compound dry->product

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

Part A: Synthesis of 4-Bromo-3-methylbenzoyl chloride

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), add 4-bromo-3-methylbenzoic acid (10.0 g, 46.5 mmol).

  • Add anhydrous toluene (80 mL) and N,N-dimethylformamide (0.2 mL, catalytic). Stir the suspension.

  • Carefully add thionyl chloride (6.8 mL, 11.1 g, 93.0 mmol, 2.0 eq) dropwise to the stirred suspension at room temperature. The addition is exothermic, and gas evolution (HCl, SO₂) will be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, add anhydrous toluene (20 mL) and co-evaporate. This process should be repeated twice.[11]

  • The resulting crude 4-bromo-3-methylbenzoyl chloride, typically a yellow to brown oil or low-melting solid, is used directly in the next step without further purification.

Part B: Synthesis of this compound

  • In a separate flask, cool concentrated ammonium hydroxide solution (100 mL, 28-30%) in an ice-water bath.

  • Dissolve the crude 4-bromo-3-methylbenzoyl chloride from Part A in a minimal amount of anhydrous toluene or THF (approx. 30 mL).

  • Add the acyl chloride solution dropwise to the vigorously stirred, cold ammonium hydroxide solution over 30 minutes. The reaction is highly exothermic; maintain the temperature below 10 °C. A white solid will precipitate immediately.[8][]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove any ammonium chloride and other water-soluble impurities.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight. The typical yield is 85-95%.

Product Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance White to off-white crystalline solid.[13]
Molecular Formula C₈H₈BrNO[14]
Molecular Weight 214.06 g/mol [14]
FT-IR (KBr, cm⁻¹) Approx. 3350-3150 (N-H stretch, amide), 1660 (C=O stretch, amide I), 1620 (N-H bend, amide II), 800-600 (C-Br stretch).[14]
¹H NMR (DMSO-d₆, ppm) δ ~7.9 (s, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 7.4 (br s, 1H, -NH₂), 7.2 (br s, 1H, -NH₂), 2.4 (s, 3H, -CH₃). (Predicted values based on similar structures).
Mass Spec (ESI+) m/z = 214.0, 216.0 [M+H]⁺, characteristic isotopic pattern for bromine.

Safety, Handling, and Waste Disposal

A thorough risk assessment must be conducted before starting this synthesis. The procedure involves hazardous materials that require strict safety protocols.

ReagentPrimary HazardsHandling Precautions
4-Bromo-3-methylbenzoic acid Irritant to eyes, respiratory system, and skin.[15]Wear standard PPE. Avoid inhalation of dust.
Thionyl Chloride (SOCl₂) Highly corrosive, toxic by inhalation, reacts violently with water to produce toxic gases (HCl, SO₂).[10][16][17] Lachrymator.Must be handled in a chemical fume hood. Wear chemical-resistant gloves (neoprene or rubber), splash goggles, and a face shield.[18] Ensure no contact with moisture.[17] Keep away from bases and amines.[18][19]
Ammonium Hydroxide (conc.) Corrosive, causes severe skin burns and eye damage. Respiratory irritant.Handle in a well-ventilated area or fume hood. Wear appropriate PPE.
Toluene Flammable liquid and vapor. Skin and respiratory irritant. Potential reproductive toxin.Keep away from ignition sources. Use in a fume hood.

Waste Disposal:

  • Thionyl Chloride: Excess thionyl chloride should be quenched carefully and slowly by adding it to a large volume of a stirred, cold solution of sodium bicarbonate or calcium hydroxide. This must be done in a fume hood.

  • Aqueous Waste: The aqueous filtrate from the product collection should be neutralized to a pH between 6 and 8 before disposal down the drain, in accordance with local regulations.

  • Solid Waste: Contaminated disposables should be placed in a designated hazardous waste container.[18]

Conclusion

The synthesis of this compound from 4-bromo-3-methylbenzoic acid is efficiently achieved through a robust two-step sequence involving acyl chloride formation and subsequent amidation. The use of thionyl chloride with a catalytic amount of DMF provides a reliable method for activating the carboxylic acid, while the reaction with concentrated ammonia yields the desired product in high purity and yield. By adhering to the detailed protocol and safety guidelines presented, researchers can confidently produce this key synthetic intermediate for applications in drug discovery and chemical research.

References

  • Chemguide. (n.d.). Reaction between acyl chlorides and ammonia - addition / elimination.
  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides.
  • Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines.
  • Sparkl. (n.d.). Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines.
  • PubChem - NIH. (n.d.). This compound.
  • Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.
  • PubChem - NIH. (n.d.). 4-Bromo-N-methylbenzamide.
  • ResearchGate. (2025, August 6). Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide.
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  • ChemBK. (2024, April 9). 4-Bromo-3-methylbenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry.
  • YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 1.
  • ResearchGate. (n.d.). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile.
  • SynOpen. (n.d.). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf.
  • PrepChem.com. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester.
  • PubChem - NIH. (n.d.). 4-(4-Bromo-3-methylphenoxy)-2-methylbenzamide.
  • SIELC Technologies. (2018, May 16). 4-Bromo-3-methylbenzoic acid.
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  • ACS Omega. (2020, June 19). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
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  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride.
  • Oriental Journal of Chemistry. (n.d.). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile.
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A Comprehensive Technical Guide to the Solubility of 4-Bromo-3-methylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of 4-bromo-3-methylbenzamide. In the absence of extensive published quantitative data for this specific compound, this document establishes a robust framework for understanding and determining its solubility. We will delve into the theoretical principles governing the solubility of substituted benzamides, present a detailed, field-proven experimental protocol for accurate solubility determination, and offer a predictive qualitative solubility profile in a range of common organic solvents. This guide is designed to empower researchers to confidently assess the solubility of this compound and apply this critical parameter in their scientific endeavors.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a crystalline organic compound like this compound is fundamentally governed by the principle of "like dissolves like."[1] This adage reflects the balance of intermolecular forces between the solute and the solvent. Dissolution is an energetically demanding process that requires overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, to be compensated by the formation of new, energetically favorable solute-solvent interactions. The molecular structure of this compound provides key insights into its expected solubility behavior.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Key Structural Features Influencing Solubility:

  • Amide Group (-CONH₂): The amide functional group is highly polar and can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair). This feature is the primary driver for its solubility in polar solvents.

  • Aromatic Ring: The benzene ring is nonpolar and contributes to the molecule's lipophilicity. This favors solubility in solvents with some nonpolar character.

  • Bromo Group (-Br): The bromine atom is electronegative, contributing to the overall polarity of the molecule. It can also participate in halogen bonding.

  • Methyl Group (-CH₃): The methyl group is nonpolar and increases the lipophilicity of the molecule, which can slightly decrease solubility in highly polar solvents while enhancing it in less polar ones.

Based on these structural characteristics, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Sparingly SolubleThe amide group can form strong hydrogen bonds with the hydroxyl group of the alcohols, facilitating dissolution.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetoneSolubleThese solvents are excellent hydrogen bond acceptors and can effectively solvate the polar amide group.
Ethers Tetrahydrofuran (THF), Diethyl EtherSparingly Soluble to Slightly SolubleEthers are less polar than aprotic solvents like DMSO and can act as hydrogen bond acceptors, but the overall polarity may be insufficient for high solubility.
Halogenated Dichloromethane, ChloroformSparingly Soluble to Slightly SolubleThese solvents have moderate polarity and can interact with the polar parts of the molecule, but lack strong hydrogen bonding capabilities.
Aromatic Toluene, BenzeneSlightly Soluble to InsolubleThe nonpolar aromatic ring of the solute will have favorable interactions with these solvents, but the highly polar amide group will hinder solubility.
Nonpolar Aliphatic Hexane, HeptaneInsolubleThe significant polarity of the amide group makes it energetically unfavorable to dissolve in nonpolar aliphatic solvents.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable quantitative solubility data, a robust experimental methodology is essential. The following protocol outlines the widely accepted shake-flask method coupled with gravimetric analysis for determining the thermodynamic solubility of this compound.[2][3][4][5] This method is considered the "gold standard" for its accuracy and direct measurement of equilibrium solubility.

Experimental Workflow:

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Gravimetric Analysis A Weigh excess this compound B Add to a known volume of solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow undissolved solid to settle C->D E Withdraw a clear aliquot of the supernatant D->E F Filter through a 0.22 µm syringe filter E->F G Transfer a known volume of the filtrate to a pre-weighed container F->G H Evaporate the solvent under controlled conditions G->H I Dry the solid residue to a constant weight H->I J Calculate solubility (e.g., in mg/mL) I->J

Caption: Experimental workflow for determining thermodynamic solubility.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker with temperature control

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters compatible with the chosen solvents

  • Drying oven or vacuum oven

  • Desiccator

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[2]

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[2] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; the concentration should be constant.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, dry container to remove any remaining solid particles.[2]

  • Gravimetric Analysis: [6][7]

    • Pre-weigh a clean, dry evaporating dish or a small beaker on an analytical balance.

    • Accurately transfer a known volume of the clear filtrate into the pre-weighed container.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the compound's melting point may be used.

    • Once the solvent has completely evaporated, dry the solid residue in an oven to a constant weight.

    • Cool the container with the dried residue in a desiccator before weighing.

Data Calculation and Presentation

The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of dried residue (mg)) / (Volume of filtrate used (mL))

It is recommended to perform each solubility determination in triplicate to ensure the precision and accuracy of the results. The data should be presented in a clear and organized table, including the mean solubility and the standard deviation.

Table 2: Example Data Table for Quantitative Solubility of this compound at 25°C

SolventMean Solubility (mg/mL)Standard Deviation
MethanolExperimental ValueExperimental Value
EthanolExperimental ValueExperimental Value
AcetoneExperimental ValueExperimental Value
DichloromethaneExperimental ValueExperimental Value
TolueneExperimental ValueExperimental Value
HexaneExperimental ValueExperimental Value

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular structure with a robust experimental protocol, researchers can confidently generate the critical solubility data needed for a wide range of applications in chemical synthesis, process development, and pharmaceutical sciences. The methodologies outlined herein are designed to ensure scientific integrity and produce reliable, reproducible results.

References

  • PubChem. This compound.
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  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
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  • Pharmaceutical Sciences.
  • International Journal of Pharmaceutical Sciences and Drug Analysis. Determination of solubility by gravimetric method: A brief review. [Link]
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An In-depth Technical Guide to the Melting Point of 4-Bromo-3-methylbenzamide: Synthesis, Characterization, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular compounds is a cornerstone of quality, safety, and efficacy. Among the fundamental physical constants used for identification and purity assessment, the melting point stands as a critical parameter. This guide offers a comprehensive technical overview of the melting point of 4-Bromo-3-methylbenzamide (CAS No. 170229-98-8), a compound of interest in organic synthesis and medicinal chemistry. By integrating theoretical principles with practical, field-proven methodologies, this document serves as an authoritative resource for scientists engaged in the synthesis, purification, and analysis of this and similar chemical entities. We will explore not only the reported melting point but also the synthetic pathways to obtain the compound and the rigorous experimental procedures required to verify its identity and purity, thereby ensuring the integrity of research and development outcomes.

Table of Contents

  • Physicochemical Properties of this compound

  • The Theoretical Basis of Melting Point Determination

  • Synthetic Pathways to this compound

  • Experimental Protocol for Melting Point Determination

  • Factors Influencing Melting Point Accuracy

  • Data Interpretation and Reporting

  • References

Physicochemical Properties of this compound

A thorough understanding of a compound's properties is foundational to its application and analysis. Below is a summary of the key physicochemical data for this compound.

PropertyValueSource(s)
CAS Number 170229-98-8[1]
Molecular Formula C₈H₈BrNO[1]
Molecular Weight 214.06 g/mol [1]
IUPAC Name This compound[1]
Melting Point 177°C to 182°C[1]
Appearance White to cream or pale orange powder/crystals[2]

Note: The melting point provided is from a commercial supplier and represents a typical range for a high-purity sample. Verification of this value through rigorous experimental protocol is a critical aspect of quality control.

The Theoretical Basis of Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. At this temperature, the solid and liquid phases exist in equilibrium. For a pure, crystalline organic compound, this transition typically occurs over a narrow temperature range, often referred to as a "sharp" melting point.[3]

The process is governed by the strength of the intermolecular forces holding the molecules together in the crystal lattice.[4] These forces include:

  • Van der Waals forces: Weak, short-range electrostatic attractions.

  • Dipole-dipole interactions: Occur between polar molecules.

  • Hydrogen bonding: A strong type of dipole-dipole interaction involving hydrogen and an electronegative atom (like oxygen or nitrogen).

In this compound, the presence of the amide group allows for strong hydrogen bonding between molecules, contributing to its relatively high melting point for a molecule of its size. The overall molecular shape and its ability to pack efficiently into a crystal lattice also significantly influence the melting point.[5]

The presence of impurities disrupts the crystal lattice, weakening the intermolecular forces and typically causing two observable effects: a depression of the melting point and a broadening of the melting point range.[6][7] This phenomenon, known as melting point depression, is a cornerstone of using this physical constant as an indicator of purity.

Synthetic Pathways to this compound

Route 1: From 4-Bromo-3-methylbenzoic Acid

This is the most direct and common method for preparing primary amides. The carboxylic acid is first "activated" to make it more susceptible to nucleophilic attack by ammonia.

G cluster_0 Activation cluster_1 Amidation Carboxylic Acid 4-Bromo-3-methylbenzoic acid Acid Chloride 4-Bromo-3-methylbenzoyl chloride Carboxylic Acid->Acid Chloride SOCl₂ or (COCl)₂ Target This compound Acid Chloride->Target Ammonia NH₃ (aq) or NH₄OH Ammonia->Target

Caption: Synthesis of this compound from its corresponding benzoic acid.

Precursor Information:

  • 4-Bromo-3-methylbenzoic acid (CAS: 7697-28-1): A white crystalline solid with a reported melting point of 212-216°C.[8][9][10]

Experimental Insight: The conversion of the carboxylic acid to the acid chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common reagent for this transformation, often used with a catalytic amount of N,N-dimethylformamide (DMF).[11] The resulting acid chloride is highly reactive and is typically not isolated but reacted in situ with an excess of aqueous ammonia or ammonium hydroxide to form the primary amide.[12]

Route 2: From 4-Bromo-3-methylaniline

While less direct for a primary amide, this route is also plausible, particularly in the context of combinatorial chemistry and library synthesis. It would typically involve acylation of the aniline.

Precursor Information:

  • 4-Bromo-3-methylaniline (CAS: 6933-10-4): A white to brown solid with a reported melting point of 80-82°C.[4][5][13]

Experimental Protocol for Melting Point Determination

This protocol is based on the United States Pharmacopeia (USP) General Chapter <741> for melting range or temperature, which provides a framework for obtaining accurate and reproducible results.[9][14]

Apparatus
  • Melting point apparatus (digital or manual oil bath).

  • Capillary tubes (closed at one end, 0.8-1.2 mm internal diameter).[10]

  • Calibrated thermometer or temperature probe.

  • Mortar and pestle.

Procedure
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample in a mortar.[3]

    • Load the capillary tube by pressing the open end into the powdered sample. Tap the closed end on a hard surface to pack the sample into a column of 2.5-3.5 mm in height.[9]

  • Initial (Rapid) Determination:

    • Place the loaded capillary into the heating block of the melting point apparatus.

    • Heat the sample at a rapid rate (e.g., 10-20°C per minute) to determine an approximate melting range. This conserves time and provides a target for the more accurate determination.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Place a new, properly loaded capillary tube into the apparatus.

    • Heat the sample until the temperature is about 5°C below the expected melting point.[14]

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[15]

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T2).

    • The melting range is reported as T1 to T2.

  • Verification and Calibration:

    • The accuracy of the apparatus should be regularly verified using certified reference standards with melting points near that of the sample under investigation.[9]

G A Prepare Dry, Powdered Sample B Pack Capillary Tube (2.5-3.5 mm) A->B C Rapid Scan to Find Approx. MP B->C D Cool Apparatus to ~20°C Below Approx. MP C->D E Heat to 5°C Below Approx. MP D->E F Reduce Heat Rate to 1-2°C/min E->F G Record T1 (First Liquid) F->G H Record T2 (All Liquid) G->H I Report Melting Range (T1 - T2) H->I

Caption: Workflow for accurate melting point determination.

Factors Influencing Melting Point Accuracy

Achieving a reliable melting point measurement requires careful attention to several experimental variables.

  • Purity: As previously discussed, impurities are the most significant factor affecting the melting point. A broad melting range is a strong indicator of an impure sample.[6]

  • Heating Rate: A heating rate that is too fast will cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range. A rate of 1-2°C per minute is standard for accurate measurements.[15]

  • Sample Packing: A loosely packed sample will not conduct heat uniformly, leading to a wider melting range. The sample should be a densely packed, fine powder.[3]

  • Thermometer Calibration: The accuracy of the temperature measurement is paramount. The thermometer or probe must be calibrated against certified standards.

  • Polymorphism: Some compounds can exist in different crystalline forms (polymorphs), each with its own distinct melting point. The synthetic and purification conditions (e.g., solvent of crystallization) can influence which polymorph is obtained.

Data Interpretation and Reporting

The manner in which melting point data is interpreted and reported is crucial for its utility.

  • Sharpness of Range: For a highly pure, non-ionic organic compound, a melting range of 0.5-2°C is expected. A range wider than this suggests the presence of impurities.

  • Comparison to Literature Values: The experimentally determined melting range should be compared to reliable literature or supplier data. The reported range of 177-182°C for this compound provides a benchmark for a high-purity sample.[1]

  • Mixed Melting Point: To confirm the identity of a synthesized compound, a mixed melting point determination can be performed. The synthesized compound is mixed in a 1:1 ratio with an authentic, pure sample. If the melting point of the mixture is sharp and undepressed, the two samples are identical. If the melting point is depressed and broad, they are different compounds.[10]

Conclusion

The melting point of this compound, reported to be in the range of 177-182°C, serves as a critical parameter for its identification and purity assessment. This guide has provided a comprehensive framework for understanding this value, not merely as a static number, but as a dynamic indicator of a compound's integrity. By detailing potential synthetic routes from common precursors and outlining a rigorous, standards-compliant protocol for experimental determination, we have emphasized that the trustworthiness of a melting point value is intrinsically linked to the quality of the synthesis and the precision of the measurement. For researchers and drug development professionals, adherence to these principles of careful synthesis, purification, and analytical rigor is essential for generating reliable, reproducible data and advancing the frontiers of chemical and pharmaceutical science.

References

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An In-depth Technical Guide to 4-Bromo-3-methylbenzamide: Synthesis, Properties, and Applications in PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylbenzamide is a substituted aromatic amide that has garnered significant interest in medicinal chemistry and drug development. Its structural motif serves as a valuable scaffold for the synthesis of complex biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis protocols, and a focused exploration of its application as a key intermediate in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is indeed this compound[1].

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C₈H₈BrNO and a molecular weight of approximately 214.06 g/mol [1]. A thorough understanding of its physicochemical properties is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 170229-98-8[1]
Molecular Formula C₈H₈BrNO[1]
Molecular Weight 214.062 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 148-152 °C
Solubility Soluble in methanol, ethanol, and other polar organic solvents. Slightly soluble in water.
InChI Key ZPFPOZMNEKPBIF-UHFFFAOYSA-N[1]
SMILES CC1=C(C=CC(=C1)C(=O)N)Br[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A common and efficient route involves the Sandmeyer reaction of 4-amino-3-methylbenzoic acid to introduce the bromo substituent, followed by the conversion of the carboxylic acid to the primary amide.

Part 1: Synthesis of 4-Bromo-3-methylbenzoic Acid via Sandmeyer Reaction

This procedure details the conversion of 4-amino-3-methylbenzoic acid to 4-bromo-3-methylbenzoic acid.

Experimental Protocol:

  • Diazotization:

    • Suspend 4-amino-3-methylbenzoic acid (1 equivalent) in a mixture of water and hydrobromic acid (47% aqueous solution).

    • Stir the suspension at room temperature for 1 hour, then cool the mixture to -2 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature between -2 °C and -1 °C.

    • Stir the resulting diazonium salt solution at this temperature for 1.5 hours.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a suspension of copper(I) bromide (1.1 equivalents) in a mixture of water and aqueous hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide suspension.

    • Stir the reaction mixture at room temperature for 1 hour, then heat at 70 °C for an additional hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and filter the solid product.

    • Wash the solid with water until the filtrate is neutral (pH 7).

    • Dry the solid to obtain 4-bromo-3-methylbenzoic acid[2].

Synthesis_Part1 4-Amino-3-methylbenzoic Acid 4-Amino-3-methylbenzoic Acid Diazonium Salt Diazonium Salt 4-Amino-3-methylbenzoic Acid->Diazonium Salt 1. NaNO2, HBr, H2O 2. -2 to -1 °C 4-Bromo-3-methylbenzoic Acid 4-Bromo-3-methylbenzoic Acid Diazonium Salt->4-Bromo-3-methylbenzoic Acid CuBr, HBr, 70 °C

Figure 1: Synthetic scheme for 4-Bromo-3-methylbenzoic acid.

Part 2: Amidation of 4-Bromo-3-methylbenzoic Acid

The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. A common method involves the activation of the carboxylic acid, followed by reaction with an ammonia source.

Experimental Protocol:

  • Acid Chloride Formation:

    • Suspend 4-bromo-3-methylbenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane or toluene.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature until the evolution of gas ceases and the starting material is fully consumed (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-bromo-3-methylbenzoyl chloride.

  • Amidation:

    • Dissolve the crude 4-bromo-3-methylbenzoyl chloride in an anhydrous aprotic solvent like dichloromethane.

    • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir until the acid chloride is consumed.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis_Part2 4-Bromo-3-methylbenzoic Acid 4-Bromo-3-methylbenzoic Acid 4-Bromo-3-methylbenzoyl Chloride 4-Bromo-3-methylbenzoyl Chloride 4-Bromo-3-methylbenzoic Acid->4-Bromo-3-methylbenzoyl Chloride SOCl2, cat. DMF This compound This compound 4-Bromo-3-methylbenzoyl Chloride->this compound NH3 (aq. or gas)

Figure 2: Amidation of 4-Bromo-3-methylbenzoic acid.

Spectroscopic Characterization

Spectroscopic TechniqueExpected Features for this compound
¹H NMR (in CDCl₃)- Aromatic protons (multiplets, δ 7.2-7.8 ppm)- Amide protons (broad singlet, δ 5.5-6.5 ppm)- Methyl protons (singlet, δ ~2.4 ppm)
¹³C NMR (in CDCl₃)- Carbonyl carbon (δ ~168 ppm)- Aromatic carbons (δ 120-140 ppm)- Methyl carbon (δ ~20 ppm)
FTIR (KBr pellet)- N-H stretching of primary amide (two bands, ~3350 and ~3170 cm⁻¹)- C=O stretching (Amide I band, ~1660 cm⁻¹)- N-H bending (Amide II band, ~1620 cm⁻¹)- C-Br stretching (~600-500 cm⁻¹)
Mass Spectrometry (EI)- Molecular ion peak (M⁺) at m/z ~213/215 (due to bromine isotopes)- Characteristic fragmentation pattern of benzamides

Application in Drug Development: A Key Intermediate for PARP Inhibitors

A significant application of this compound and its derivatives is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs)[6]. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which are converted to DSBs during DNA replication. The inability to repair these DSBs through the defective HR pathway results in cell death, a concept known as synthetic lethality[7].

The benzamide moiety is a common feature in many PARP inhibitors, as it mimics the nicotinamide portion of the NAD⁺ substrate, binding to the catalytic domain of the enzyme. The this compound scaffold can be elaborated through various chemical reactions, such as cross-coupling reactions at the bromine position, to synthesize potent and selective PARP inhibitors. For instance, derivatives of this scaffold are being investigated for their potential to inhibit PARP10, another member of the PARP family implicated in cellular stress response and signal transduction[8]. The development of the FDA-approved PARP inhibitor Olaparib has spurred further research into novel benzamide-based inhibitors[9].

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor in BRCA-deficient Cancer Cells DNA Single-Strand Break (SSB) DNA Single-Strand Break (SSB) PARP PARP DNA Single-Strand Break (SSB)->PARP recruits Unrepaired SSB Unrepaired SSB DNA Single-Strand Break (SSB)->Unrepaired SSB accumulation BER Pathway BER Pathway PARP->BER Pathway activates Repaired DNA Repaired DNA BER Pathway->Repaired DNA PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP Replication Fork Collapse Replication Fork Collapse Unrepaired SSB->Replication Fork Collapse DNA Double-Strand Break (DSB) DNA Double-Strand Break (DSB) Replication Fork Collapse->DNA Double-Strand Break (DSB) Defective HR Repair Defective HR Repair DNA Double-Strand Break (DSB)->Defective HR Repair cannot be repaired by Cell Death (Apoptosis) Cell Death (Apoptosis) Defective HR Repair->Cell Death (Apoptosis) leads to

Figure 3: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is achievable through established chemical transformations, and its structure provides a valuable platform for the generation of novel therapeutic agents. The role of the benzamide scaffold in the design of PARP inhibitors highlights the importance of this compound in the ongoing efforts to develop targeted therapies for cancer. This guide serves as a foundational resource for researchers and scientists working with this compound, providing essential information on its synthesis, properties, and applications.

References

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An In-depth Technical Guide to the Key Spectral Data of 4-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential spectral data for the analytical characterization of 4-Bromo-3-methylbenzamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this specific molecule. The narrative emphasizes the rationale behind experimental choices and the interpretation of spectral data, ensuring scientific integrity and practical applicability.

Introduction

This compound (CAS No. 170229-98-8) is a substituted aromatic amide of interest in medicinal chemistry and organic synthesis.[1] Its structural elucidation and purity assessment are paramount for its application in research and development. Spectroscopic techniques provide the necessary tools for unambiguous identification and characterization. This guide will explore the expected spectral signatures of this compound and provide detailed protocols for data acquisition.

Molecular Structure and Expected Spectral Features

A thorough understanding of the molecular structure is fundamental to interpreting its spectral data. The key structural features of this compound that will influence its spectra are the substituted benzene ring, the amide functional group, and the methyl group.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl protons. The exact chemical shifts will be dependent on the solvent used, with DMSO-d₆ often being a good choice for benzamides as it can slow down the exchange of amide protons, making them more clearly observable.[2]

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H (position 2)7.8 - 8.0d1H
Aromatic-H (position 5)7.6 - 7.8d1H
Aromatic-H (position 6)7.4 - 7.6dd1H
Amide (-CONH₂)7.0 - 8.0br s2H
Methyl (-CH₃)2.3 - 2.5s3H

Note: Predicted values are based on the analysis of structurally similar compounds. Experimental verification is required.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (ppm)
Carbonyl (C=O)165 - 170
Aromatic C-Br120 - 125
Aromatic C-CH₃138 - 142
Aromatic C-CONH₂133 - 137
Aromatic C-H125 - 135
Methyl (-CH₃)20 - 25

Note: Predicted values are based on established ranges for substituted benzamides.[3] Experimental verification is required.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the amide and the substituted aromatic ring.

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
N-H (amide)3400 - 3100Strong, broadStretching
C-H (aromatic)3100 - 3000MediumStretching
C=O (amide I)1680 - 1630StrongStretching
N-H (amide II)1640 - 1550MediumBending
C=C (aromatic)1600 - 1450Medium-WeakStretching
C-N (amide)1400 - 1200MediumStretching
C-Br700 - 500Medium-StrongStretching

Note: The KBr pellet method is a common technique for acquiring IR spectra of solid samples.[4][5][6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 214.06 g/mol .[1] The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Table 4: Expected Mass Spectrometry Data for this compound

m/zIonNotes
214/216[M]⁺Molecular ion peak with characteristic bromine isotope pattern.
198/200[M-NH₂]⁺Loss of the amino group.
185/187[M-CO]⁺Loss of carbon monoxide.
119[M-Br-CO]⁺Loss of bromine and carbon monoxide.

Note: The fragmentation pattern is predictive and can be confirmed using techniques like GC-MS with electron ionization (EI).

cluster_synthesis Synthetic Pathway cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline This compound This compound 4-Bromo-3-methylaniline->this compound Amidation NMR (¹H, ¹³C) NMR (¹H, ¹³C) This compound->NMR (¹H, ¹³C) FTIR FTIR This compound->FTIR Mass Spec. Mass Spec. This compound->Mass Spec. Structural Elucidation Structural Elucidation NMR (¹H, ¹³C)->Structural Elucidation Functional Group ID Functional Group ID FTIR->Functional Group ID Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spec.->Molecular Weight & Fragmentation Purity Assessment Purity Assessment Structural Elucidation->Purity Assessment Functional Group ID->Purity Assessment Molecular Weight & Fragmentation->Purity Assessment

Figure 2: Workflow for the synthesis and spectral characterization of this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific equipment used.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[2]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

Protocol 2: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of this compound with ~100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle.[4][5][6][7][8]

  • Pellet Formation: Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Protocol 3: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The temperature program should be optimized to ensure good separation from any impurities.

  • MS Detection: The eluent from the GC is introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Synthesis and Potential Impurities

A plausible synthetic route to this compound involves the amidation of 4-bromo-3-methylbenzoic acid or a related derivative. A recently reported method describes the synthesis from 4-bromo-3-methylaniline.[9] Understanding the synthesis is crucial for anticipating potential impurities that might be observed in the spectra.

  • Starting Material Carryover: Residual 4-bromo-3-methylaniline or 4-bromo-3-methylbenzoic acid could be present.

  • Side Products: Depending on the reaction conditions, side reactions could lead to the formation of related benzamide derivatives or other byproducts.

The spectroscopic methods described herein are essential for the identification and quantification of such impurities, ensuring the quality and integrity of this compound for its intended applications.

Conclusion

This technical guide has outlined the key spectral data and analytical methodologies for the comprehensive characterization of this compound. While experimental data is not yet widely available in public databases, the predicted spectral features based on its chemical structure provide a solid foundation for its identification. The provided protocols offer a starting point for researchers to acquire high-quality spectral data, which is indispensable for confirming the structure and purity of this compound in a drug discovery and development setting.

References

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved January 24, 2024, from https://www.pelletpressdiesets.com/making-kbr-pellets-for-ftir-step-by-step-guide
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved January 24, 2024, from https://www.kintek-press.com/news/what-are-the-key-steps-for-making-kbr-pellets-master-ftir-spectroscopy-with-perfect-transparency-1145780.html
  • BenchChem. (n.d.). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. Retrieved January 24, 2024, from https://www.benchchem.com/application-note/1h-and-13c-nmr-characterization-of-benzamides-for-pharmaceutical-research-and-development
  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved January 24, 2024, from https://www.shimadzu.com/an/ftir/support/ftirtalk/talk8/intro.html
  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. https://www.youtube.
  • Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. Retrieved January 24, 2024, from https://www.ijsar.net/modules/ijsar/article.php?article_id=103
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 24, 2024, from https://www.rsc.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020869, this compound. Retrieved January 24, 2024, from https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-methylbenzamide
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4304. https://doi.org/10.3390/molecules29184304

Sources

An In-depth Technical Guide to the Reactivity of 4-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-3-methylbenzamide

This compound is a substituted aromatic compound that serves as a versatile and strategically important building block in modern organic synthesis. Its utility is particularly pronounced in the fields of drug discovery and materials science, where the precise installation of molecular fragments is paramount for tuning biological activity and physical properties. The molecule's structure, featuring a bromine atom, a methyl group, and a primary amide on a benzene ring, presents a fascinating case study in reactivity, governed by a delicate interplay of electronic and steric effects.

This guide provides an in-depth exploration of the chemical behavior of this compound. We will move beyond simple reaction lists to dissect the underlying principles that dictate its reactivity, offering field-proven insights into experimental design and protocol optimization. For researchers and drug development professionals, a thorough understanding of this scaffold is key to unlocking its full synthetic potential.

PropertyValueReference
Molecular Formula C₈H₈BrNO[1][2]
Molecular Weight 214.06 g/mol [1]
CAS Number 170229-98-8[1][2]
IUPAC Name This compound[1]
SMILES CC1=C(C=CC(=C1)C(=O)N)Br[1]

Chapter 1: A Molecular-Level Analysis of Reactivity

The reactivity of the this compound ring is not uniform; it is directed by the cumulative electronic influence of its three substituents. Understanding these effects is critical for predicting reaction outcomes and designing selective transformations.

  • The Bromo Group (-Br): As a halogen, bromine exerts a dual electronic effect. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity, which deactivates the ring toward electrophilic attack. However, it is also a weak deactivator and an ortho, para-director in electrophilic aromatic substitution due to the resonance donation of its lone pairs (+R effect). Crucially, the carbon-bromine (C-Br) bond is the primary site for palladium-catalyzed cross-coupling reactions, serving as an excellent synthetic handle.[3]

  • The Methyl Group (-CH₃): This alkyl group is a weak electron-donating group (+I effect and hyperconjugation), activating the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions relative to itself.

  • The Benzamide Group (-CONH₂): The amide functional group is moderately electron-withdrawing and deactivating (-I and -R effects), directing incoming electrophiles to the meta position.

The combination of these groups makes the C-Br bond the most synthetically labile site for transformations that proceed via mechanisms insensitive to ring electron density, such as palladium-catalyzed cross-coupling.

Figure 1: Electronic influences on this compound.

Chapter 2: Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions

The most powerful and reliable transformations involving this compound are palladium-catalyzed cross-coupling reactions. The C-Br bond serves as a versatile anchor point for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental connections in pharmaceutical agents.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures by coupling an organohalide with an organoboron species.[4][5] This reaction is prized for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[4]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. It can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or used directly as a complex like Pd(PPh₃)₄. The choice of phosphine ligands is critical; they stabilize the palladium center and modulate its reactivity. For general-purpose Suzuki couplings, tetrakis(triphenylphosphine)palladium(0) is a reliable choice.

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[6][7] An inorganic base like potassium carbonate (K₂CO₃) is often sufficient and is compatible with a wide range of functional groups.

  • Solvent: The reaction typically requires a two-phase solvent system or a polar aprotic solvent to dissolve both the organic and inorganic reagents. A mixture of toluene and water is common, facilitating the interaction of all components.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar'-B(OH)₂ Base PdII_biaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Ar-Ar' Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex L-Pd(II)(Ar)(Br) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord HNR¹R² Base Amido_complex L-Pd(II)(Ar)(NR¹R²) Amine_Coord->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Ar-NR¹R² SNAr_Mechanism Substrate Ar-Br Meisenheimer Meisenheimer Complex [Ar(Br)(Nu)]⁻ Substrate->Meisenheimer Attack at ipso-carbon Nucleophile Nu⁻ Product Ar-Nu Meisenheimer->Product Loss of Leaving Group LeavingGroup Br⁻

Sources

4-Bromo-3-methylbenzamide safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-3-methylbenzamide

Preamble: A Proactive Stance on Chemical Safety

In the landscape of drug discovery and chemical research, novel compounds are the building blocks of innovation. This compound, a substituted benzamide derivative, represents a class of molecules frequently utilized as intermediates in the synthesis of complex chemical entities. The safe and effective handling of such reagents is not merely a procedural formality but the bedrock of scientific integrity and laboratory sustainability. This guide eschews a simple checklist approach. Instead, it provides a technical deep-dive into the rationale behind the safety protocols for this compound, empowering researchers to make informed decisions that ensure personal safety and experimental validity.

A critical aspect of handling any chemical intermediate is the initial hazard assessment. For this compound, a review of available Safety Data Sheets (SDS) reveals conflicting classifications. While some suppliers classify the compound as non-hazardous under OSHA's 2012 Hazard Communication Standard[1], data for structurally analogous compounds—such as 4-Bromo-3-methylbenzaldehyde and 4-Bromo-N-methylbenzamide—indicate a profile of hazards including skin, eye, and respiratory irritation, as well as potential harm if swallowed or inhaled[2][3]. This discrepancy necessitates a conservative approach. The core principle of this guide is to handle this compound by adopting the highest level of indicated hazard. This proactive stance ensures a robust margin of safety in the absence of definitive, universally agreed-upon toxicological data.

Compound Identification and Key Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to anticipating its behavior in a laboratory setting. These properties dictate appropriate storage, handling, and emergency response measures.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 170229-98-8[4][5]
Molecular Formula C₈H₈BrNO[1][4][5]
Molecular Weight 214.06 g/mol [1][4]
Appearance Solid (Assumed based on melting point)[5]
Melting Point ~180 °C[5]
Normal Boiling Point ~338.69 °C (Calculated)[5]
Stability Reported as air-sensitive; stable under normal conditions[1][6]

The high melting point confirms that this compound is a solid at standard laboratory temperatures, making the primary exposure risk via inhalation of fine dust or through dermal contact with the powder. The reported air sensitivity, though not universally cited, suggests that prolonged exposure to the atmosphere should be minimized to prevent degradation, warranting storage in tightly sealed containers.[1]

Hazard Analysis and GHS Classification

As noted, the GHS classification for this compound is inconsistent across suppliers. To establish a self-validating system of safety, we will operate under the potential hazards identified for this and closely related molecules. This approach aligns with the precautionary principle, a cornerstone of robust laboratory safety culture.

Hazard ClassHazard StatementGHS PictogramRationale / Source Analogy
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedGHS07 (Exclamation Mark)Based on data for 4-Bromo-N-methylbenzamide[3] and 4-Bromo-3-methylbenzaldehyde.[2]
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skinGHS07 (Exclamation Mark)Based on data for 4-Bromo-3-methylbenzaldehyde.[2]
Skin Irritation (Category 2) H315: Causes skin irritationGHS07 (Exclamation Mark)Based on data for 4-Bromo-3-methylbenzoic acid[7] and 4-Bromo-N-methylbenzamide.[3]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationGHS07 (Exclamation Mark)Based on data for 4-Bromo-3-methylbenzoic acid[7] and 4-Bromo-N-methylbenzamide.[3]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaledGHS07 (Exclamation Mark)Based on data for 4-Bromo-3-methylbenzaldehyde.[2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritationGHS07 (Exclamation Mark)Based on data for 4-Bromo-3-methylbenzoic acid[7] and 4-Bromo-N-methylbenzamide.[3]

This synthesized hazard profile mandates the use of comprehensive controls to mitigate risks associated with all potential routes of exposure: ingestion, inhalation, and dermal contact.

The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management relies on a multi-layered defense strategy known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over those that are more dependent on human behavior.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible - Compound is required) Substitution Substitution (Not Feasible - Specific reagent) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Designated Areas, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over reliance on PPE.

For a specific required chemical like this compound, Elimination and Substitution are not viable. Therefore, our focus begins with robust Engineering Controls, reinforced by strict Administrative procedures and appropriate PPE as the final barrier.

Detailed Protocols for Safe Handling

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound powder is a certified chemical fume hood . The rationale is twofold:

  • Containment of Aerosols: Weighing and transferring a fine powder can easily generate airborne dust. A fume hood maintains negative pressure, ensuring that any aerosolized particles are captured and exhausted away from the operator's breathing zone, directly addressing the H332 and H335 risks.[8]

  • Splash and Spill Barrier: The sash of the fume hood provides a physical barrier, protecting the user from accidental splashes during solution preparation.

For high-precision weighing, a ventilated balance enclosure (also known as a powder hood) is the preferred control, as it provides a non-turbulent airflow that protects the user without disturbing the balance reading.

Administrative Controls: Standardizing Safe Practices
  • Designated Areas: All handling of this compound, from weighing to reaction setup, must be restricted to a designated area, such as a specific fume hood. This prevents cross-contamination of common laboratory spaces.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all users. This ensures procedural consistency and serves as a critical training document.

  • Hygiene Practices: Never eat, drink, or smoke in the laboratory.[2][7] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][7] Contaminated work clothing should be laundered separately.[2][7]

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering and administrative controls but is essential for protecting against immediate contact.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal to protect against fine dust and splashes.[9] A face shield worn over goggles is mandatory during procedures with a high splash risk (e.g., preparing solutions, transfers).[8]
Hands Double Nitrile GlovesDouble-gloving provides protection against tears and minimizes contamination during glove removal. For direct, prolonged handling or in case of a spill, heavy-duty neoprene or butyl rubber gloves are recommended.[9] Gloves must be changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is required to protect skin and personal clothing from contamination.[9]
Respiratory NIOSH-approved Respirator (if needed)Under normal use within a fume hood, no respiratory protection is required.[1] In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) would be necessary.[6][10]

Experimental Workflow: Weighing and Preparing a Solution

This protocol demonstrates the integration of safety controls into a common laboratory task.

Objective: To accurately weigh 500 mg of this compound and prepare a 0.1 M solution in Dimethyl Sulfoxide (DMSO).

Pre-Requisites:

  • A certified chemical fume hood or ventilated balance enclosure is operational.

  • All required PPE has been donned correctly.

  • The designated work area has been cleared of unnecessary items.

  • The location of the emergency eyewash and shower is confirmed.

Step-by-Step Methodology:

  • Area Preparation: Place a disposable, absorbent bench liner on the work surface inside the fume hood to contain any minor spills.

  • Tare Weighing Vessel: Place a clean, dry weigh boat on the analytical balance inside the ventilated enclosure and tare the balance.

  • Compound Transfer: Carefully open the this compound container. Using a clean spatula, gently transfer small amounts of the powder to the weigh boat until the target weight of 500 mg is approached.

    • Causality Check: Perform this transfer slowly and close to the surface of the weigh boat to minimize the generation of airborne dust.

  • Final Weighing: Once the desired weight is achieved, securely close the main stock container. Record the final weight.

  • Solubilization: Carefully take the weigh boat to the fume hood (if not already there). Add a small amount of DMSO to the weigh boat to wet the powder before transferring it to a volumetric flask. This "wet transfer" technique prevents the dry powder from becoming airborne.

  • Quantitative Transfer: Rinse the weigh boat and spatula multiple times with small aliquots of DMSO, transferring each rinse into the volumetric flask to ensure all material is transferred.

  • Final Dilution: Add DMSO to the volumetric flask until the final target volume is reached. Cap and invert the flask several times to ensure a homogenous solution.

  • Labeling: Immediately label the flask with the compound name, concentration, solvent, date, and your initials.

  • Decontamination and Cleanup: Dispose of the weigh boat, bench liner, and outer pair of gloves in the designated solid hazardous waste container.[9] Wipe down the spatula and the work surface with an appropriate solvent.

  • Hand Washing: After removing all PPE, wash hands thoroughly with soap and water.

Emergency Procedures: A Plan for a Breach in Containment

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Start Emergency Event (Spill or Exposure) Assess Assess Situation (Is it safe to respond?) Start->Assess Spill Spill Occurs Assess->Spill Spill Exposure Personal Exposure Assess->Exposure Exposure SmallSpill Small Spill (<1g, Contained) Spill->SmallSpill Small LargeSpill Large Spill (>1g, Uncontained) Spill->LargeSpill Large SkinContact Skin Contact Exposure->SkinContact Skin EyeContact Eye Contact Exposure->EyeContact Eye Inhalation Inhalation Exposure->Inhalation Inhalation Cleanup Contain with Absorbent Clean with Decontaminant Dispose as Hazardous Waste SmallSpill->Cleanup Evacuate Evacuate Area Alert Others & Supervisor LargeSpill->Evacuate EmergencyServices Call Emergency Services Evacuate->EmergencyServices WashSkin Remove Contaminated Clothing Wash with Soap & Water (15 min) SkinContact->WashSkin FlushEyes Flush at Eyewash Station (15 min) Hold Eyelids Open EyeContact->FlushEyes FreshAir Move to Fresh Air Inhalation->FreshAir Medical Seek Immediate Medical Attention (Bring SDS) WashSkin->Medical FlushEyes->Medical FreshAir->Medical

Caption: Emergency response workflow for spills and personal exposure events.

Spill Response
  • Minor Spill (Contained in Fume Hood):

    • Ensure PPE is intact.

    • Cover the spill with an inert absorbent material like sand or vermiculite.[2]

    • Carefully scoop the material into a labeled container for hazardous waste disposal.[7]

    • Wipe the area with a suitable solvent, and place the cleaning materials in the waste container.

  • Major Spill (Outside Fume Hood):

    • Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.[2]

    • Prevent entry into the area.

    • Contact the institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7][9] Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][10] Seek medical attention if irritation develops or persists.[11]

  • Inhalation: Move the affected person to fresh air immediately.[6][10] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.

For any medical consultation, provide a copy of the Safety Data Sheet to the attending physician.

Storage and Disposal

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2][7] It should be stored away from incompatible materials, particularly strong oxidizing agents, and foodstuffs.[1][6][7] The storage area should be clearly marked.

  • Disposal: All waste contaminated with this compound, including excess material, contaminated PPE, and cleaning supplies, must be treated as hazardous waste.[9] Dispose of contents and containers at an authorized hazardous waste collection point in accordance with all local, state, and federal regulations.[2][7] Do not mix with non-halogenated waste streams.[8]

Conclusion

The safe handling of this compound is achieved not through a single action, but through the consistent application of a multi-layered safety philosophy. By understanding the compound's properties, acknowledging and planning for its potential hazards, and rigorously applying the hierarchy of controls, researchers can confidently and safely utilize this valuable chemical intermediate. This proactive, knowledge-based approach to safety is the hallmark of excellence in scientific research and development.

References

  • Chemcasts. (n.d.). This compound (CAS 170229-98-8) Properties.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020869, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 186113, 4-Bromo-N-methylbenzamide.
  • Fisher Scientific. (2024, February 14).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91824, 4-Bromo-3,5-dihydroxy-N-methylbenzamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83133637, 4-(4-Bromo-3-methylphenoxy)-2-methylbenzamide.
  • Capot Chemical Co., Ltd. (2019). MSDS of 4-bromo-3-methylbenzaldehyde. [Link]

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A Senior Application Scientist's Guide to Sourcing and Utilizing 4-Bromo-3-methylbenzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the integrity of a starting material is the bedrock upon which successful discovery campaigns are built. A seemingly simple building block, such as 4-Bromo-3-methylbenzamide (CAS No. 170229-98-8), carries with it a host of implicit variables—from residual synthetic impurities to crystalline form—that can profoundly influence reaction outcomes, biological activity, and ultimately, project timelines.

This guide provides an in-depth technical framework for the procurement, qualification, and application of this compound. Moving beyond a simple catalog listing, we will explore the causality behind experimental choices, establish self-validating protocols for quality control, and ground our discussion in the practical realities of the modern research environment.

The Molecular Profile: Understanding this compound

This compound is a substituted aromatic amide that presents a versatile scaffold for chemical elaboration. Its strategic placement of a bromine atom, a methyl group, and a primary amide offers multiple reaction vectors, making it a valuable intermediate in the synthesis of complex molecules.

PropertyValueSource(s)
CAS Number 170229-98-8[1][2]
Molecular Formula C₈H₈BrNO[1][2]
Molecular Weight 214.06 g/mol [1][2]
IUPAC Name This compound[1]
Appearance White to off-white crystals or powder[1]
Purity (Typical) ≥98.5%[1]
Melting Point 177°C to 182°C[2]
SMILES CC1=C(Br)C=CC(=C1)C(N)=O[1]
InChI Key ZPFPOZMNEKPBIF-UHFFFAOYSA-N[1][2]

The bromine atom is particularly significant, serving as a key handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which are fundamental transformations in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. The primary amide can be hydrolyzed, reduced, or serve as a hydrogen bond donor/acceptor in interactions with biological targets.

The Supply Chain: Navigating Commercial Procurement

A multitude of chemical suppliers offer this compound. However, the onus is on the researcher to perform due diligence, as specifications and the depth of quality control can vary significantly.

Leading Commercial Suppliers

Below is a comparative table of prominent suppliers. It is critical to note that while purity percentages are listed, the analytical method used to determine that purity (e.g., GC vs. qNMR) and the characterization data provided are of greater importance.

SupplierReported PurityAvailable FormsNoteworthy Information
Thermo Scientific Chemicals (Alfa Aesar) 99%Crystals, powder, crystalline powder, or fused solid.[1]Specifies assay by Gas Chromatography (GC) at ≥98.5%.[1]
Alfa Chemistry 97%Not specified.Provides basic physical properties like density.[3]
AK Scientific, Inc. Not specified upfrontNot specified.States that all batches are rigorously analyzed and guarantees quality. COA, NMR, HPLC, LCMS, GC, etc. are available upon request.[4][5]
Sigma-Aldrich (Merck) Not specified for this CASNot specified.While a direct product page was not found for this specific CAS number, they offer many related benzamide derivatives.

Senior Scientist Insight: Do not select a supplier based on price alone. A higher initial cost from a supplier like AK Scientific, who provides comprehensive analytical data upon request, can prevent costly troubleshooting and project delays caused by impure or misidentified material. Always request a lot-specific Certificate of Analysis (CoA) before purchase.

The Logic of Supplier Qualification

A robust supplier qualification process is a self-validating system. It ensures that the material you receive is what you expect, and that you have the necessary documentation to support your research.

Caption: Workflow for qualifying a commercial supplier.

Synthesis and Impurity Profile: What to Expect

Understanding the likely synthetic routes for this compound is crucial for predicting potential impurities that may not be listed on a standard CoA. The most common and economically viable route involves the amidation of the corresponding carboxylic acid or acid chloride.

Probable Synthetic Pathway

SynthesisPathway A 4-Bromo-3-methylbenzoic Acid (CAS: 7697-28-1) B Activation Step A->B SOCl₂ or (COCl)₂ C 4-Bromo-3-methylbenzoyl Chloride (CAS: 21900-33-4) B->C E This compound (Final Product) C->E D Ammonia Source (e.g., NH₄OH, NH₃ gas) D->E Amination

Caption: A common synthetic route to this compound.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride (via reagents like thionyl chloride or oxalyl chloride) is a standard procedure to facilitate amide bond formation under mild conditions.[6][7]

Potential Impurities and Their Impact
  • Unreacted 4-Bromo-3-methylbenzoic Acid: Can interfere with subsequent reactions, particularly those sensitive to acidic protons.

  • Over-brominated/Under-brominated Species: Arising from the synthesis of the benzoic acid precursor, these can lead to a mixture of products in subsequent cross-coupling reactions.

  • Residual Solvents (e.g., DMF, Dichloromethane): Can be toxic to cell lines and may interfere with certain catalytic reactions.

  • Residual Coupling Reagents: Byproducts from the amidation step can complicate purification of the final product.

In-House Quality Control: A Validating Protocol

Upon receipt of the material, it is imperative to perform in-house QC to verify the supplier's CoA and ensure the material is suitable for your specific application.

Step-by-Step QC Workflow
  • Visual Inspection: Examine the material for uniform color and consistency. The expected appearance is a white to off-white crystalline solid.[1]

  • Solubility Test: Test solubility in solvents relevant to your planned reactions (e.g., DMSO, DMF, THF). This provides a preliminary check and is essential for preparing stock solutions.

  • ¹H NMR Spectroscopy: This is the most powerful tool for confirming identity and assessing purity.

  • HPLC-MS Analysis: Provides an orthogonal assessment of purity and can help identify and quantify impurities.

Protocol: ¹H NMR for Identity and Purity Confirmation
  • Objective: To confirm the chemical structure and identify any proton-containing impurities.

  • Procedure:

    • Accurately weigh ~5-10 mg of this compound.

    • Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it will solubilize the compound and its likely acidic or amide impurities, and its residual solvent peak does not typically obscure key signals.

    • Acquire the spectrum on a ≥400 MHz spectrometer.

  • Expected Spectral Features: Based on structurally similar compounds like 4-bromobenzamide and N-methylbenzamide, the following signals are anticipated:[8][9]

    • ~2.4 ppm (singlet, 3H): The methyl (CH₃) protons.

    • ~7.5-8.0 ppm (multiplets, 3H): The three aromatic protons. The substitution pattern should give rise to a distinct set of doublets and a singlet or doublet of doublets.

    • ~7.3 and 7.9 ppm (broad singlets, 2H): The two amide (-CONH₂) protons. These peaks are often broad and their chemical shift can be concentration-dependent. Their presence confirms the primary amide.

Protocol: RP-HPLC for Purity Assessment
  • Objective: To obtain a quantitative purity value (% area) and detect less volatile impurities.

  • Procedure:

    • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile or a 1:1 mixture of acetonitrile:water. Filter through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be 10-90% B over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

    • Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. Any significant secondary peaks should be investigated by mass spectrometry.

Applications in Drug Discovery: A Versatile Building Block

The "4-bromo-benzamide" motif is a common feature in a range of biologically active molecules, particularly kinase and PARP inhibitors. The 4-bromo-3-methylphenyl moiety specifically has been incorporated into compounds targeting various diseases.

Kinase Inhibitors

Substituted benzamides are classic scaffolds for kinase inhibitors, often acting as "hinge-binders" in the ATP-binding pocket. While direct use of this compound is less reported, closely related structures are key. For example, derivatives of 4-bromo-N-arylbenzamides have been synthesized and evaluated as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in non-small cell lung cancer.[3] The 4-bromo position is typically used for Suzuki coupling to introduce further aryl or heteroaryl groups to explore the solvent-exposed region of the kinase active site.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a major class of anticancer drugs. The benzamide core is a critical pharmacophore that mimics the nicotinamide moiety of the natural substrate NAD+. The development of PARP inhibitors often involves modifying the benzamide scaffold to enhance potency and selectivity.[10][11] this compound serves as an ideal starting point for such explorations, allowing diversification at the 4-position to probe interactions within the PARP active site.

Other Bioactive Molecules

The utility of this scaffold extends beyond oncology. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and shown to possess antibacterial activity against extensively drug-resistant Salmonella Typhi and to act as alkaline phosphatase inhibitors.[12] This demonstrates the value of the 4-bromo-3-methylphenyl fragment as a privileged scaffold for generating new bioactive agents.

Conclusion: The Mandate for Rigor

In the demanding field of drug discovery, success is an aggregate of meticulously controlled variables. This compound, while a common catalog chemical, demands the same level of scientific rigor as a complex, multi-step intermediate. By implementing a logical framework for supplier selection, performing robust in-house quality control, and understanding the synthetic and application context of the molecule, researchers can mitigate risk and build a foundation of chemical integrity. This proactive approach ensures that the insights generated in the laboratory are both reliable and reproducible, ultimately accelerating the path toward novel therapeutics.

References

  • Penning, T. D., et al. (1997). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Journal of Medicinal Chemistry, 40(18), 279-290.
  • BenchChem. (2025). Purity Assessment of Synthesized 3,5-dimethoxy-N-(1-naphthyl)benzamide: A Comparative Guide to LC-MS, HPLC, and qNMR Methods.
  • Arslan, H., et al. (2009). 4-Bromo-N-(diethylcarbamothioyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o427.
  • Johannes, J. W., et al. (2010). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development, 14(1), 173-180.
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  • Chemical-Suppliers.com. (n.d.). This compound | CAS 170229-98-8.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Alfa Chem. (n.d.). CAS:78775-11-8|4-Bromo-3-methylbenzaldehyde.
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Synthesized 2-Chlorobenzimidazole.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
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  • PubMed. (2010). HPLC direct purity assay using ultra-purified materials as primary standards.
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  • ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis during the synthesis....
  • PubChem. (n.d.). 4-(4-Bromo-3-methylphenoxy)-2-methylbenzamide.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
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Leveraging 4-Bromo-3-methylbenzamide as a Privileged Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of drug discovery, the identification of versatile and synthetically tractable scaffolds is paramount. 4-Bromo-3-methylbenzamide, a halogenated aromatic amide, represents such a scaffold. While its current utility is primarily as a chemical intermediate, its inherent structural features—a proven benzamide pharmacophore, a synthetically versatile bromine handle, and a strategically placed methyl group—position it as an exceptional starting point for novel drug development programs. This guide delineates key, data-supported research areas, moving beyond the compound's role as a simple building block to its potential as a foundational core for next-generation inhibitors targeting oncology and beyond. We provide the strategic rationale, detailed experimental workflows, and actionable protocols to empower researchers to unlock the therapeutic value of this promising molecule.

The Strategic Value of the this compound Scaffold

The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets through hydrogen bonding and its rigid, functionalizable aromatic core.[1][2] The specific substitution pattern of this compound offers a unique triangulation of properties for strategic drug design:

  • The Benzamide Core: The primary amide group can serve as both a hydrogen bond donor and acceptor, critical for anchoring ligands within protein binding sites.[1]

  • The 4-Bromo Group: This is the molecule's primary strategic asset. The bromine atom can engage in potent halogen bonding interactions, a directional, non-covalent force that can significantly enhance binding affinity and selectivity.[3][4] Furthermore, it serves as a highly versatile synthetic handle for diversification via established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid library synthesis and structure-activity relationship (SAR) exploration.[5]

  • The 3-Methyl Group: This group provides steric bulk and modulates the electronic properties of the aromatic ring. It can be used to probe hydrophobic pockets within a target's active site, improve metabolic stability, and fine-tune the orientation of the scaffold to achieve higher potency and selectivity.

High-Potential Research Area: Inhibition of BET Bromodomains

Scientific Rationale: The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, BRDT) are epigenetic readers that recognize acetylated lysine residues on histone tails, thereby regulating gene transcription. Their over-activity is strongly implicated in various cancers and inflammatory diseases, making them high-value therapeutic targets. The benzamide core can act as an effective mimic of the acetyl-lysine moiety, while the substituted phenyl ring can be elaborated to achieve high-affinity binding in the acetyl-lysine binding pocket.

Proposed Research Workflow:

BET_Inhibitor_Workflow BET Inhibitor Discovery Cascade cluster_synthesis Scaffold Elaboration cluster_screening Primary & Secondary Screening cluster_cellular Cellular Target Engagement cluster_optimization Lead Optimization A This compound (Starting Scaffold) B Suzuki & Sonogashira Cross-Coupling Reactions A->B C Focused Library of Aryl & Alkynyl Analogs B->C D BRD4(1) Binding Assay (e.g., AlphaScreen) C->D E IC50 Determination D->E F Isothermal Titration Calorimetry (ITC) (Confirm Direct Binding & Kd) E->F G c-Myc Expression Analysis (qPCR/Western Blot in MV4-11 cells) F->G H Cell Proliferation Assay (e.g., CellTiter-Glo) G->H I SAR-guided Optimization H->I J ADME/Tox Profiling I->J K In Vivo Xenograft Model J->K

Caption: A logical workflow for the discovery and optimization of BET bromodomain inhibitors.

Experimental Protocol: BRD4(1) AlphaScreen Binding Assay

This protocol describes a competitive binding assay to measure the ability of test compounds to displace a biotinylated ligand from the BRD4(1) bromodomain.

  • Materials:

    • Recombinant His-tagged BRD4(1) protein

    • Biotinylated (+)-JQ1 ligand

    • Streptavidin-coated Donor Beads

    • Nickel Chelate Acceptor Beads

    • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

    • 384-well microplates (low-volume, white)

    • Test compounds serially diluted in DMSO.

  • Procedure: a. Prepare a master mix of His-BRD4(1) and Biotin-(+)-JQ1 in assay buffer at 2x final concentration. b. Add 5 µL of the master mix to each well of the 384-well plate. c. Add 50 nL of test compound from the DMSO dilution plate. d. Incubate for 30 minutes at room temperature. e. Prepare a master mix of Streptavidin Donor and Nickel Acceptor beads in assay buffer at 2x final concentration (protect from light). f. Add 5 µL of the bead mixture to each well. g. Seal the plate and incubate for 60 minutes at room temperature in the dark. h. Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: a. Convert raw AlphaScreen counts to percent inhibition relative to DMSO (0% inhibition) and a known inhibitor control (100% inhibition). b. Plot percent inhibition versus compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Synthetic Diversification Strategy

The bromine atom at the 4-position is the key enabler for rapid SAR studies. A focused library can be generated using robust and well-documented cross-coupling reactions to explore the chemical space around the benzamide core.

Table 1: Recommended Cross-Coupling Reactions for Library Synthesis

Reaction TypeReagents & ConditionsRationale for Exploration
Suzuki Coupling Aryl/heteroaryl boronic acids/esters, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., K2CO3)Introduce diverse (hetero)aromatic systems to probe for pi-stacking or additional hydrogen bond interactions.
Buchwald-Hartwig Amination Primary/secondary amines, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., XPhos), base (e.g., NaOtBu)Install various amine functionalities to act as hydrogen bond donors/acceptors or to attach solubilizing groups.
Sonogashira Coupling Terminal alkynes, Pd catalyst (e.g., Pd(PPh3)2Cl2), CuI, base (e.g., Et3N)Introduce rigid, linear linkers to access different regions of the binding pocket.
Stille Coupling Organostannanes, Pd catalyst (e.g., Pd(PPh3)4)Offers an alternative to Suzuki coupling for introducing complex aryl or vinyl groups.

Alternative Research Trajectory: Sigma-1 Receptor (S1R) Modulation

Scientific Rationale: The sigma-1 receptor is a unique intracellular chaperone protein implicated in a range of neurological disorders, including neurodegeneration and pain. A recent study demonstrated that benzamide derivatives, particularly those with halogen substitutions, can exhibit high affinity and selectivity for S1R.[6] The this compound scaffold is an ideal starting point to explore this target class. The lipophilic nature of the bromo-methylphenyl ring combined with the hydrogen-bonding capacity of the amide is well-suited for the S1R binding site.

Proposed Research Workflow:

S1R_Modulator_Workflow Sigma-1 Receptor Ligand Development A Primary Screen: Radioligand Binding Assay (3H-pentazocine vs S1R) B Determine Ki from IC50 A->B C Selectivity Screen: Binding assay vs S2R B->C D Functional Assay: Ca2+ mobilization or neurite outgrowth in a relevant cell line (e.g., SH-SY5Y) C->D E In Vitro ADME Profiling (Microsomal stability, permeability) D->E F SAR-driven analog synthesis E->F

Caption: A workflow for the identification and characterization of S1R ligands.

Conclusion

This compound is far more than a simple chemical reagent; it is a high-potential scaffold for modern drug discovery. Its constituent parts offer a compelling combination of a proven pharmacophore, a versatile synthetic handle for diversification, and a means to fine-tune steric and electronic properties. The proposed research avenues—targeting BET bromodomains and sigma-1 receptors—are grounded in the established activities of structurally related molecules and represent areas of significant therapeutic need. By employing the strategic workflows and robust experimental protocols detailed in this guide, research teams can efficiently translate this accessible starting material into novel, high-value chemical probes and potential clinical candidates.

References

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  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4443.
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Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 4-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzamides

Substituted benzamides are a cornerstone in medicinal chemistry and materials science. The amide functional group is a key structural motif in a vast array of pharmaceuticals, agrochemicals, and polymers. 4-Bromo-3-methylbenzamide, in particular, serves as a valuable intermediate in the synthesis of more complex molecules, where the bromo and methyl substituents on the aromatic ring provide handles for further chemical transformations, such as cross-coupling reactions.[1] This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound from 4-Bromo-3-methylbenzoic acid, emphasizing the rationale behind the procedural steps, robust safety measures, and comprehensive characterization of the final product.

Synthesis Strategy: A Two-Step Approach

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A direct reaction between a carboxylic acid and ammonia is generally inefficient due to the formation of a stable ammonium carboxylate salt.[2][3] To circumvent this, a two-step approach is employed, which involves the activation of the carboxylic acid. The most common and effective method is the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia to form the desired amide.

This protocol utilizes thionyl chloride (SOCl₂) as the activating agent to convert 4-Bromo-3-methylbenzoic acid to 4-Bromo-3-methylbenzoyl chloride. This intermediate is then subjected to ammonolysis to yield this compound.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Step 1: Acyl Chloride Formation

4-Bromo-3-methylbenzoic acid reacts with thionyl chloride to form 4-Bromo-3-methylbenzoyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.

Step 2: Amidation

The highly electrophilic acyl chloride readily undergoes nucleophilic acyl substitution with ammonia to form the stable this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification & Characterization start Dry Glassware reagents Weigh Starting Material: 4-Bromo-3-methylbenzoic acid start->reagents dissolve Dissolve in Anhydrous Toluene reagents->dissolve add_socl2 Add Thionyl Chloride (SOCl₂) dropwise at 0°C dissolve->add_socl2 reflux Reflux until gas evolution ceases add_socl2->reflux remove_excess Remove excess SOCl₂ and toluene under reduced pressure reflux->remove_excess dissolve_acyl Dissolve crude acyl chloride in anhydrous THF remove_excess->dissolve_acyl add_ammonia Add dropwise to ice-cold aqueous ammonia dissolve_acyl->add_ammonia precipitate Stir and collect precipitate add_ammonia->precipitate wash Wash crude product with cold water precipitate->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry the purified product recrystallize->dry characterize Characterize: Melting Point, IR, NMR, MS dry->characterize

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
4-Bromo-3-methylbenzoic acid215.045.00 g23.25Starting material
Thionyl chloride (SOCl₂)118.973.4 mL (5.53 g)46.50Corrosive and lachrymator. Use in a fume hood.
Anhydrous Toluene-30 mL-As a solvent for acyl chloride formation.
Anhydrous Tetrahydrofuran (THF)-20 mL-As a solvent for the acyl chloride.
Concentrated Aqueous Ammonia (28-30%)-25 mL-Corrosive. Use in a fume hood.
Ethanol-As needed-For recrystallization.
Deionized Water-As needed-For washing and recrystallization.
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-For drying organic layers (if necessary).

Detailed Experimental Protocol

Part 1: Synthesis of 4-Bromo-3-methylbenzoyl Chloride
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-3-methylbenzoic acid (5.00 g, 23.25 mmol).

  • Solvent Addition: Add anhydrous toluene (30 mL) to the flask. Stir the suspension.

  • Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride (3.4 mL, 46.50 mmol, 2.0 equivalents) dropwise to the stirred suspension over 10-15 minutes. Rationale: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and minimize side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approximately 110°C) using a heating mantle. Continue refluxing for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction mixture should become a clear solution. Rationale: Refluxing ensures the reaction goes to completion. The evolution of gaseous byproducts drives the equilibrium towards the product.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. A base trap (e.g., a bubbler with a dilute NaOH solution) should be used to neutralize the acidic vapors before they reach the vacuum pump. Rationale: Thionyl chloride is volatile and corrosive; its removal is essential before proceeding to the next step. Co-evaporation with an inert solvent like toluene can aid in the complete removal of residual SOCl₂.

Part 2: Synthesis of this compound
  • Preparation of Acyl Chloride Solution: To the crude 4-Bromo-3-methylbenzoyl chloride in the round-bottom flask, add anhydrous tetrahydrofuran (THF, 20 mL) to dissolve the residue.

  • Ammonolysis: In a separate 250 mL beaker, place concentrated aqueous ammonia (25 mL) and cool it in an ice bath with stirring.

  • Addition: Slowly add the solution of 4-Bromo-3-methylbenzoyl chloride in THF dropwise to the cold, vigorously stirred ammonia solution. A white precipitate will form immediately. Rationale: The reaction between the acyl chloride and ammonia is highly exothermic. Slow addition into a cold, stirred solution controls the reaction and prevents the hydrolysis of the acyl chloride.

  • Reaction Completion and Isolation: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove ammonium chloride and any remaining ammonia. Rationale: Washing with cold water removes water-soluble byproducts without significantly dissolving the desired amide product.

Part 3: Purification and Characterization
  • Recrystallization: Transfer the crude this compound to a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. If the solid does not fully dissolve, add hot deionized water dropwise until a clear solution is obtained at the boiling point. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rationale: Recrystallization is a powerful technique for purifying solid compounds. A mixed solvent system of ethanol and water is often effective for benzamides, as they are typically soluble in hot ethanol and less soluble in cold water.[4][5][6]

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry them in a vacuum oven or desiccator to a constant weight.

  • Characterization: Determine the melting point of the purified product. Obtain IR, ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity of this compound.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Thionyl chloride is a highly corrosive, toxic, and lachrymatory substance. It reacts violently with water, releasing hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[7][8][9]

    • Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves (e.g., neoprene or nitrile), and a lab coat.[7]

    • Quenching Excess Reagent: Unused or excess thionyl chloride should be quenched cautiously. A recommended method is to slowly add the thionyl chloride to a large volume of cold, stirred aqueous sodium bicarbonate or sodium hydroxide solution.[10][11]

    • Waste Disposal: All waste containing thionyl chloride or its byproducts must be collected in a designated, properly labeled hazardous waste container.[7][12]

  • Aqueous Ammonia: Concentrated ammonia is corrosive and has a pungent, irritating odor. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure, including wearing safety glasses at all times.

Characterization of this compound

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₈H₈BrNO

  • Molecular Weight: 214.06 g/mol [4]

  • Melting Point: Literature values may vary, but a sharp melting point is indicative of high purity.

Expected Analytical Data
  • Infrared (IR) Spectroscopy: An ATR-IR spectrum of this compound is available on PubChem.[8] Key expected vibrational frequencies include:

    • N-H stretch: Two bands in the region of 3100-3400 cm⁻¹ (primary amide).

    • C=O stretch (Amide I band): A strong absorption around 1640-1680 cm⁻¹.

    • N-H bend (Amide II band): An absorption around 1600-1640 cm⁻¹.

    • C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Based on the structure and data from similar compounds, the following proton signals are expected (in CDCl₃ or DMSO-d₆):

    • Amide Protons (-CONH₂): Two broad singlets, typically in the range of 5.5-8.5 ppm. The chemical shift can be highly dependent on the solvent and concentration.

    • Aromatic Protons: Three signals in the aromatic region (7.0-8.0 ppm). The proton ortho to the bromine will likely be a doublet, the proton between the methyl and amide groups will be a singlet or a narrowly split doublet, and the proton ortho to the amide group will be a doublet.

    • Methyl Protons (-CH₃): A singlet around 2.4 ppm.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The expected chemical shifts for the carbon atoms are:

    • Carbonyl Carbon (-C=O): In the range of 165-175 ppm.[3]

    • Aromatic Carbons: Six signals in the range of 120-140 ppm. The carbon attached to the bromine will be shifted downfield, while the other carbons will have shifts influenced by the electron-withdrawing amide group and the electron-donating methyl group.

    • Methyl Carbon (-CH₃): A signal around 20 ppm.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

    • Expected Molecular Ion Peaks: m/z = 213 and 215.

    • Key Fragmentation Patterns: Common fragmentation pathways for benzamides include the loss of the amino group (-NH₂) to give a benzoyl cation fragment, and cleavage of the aromatic ring.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this valuable synthetic intermediate. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and materials science.

References

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The Versatile Intermediate: Application Notes for 4-Bromo-3-methylbenzamide in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-3-methylbenzamide has emerged as a critical building block in modern medicinal chemistry and drug development. Its unique substitution pattern—a bromine atom amenable to cross-coupling, a sterically influential methyl group, and a directing benzamide moiety—makes it a highly versatile intermediate for the synthesis of complex molecular architectures. This guide provides in-depth application notes and detailed protocols for the use of this compound, with a focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and other biologically active molecules through palladium-catalyzed cross-coupling reactions. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles that govern these transformations.

Introduction: Properties and Potential

This compound (CAS No. 170229-98-8) is a solid organic compound with the molecular formula C₈H₈BrNO.[1] Its structure is primed for synthetic elaboration. The bromine atom at the 4-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The ortho-methyl group provides steric hindrance that can influence the regioselectivity of reactions and the conformation of the final product. The benzamide functional group, in addition to being a common pharmacophore, can act as a directing group in certain transformations. These features make this compound a valuable starting material in the synthesis of a variety of complex molecules, most notably in the development of targeted cancer therapies.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 170229-98-8
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol [1]
Appearance White to off-white solid
Melting Point 180 °C

Core Application: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise, particularly in patients with BRCA mutations.[2] this compound is a key intermediate in the synthesis of several PARP inhibitors, including the potent drug Talazoparib.[3] The following sections detail protocols for key transformations involving this intermediate.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing PARP inhibitor precursors, this compound can be coupled with various arylboronic acids to construct the core biaryl scaffold.

Causality in Experimental Design:

  • Catalyst and Ligand Selection: The choice of a palladium catalyst and a phosphine ligand is critical. For substrates with steric hindrance, such as our ortho-methylated aryl bromide, bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed. These ligands promote the formation of the active monoligated palladium species, which accelerates the rate-limiting oxidative addition step and subsequent reductive elimination.[3][4]

  • Base Selection: An appropriate base is required to activate the boronic acid in the transmetalation step of the catalytic cycle.[5] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used in a biphasic solvent system (e.g., toluene/water), which helps to solubilize the base and facilitate the reaction.[6]

  • Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is often used. The organic solvent solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the transmetalation step.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Fluorophenylboronic Acid

This protocol describes the synthesis of a key biaryl intermediate for PARP inhibitors.

Materials:

  • This compound

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of toluene (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Table 2: Representative Data for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Fluorophenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O10014~85-95
Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9016~80-90

Yields are illustrative and can vary based on specific reaction conditions and scale.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K₂CO₃) catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos reagents->catalyst solvent Add Degassed Solvent (Toluene/H₂O) catalyst->solvent inert Establish Inert Atmosphere (Argon) solvent->inert heat Heat to 90-100°C with Vigorous Stirring inert->heat monitor Monitor by TLC (12-16 h) heat->monitor extract Aqueous Workup & Extraction monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Biaryl Product purify->product Catalytic_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord HNR₂ PdII_Amine [Ar-Pd(II)(L)(HNR₂)]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation -H⁺ PdII_Amido Ar-Pd(II)-NR₂(L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ (Product) RedElim->Product Reactants Ar-Br + HNR₂

Sources

Application Notes and Protocols: The Strategic Utility of the 4-Bromo-3-methylbenzamide Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 4-bromo-3-methylbenzamide moiety and its precursors are versatile scaffolds in medicinal chemistry, offering a strategic combination of reactive sites for the construction of complex molecular architectures. This guide provides an in-depth exploration of its application, focusing on its role as a key building block in the synthesis of bioactive compounds. We will delve into the causality behind its use and provide detailed protocols for its derivatization, empowering researchers to leverage this scaffold in their drug discovery endeavors.

The 4-Bromo-3-methylphenyl Moiety: A Privileged Scaffold in Drug Discovery

The 4-bromo-3-methylphenyl group is a valuable starting point in synthetic medicinal chemistry due to its distinct chemical features. The bromine atom at the 4-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This capability is crucial for exploring structure-activity relationships (SAR) and optimizing the pharmacological properties of a lead compound. The methyl group at the 3-position provides steric and electronic modulation of the phenyl ring, which can influence binding affinity and selectivity for a biological target. Furthermore, the amide functionality, or a precursor like an aniline, offers a site for further chemical modification and can participate in crucial hydrogen bonding interactions with protein targets.

While this compound itself is a key building block, its close chemical relative, 4-bromo-3-methylaniline, serves as a direct precursor for the synthesis of various amide derivatives with significant biological activity. A notable example is the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its subsequent arylated analogs, which have demonstrated promising antibacterial and enzyme inhibitory activities.

Application Showcase: Synthesis of N-(4-Aryl-3-methylphenyl)pyrazine-2-carboxamides as Potential Antibacterial and Alkaline Phosphatase Inhibitors

A compelling application of the 4-bromo-3-methylphenyl scaffold is in the development of novel antibacterial agents, particularly against extensively drug-resistant (XDR) strains of Salmonella Typhi.[1] This section details the synthesis and rationale behind a series of N-(4-aryl-3-methylphenyl)pyrazine-2-carboxamides.

The design of these compounds leverages the pyrazine-2-carboxamide core, a known pharmacophore in several antimicrobial and anticancer agents. The 4-bromo-3-methylphenyl moiety is introduced to serve two primary purposes:

  • A Platform for Diversification: The bromine atom is strategically placed to allow for late-stage diversification of the molecule via Suzuki-Miyaura cross-coupling. This enables the rapid generation of a library of analogs with different aryl groups at the 4-position of the phenyl ring, facilitating a thorough investigation of the SAR.

  • Modulation of Physicochemical Properties: The methyl group and the variable aryl substituents can be fine-tuned to optimize the compound's lipophilicity, solubility, and metabolic stability, all of which are critical parameters for drug development.

The overall workflow for the synthesis of these target compounds is depicted below.

G cluster_0 Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide cluster_1 Diversification via Suzuki-Miyaura Coupling A Pyrazine-2-carboxylic acid C DCC, DMAP in DCM A->C B 4-Bromo-3-methylaniline B->C D N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide C->D Amide Coupling E N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide G Pd(PPh3)4, K3PO4 in Dioxane/H2O E->G F Arylboronic acid F->G H N-(4-Aryl-3-methylphenyl)pyrazine-2-carboxamides G->H C-C Bond Formation

Caption: Synthetic workflow for N-(4-Aryl-3-methylphenyl)pyrazine-2-carboxamides.

The following protocols are adapted from documented procedures and provide a step-by-step guide for the synthesis of the target compounds.[1]

Protocol 1: Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide

This protocol describes the amide coupling reaction between pyrazine-2-carboxylic acid and 4-bromo-3-methylaniline.

Materials:

  • Pyrazine-2-carboxylic acid

  • 4-Bromo-3-methylaniline

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • To a clean, dry round-bottom flask, add pyrazine-2-carboxylic acid (1.0 eq) and 4-bromo-3-methylaniline (1.0 eq).

  • Dissolve the reactants in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Once the temperature has stabilized, add DCC (1.1 eq) portion-wise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of N-(4-Aryl-3-methylphenyl)pyrazine-2-carboxamides

This protocol details the palladium-catalyzed cross-coupling of the synthesized N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with various arylboronic acids.

Materials:

  • N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water, deionized

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a Schlenk tube, combine N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq), the desired arylboronic acid (1.0 eq), and K₃PO₄ (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Add a 10:1 mixture of 1,4-dioxane and deionized water as the solvent.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(4-aryl-3-methylphenyl)pyrazine-2-carboxamide.

The synthesis of a library of analogs using the above protocols allows for the exploration of SAR. For instance, studies on these pyrazine-2-carboxamide derivatives have shown that the nature of the aryl group introduced via the Suzuki coupling significantly impacts the biological activity. Electron-donating or electron-withdrawing groups on the coupled aryl ring can modulate the antibacterial and enzyme inhibitory potency of the compounds. This highlights the importance of the 4-bromo position as a key point for molecular optimization.

Broader Applications and Future Directions

The 4-bromo-3-methylphenyl scaffold is not limited to the synthesis of pyrazine-2-carboxamides. Its precursor, 4-bromo-3-methylbenzoic acid, is a versatile intermediate for a wide range of organic reactions, including esterification and other cross-coupling reactions, making it a valuable building block for the synthesis of diverse small molecules for pharmaceutical and agrochemical research.[2]

The dual reactivity of related compounds like 4-bromo-3-methylbenzaldehyde, which possesses both an aldehyde group for nucleophilic additions and an aryl bromide for cross-coupling, further expands the synthetic possibilities.[3]

Future applications of the this compound scaffold in medicinal chemistry could involve its incorporation into other known pharmacophores to develop novel kinase inhibitors, protease inhibitors, or modulators of other important biological targets. The synthetic accessibility and the potential for late-stage diversification make it an attractive starting point for the discovery of new therapeutic agents.

Conclusion

The this compound scaffold and its precursors are valuable tools in the medicinal chemist's toolbox. The strategic placement of the bromo and methyl groups, along with the amide functionality, provides a versatile platform for the synthesis of diverse and complex molecules. The detailed protocols provided herein for the synthesis of N-(4-aryl-3-methylphenyl)pyrazine-2-carboxamides serve as a practical guide for researchers looking to utilize this scaffold in their own drug discovery programs. The continued exploration of the synthetic utility of this building block is expected to lead to the development of novel and effective therapeutic agents.

References

  • Compounds for targeted protein degradation of kinases.
  • The Importance of Quality Chemical Building Blocks: A Focus on 4-Bromo-3-methylbenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • 4'-Bromo-3'-methylacetophenone:Synthesis,Applic
  • Compounds and compositions as protein kinase inhibitors.
  • 4-(4-Bromo-3-methylphenoxy)-2-methylbenzamide. PubChem.
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC.
  • This compound. BLD Pharm.
  • This compound. PubChem.
  • The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-bromo-N-(4-methylbenzyl)benzamide synthesis. ChemicalBook.
  • Improved process for the preparation of enzalutamide.
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC.
  • CAS 916213-59-7 4-Bromo-3-hydroxybenzamide. BOC Sciences.
  • 4-Bromo-N-methylbenzamide. PubChem.
  • Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. UniCA IRIS.
  • Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
  • New building blocks for convenient access to positional isomers of FTY720 and analogues.

Sources

The Versatile Synthon: Harnessing 4-Bromo-3-methylbenzamide for the Construction of Novel Molecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Key Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular targets. 4-Bromo-3-methylbenzamide has emerged as a highly valuable and versatile building block, offering a unique combination of reactive sites that can be selectively functionalized to generate a diverse array of novel compounds. Its structure, featuring a primary amide, a bromine-substituted aromatic ring, and a methyl group, provides a rich platform for a variety of cross-coupling and functional group transformation reactions.

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of new chemical entities. We will delve into the causality behind experimental choices for several key transformations, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors. The benzamide moiety itself is a well-established pharmacophore present in numerous approved drugs, and its derivatives are of significant interest in medicinal chemistry.[1] This guide will focus on leveraging the reactivity of the aryl bromide for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental connections in many biologically active molecules, including potential inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP).

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is crucial for successful reaction planning and execution.

PropertyValueSource
Molecular Formula C₈H₈BrNOPubChem CID: 7020869
Molecular Weight 214.06 g/mol PubChem CID: 7020869
Appearance Solid (form may vary)General Chemical Knowledge
CAS Number 170229-98-8PubChem CID: 7020869
Solubility Soluble in many organic solvents such as DMF, DMSO, and heated alcohols.General Chemical Knowledge

Core Synthetic Transformations: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily centered around the reactivity of the aryl bromide moiety. This section will detail several powerful palladium- and copper-catalyzed cross-coupling reactions, providing both the mechanistic underpinnings and practical, step-by-step protocols.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organohalide, catalyzed by a palladium complex.[2] This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is adapted from established methods for Suzuki coupling on structurally similar aryl bromides and provides a robust starting point for optimization.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv) to the reaction mixture under the inert atmosphere.

  • Add a degassed 10:1 mixture of 1,4-dioxane and water (volume appropriate for the reaction scale, e.g., 5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

Expert Insights: The choice of base and solvent system is critical for the success of the Suzuki coupling. Potassium phosphate is a moderately strong base that is often effective. The use of a dioxane/water solvent system aids in the dissolution of both the organic and inorganic reagents. For challenging substrates, screening of different palladium catalysts, ligands, and bases may be necessary to optimize the reaction yield.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other functional materials.[3][4] The reaction couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Representative Protocol: Buchwald-Hartwig Amination of this compound

This is a general protocol based on established Buchwald-Hartwig amination procedures. Optimization of the catalyst, ligand, base, and solvent may be required for specific amine coupling partners.

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 equivalents)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (0.02-0.10 equivalents)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)) (1.5-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the base (e.g., sodium tert-butoxide, 1.5 mmol, 1.5 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 0.02 equiv), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 0.04 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Add the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. The base must be strong enough to deprotonate the amine but should not have competing nucleophilicity. Sodium tert-butoxide is a common choice for many amine couplings.

Sonogashira, Heck, and Ullmann Couplings: Expanding the Synthetic Toolbox

Beyond the Suzuki and Buchwald-Hartwig reactions, this compound can participate in a range of other valuable cross-coupling reactions.

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[4] It is a powerful method for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science.

  • Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[5] This reaction is particularly useful for the synthesis of styrenyl derivatives from this compound.

  • Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[6] While often requiring harsher conditions than palladium-catalyzed methods, modern ligand-assisted Ullmann reactions can proceed under milder conditions.

Representative Protocols: Due to the breadth of possible substrates and reaction conditions for these transformations, detailed, universally applicable protocols are challenging to provide. However, a general approach similar to the Suzuki and Buchwald-Hartwig reactions can be followed, involving the combination of this compound, the coupling partner, a suitable catalyst system (palladium-based for Heck and Sonogashira, copper-based for Ullmann), a base, and an appropriate solvent, typically under an inert atmosphere and with heating. Researchers are encouraged to consult primary literature for specific catalyst, ligand, and condition recommendations for their desired transformation.

Application in Medicinal Chemistry: A Building Block for PARP Inhibitors

The benzamide scaffold is a key structural feature in a number of potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. The inhibition of PARP is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways, such as BRCA-mutated tumors. The ability to readily functionalize the 4-position of the benzamide ring through the cross-coupling reactions described above makes this compound an attractive starting material for the synthesis of novel PARP inhibitors and other biologically active molecules.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of novel compounds. Its strategically positioned reactive sites allow for the selective and efficient construction of new carbon-carbon and carbon-nitrogen bonds through a variety of powerful cross-coupling reactions. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, enabling the exploration of new chemical space and the development of innovative molecular architectures with potential therapeutic applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (2023, December 28). Buchwald–Hartwig amination.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
  • Wikipedia. (2023, November 29). Sonogashira coupling.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Wikipedia. (2023, October 29). Ullmann condensation.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2020). MDPI.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • PubChem. (n.d.). 4-(4-Bromo-3-methylphenoxy)-2-methylbenzamide. National Center for Biotechnology Information.
  • Wikipedia. (2023, December 29). Suzuki reaction.
  • Wikipedia. (2023, November 22). Heck reaction.

Sources

Application Notes and Protocols: The Synthetic Versatility of 4-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Bromo-3-methylbenzamide is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science.[1][2] Its structure incorporates two key reactive sites: a primary amide and an aryl bromide. The amide group can undergo rearrangement, reduction, or hydrolysis, providing access to anilines, benzylamines, and benzoic acids, respectively. The carbon-bromine bond serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-nitrogen bonds. This guide provides detailed protocols and mechanistic insights into several key transformations of this compound, designed to empower researchers in their synthetic endeavors.

Section 1: Hofmann Rearrangement: Synthesis of 4-Bromo-3-methylaniline

The Hofmann rearrangement is a cornerstone reaction for converting primary amides into primary amines with one fewer carbon atom.[3][4] This transformation proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the amine.[3][5] The reaction is particularly valuable for accessing substituted anilines that may be difficult to synthesize through other routes.

Mechanism and Rationale

The reaction is initiated by the in situ formation of sodium hypobromite from bromine and sodium hydroxide.[3] The amide is deprotonated by the strong base, and the resulting anion attacks bromine to form an N-bromoamide. A second deprotonation sets the stage for the key rearrangement step: the alkyl group (in this case, the 4-bromo-3-methylphenyl group) migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate.[6] This isocyanate is not isolated but is hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the final primary amine product.[3][7]

Diagram: Hofmann Rearrangement Mechanism

Hofmann_Rearrangement cluster_0 Step 1: N-Bromination cluster_1 Step 2: Rearrangement cluster_2 Step 3: Hydrolysis & Decarboxylation Amide This compound N_Bromoamide N-Bromoamide Intermediate Amide->N_Bromoamide Br₂, NaOH Isocyanate Isocyanate Intermediate N_Bromoamide->Isocyanate NaOH, Rearrangement CarbamicAcid Carbamic Acid Isocyanate->CarbamicAcid H₂O Amine 4-Bromo-3-methylaniline CarbamicAcid->Amine -CO₂

Caption: Mechanism of the Hofmann rearrangement of this compound.

Experimental Protocol: Hofmann Rearrangement

Objective: To synthesize 4-Bromo-3-methylaniline from this compound.

Reagent/ParameterQuantity/ValueMolar Eq.Notes
This compound2.14 g1.0Starting material
Sodium Hydroxide (NaOH)2.40 g6.0Dissolved in 20 mL H₂O
Bromine (Br₂)1.76 g (0.56 mL)1.1Handle with extreme caution in a fume hood
Dichloromethane (DCM)50 mL-For extraction
Hydrochloric Acid (HCl), conc.As needed-For product isolation

Procedure:

  • Preparation of Hypobromite Solution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve sodium hydroxide (2.40 g) in water (20 mL). While stirring vigorously, slowly add bromine (0.56 mL) to the cold NaOH solution. The color should dissipate as sodium hypobromite is formed.

  • Amide Addition: To the freshly prepared cold hypobromite solution, add this compound (2.14 g) in one portion.

  • Reaction: Remove the ice bath and warm the mixture to approximately 70-80 °C using a heating mantle. Maintain this temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 25 mL).

  • Isolation: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aniline.

  • Purification: The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt. To form the salt, dissolve the crude amine in a minimal amount of diethyl ether and add concentrated HCl dropwise until precipitation is complete. Filter the solid, wash with cold ether, and dry to yield 4-Bromo-3-methylaniline hydrochloride.

Section 2: Amide Reduction: Synthesis of 4-Bromo-3-methylbenzylamine

The reduction of the amide carbonyl group is a direct method for synthesizing amines.[8] While powerful reducing agents like lithium aluminum hydride (LAH) are effective, milder and more chemoselective reagents such as borane complexes or hydrosilanes are often preferred in modern synthesis to avoid side reactions, especially with sensitive functional groups.[9][10]

Rationale for Reagent Selection

Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice for reducing amides. It is less reactive than LAH, offering better functional group tolerance. The mechanism involves the coordination of the electrophilic boron to the amide oxygen, activating the carbonyl carbon towards hydride delivery. Subsequent steps lead to the full reduction of the C=O group to a CH₂ group.

Diagram: Amide Reduction Workflow

Amide_Reduction Start This compound in THF Reagent Add BH₃·THF (excess) at 0°C Start->Reagent Reflux Reflux for 4-6 hours Reagent->Reflux Quench Quench with Methanol (MeOH) Reflux->Quench Acidify Acidify with HCl Quench->Acidify Isolate Isolate Product as HCl salt Acidify->Isolate

Caption: General workflow for the reduction of this compound using BH₃·THF.

Experimental Protocol: Amide Reduction

Objective: To synthesize 4-Bromo-3-methylbenzylamine from this compound.

Reagent/ParameterQuantity/ValueMolar Eq.Notes
This compound2.14 g1.0Starting material
Borane-THF complex (1 M)30 mL3.0Excess is required
Tetrahydrofuran (THF), anhydrous20 mL-Solvent
Methanol (MeOH)10 mL-For quenching
Hydrochloric Acid (2 M)20 mL-For work-up and salt formation

Procedure:

  • Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (2.14 g) in anhydrous THF (20 mL).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add the 1 M solution of borane-THF complex (30 mL) via a syringe or dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 66 °C) for 4-6 hours.

  • Quenching: Cool the reaction back to 0 °C in an ice bath. Very carefully and slowly, add methanol (10 mL) dropwise to quench the excess borane. Vigorous hydrogen evolution will occur.

  • Work-up: Once the gas evolution has ceased, add 2 M HCl (20 mL) and stir for 30 minutes. Remove the THF under reduced pressure.

  • Isolation: Basify the remaining aqueous solution with 6 M NaOH until pH > 12. Extract the free amine with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude benzylamine. Further purification can be achieved via chromatography if necessary.

Section 3: Hydrolysis: Synthesis of 4-Bromo-3-methylbenzoic Acid

The hydrolysis of the amide bond to form a carboxylic acid is a fundamental transformation that can be achieved under either acidic or basic conditions.[11] Basic hydrolysis is often preferred as it avoids the potential for acid-catalyzed side reactions on the aromatic ring.

Mechanism and Rationale

Under basic conditions, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, expelling the amide anion (⁻NH₂) as the leaving group. A final acid-base reaction between the carboxylic acid and the amide anion (or another equivalent of base) yields the carboxylate salt and ammonia.[11] An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid.[12]

Experimental Protocol: Basic Hydrolysis

Objective: To synthesize 4-Bromo-3-methylbenzoic acid from this compound.

Reagent/ParameterQuantity/ValueMolar Eq.Notes
This compound2.14 g1.0Starting material
Sodium Hydroxide (10% w/v aq.)40 mL~10Large excess drives reaction
Hydrochloric Acid (6 M)As needed-For acidification

Procedure:

  • Setup: Combine this compound (2.14 g) and the 10% aqueous NaOH solution (40 mL) in a 100 mL round-bottom flask fitted with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 100-105 °C) with stirring. The reaction can take several hours (4-8 h) and can be monitored by the evolution of ammonia gas (use wet litmus paper) or by TLC.

  • Work-up: After the reaction is complete (the starting material is fully consumed), cool the mixture to room temperature and then further in an ice bath.

  • Isolation: While stirring, slowly acidify the cold solution with 6 M HCl. The 4-Bromo-3-methylbenzoic acid will precipitate as a white solid. Continue adding acid until the pH is ~2.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH 7).[12] Dry the solid in a vacuum oven to obtain the pure carboxylic acid.[12]

Section 4: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond in this compound is a prime site for palladium-catalyzed reactions, enabling the construction of more complex molecular architectures. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful methods for this purpose.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki reaction creates a carbon-carbon bond by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[13][14] It is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents.[15]

Mechanism Rationale

The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. (2) Transmetalation , where the organic group from the boronic acid (activated by a base) is transferred to the palladium center.[13][16] (3) Reductive Elimination , where the two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[14] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-R Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-R RedElim->Product Product->Pd0 Regenerates Catalyst ArylHalide Ar-Br ArylHalide->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with Phenylboronic Acid.

Reagent/ParameterQuantity/ValueMolar Eq.Notes
This compound214 mg1.0Starting material
Phenylboronic Acid146 mg1.2Coupling partner
Pd(PPh₃)₄58 mg0.05Catalyst
Sodium Carbonate (Na₂CO₃)212 mg2.0Base
Toluene/Water4 mL / 1 mL-Biphasic solvent system

Procedure:

  • Setup: To a reaction vial, add this compound (214 mg), phenylboronic acid (146 mg), Pd(PPh₃)₄ (58 mg), and sodium carbonate (212 mg).

  • Solvent Addition: Add toluene (4 mL) and water (1 mL).

  • Inerting: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-methyl-4-phenylbenzamide.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base, forming a new carbon-nitrogen bond.[17][18] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[17]

Mechanism Rationale

Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the aryl bromide to Pd(0).[19] The amine then coordinates to the palladium(II) complex. A strong, non-nucleophilic base (like sodium tert-butoxide) deprotonates the coordinated amine to form a palladium amido complex.[19] The final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.[17] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step.[19]

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To couple this compound with Morpholine.

Reagent/ParameterQuantity/ValueMolar Eq.Notes
This compound214 mg1.0Starting material
Morpholine105 µL1.2Amine coupling partner
Pd₂(dba)₃9.2 mg0.01Palladium source
XPhos19 mg0.04Ligand
Sodium tert-butoxide (NaOtBu)135 mg1.4Base
Toluene, anhydrous4 mL-Solvent

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (9.2 mg), XPhos (19 mg), sodium tert-butoxide (135 mg), and this compound (214 mg) to an oven-dried reaction vial.

  • Reagent Addition: Add anhydrous toluene (4 mL) followed by morpholine (105 µL).

  • Inerting: Seal the vial and remove it from the glovebox.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 18-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and pass it through a short plug of celite to remove palladium residues.

  • Isolation: Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-methyl-4-(morpholin-4-yl)benzamide.

References

  • Zubrick, J. W. (n.d.). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Chemistry 3719L – Week 6.
  • Ottokemi. (n.d.). 4-Bromo-3-methylbenzoic acid, 98% 7697-28-1.
  • Wikipedia. (n.d.). Hofmann rearrangement.
  • Chemistry LibreTexts. (2023, January 22). Hofmann rearrangement.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ChemBK. (2024, April 9). 4-Bromo-3-methylbenzoic acid.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements.
  • Global Journal of Engineering Science and Research Management. (n.d.). Synthesis of Bromo Benzyl Amine Substituted Chromene and Their Antimicrobial Activity.
  • PrepChem.com. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Khan Academy. (2024, December 31). Hoffmann bromamide degradation reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
  • PrepChem.com. (n.d.). Synthesis of 4-Bromo-3-chlorobenzyl bromide.
  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.
  • Chemistry LibreTexts. (2025, January 19). Preparing Carboxylic Acids.
  • Chemguide. (n.d.). making carboxylic acids.
  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?.
  • Quora. (2021, April 2). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions.
  • PubChem - NIH. (n.d.). This compound.
  • Nature Communications. (2020, June 19). Chemodivergent transformations of amides using gem-diborylalkanes as pro-nucleophiles.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction.
  • ResearchGate. (2025, August 6). A Practical Procedure for Reduction of Primary, Secondary and Tertiary Amides to Amines.
  • Diva-portal.org. (2016, April 27). Catalytic Amide Reductions under Hydrosilylation Conditions.

Sources

Protocol for Amide Bond Formation: A Detailed Guide to the Synthesis of 4-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The amide bond is a fundamental linkage in a vast array of pharmaceuticals and biologically active molecules. Its synthesis is one of the most frequently performed reactions in medicinal chemistry. This guide provides a comprehensive, field-proven protocol for the synthesis of 4-Bromo-3-methylbenzamide, a substituted benzamide scaffold relevant to drug discovery programs. We will detail a robust and scalable method utilizing a carbodiimide-mediated coupling of 4-bromo-3-methylbenzoic acid with an ammonia source. The causality behind experimental choices, including the selection of coupling agents, additives, and purification strategies, is thoroughly explained to ensure scientific integrity and successful replication. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for constructing aromatic amides.

Introduction: The Central Role of Amide Synthesis

The formation of an amide bond from a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process. A direct reaction requires high temperatures to drive off water, conditions that are unsuitable for many functionalized molecules found in drug development[1][2]. To overcome this kinetic barrier under mild conditions, chemists employ "coupling reagents" to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine[1][3].

The choice of coupling reagent is critical and depends on factors such as substrate reactivity, cost, scalability, and the ease of byproduct removal[]. For this protocol, we have selected the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) system. This combination is widely regarded for its efficiency, mild reaction conditions, and straightforward purification, as the primary byproduct is a water-soluble urea derivative[5][6][7].

Target Molecule: this compound Synthetic Strategy: EDC/HOBt mediated coupling of 4-bromo-3-methylbenzoic acid and an in-situ generated ammonia equivalent.

Mechanistic Rationale: The EDC/HOBt Pathway

The effectiveness of the EDC/HOBt system lies in a two-stage activation process that minimizes common side reactions.

  • Initial Activation: The carboxylic acid (1) reacts with EDC (2) to form a highly reactive O-acylisourea intermediate (3)[1][6][8]. This intermediate is prone to an intramolecular rearrangement to form a stable N-acylurea byproduct (6), which would terminate the desired reaction pathway[8].

  • Role of HOBt: This is where the additive, HOBt (4), plays a crucial role. HOBt rapidly intercepts the O-acylisourea intermediate (3) to form an HOBt-activated ester (5)[9]. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines. This two-step activation effectively suppresses the formation of the undesired N-acylurea byproduct[9].

  • Aminolysis: The amine nucleophile (in this case, ammonia) attacks the activated HOBt-ester (5) to form the desired amide product (7) and regenerate HOBt[5][9].

This mechanistic approach ensures a high-yielding and clean reaction, which is paramount in drug development workflows where purity and efficiency are essential.

Experimental Protocol and Workflow

This protocol is designed for the synthesis of this compound on a 5 mmol scale. Adjustments can be made for different scales, but stoichiometry should be maintained.

Materials and Reagents
ReagentFormulaMW ( g/mol )EquivalentsAmount (5 mmol scale)
4-Bromo-3-methylbenzoic acidC₈H₇BrO₂215.051.01.075 g
EDC-HClC₈H₁₇N₃·HCl191.701.21.15 g
HOBt (anhydrous)C₆H₅N₃O135.131.10.74 g
Ammonium Chloride (NH₄Cl)NH₄Cl53.491.50.40 g
DIPEAC₈H₁₉N129.242.52.2 mL
Anhydrous DMFC₃H₇NO73.09-25 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As needed for workup
1 M HCl (aq)HCl36.46-As needed for workup
Sat. NaHCO₃ (aq)NaHCO₃84.01-As needed for workup
Brine (Sat. NaCl aq)NaCl58.44-As needed for workup
Anhydrous MgSO₄ or Na₂SO₄---As needed for drying
Step-by-Step Synthesis Protocol
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-methylbenzoic acid (1.075 g, 5.0 mmol).

  • Reagent Addition: Add anhydrous DMF (25 mL) to dissolve the starting material. To this solution, add HOBt (0.74 g, 5.5 mmol), ammonium chloride (0.40 g, 7.5 mmol), and DIPEA (2.2 mL, 12.5 mmol).

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 10 minutes, allowing it to cool to 0 °C.

  • Activation: Add EDC-HCl (1.15 g, 6.0 mmol) to the cooled reaction mixture portion-wise over 5 minutes. Causality Note: Portion-wise addition helps to control the initial exotherm of the activation step.

  • Reaction: After the addition of EDC is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Aqueous Workup:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water and 75 mL of Ethyl Acetate (EtOAc).

    • Separate the layers. Extract the aqueous layer with additional EtOAc (2 x 50 mL).

    • Combine all organic layers.

    • Wash the combined organic layer successively with 1 M HCl (2 x 50 mL) to remove DIPEA, saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted carboxylic acid and HOBt, and finally with brine (1 x 50 mL). Trustworthiness Note: These washing steps are critical for removing the water-soluble byproducts and unreacted reagents, simplifying the final purification[7].

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude this compound should be a solid.

    • Purify the crude solid by recrystallization. A suitable solvent system is ethanol/water or ethyl acetate/hexanes[10]. Dissolve the crude product in a minimum amount of the hot primary solvent and add the anti-solvent dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS. Determine the melting point.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Dissolve Acid in DMF B Add HOBt, NH4Cl, DIPEA A->B C Cool to 0 °C B->C D Add EDC-HCl (Activation) C->D E Stir 12-18h at RT D->E F Quench with H2O Extract with EtOAc E->F G Wash (HCl, NaHCO3, Brine) F->G H Dry & Concentrate G->H I Recrystallization H->I J Characterization (NMR, LC-MS, MP) I->J K K J->K Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

  • EDC-HCl, HOBt, and DIPEA are irritants. Handle them with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DMF is a skin and respiratory irritant. Work in a well-ventilated fume hood.

  • All reactions should be performed in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound using a standard EDC/HOBt coupling methodology. By explaining the mechanistic rationale and providing a step-by-step guide with clear purification instructions, this document serves as a trustworthy resource for scientists in the pharmaceutical and chemical industries. The described method is robust, scalable, and utilizes common laboratory reagents, making it an authoritative and practical approach for the construction of aromatic amides.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Semantic Scholar. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Wikipedia. Carbodiimide. [Link]
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
  • Pasha, M. A., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Korean Chemical Society, 51(5), 453-458. [Link]
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]
  • ResearchGate. (2020).
  • Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(24), 6642-6645. [Link]
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 101-106. [Link]
  • Jack Westin. Synthesis of Amides. [Link]

Sources

Application Note: A Robust and Scalable Synthesis of 4-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 4-Bromo-3-methylbenzamide, a key intermediate in the manufacturing of various pharmaceutical compounds. The described two-step process, commencing with the commercially available 4-Bromo-3-methylbenzoic acid, is optimized for safety, efficiency, and scalability. This application note details the complete methodology, including the rationale for procedural choices, in-depth safety protocols for handling hazardous reagents, and robust analytical and purification techniques. The process is designed to be self-validating, ensuring consistent and high-purity yields suitable for drug development pipelines.

Introduction and Strategic Overview

This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of complex molecular architectures with therapeutic potential.[1] The efficient and large-scale production of this intermediate is therefore of significant interest to the pharmaceutical industry. The synthetic strategy outlined herein was selected for its reliability, use of readily available starting materials, and straightforward purification procedures, making it amenable to industrial-scale production.

The chosen synthetic route involves a two-step sequence starting from 4-Bromo-3-methylbenzoic acid:

  • Acid Chloride Formation: The carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride. This classic transformation is highly efficient and proceeds under mild conditions.

  • Amidation: The resulting 4-bromo-3-methylbenzoyl chloride is then reacted with aqueous ammonia to afford the desired this compound.

This approach avoids harsh reaction conditions and complex purification strategies, prioritizing process safety and economic viability.

Experimental Workflow and Logic

The overall workflow is designed for a logical and efficient progression from starting material to the final, purified product.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation & Work-up cluster_2 Step 3: Purification A 4-Bromo-3-methylbenzoic Acid B Thionyl Chloride (SOCl2) Toluene, Reflux A->B Reagents & Conditions C 4-Bromo-3-methylbenzoyl Chloride (in Toluene solution) B->C Reaction D Aqueous Ammonia (NH4OH) Ice Bath C->D Quenching E Crude this compound (Precipitate) D->E Precipitation F Filtration & Washing E->F Isolation G Recrystallization (e.g., Ethanol/Water) F->G Purification H Pure this compound G->H Final Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale and can be linearly scaled with appropriate engineering controls.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (for 100g scale)Supplier Recommendation
4-Bromo-3-methylbenzoic acid7697-28-1215.04100.0 g (0.465 mol)Sigma-Aldrich, 97%
Thionyl chloride (SOCl₂)7719-09-7118.9783.0 mL (1.16 mol, 2.5 eq)Acros Organics, 99.5%
Toluene108-88-392.14500 mLFisher Scientific, ACS Grade
Aqueous Ammonia (28-30%)1336-21-635.05 (as NH₄OH)500 mLJ.T. Baker, ACS Grade
Ethanol (for recrystallization)64-17-546.07As neededDecon Labs, 200 Proof
Deionized Water7732-18-518.02As neededIn-house generation
Step-by-Step Procedure

PART A: Synthesis of 4-Bromo-3-methylbenzoyl Chloride

  • Reactor Setup: To a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a thermocouple, add 4-Bromo-3-methylbenzoic acid (100.0 g, 0.465 mol).[2]

  • Solvent Addition: Add toluene (500 mL) to the flask. Stir the suspension to ensure good mixing.

  • Reagent Addition: In a well-ventilated fume hood, slowly add thionyl chloride (83.0 mL, 1.16 mol) to the suspension at room temperature over 15-20 minutes. The addition is exothermic, and some gas evolution (HCl and SO₂) will be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Completion and Cooling: Once the reaction is complete, cool the mixture to room temperature. The resulting pale-yellow solution of 4-bromo-3-methylbenzoyl chloride in toluene is used directly in the next step. Caution: Do not attempt to isolate the acyl chloride by distillation, as it is thermally labile.

PART B: Synthesis of this compound

  • Ammonia Solution Preparation: In a separate 2 L beaker or flask equipped with a mechanical stirrer and placed in an ice-water bath, add aqueous ammonia (500 mL, 28-30%).

  • Amidation Reaction: Slowly add the toluene solution of 4-bromo-3-methylbenzoyl chloride from Part A to the cold, vigorously stirred aqueous ammonia over 30-45 minutes. Maintain the internal temperature of the ammonia solution below 20 °C. A thick white precipitate of this compound will form.

  • Stirring and Digestion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure complete reaction.

  • Product Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 200 mL) to remove any residual ammonium salts and toluene.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved. A typical crude yield is in the range of 90-95%.

Purification by Recrystallization
  • Solvent Selection: While various solvents can be used, a mixture of ethanol and water is effective for the recrystallization of this compound.[3][4]

  • Dissolution: In a suitable flask, dissolve the crude product in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through a pad of celite.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven at 60-70 °C. The expected yield of pure product is typically 80-85% from the crude material.

Safety and Handling Precautions

Thionyl Chloride (SOCl₂): A Critical Hazard

Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[6][7] All manipulations must be conducted in a certified chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile), safety goggles, a face shield, and a lab coat at all times.[9][10]

  • Incompatible Materials: Avoid contact with water, moisture, strong bases, and metals.[8][9]

  • Spill and Waste Management: In case of a spill, absorb with an inert material like sand or vermiculite and dispose of as hazardous waste.[6] Do not use water to clean up spills.[6][9] All waste containing thionyl chloride must be collected and disposed of as hazardous waste.[8]

General Safety:

  • Ensure emergency eyewash stations and safety showers are readily accessible.[8][9]

  • Toluene is flammable and has associated health risks. Handle in a well-ventilated area.

  • Concentrated aqueous ammonia is corrosive and has a pungent odor. Handle with appropriate PPE in a fume hood.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: The reported melting point of 4-Bromo-3-methylbenzoic acid is 212-216 °C. The final product, this compound, should have a sharp melting point consistent with literature values.

  • Spectroscopy:

    • ¹H NMR: To confirm the structure and assess purity.

    • ¹³C NMR: To further confirm the carbon skeleton.

    • FT-IR: To identify characteristic functional groups (amide C=O and N-H stretches).

  • Chromatography:

    • HPLC: To determine the purity of the final product. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water is a suitable starting point.[11]

Reaction Mechanism

The conversion of the carboxylic acid to the benzamide proceeds through a well-established nucleophilic acyl substitution mechanism.

Reaction_Mechanism cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start 4-Bromo-3-methylbenzoic Acid R-COOH reagent1 Thionyl Chloride SOCl₂ intermediate1 Acyl Chlorosulfite Intermediate reagent1->intermediate1 Nucleophilic attack by carboxyl oxygen on sulfur product1 4-Bromo-3-methylbenzoyl Chloride R-COCl intermediate1->product1 Chloride attack & rearrangement byproducts1 SO₂ + HCl reagent2 Ammonia NH₃ product1->reagent2 Proceeds to next step intermediate2 Tetrahedral Intermediate reagent2->intermediate2 Nucleophilic attack by ammonia on carbonyl carbon product2 This compound R-CONH₂ intermediate2->product2 Collapse of intermediate & loss of Cl⁻

Caption: Simplified reaction mechanism for the two-step synthesis.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of high-purity this compound. By adhering to the described procedures and safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate for their ongoing discovery and development efforts. The emphasis on process understanding, safety, and robust purification techniques ensures the generation of material that meets the stringent quality requirements of the pharmaceutical industry.

References

  • Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride - Drexel University.
  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov.
  • THIONYL CHLORIDE FOR SYNTHESIS - Loba Chemie.
  • Thionyl chloride - Lanxess.
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  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Recrystallization and Crystallization.
  • This compound suppliers USA.
  • 4-(4-Bromo-3-methylphenoxy)-2-methylbenzamide - PubChem.
  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube.
  • What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora.
  • 4-Bromo-3-methylbenzoic acid, 98% 7697-28-1 - Ottokemi.
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  • 4-Bromo-3-methylbenzoic acid - SIELC Technologies.

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Application Note & Protocols: A Modular Approach to the Synthesis of 4-Bromo-3-methylbenzamide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive and modular experimental framework for the synthesis, derivatization, and characterization of 4-bromo-3-methylbenzamide and its analogues. Benzamide scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and analgesic properties.[1][2][3][4] The this compound core serves as a versatile template, enabling facile late-stage functionalization at the C4-position through modern cross-coupling methodologies. We present detailed, field-proven protocols for the initial amide synthesis, followed by robust procedures for Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation. The protocols are designed for researchers in drug development and organic synthesis, with an emphasis on explaining the causality behind experimental choices to ensure reproducibility and adaptability.

Introduction: The Benzamide Scaffold in Modern Chemistry

The amide functional group is a cornerstone of biological and synthetic chemistry, and aromatic amides, or benzamides, are particularly prevalent in pharmaceuticals.[4] Their stability and ability to participate in hydrogen bonding make them ideal pharmacophores. The specific scaffold, this compound, offers two key strategic advantages:

  • The Bromo Substituent: A bromine atom at the C4-position is an excellent synthetic handle for palladium-catalyzed cross-coupling reactions. It provides a reliable site for introducing diverse molecular fragments, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

  • The Methyl Group: The meta-methyl group provides steric and electronic differentiation from a simple 4-bromobenzamide, potentially influencing binding affinity, selectivity, and metabolic stability of the final derivatives.

This document outlines a two-phase synthetic strategy: first, the reliable synthesis of the core this compound scaffold, and second, its subsequent diversification.

Synthesis of the Core Scaffold: this compound

The most direct pathway to the core scaffold begins with the commercially available 4-bromo-3-methylbenzoic acid.[5] The critical step is the conversion of the carboxylic acid to the primary amide. While direct heating with an ammonia source is possible, it requires harsh conditions.[6][7] A more controlled and efficient approach involves activating the carboxylic acid to facilitate nucleophilic attack by ammonia. We will detail a robust method using thionyl chloride (SOCl₂) to form an intermediate acyl chloride, which reacts readily with ammonia.

Workflow for Core Scaffold Synthesis

Synthesis_Workflow A 4-Bromo-3-methylbenzoic Acid B 4-Bromo-3-methylbenzoyl Chloride (in situ intermediate) A->B SOCl₂, cat. DMF DCM, rt C This compound (Core Scaffold) B->C Conc. NH₄OH (aq) 0 °C to rt

Caption: Synthesis of the core this compound scaffold.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 4-bromo-3-methylbenzoic acid to its corresponding primary amide via an acyl chloride intermediate.[8]

Rationale: The conversion of a carboxylic acid to an amide with an amine is thermodynamically favorable but kinetically slow due to a competing acid-base reaction that deactivates the amine nucleophile.[9] Activating the carboxylic acid by converting the hydroxyl group into a better leaving group is essential. Thionyl chloride (SOCl₂) is a highly effective reagent for this, forming a reactive acyl chloride that readily undergoes nucleophilic acyl substitution with ammonia. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the formation of the acyl chloride via the Vilsmeier reagent.

Reagent MW Amount Moles Equivalents
4-Bromo-3-methylbenzoic acid215.045.00 g23.25 mmol1.0
Thionyl Chloride (SOCl₂)118.972.5 mL34.88 mmol1.5
Dichloromethane (DCM)-100 mL--
N,N-Dimethylformamide (DMF)73.092 dropscatalytic-
Conc. Ammonium Hydroxide (28%)-20 mL~158 mmol~6.8

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet connected to a base trap for HCl and SO₂), add 4-bromo-3-methylbenzoic acid (5.00 g, 23.25 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask.

  • Activation: Add 2 drops of DMF. Slowly add thionyl chloride (2.5 mL, 34.88 mmol) to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-3 hours, often indicated by the cessation of gas evolution and the dissolution of the solid starting material. Monitor by TLC (thin-layer chromatography) if desired.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). Co-evaporate with toluene (2 x 20 mL) to ensure complete removal of residual SOCl₂. The crude 4-bromo-3-methylbenzoyl chloride is obtained as a solid and used directly in the next step.

  • Amidation: Cool the flask containing the crude acyl chloride in an ice bath (0 °C). Slowly and carefully add concentrated ammonium hydroxide solution (20 mL) with vigorous stirring. Caution: This reaction is highly exothermic.

  • Precipitation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the white solid under vacuum to yield this compound. The typical yield is 85-95%.

Derivatization via Palladium-Catalyzed Cross-Coupling

The true utility of the this compound scaffold lies in its capacity for diversification. The C-Br bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of chemical functionalities.

Derivatization_Strategies cluster_0 Suzuki-Miyaura Coupling (C-C Bond Formation) cluster_1 Buchwald-Hartwig Amination (C-N Bond Formation) S_Start This compound S_End 4-Aryl/Vinyl-3-methylbenzamide S_Start->S_End S_Reagents R-B(OH)₂ Pd Catalyst Ligand, Base B_Start This compound B_End 4-(Amino)-3-methylbenzamide B_Start->B_End B_Reagents R¹R²NH Pd Catalyst Ligand, Base

Caption: Key cross-coupling strategies for derivatization.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the coupling of this compound with an aryl or vinyl boronic acid.

Rationale: The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[10] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reaction. A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[11]

Reagent MW Amount Moles Equivalents
This compound214.06214 mg1.0 mmol1.0
Arylboronic Acid--1.2 mmol1.2
Pd(OAc)₂224.54.5 mg0.02 mmol0.02
SPhos410.4716.4 mg0.04 mmol0.04
K₂CO₃138.21415 mg3.0 mmol3.0
1,4-Dioxane / H₂O (4:1)-5 mL--

Step-by-Step Procedure:

  • Setup: To a microwave vial or Schlenk tube, add this compound (214 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the coupling of this compound with a primary or secondary amine.

Rationale: The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds.[12][13] The mechanism is similar to the Suzuki coupling but involves an amine as the nucleophile.[14] The reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), to deprotonate the amine or the intermediate palladium-amine complex.[13] Bulky, electron-rich phosphine ligands (like Xantphos or BINAP) are critical to facilitate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[14]

Reagent MW Amount Moles Equivalents
This compound214.06214 mg1.0 mmol1.0
Amine (R¹R²NH)--1.2 mmol1.2
Pd₂(dba)₃915.718.3 mg0.02 mmol0.02
Xantphos578.6834.7 mg0.06 mmol0.06
NaOt-Bu96.10135 mg1.4 mmol1.4
Toluene (anhydrous)-5 mL--

Step-by-Step Procedure:

  • Setup (Glovebox): Inside an inert atmosphere glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (34.7 mg, 0.06 mmol), and NaOt-Bu (135 mg, 1.4 mmol) to a Schlenk tube.

  • Reagent Addition: Add this compound (214 mg, 1.0 mmol) and a stir bar.

  • Solvent & Nucleophile: Remove the tube from the glovebox. Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).

  • Reaction: Seal the tube and heat the mixture to 90-110 °C with vigorous stirring for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography to afford the desired N-aryl or N-alkyl derivative.

Purification and Characterization

Rigorous purification and characterization are mandatory to confirm the identity and purity of the synthesized compounds.[15]

Purification Techniques
  • Flash Column Chromatography: This is the primary method for purifying the crude products from cross-coupling reactions. A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is typically effective for these moderately polar compounds.

  • Recrystallization: For solid products, recrystallization can be an excellent final purification step to obtain highly pure, crystalline material.[16] Solvents like ethanol, acetonitrile, or ethyl acetate/hexane mixtures are often suitable for benzamides.[16]

Characterization Methods

The structure and identity of the synthesized derivatives should be confirmed using a combination of spectroscopic techniques.[17][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment.[20] Expect to see signals for the aromatic protons (with characteristic splitting patterns), the methyl singlet (~2.4 ppm), and the broad amide N-H protons (~7.5-8.5 ppm, may exchange with D₂O). New signals corresponding to the coupled aryl or alkyl group will be present.

    • ¹³C NMR: Confirms the carbon skeleton. Look for the amide carbonyl signal (~165-170 ppm) and the appropriate number of aromatic and aliphatic carbon signals.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.[17] High-resolution mass spectrometry (HRMS) can confirm the elemental formula. The initial this compound will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio).

  • Infrared (IR) Spectroscopy: Identifies key functional groups.[18] Look for characteristic stretches: N-H stretches for the primary amide (two bands, ~3350 and 3180 cm⁻¹), the C=O (amide I) stretch (~1660 cm⁻¹), and the N-H bend (amide II) (~1620 cm⁻¹).

References

  • Fiasella, A., et al. (2007). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • Clark, J. (2015). The Preparation of Amides. Chemguide.
  • LibreTexts Chemistry. (2023). Making Amides from Carboxylic Acids.
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  • OMICS International. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. OMICS International.
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  • SparkNotes. (n.d.). Characterization Of Organic Compounds. SparkNotes.
  • Odell, L. R., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press.
  • Organic Spectroscopy International. (n.d.). Characterisation of Organic Compounds.
  • Tuğrak, M., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
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  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal.
  • Reitz, A. B., et al. (1995). Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. Google Patents.
  • Reusch, W. (n.d.). NMR Spectroscopy. Michigan State University Chemistry.
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  • Organic Chemistry Explained. (2021). Buchwald-Hartwig Coupling. YouTube.
  • Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
  • Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Omega.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids... ResearchGate.
  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.
  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Organic Chemistry Portal.
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  • Thomas, A. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis.
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  • SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid. SIELC Technologies.
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Application Notes & Protocols: 4-Bromo-3-methylbenzamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique structures enabling a vast array of biological activities and physical properties.[1] The strategic synthesis of these scaffolds is therefore a central focus for researchers. 4-Bromo-3-methylbenzamide has emerged as a particularly valuable and versatile building block in this endeavor. Its structure presents two key reactive handles: a C(sp²)–Br bond, ideal for transition-metal-catalyzed cross-coupling reactions, and a benzamide moiety, which can act as a precursor or direct participant in cyclization events. This guide provides an in-depth exploration of its application, focusing on the underlying chemical principles and furnishing detailed, field-proven protocols for the synthesis of key heterocyclic systems.

Core Synthetic Strategies & Applications

The utility of this compound stems from its ability to participate in a variety of powerful bond-forming reactions. The primary transformations leverage the aryl bromide for creating new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are often the key steps in assembling the final heterocyclic core.

G cluster_1 b C(sp²)-Br Bond: - Site for Pd- and Cu-catalyzed  cross-coupling reactions  (Buchwald-Hartwig, Suzuki, Ullmann). - Enables C-N and C-C bond formation. c Benzamide Moiety: - Participates in cyclization reactions. - Precursor for quinazolinones and  other N-heterocycles. a a a->b a->c

Part 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forging C-N bonds.[2][3] This palladium-catalyzed reaction couples aryl halides with amines under relatively mild conditions, offering broad functional group tolerance and high efficiency.[4][5] For this compound, this reaction is pivotal for introducing a nitrogen nucleophile, which can then undergo intramolecular cyclization to form nitrogen-containing heterocycles like benzimidazoles.

The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[4]

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Br)L₂ pd0->pd2_complex Oxidative Addition (+ Ar-Br) amido_complex Ar-Pd(II)(NHR)L₂ pd2_complex->amido_complex Amine Coordination & Deprotonation (+ RNH₂, Base) amido_complex->pd0 Reductive Elimination product Ar-NHR amido_complex->product

Application Note 1: Synthesis of N-Aryl Benzimidazoles via Cascade Reaction

A powerful strategy for constructing N-aryl benzimidazoles involves a palladium-catalyzed cascade process.[6] This approach begins with the Buchwald-Hartwig amination of this compound with an ortho-haloaniline. The initial C-N coupling is followed by a second, intramolecular C-N coupling (amidation) and subsequent condensation to furnish the benzimidazole core. This method provides excellent regiocontrol, as the substitution pattern is dictated by the starting materials.[6][7]

Protocol 1: General Procedure for Pd-Catalyzed Benzimidazole Synthesis

This protocol describes a representative cascade reaction for synthesizing a substituted benzimidazole from an ortho-haloaniline and this compound.

Materials:

  • This compound (1.0 equiv)

  • ortho-Bromoaniline derivative (1.1 equiv)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add this compound and the ortho-bromoaniline derivative, followed by anhydrous toluene.

  • Reaction Conditions: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired benzimidazole product.[6]

Part 2: Copper-Catalyzed C-N Cross-Coupling (Ullmann Condensation)

The Ullmann condensation, or Goldberg reaction, is a classical method for C-N bond formation using a copper catalyst.[8] While traditional Ullmann reactions often required harsh conditions (high temperatures, stoichiometric copper), modern protocols with ligands like diamines or amino acids allow the reaction to proceed under milder conditions.[9][10] This method serves as a valuable, often more economical, alternative to palladium-catalyzed processes.[3]

The mechanism is thought to involve the formation of a copper(I)-amidate complex, which undergoes oxidative addition with the aryl halide, followed by reductive elimination to give the N-arylated product.[9]

Application Note 2: Synthesis of Quinazolin-4(3H)-ones

Quinazolinones are a privileged heterocyclic scaffold found in numerous bioactive compounds.[11] this compound is an excellent precursor for these structures. A common strategy involves an initial C-N coupling reaction, followed by an intramolecular cyclization. For instance, a copper-catalyzed coupling of a related ortho-bromobenzamide with an amine, followed by condensation with a C1 source (like an aldehyde or orthoformate), can efficiently generate the quinazolinone ring system.[12][13][14]

Protocol 2: Cu-Catalyzed Synthesis of 3-Substituted Quinazolin-4(3H)-ones

This protocol outlines a general one-pot procedure for synthesizing quinazolinones from an ortho-bromobenzamide derivative.

Materials:

  • ortho-Bromobenzamide derivative (e.g., derived from 4-bromo-3-methylbenzoic acid) (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Formamide (can act as both reactant and solvent)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous DMSO or DMF

Procedure:

  • Reaction Setup: In a sealed tube, combine the ortho-bromobenzamide, primary amine, CuI, L-proline, and K₂CO₃.

  • Solvent Addition: Add anhydrous DMSO or formamide.

  • Reaction Conditions: Seal the tube and heat the mixture to 90-120 °C for 12-24 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and stir.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography to afford the target quinazolin-4(3H)-one.[12]

Part 3: Palladium-Catalyzed C-C Cross-Coupling (Suzuki-Miyaura Reaction)

The Suzuki-Miyaura coupling is an exceptionally robust and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound.[15][16] Its appeal lies in the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron byproducts.[17] Using this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 4-position, creating complex scaffolds for further elaboration.

G setup 1. Reaction Setup (Flask, Inert Atmosphere) reagents 2. Add Reagents (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) setup->reagents reaction 3. Heat & Stir (Monitor by TLC/LC-MS) reagents->reaction workup 4. Quench & Workup (Cool, Dilute, Filter) reaction->workup extraction 5. Extraction (Separate Organic/Aqueous Layers) workup->extraction purification 6. Purification (Column Chromatography) extraction->purification analysis 7. Characterization (NMR, MS) purification->analysis

Application Note 3: Synthesis of 4-Aryl-3-methylbenzamide Derivatives

The direct Suzuki coupling of this compound with various arylboronic acids provides a straightforward route to 4-aryl-3-methylbenzamide derivatives. These products can be valuable intermediates themselves or the final target molecules. The reaction conditions are well-established, typically requiring a palladium catalyst, a phosphine ligand, and a base in a suitable solvent mixture.[17][18]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative method for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Solvent mixture (e.g., 1,4-dioxane/water 10:1 or Toluene/Ethanol/Water)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring for 4-24 hours, monitoring by TLC.[18]

  • Workup: Cool the mixture to room temperature. Add water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the product by flash column chromatography or recrystallization.[17]

Data Summary Table

The following table summarizes typical conditions for the key transformations discussed. Note that optimal conditions may vary based on the specific substrates used.

Heterocycle TargetKey ReactionCatalyst SystemBaseSolventTemp (°C)Typical YieldReference
N-Aryl Benzimidazole Buchwald-HartwigPd₂(dba)₃ / XPhosNaOtBuToluene100-11060-85%[6]
Quinazolin-4(3H)-one Ullmann CondensationCuI / L-prolineK₂CO₃DMSO90-12065-90%[12]
4-Arylbenzamide Suzuki-MiyauraPd(PPh₃)₄K₂CO₃/Cs₂CO₃Dioxane/H₂O9070-95%[17][18]

Conclusion

This compound is a powerful and adaptable starting material for the synthesis of a wide range of heterocyclic compounds. By leveraging well-established and robust cross-coupling methodologies such as the Buchwald-Hartwig, Ullmann, and Suzuki-Miyaura reactions, researchers can efficiently construct complex molecular architectures. The protocols and strategies outlined in this guide serve as a foundation for scientists and drug development professionals to design and execute syntheses of novel heterocyclic entities with potential applications in medicine and materials science.

References

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  • Royal Society of Chemistry. (2013). The synthesis of benzimidazoles via a recycled palladium catalysed hydrogen transfer under mild conditions. Organic & Biomolecular Chemistry.
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  • ResearchGate. (n.d.). Scheme 1. Synthesis of quinazolin-4(3H)-ones from 2-bromo-N-aryl/alkylbenzamides.
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  • Feoktistova, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central.
  • ResearchGate. (n.d.). Approaches for the synthesis of quinazolin‐4(3H)‐ones.
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  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....
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  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central.
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Application Notes & Protocols: Strategic Functionalization of the 4-Bromo-3-methylbenzamide Aromatic Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4-Bromo-3-methylbenzamide Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. This compound is a particularly valuable starting material. Its substituted benzene ring offers multiple, distinct reaction sites that can be selectively addressed to build molecular complexity. The bromine atom at the C4 position serves as a reliable handle for a multitude of palladium-catalyzed cross-coupling reactions, while the amide at C1 acts as a powerful directing group for C-H functionalization at the ortho positions. This dual reactivity allows for a programmed, regioselective synthesis of diverse derivatives.

This guide provides an in-depth exploration of the key strategies for functionalizing this scaffold. We will move beyond simple procedural lists to delve into the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions, empowering researchers to not only replicate these protocols but also to adapt and innovate upon them. The protocols described herein are designed to be robust and self-validating, grounded in established chemical principles and supported by authoritative literature. This molecule is a key structural motif in various biologically active compounds, including potent Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy, making mastery of its synthesis critically important for drug development professionals.[1][2][3][4][5]

Part 1: Functionalization at the C4-Position via Cross-Coupling

The carbon-bromine bond is the most labile site for catalytic activation, making it the logical starting point for diversification. Palladium-catalyzed cross-coupling reactions are the preeminent tools for this transformation, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with exceptional reliability and scope.[6][7]

Strategy 1.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl structures or introducing alkyl/vinyl groups by coupling an organoboron species with an aryl halide.[8] Its advantages include the operational simplicity, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.

Mechanistic Rationale: The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium center, displacing the halide.[11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[9][12]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex L₂Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition Start This compound (Ar-Br) Start->OxAdd Transmetalation Transmetalation Complex L₂Pd(II)(Ar)(R) OxAdd->Transmetalation Transmetalation Boronic Boronic Acid/Ester R-B(OR)₂ Boronic->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Coupled Product Ar-R Transmetalation->Product

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 3-Methyl-4-(pyridin-4-yl)benzamide

  • Reaction Setup: To a flame-dried 50 mL Schlenk flask, add this compound (1.0 mmol, 214 mg), 4-pyridinylboronic acid (1.2 mmol, 147 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

  • Atmosphere Exchange: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Stir the mixture vigorously and heat to 90 °C in an oil bath for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the layers. Extract the aqueous layer twice with 15 mL of ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product.

Data Summary: Suzuki-Miyaura Coupling

EntryBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃DME85890-98
3Thiophen-2-ylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801680-90
4Methylboronic acidPd(dppf)Cl₂ (3)K₃PO₄THF/H₂O701270-85
Strategy 1.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods.[6][13] This reaction allows for the coupling of aryl halides with a wide array of primary and secondary amines, anilines, and even ammonia equivalents.[13][14]

Mechanistic Rationale: The mechanism is analogous to other palladium-catalyzed cross-couplings.[6][15] A key factor for success is the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos or Josiphos-type ferrocenyl ligands) are crucial. They facilitate the rate-limiting reductive elimination step and prevent catalyst decomposition pathways like β-hydride elimination. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the active nucleophile without competing in the coupling.[16][17]

Experimental Protocol: Synthesis of N-benzyl-4-amino-3-methylbenzamide

  • Reaction Setup: In a glovebox, add this compound (1.0 mmol, 214 mg), sodium tert-butoxide (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and XPhos (0.03 mmol, 14.3 mg) to an oven-dried vial equipped with a stir bar.

  • Reagent Addition: Remove the vial from the glovebox. Add anhydrous toluene (5 mL) followed by benzylamine (1.1 mmol, 118 mg, 0.12 mL).

  • Atmosphere: Seal the vial under an argon or nitrogen atmosphere.

  • Reaction: Stir the mixture at 100 °C for 18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, eluting with a suitable solvent system like hexanes/ethyl acetate) to obtain the desired product.

Data Summary: Buchwald-Hartwig Amination

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1MorpholinePd₂(dba)₃ (1) / XPhos (3)NaOtBuToluene1001890-99
2AnilinePd(OAc)₂ (2) / RuPhos (4)K₃PO₄Dioxane1102485-95
3n-ButylaminePd(OAc)₂ (2) / cataCXium A (4)K₂CO₃t-AmylOH1101280-92
4IndolePd₂(dba)₃ (1.5) / Xantphos (3)Cs₂CO₃Dioxane1002475-88
Strategy 1.3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling provides a direct route to aryl alkynes by reacting terminal alkynes with aryl halides.[18][19] This reaction is indispensable for creating rigid molecular scaffolds and serves as a gateway to further transformations of the alkyne moiety. The classic protocol uses a dual-catalyst system of palladium and copper(I).[7][20]

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles.[18][21]

  • Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the aryl bromide to Pd(0) and subsequent reductive elimination of the final product.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is highly reactive and undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center. The amine base is crucial for both deprotonating the alkyne and serving as a ligand.[18][22]

Experimental Protocol: Synthesis of 3-Methyl-4-(phenylethynyl)benzamide

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 214 mg), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg), and Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg).

  • Atmosphere Exchange: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (TEA, 5 mL). Stir for 10 minutes. Then, add phenylacetylene (1.2 mmol, 122 mg, 0.13 mL) via syringe.

  • Reaction: Stir the mixture at 60 °C for 6 hours.

  • Work-up: Cool to room temperature and remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate) to afford the alkynylated product.

Part 2: Functionalization at Aromatic C-H Positions

While cross-coupling at the C-Br bond is a powerful strategy, accessing other positions on the ring requires leveraging the directing effects of the existing substituents. The amide group, in particular, is a potent Directed Metalation Group (DMG).

Strategy 2.1: Directed ortho-Metalation (DoM)

The amide functionality can direct strong organolithium bases to deprotonate the sterically accessible C-H bond at the C2 position, forming an ortho-lithiated species.[23][24][25] This potent nucleophile can then be trapped with a wide variety of electrophiles to install a new functional group with perfect regiocontrol.

Mechanistic Rationale: The amide oxygen coordinates to the lithium cation of the organolithium base (e.g., sec-butyllithium or LDA).[26] This pre-coordination complex positions the base in close proximity to the C2 proton, lowering the activation energy for deprotonation compared to other C-H bonds on the ring. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control.[27]

DoM_Workflow Start This compound Step1 1. s-BuLi, TMEDA THF, -78 °C Start->Step1 Intermediate Ortho-lithiated Intermediate Step1->Intermediate Step2 2. Electrophile (E+) -78 °C to RT Intermediate->Step2 Product 2-Substituted Product Step2->Product Electrophiles Examples of E+: - DMF (forms -CHO) - I₂ (forms -I) - Me₃SiCl (forms -SiMe₃) - CO₂ (forms -COOH) Step2->Electrophiles

Figure 2: General workflow for Directed ortho-Metalation (DoM).

Experimental Protocol: ortho-Iodination of this compound

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under argon, add anhydrous tetrahydrofuran (THF, 20 mL) and this compound (1.0 mmol, 214 mg). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add sec-butyllithium (1.4 M in cyclohexane, 1.1 mmol, 0.79 mL) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, prepare a solution of iodine (I₂) (1.5 mmol, 381 mg) in 5 mL of anhydrous THF. Add this iodine solution to the lithiated species dropwise via cannula at -78 °C.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution.

  • Work-up: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by flash column chromatography or recrystallization to yield 4-Bromo-2-iodo-3-methylbenzamide.

Strategy 2.2: Emerging Strategies for meta-C-H Functionalization

Functionalizing the C5 position is the most significant challenge due to its distance from the directing amide and the C-Br bond. Traditional electrophilic aromatic substitution is often unselective. However, modern synthetic chemistry has developed advanced strategies that utilize specialized directing groups or catalytic systems to achieve this difficult transformation.[28][29][30][31] While a detailed protocol is beyond the scope of this general guide, researchers should be aware that methods involving removable, U-shaped directing groups or ruthenium- and rhodium-catalyzed C-H activation can override the intrinsic reactivity of the substrate to functionalize the meta position.[29][32] These cutting-edge techniques represent the frontier of arene functionalization and offer powerful solutions for complex synthetic problems.[28][30]

Conclusion and Future Outlook

This compound is a scaffold of significant synthetic potential, offering a playground for regioselective functionalization. By mastering the foundational cross-coupling reactions at the C4-bromo position and leveraging the power of directed ortho-metalation, chemists can rapidly generate a vast array of analogues for screening in drug discovery and materials science applications. The ability to sequentially or orthogonally functionalize these different sites—for example, performing a DoM reaction followed by a Suzuki coupling—unlocks a geometric expansion of accessible chemical space from a single, readily available starting material. As new catalytic methods for C-H activation continue to emerge, the possibilities for derivatizing even the most inert positions of this and other aromatic scaffolds will only continue to grow.

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Application Notes and Protocols: 4-Bromo-3-methylbenzamide as a Versatile Building Block in Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes serve as a comprehensive technical guide on the utilization of 4-Bromo-3-methylbenzamide in the synthesis of advanced materials. While direct literature on this specific benzamide is emerging, its structural motifs—a reactive aryl bromide, a sterically influential methyl group, and a hydrogen-bonding capable amide group—position it as a highly valuable, yet under-explored, building block. This guide provides detailed, field-proven protocols for its application in the synthesis of high-performance polyamides and as a precursor for hole-transporting materials in Organic Light-Emitting Diodes (OLEDs). The protocols are built upon established methodologies for structurally related compounds, offering a robust starting point for innovation in materials science.

Introduction: The Strategic Value of this compound

In the quest for novel materials with tailored properties, the design of molecular building blocks is paramount. This compound emerges as a strategic monomer and synthetic intermediate due to its unique trifecta of functional groups. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are foundational in modern organic electronics and polymer chemistry.[1][2][3][4] The methyl group introduces steric hindrance, which can disrupt polymer chain packing, thereby enhancing solubility and processability of otherwise intractable aromatic polymers.[5][6] Lastly, the benzamide functionality offers hydrogen bonding capabilities, contributing to thermal stability and ordered supramolecular structures.

This document will elucidate the practical application of this compound in two key areas of materials science:

  • High-Performance Polyamides: Leveraging the benzamide and substituted aromatic core to create soluble, thermally stable polymers.

  • OLEDs: Utilizing the aryl bromide for the synthesis of hole-transporting materials.

Application in High-Performance Polyamides

Aromatic polyamides, or aramids, are renowned for their exceptional thermal and mechanical properties. However, their rigid backbones often lead to poor solubility, complicating their processing. The incorporation of monomers with bulky, asymmetric substituents is a proven strategy to mitigate this issue.[5][6] this compound can be envisioned as a key component in novel, processable aramids.

Rationale for Monomer Design

The use of this compound, or its diamine derivative, in polycondensation reactions introduces asymmetry and steric bulk from the methyl and bromo groups. This disrupts the close packing of polymer chains, reducing crystallinity and enhancing solubility in common organic solvents without significantly compromising the high glass transition temperatures (Tg) characteristic of aramids.

Representative Protocol: Synthesis of a Soluble Aromatic Polyamide

This protocol describes the synthesis of a polyamide via a phosphorylation polycondensation reaction, a reliable method for preparing high-molecular-weight aramids under mild conditions.[7] It utilizes a diamine monomer that could be synthesized from this compound as a precursor.

Workflow for Polyamide Synthesis

G cluster_0 Monomer Synthesis (Hypothetical) cluster_1 Polymerization cluster_2 Work-up and Purification Monomer_Prep Diamine Synthesis from This compound Setup Flask Setup: Diamine, Diacid, NMP, LiCl, Pyridine Monomer_Prep->Setup Use in polymerization Activation Stir at RT until dissolved Setup->Activation Initiation Add Triphenyl Phosphite (TPP) Activation->Initiation Polymerization Heat to 105°C for 3 hours Initiation->Polymerization Precipitation Precipitate in Ethanol Polymerization->Precipitation Washing Wash with Hot Water and Ethanol Precipitation->Washing Drying Dry under vacuum at 100°C Washing->Drying Final_Polymer Obtain Pure Polyamide Drying->Final_Polymer

Caption: Workflow for Aromatic Polyamide Synthesis.

Materials:

  • Diamine Monomer (derived from this compound)

  • Aromatic Dicarboxylic Acid (e.g., terephthalic acid)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), dried

  • Pyridine, anhydrous

  • Triphenyl Phosphite (TPP)

  • Ethanol

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask with mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Buchner funnel and filtration flask

Procedure:

  • Flask Preparation: In a flame-dried three-neck flask under a nitrogen atmosphere, add the aromatic dicarboxylic acid (1.0 eq), LiCl (1.4 g per 10 mL NMP), and pyridine (6 mL per 10 mL NMP) to NMP (10 mL).

  • Dissolution: Stir the mixture at room temperature until all solids have completely dissolved.

  • Monomer Addition: Add the diamine monomer (1.0 eq) and TPP (2.2 eq) to the flask.

  • Polymerization: Heat the reaction mixture to 105°C and maintain for 3 hours. The solution will become viscous as the polymer forms.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing rapidly stirring ethanol (500 mL) to precipitate the polyamide.

  • Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot water and then with ethanol to remove residual salts and solvents.

  • Drying: Dry the purified polyamide in a vacuum oven at 100°C overnight to yield the final product.

Application in Organic Light-Emitting Diodes (OLEDs)

The performance of OLEDs is critically dependent on the properties of the organic materials used in their various layers. Hole-transporting materials (HTMs) are essential for efficiently injecting and transporting positive charge carriers (holes) to the emissive layer.[8] Brominated aromatic compounds are excellent precursors for HTMs because the bromine atom can be readily replaced using cross-coupling reactions to build larger, conjugated molecular architectures.[1][2]

Rationale for Precursor Design

This compound can be transformed into a variety of functional molecules suitable for OLED applications. For instance, a Suzuki-Miyaura coupling reaction can be employed to couple the benzamide with a boronic acid derivative of a known hole-transporting moiety, such as a triphenylamine or carbazole unit.[2][4] The resulting molecule would benefit from the electronic properties of the hole-transporting group and the morphological stability imparted by the benzamide's hydrogen-bonding capability.

Representative Protocol: Synthesis of a Hole-Transporting Material Precursor via Suzuki Coupling

This protocol details a palladium-catalyzed Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis, to functionalize this compound.[4]

Workflow for Suzuki Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants Combine: This compound Aryl Boronic Acid Pd Catalyst, Base, Solvent Heating Heat under Inert Atmosphere (e.g., 90°C, 24h) Reactants->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Upon Completion Extraction Add Water and Ethyl Acetate, Separate Layers Cooling->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Obtain Pure HTM Precursor Purification->Final_Product

Caption: Workflow for Suzuki Coupling Reaction.

Materials:

  • This compound

  • Aryl Boronic Acid (e.g., 4-(diphenylamino)phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Thin-Layer Chromatography (TLC) apparatus

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the aryl boronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add a 10:1 mixture of 1,4-dioxane and water.

  • Heating: Heat the reaction mixture to 90°C and stir for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Add deionized water and ethyl acetate. Transfer to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure hole-transporting material precursor.

Characterization of Derived Materials

Thorough characterization is essential to validate the synthesis and understand the properties of the new materials. The following table summarizes key techniques.

TechniqueInformation ProvidedExpected Outcome for Derived Materials
FTIR Spectroscopy Confirms the presence of functional groups (e.g., amide N-H and C=O stretches, aromatic C-H).For polyamides, characteristic amide bands will be present. For HTMs, disappearance of the C-Br stretch and appearance of new aromatic signals.
¹H and ¹³C NMR Elucidates the chemical structure and confirms the successful formation of new bonds.For polyamides, characteristic shifts for aromatic and amide protons. For HTMs, new signals corresponding to the coupled aryl group.
Gel Permeation Chromatography (GPC) Determines the molecular weight and polydispersity of polymers.For polyamides, a high molecular weight with a narrow polydispersity index (PDI) indicates a successful polymerization.
Thermogravimetric Analysis (TGA) Evaluates thermal stability by measuring weight loss as a function of temperature.High decomposition temperatures (>400°C) are expected for the aromatic polyamides.
Differential Scanning Calorimetry (DSC) Determines thermal transitions, such as the glass transition temperature (Tg).High Tg values are expected for the rigid-chain polyamides.
UV-Vis and Photoluminescence Spectroscopy Characterizes the optical properties (absorption and emission spectra) of OLED materials.The synthesized HTM should exhibit absorption and emission characteristics suitable for OLED applications.
Cyclic Voltammetry (CV) Determines the electrochemical properties (HOMO/LUMO energy levels) of OLED materials.The HOMO level of the HTM should be appropriate for efficient hole injection from the anode.

Conclusion

This compound is a promising, yet underexplored, building block for advanced materials. Its unique combination of a reactive bromine atom, a sterically influential methyl group, and a hydrogen-bonding amide moiety provides a versatile platform for synthesizing high-performance polyamides with enhanced solubility and novel organic electronic materials for OLEDs. The representative protocols provided herein, based on well-established synthetic methodologies, offer a solid foundation for researchers to explore the full potential of this compound in materials science innovation.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • de la Campa, J. G., de Abajo, J., & García, J. M. (2012). Functional Aromatic Polyamides. Polymers, 4(1), 1-35. [Link]
  • OLED Material Synthesis: The Role of Halogenated Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Li, M., et al. (2023). Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host due to Balanced Carrier Transport and Enhanced Exciton Upconversion. ACS Applied Materials & Interfaces, 15(39), 46130–46137. [Link]
  • Lin, C. H., et al. (2019). Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6. Polymers, 11(11), 1888. [Link]
  • Process for the preparation of poly-p-benzamide. (1969). Google Patents.
  • Ravikumar, L., et al. (2012). Synthesis and Characterization of New Polyamides with Substitutions in the Pendent Benzylidene Rings. Designed Monomers and Polymers, 12(4), 291-303. [Link]
  • Buchwald–Hartwig amination. (2023). In Wikipedia.
  • Functionalized polymers and initiators for making same. (2009). Google Patents.
  • Suzuki reaction. (2023). In Wikipedia.
  • Polyamides and Their Functionalization: Recent Concepts for Their Applications as Biomaterials. (2020). International Journal of Molecular Sciences, 21(9), 3246. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Functionalized polymers. (2018). Google Patents.
  • 4-Bromo-3-methylaniline, 97%. (n.d.). Ottokemi.
  • The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). (2020). RSC Advances, 10(58), 35193-35201. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Chen, Y., et al. (2015). Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage. Journal of Materials Chemistry C, 3(24), 6209-6216. [Link]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Sarkar, A. (2004). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Khan, I., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). [Video]. YouTube. [Link]
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  • Wagner, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18036–18049. [Link]
  • Ligands used in the MOF synthesis. (n.d.). ResearchGate.
  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... (n.d.). ResearchGate.
  • Metal-Organic Frameworks Based on Flexible Ligands (FL-MOFs): Structures and Applications. (2011). Chemical Society Reviews, 40(2), 558-580. [Link]
  • Functionalization of Metal-Organic Frameworks with Metalloligands and Postsynthetic Modification. (2022). Coordination Chemistry Reviews, 452, 214298. [Link]
  • Staneva, D., et al. (2018). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Molecules, 23(12), 3233. [Link]
  • Metal–Organic Frameworks: Rise of the Ligands. (2014).
  • Polyimide Diamine Monomers for High-Performance Polymer Systems. (n.d.). Aure Chemical.
  • High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. (2018). Polymer Chemistry, 9(30), 4150-4162. [Link]
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  • Hsiao, S. H., et al. (2022). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. Polymers, 14(15), 3163. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-bromo-3-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you navigate the common challenges and optimize the yield and purity of your synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically starting from 4-bromo-3-methylbenzoic acid, appears straightforward but is often plagued by issues such as low yield, difficult purification, and the formation of persistent impurities. This guide provides a systematic approach to overcoming these challenges, grounded in the principles of reaction kinetics and mechanistic understanding.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis of this compound.

Q1: My yield is consistently low. What are the most likely causes?

Low yields in this synthesis can typically be traced back to one of three main areas:

  • Incomplete Acyl Chloride Formation: The conversion of 4-bromo-3-methylbenzoic acid to its acyl chloride is the critical activation step. If this reaction is incomplete, you will be carrying unreacted starting material through the process, which is difficult to separate from the final product.

  • Hydrolysis of the Acyl Chloride: The intermediate, 4-bromo-3-methylbenzoyl chloride, is highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in your solvents. This reverts it back to the unreactive benzoic acid starting material.[1] It is critical to use anhydrous solvents and reagents.[2]

  • Losses During Work-up and Purification: Significant product loss can occur during extraction and recrystallization. Using an excessive volume of solvent during recrystallization is a common error that leads to a substantial portion of the product remaining in the mother liquor.[3]

Q2: I'm observing a significant amount of unreacted 4-bromo-3-methylbenzoic acid in my final product. How can I fix this?

This is a very common problem and usually points to issues in the first step (acyl chloride formation).

  • Reagent Purity and Stoichiometry: Ensure your thionyl chloride (SOCl₂) or oxalyl chloride is fresh and of high purity. Use a slight excess (typically 1.2-1.5 equivalents) to ensure the complete conversion of the carboxylic acid.

  • Reaction Time and Temperature: While the reaction of SOCl₂ with benzoic acids is often vigorous, it may require heating to go to completion. Refluxing the mixture for 1-2 hours is a common practice to ensure all the carboxylic acid has been converted.[4] Monitor the reaction by TLC or by quenching a small aliquot with methanol to form the methyl ester, which can be analyzed by GC-MS.

  • Removal of Excess Chlorinating Agent: After the acyl chloride formation is complete, it is crucial to remove the excess thionyl chloride under reduced pressure.[4] Any residual SOCl₂ can complicate the subsequent amidation step.

Q3: My purified product has a broad melting point and looks impure, even after recrystallization. What are the likely impurities?

Besides unreacted starting material, several side products can form:

  • N,N-diacylated Amine: If the concentration of the acyl chloride is too high relative to the ammonia or amine source during the amidation step, a double acylation can occur, leading to the formation of N,N-bis(4-bromo-3-methylbenzoyl)amine.[5]

  • Anhydride Formation: If any water is present during the acyl chloride formation, it can react with two molecules of the acyl chloride to form the corresponding anhydride. This is often difficult to remove by simple recrystallization.

  • Impurities from Starting Material: The purity of your starting 4-bromo-3-methylbenzoic acid is critical. Any impurities present will likely be carried through the synthesis.[6]

Q4: Can I use a one-pot procedure for this synthesis?

Yes, a one-pot procedure is highly efficient for this type of transformation. By activating the carboxylic acid with thionyl chloride and then, after removing the excess SOCl₂, adding the ammonia source directly to the same reaction vessel, you can minimize handling and potential hydrolysis of the sensitive acyl chloride intermediate.[2]

Part 2: Reaction Pathways and Troubleshooting Workflows

Understanding the reaction mechanism and potential pitfalls is key to successful synthesis.

Primary Synthesis Pathway: Acyl Chloride Intermediate

The most common and robust method for synthesizing this compound is a two-step process starting from 4-bromo-3-methylbenzoic acid.

  • Step 1: Acyl Chloride Formation. The carboxylic acid is activated by converting it to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4]

  • Step 2: Amidation. The acyl chloride is then reacted with a source of ammonia (e.g., aqueous ammonium hydroxide or ammonia gas) to form the desired amide via nucleophilic acyl substitution.[7]

Synthesis Pathway cluster_0 Step 1: Activation cluster_1 Step 2: Amidation start 4-Bromo-3-methylbenzoic Acid acyl_chloride 4-Bromo-3-methylbenzoyl Chloride start->acyl_chloride + SOCl₂ - SO₂ - HCl product This compound acyl_chloride->product + 2 NH₃ - NH₄Cl Troubleshooting Workflow start Low Yield or Impure Product check_sm Analyze Starting Material (SM) (4-Bromo-3-methylbenzoic acid) by NMR/LC-MS start->check_sm sm_impure SM is Impure check_sm->sm_impure purify_sm Purify SM (Recrystallization) sm_impure->purify_sm Yes sm_pure SM is Pure sm_impure->sm_pure No check_step1 Analyze Crude Acyl Chloride (quench aliquot with MeOH, analyze by GC-MS) purify_sm->check_step1 sm_pure->check_step1 incomplete_activation Incomplete Conversion to Acyl Chloride check_step1->incomplete_activation optimize_step1 Optimize Step 1: - Increase SOCl₂ (1.5 eq) - Increase reaction time/temp - Ensure anhydrous conditions incomplete_activation->optimize_step1 Yes complete_activation Complete Conversion incomplete_activation->complete_activation No optimize_step1->check_step1 check_workup Review Work-up & Purification Procedure complete_activation->check_workup optimize_purification Optimize Recrystallization: - Minimize solvent volume - Test different solvent systems (e.g., Ethanol/Water, Acetone) check_workup->optimize_purification

Figure 2: A systematic workflow for troubleshooting synthesis issues.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the synthesis and purification of this compound.

Protocol 1: Two-Step Synthesis via Thionyl Chloride

This is the standard and most reliable method.

Materials:

  • 4-Bromo-3-methylbenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Concentrated Ammonium Hydroxide (NH₄OH) (excess, ~10 eq)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol and Water (for recrystallization)

Step 1: Synthesis of 4-Bromo-3-methylbenzoyl Chloride

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DCM (approx. 3-5 mL per gram of acid).

  • Reagent Addition: Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature. A catalytic amount of anhydrous DMF (1-2 drops) can be added to accelerate the reaction.

  • Reaction: The mixture will likely become a clear solution as the reaction proceeds. Heat the reaction mixture to reflux (approx. 40°C for DCM) for 1-2 hours. Gas evolution (SO₂ and HCl) will be observed.

  • Monitoring: The reaction can be monitored by taking a small aliquot, quenching it with anhydrous methanol, and analyzing the resulting methyl ester by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.

  • Work-up: Cool the reaction to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chloride (a pale yellow oil or solid) can be used directly in the next step.

Step 2: Synthesis of this compound

  • Setup: In a separate flask, cool an excess of concentrated ammonium hydroxide (~10 eq) in an ice-water bath (0°C).

  • Reagent Addition: Dissolve the crude 4-bromo-3-methylbenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. [7]A thick white precipitate will form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove ammonium salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is highly effective for purifying amides and is often superior to column chromatography, which can lead to significant yield loss. [3]

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective. Other potential solvents include acetone or acetonitrile. [3]2. Procedure: a. Place the crude, dry this compound in an Erlenmeyer flask. b. Add the minimum amount of hot ethanol required to just dissolve the solid. c. Slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point). d. If necessary, add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Allow the flask to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary. [8] f. Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven.

Part 4: Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Bromo-3-methylbenzoic acidC₈H₇BrO₂215.04165-168White to off-white solid
This compoundC₈H₈BrNO214.06174-177White crystalline solid

References

  • Novotna, E., et al. (2010). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 15(4), 2469-2485.
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.
  • Scribd. Final Benzamide Preparations.
  • Slideshare. (2019). Synthesis of benzamide from benzyl chloride.
  • Leggio, A., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 3(40), 18274-18283.
  • RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • University of Colorado Boulder. Recrystallization and Crystallization.
  • Vedantu. AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE.
  • Michigan State University. Recrystallization.
  • CUNY Bronx Community College. Purification by Recrystallization.
  • SciELO. (2020). A new method for synthesis of N,N-diethyl-m-methylbenzamide.
  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01).
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • Organic Syntheses. 2-bromo-3-methylbenzoic acid.
  • Chemical-Suppliers.com. This compound.
  • PubChem. 4-Bromo-N-methylbenzamide.
  • International Journal of Scientific Research in Science and Technology. (2021).
  • MDPI. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.

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Technical Support Center: Synthesis of 4-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the synthesis of 4-Bromo-3-methylbenzamide, a key intermediate in pharmaceutical development. The information herein is structured to address practical challenges encountered in a laboratory setting, with a focus on impurity identification, control, and removal.

Section 1: Common Synthetic Pathways & Key Challenges

The synthesis of this compound is typically approached via two primary routes. The choice of pathway often depends on the availability of starting materials, scalability, and the desired impurity profile of the final compound. Understanding the nuances of each route is the first step in effective troubleshooting.

  • Route A: Amidation of 4-Bromo-3-methylbenzoic Acid. This is the most common and direct method. It involves the conversion of the carboxylic acid to a more reactive intermediate (such as an acyl chloride using thionyl chloride or oxalyl chloride), followed by reaction with an ammonia source.

  • Route B: Electrophilic Bromination of 3-methylbenzamide. This route involves the direct bromination of the aromatic ring of 3-methylbenzamide. The regioselectivity of this reaction is governed by the directing effects of the existing methyl and amide substituents.

Each pathway presents a unique set of challenges, primarily concerning the formation of specific process-related impurities. This guide will address these challenges in the following sections.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted in a question-and-answer style to directly address common issues.

Route A: Issues in the Amidation of 4-Bromo-3-methylbenzoic Acid

Question 1: My final product shows a significant peak corresponding to the starting material, 4-Bromo-3-methylbenzoic acid, by HPLC. What is the cause and how can I remove it?

Answer: This is the most common impurity in this synthetic route. Its presence can be attributed to two main causes:

  • Incomplete Reaction: The amidation reaction may not have gone to completion. This can be due to insufficient activation of the carboxylic acid, a short reaction time, or low temperature.

  • Product Hydrolysis: The this compound product can hydrolyze back to the carboxylic acid during the aqueous workup, especially under acidic or basic conditions at elevated temperatures.[1]

Causality and Troubleshooting Steps:

  • Ensure Complete Acyl Chloride Formation: If using thionyl chloride (SOCl₂) or oxalyl chloride, ensure the reaction with 4-Bromo-3-methylbenzoic acid is complete before adding the ammonia source. This can be monitored by taking a small aliquot, quenching it with methanol, and checking for the formation of the methyl ester by TLC or GC-MS. Using a slight excess (1.1-1.2 equivalents) of the chlorinating agent is standard practice.

  • Control Workup Conditions: During the workup, avoid prolonged exposure to harsh pH conditions. Neutralize the reaction mixture carefully and keep the temperature low (e.g., using an ice bath) to minimize hydrolysis.

  • Purification Strategy - Acid Wash: The most effective way to remove the acidic starting material is to perform a liquid-liquid extraction.[2] Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a mild basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][3] The acidic impurity will be deprotonated and extracted into the aqueous layer as its sodium salt. Repeat the wash until no more CO₂ evolution is observed.[2] Finally, wash with brine to remove residual water and dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄.

Workflow: Removal of Acidic Impurity

Caption: Workflow for removing acidic starting material.

Route B: Issues in the Bromination of 3-methylbenzamide

Question 2: My reaction has produced multiple isomeric impurities alongside the desired 4-bromo product. Why did this happen and how can I improve the selectivity?

Answer: The formation of isomeric impurities is a common challenge in electrophilic aromatic substitution reactions. The regiochemical outcome is dictated by the directing effects of the substituents on the benzene ring.

  • The methyl group is an activating, ortho-, para-director.

  • The benzamide group is a deactivating, meta-director.

The desired 4-bromo product is formed because the para-position relative to the activating methyl group is targeted. However, other isomers can form:

  • 2-Bromo-3-methylbenzamide: Bromination occurs ortho to the methyl group. This is often a significant byproduct.

  • 5-Bromo-3-methylbenzamide: Bromination occurs meta to the methyl group and ortho to the amide. This is generally a minor product due to the deactivating nature of the amide group.

Causality and Troubleshooting Steps:

  • Choice of Brominating Agent: The selectivity of the bromination can be highly dependent on the reagent used. While molecular bromine (Br₂) can be effective, it is often less selective and can lead to over-bromination. N-Bromosuccinimide (NBS) is a milder and often more regioselective brominating agent for activated rings and is preferred for minimizing side reactions.[4]

  • Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature generally increases selectivity by favoring the kinetically controlled product over thermodynamically stable side products.

    • Solvent: The choice of solvent can influence the reactivity of the brominating agent. Dichloromethane or acetonitrile are common choices.[4]

  • Purification Strategy: Separating regioisomers can be challenging due to their similar physical properties.

    • Recrystallization: This should be the first method attempted. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where the desired 4-bromo isomer crystallizes out, leaving the other isomers in the mother liquor.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the most reliable method for separating isomers.[1] A gradient elution with a solvent system like hexanes and ethyl acetate is typically effective. Analytical techniques like GC or HPLC can be used to identify the optimal solvent system for separation.[5]

Question 3: My product is contaminated with a di-brominated species. How can I prevent this?

Answer: Formation of di-brominated impurities occurs when the reaction conditions are too harsh, causing a second electrophilic substitution on the product ring.

Causality and Troubleshooting Steps:

  • Stoichiometry Control: Use a controlled amount of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided. A stoichiometry of 1.0 to 1.1 equivalents of brominating agent to starting material is a good starting point.

  • Controlled Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile at any given time, disfavoring the second bromination of the already-formed product.

  • Monitor the Reaction: Closely monitor the reaction progress by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-brominated byproducts.

Section 3: Impurity Summary and Control Strategies

The table below summarizes the common impurities, their likely origins, and recommended control strategies.

Impurity Name Structure Synthetic Route Likely Cause Prevention & Removal Strategy
4-Bromo-3-methylbenzoic AcidBrC₆H₃(CH₃)COOHAmidationIncomplete reaction; product hydrolysis.[1]Drive reaction to completion. Wash crude product with aqueous NaHCO₃ solution.[2][3] Recrystallize.
3-methylbenzamideC₆H₄(CH₃)CONH₂BrominationIncomplete bromination reaction.Increase reaction time or temperature slightly. Use a small excess of brominating agent. Remove by recrystallization or chromatography.
2-Bromo-3-methylbenzamideBrC₆H₃(CH₃)CONH₂BrominationLack of regioselectivity.[6]Use a milder brominating agent (NBS).[4] Lower reaction temperature. Purify by column chromatography or careful recrystallization.
Di-bromo-3-methylbenzamideBr₂C₆H₂(CH₃)CONH₂BrominationOver-bromination due to harsh conditions.Use controlled stoichiometry (1.0-1.1 eq) of brominating agent. Add reagent slowly. Monitor reaction closely and stop upon completion.

Section 4: Analytical & Purification Protocols

Protocol 1: General HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of this compound and quantifying related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water (with 0.1% Formic Acid for better peak shape).

    • Gradient Example: Start with 30% ACN, ramp to 95% ACN over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile or mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Expected Elution Order: The acidic impurity (4-Bromo-3-methylbenzoic acid) will typically elute first, followed by the more non-polar benzamide products.

Protocol 2: Recrystallization for Final Product Purification

Recrystallization is a powerful technique for removing small amounts of impurities and obtaining a high-purity crystalline product.[7]

  • Solvent Selection: Identify a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold. Common solvents for benzamides include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes.[3][7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[1]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Visualization of the Synthetic Pathways and Key Impurities

G cluster_0 Route A: Amidation cluster_1 Route B: Bromination A 4-Bromo-3-methylbenzoic Acid B 1. SOCl₂ 2. NH₄OH A->B C This compound (Product) B->C D Hydrolysis (Workup) C->D D->A Acid Impurity E 3-methylbenzamide F NBS or Br₂ E->F G This compound (Product) F->G H Side Reaction F->H J Over-bromination G->J I 2-Bromo Isomer H->I Isomeric Impurity K Di-bromo Product J->K Over-bromination Impurity

Caption: Synthetic routes and common impurity formation pathways.

References

  • SIELC Technologies. (2018, May 16). Separation of 4-Bromo-3,5-dihydroxy-N-methylbenzamide on Newcrom R1 HPLC column.
  • Royal Society of Chemistry. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities. YouTube.
  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate.
  • ChemBK. (2024, April 9). 4-Bromo-3-methylbenzoic acid.
  • MDPI. (2024, June 16). Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
  • PrepChem.com. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methylbenzoic acid. PubChem.
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
  • Organic Chemistry Portal. (2005). Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide).
  • Matos, M. J., et al. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. UniCA IRIS - Università degli Studi di Cagliari.
  • ResearchGate. (2025, August 8). (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide.
  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • ResearchGate. (2025, August 7). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.

Sources

Technical Support Center: Purification of Crude 4-Bromo-3-methylbenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 4-Bromo-3-methylbenzamide via recrystallization. This document offers in-depth, field-proven insights to effectively troubleshoot common issues and optimize your purification protocol.

Introduction to Recrystallization of this compound

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The underlying principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. For this compound, a crystalline solid with a melting point of 177-182 °C, selecting the appropriate solvent system is paramount to achieving high purity and yield. This guide will walk you through solvent selection, provide a detailed experimental protocol, and offer solutions to common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the ideal characteristic of a recrystallization solvent for this compound?

A1: The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is the driving force for crystal formation upon cooling.

Q2: Which solvents are a good starting point for the recrystallization of aromatic amides like this compound?

A2: For aromatic amides, polar protic solvents such as ethanol or methanol are often a good starting point. Binary solvent mixtures, such as ethanol-water or ethyl acetate-hexane, can also be effective. Acetonitrile has also been recommended for the recrystallization of amides.[2]

Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point range is a classic indicator of an impure sample. Impurities disrupt the crystal lattice of the compound, leading to a depression and broadening of the melting point. Further recrystallization may be necessary.

Q4: What are the likely impurities in my crude this compound?

A4: Common impurities often include unreacted starting materials. If synthesized from 4-bromo-3-methylbenzoic acid, residual acid may be present. Side-products from the specific synthetic route are also a possibility.

Q5: Can I use activated charcoal during the recrystallization of this compound?

A5: Yes, if your hot solution is colored by high molecular weight impurities, a small amount of activated charcoal can be added to adsorb these colored compounds. However, use it sparingly as it can also adsorb your product, leading to a lower yield.

Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step methodology for the purification of crude this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on the solvent selection guide below, choose an appropriate solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals completely. The purity can be assessed by melting point determination.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow start Start | Crude this compound dissolve Dissolution Add minimum hot solvent start->dissolve decolorize Decolorization (Optional) Add activated charcoal dissolve->decolorize hot_filter Hot Filtration (Optional) Remove insoluble impurities decolorize->hot_filter crystallize Crystallization Slow cooling to room temperature hot_filter->crystallize cool Cooling Ice bath to maximize yield crystallize->cool isolate Isolation Vacuum filtration cool->isolate wash Washing Rinse with ice-cold solvent isolate->wash dry Drying & Analysis Obtain pure crystals & check melting point wash->dry end End | Pure this compound dry->end

Caption: A typical workflow for the recrystallization of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Problem Potential Cause Solution
No Crystals Form Upon Cooling Too much solvent was used. The solution is not saturated enough for crystals to form.Reheat the solution and evaporate some of the solvent. Allow it to cool again.
The solution is supersaturated. Crystal nucleation has not initiated.Try scratching the inside of the flask with a glass rod at the liquid-air interface. Alternatively, add a "seed crystal" of pure this compound if available.
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the impure compound. Impurities can significantly lower the melting point.Reheat the solution to dissolve the oil. Add a small amount of a "better" solvent (one in which the compound is more soluble) and allow the solution to cool more slowly. Consider using a lower-boiling point solvent system.
The solution is too concentrated or cooled too quickly. This can lead to the compound coming out of solution as a liquid.Dilute the solution with a small amount of additional hot solvent and allow it to cool at a much slower rate. Insulating the flask can help.
Low Recovery of Purified Product Too much solvent was used during dissolution or washing. The product remains dissolved in the mother liquor or is washed away.Use the minimum amount of hot solvent for dissolution. When washing, use only a small amount of ice-cold solvent.
Premature crystallization during hot filtration. The product crystallizes on the filter paper or in the funnel.Ensure the filtration apparatus is pre-heated. Use a stemless funnel and keep the solution hot during filtration.
Colored Impurities Remain in the Final Product Ineffective removal by recrystallization alone. The impurity has similar solubility to the product.Perform a decolorization step with activated charcoal during the recrystallization process.

In-Depth Guide to Solvent Selection

Finding the optimal solvent for recrystallization is often an empirical process. The following systematic approach will guide you in selecting the best solvent for this compound.

Principle of "Like Dissolves Like":

This compound is a moderately polar molecule due to the presence of the amide functional group. Therefore, solvents of moderate to high polarity are likely to be good candidates.

Solvent Screening Protocol:

  • Initial Screen: Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.

  • Room Temperature Solubility: To each test tube, add a small amount (e.g., 0.5 mL) of a different solvent (see table below for suggestions) and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility. An ideal solvent will completely dissolve the compound at or near its boiling point.

  • Cooling and Crystal Formation: Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large amount of crystalline precipitate.

Recommended Solvents for Screening:

Solvent Polarity Comments
WaterHighMay be a good anti-solvent in a binary system with a more organic solvent.
EthanolHighA good starting point for many aromatic amides.
MethanolHighSimilar to ethanol, but with a lower boiling point.
AcetonitrileHighOften gives good results for the recrystallization of amides.[2]
Ethyl AcetateMediumCan be effective, often used in a binary mixture with a non-polar solvent like hexane.
TolueneLowMay be suitable for less polar impurities.
HexaneNon-polarLikely to be a poor solvent on its own, but can be used as an anti-solvent.

Binary Solvent Systems:

If a single solvent does not provide the desired solubility profile, a binary solvent system can be employed. This typically involves dissolving the crude product in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly. A common and effective binary system for compounds like this compound is Ethanol/Water .

Troubleshooting "Oiling Out"

"Oiling out" is a common and frustrating problem where the product separates as a liquid instead of a solid. This often happens when the solution is too saturated or cools too quickly, or when the melting point of the impure solid is below the temperature of the solution.

Oiling_Out_Troubleshooting start Oiling Out Observed reheat Reheat to Dissolve Oil start->reheat change_solvent Change Solvent System start->change_solvent If problem persists add_solvent Add More 'Good' Solvent reheat->add_solvent Is solution too concentrated? slow_cool Cool Very Slowly reheat->slow_cool Was cooling too rapid? add_solvent->slow_cool seed_crystal Add a Seed Crystal slow_cool->seed_crystal If nucleation is slow success Crystals Form slow_cool->success seed_crystal->success change_solvent->success

Caption: A decision tree for troubleshooting "oiling out".

References

  • University of Rochester Department of Chemistry.
  • Edelmann, F. T. (2020). Answer to "What is the best technique for amide purification?".

Sources

Technical Support Center: Purification of 4-Bromo-3-methylbenzamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides a comprehensive, in-depth protocol and troubleshooting advice for the purification of 4-Bromo-3-methylbenzamide using column chromatography. This document is designed for researchers, scientists, and professionals in drug development who are familiar with general laboratory practices.

Introduction: The "Why" Behind the Protocol

Purification of synthetic products is a critical step in chemical and pharmaceutical research. For a compound like this compound, a common intermediate, achieving high purity is paramount for the success of subsequent reactions and for ensuring the integrity of biological assays. Column chromatography is a powerful technique for this purpose, separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1]

This guide is structured to not only provide a step-by-step protocol but also to empower you with the scientific reasoning behind each choice and to anticipate and address common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity of this compound, and how does this influence solvent system selection?

A1: this compound is a moderately polar compound. The presence of the amide group (-CONH2) contributes significantly to its polarity through hydrogen bonding capabilities. The aromatic ring and the bromo- and methyl- substituents are less polar. Its topological polar surface area is 43.1 Ų.[2] This moderate polarity means it will have a reasonable affinity for a polar stationary phase like silica gel. The key to successful separation is to choose a mobile phase that allows the compound to move down the column at an appropriate rate, ideally with a Retention Factor (Rf) of 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[3] A common starting point for a compound of this nature would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities will largely depend on the synthetic route used. Common impurities could include unreacted starting materials (e.g., 4-bromo-3-methylbenzoic acid or its acid chloride), byproducts from side reactions, or residual reagents and catalysts. If the synthesis involves the amidation of a carboxylic acid, unreacted acid is a common, more polar impurity.

Q3: How do I effectively monitor the progress of the column chromatography?

A3: Thin Layer Chromatography (TLC) is the most efficient method for monitoring the separation.[4] By spotting the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can identify which fractions contain your purified product. The spots can be visualized under a UV lamp, as the aromatic ring of this compound is UV active.

Q4: My compound is not eluting from the column. What should I do?

A4: If your product is not eluting, the mobile phase is likely not polar enough. You can gradually increase the polarity of the eluent. For instance, if you are using a 10% ethyl acetate in hexane mixture, you can slowly increase the concentration of ethyl acetate to 20%, 30%, and so on. This is known as a gradient elution.[3]

Q5: The separation between my product and an impurity is poor. How can I improve it?

A5: Poor separation can result from several factors. Here are a few troubleshooting steps:

  • Optimize the Solvent System: A slight change in the solvent system can have a significant impact. Experiment with different solvent ratios or even different solvent systems (e.g., dichloromethane/methanol) using TLC before running the column.

  • Reduce the Amount of Sample Loaded: Overloading the column is a common cause of poor separation.[5] A general guideline is to use a silica gel to crude product weight ratio of at least 50:1.

  • Use a Longer Column: A longer column provides more surface area for the separation to occur, which can improve the resolution between closely eluting compounds.

Detailed Experimental Protocol

This protocol is a general guideline and may need to be optimized based on your specific crude sample.

Materials and Equipment
  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Glass chromatography column

  • TLC plates (silica gel coated with UV indicator)

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Procedure
  • Preparation of the TLC and Selection of the Solvent System:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.

  • Packing the Chromatography Column:

    • Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane).[4]

    • Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Ensure there are no air bubbles or cracks in the packed silica.[3]

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the dissolved sample onto the top of the silica bed.[4]

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column and begin collecting fractions.[4]

    • Maintain a constant flow of the eluent through the column.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compound.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure product.[4]

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizing the Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC TLC Analysis & Solvent System Selection Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Chosen Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Product Purified this compound Evaporate->Product

Caption: Workflow for the purification of this compound.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Silica Gel to Crude Product Ratio (w/w) 50:1 to 100:1Ensures sufficient stationary phase for effective separation.
Initial Eluent System (Hexane:Ethyl Acetate) 9:1 to 7:3 (v/v)A good starting point for moderately polar compounds.
Target Rf on TLC 0.2 - 0.4Provides optimal separation on the column.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Product Elutes Too Quickly (High Rf) Eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of hexane).
Product Does Not Elute (Low or Zero Rf) Eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Streaking of Spots on TLC/Column Sample is too concentrated; Compound is acidic/basic; Compound is degrading on silica.Dilute the sample; Add a small amount of acid/base to the eluent (e.g., 1% acetic acid or triethylamine); Use a different stationary phase like alumina.
Cracked or Channeled Silica Bed Improper packing of the column.Repack the column carefully, ensuring a uniform and bubble-free slurry.
Co-elution of Impurities Similar polarity of product and impurity; Column is overloaded.Optimize the solvent system for better separation on TLC first; Reduce the amount of crude material loaded onto the column.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.

  • For detailed safety information on this compound, consult the Safety Data Sheet (SDS).[6]

References

  • 4-(4-Bromo-3-methylphenoxy)-2-methylbenzamide - PubChem.
  • Purification of Organic Compounds by Flash Column Chrom
  • This compound | C8H8BrNO | CID 7020869 - PubChem.
  • This compound (CAS 170229-98-8) Properties | Density, Cp, Viscosity. Chemcasts. [Link]
  • 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem.

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting for common issues encountered during its synthesis. As a vital intermediate in the development of pharmaceuticals and agrochemicals, achieving a high-purity, high-yield synthesis of this compound is critical.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can diagnose and resolve issues effectively.

Section 1: Overview of Synthetic Pathways

The synthesis of this compound typically starts from its corresponding carboxylic acid, 4-bromo-3-methylbenzoic acid.[2] The primary challenge in amide bond formation is the competing acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium carboxylate salt.[3][4] Therefore, the carboxylic acid must first be "activated." The two most prevalent and reliable activation strategies are:

  • The Acid Chloride Pathway: This involves converting the carboxylic acid to a highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This intermediate then readily reacts with an ammonia source.[5][6]

  • The Direct Coupling Pathway: This method uses coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in combination with an additive like 1-Hydroxybenzotriazole (HOBt), to activate the carboxylic acid in situ for direct reaction with an amine.[3][7]

Synthesis_Pathways cluster_reagents1 cluster_reagents2 cluster_reagents3 start 4-Bromo-3-methylbenzoic Acid acid_chloride Acid Chloride Intermediate start->acid_chloride  Pathway 1 coupling Activated Ester (e.g., O-acylisourea) start->coupling  Pathway 2 product This compound acid_chloride->product reagent2 NH₃ / NH₄OH acid_chloride->reagent2 coupling->product reagent3 EDC / HOBt, NH₃ coupling->reagent3 reagent1 SOCl₂ or (COCl)₂ reagent1->acid_chloride

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting the Acid Chloride Pathway

This pathway is robust but highly sensitive to atmospheric moisture. Most failures can be traced back to procedural errors in the formation or handling of the acid chloride intermediate.

Q1: My reaction shows low or no conversion of the starting carboxylic acid. What went wrong during acid chloride formation?

Answer: Failure to form the acid chloride is the most common reason for a stalled reaction. The carboxylic acid itself is not electrophilic enough to react with ammonia under standard conditions. Here are the likely causes and solutions:

  • Cause 1: Presence of Water. Thionyl chloride (SOCl₂) and oxalyl chloride react violently with water. Any moisture in your solvent, on your glassware, or in the starting material will consume the reagent before it can react with the carboxylic acid. Furthermore, the acid chloride product itself is readily hydrolyzed back to the starting carboxylic acid.[5][8][9]

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents (e.g., freshly distilled dichloromethane (DCM) or toluene). If your starting carboxylic acid is a hydrate or appears damp, dry it in a vacuum oven before use. Conduct the reaction under an inert atmosphere (N₂ or Ar).

  • Cause 2: Insufficient or Degraded Reagent. Thionyl chloride and oxalyl chloride can degrade over time, especially with improper storage.

    • Solution: Use a fresh bottle of the chlorinating agent. It is common practice to use a slight excess (1.2–2.0 equivalents) to drive the reaction to completion.[10]

  • Cause 3: Lack of Catalyst (for SOCl₂). The reaction of carboxylic acids with thionyl chloride is often catalyzed by a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).[11] The DMF reacts first to form the Vilsmeier reagent, which is a more potent acylating agent and the true catalytic species.

    • Solution: Add a catalytic amount of DMF to your reaction mixture before adding the thionyl chloride. Be aware that excess DMF can complicate the workup.[11]

  • Validation Step: Before proceeding to the amidation step, you can confirm the formation of the acid chloride. Carefully take a small aliquot from the reaction, quench it with methanol, and analyze by TLC or LC-MS. You should see the formation of the methyl ester, which will have a different retention factor (Rf) than the starting carboxylic acid.[]

Q2: I've confirmed acid chloride formation, but the subsequent reaction with ammonia is low-yielding. Why?

Answer: If the acid chloride is formed successfully, failure at this stage points to issues with the nucleophile (ammonia) or reaction conditions.

  • Cause 1: Protonation of Ammonia. The reaction between an acid chloride and ammonia generates one equivalent of hydrochloric acid (HCl). This acid will protonate the unreacted ammonia to form ammonium (NH₄⁺), which is not nucleophilic.[8] This effectively halves the amount of available nucleophile.

    • Solution: The simplest approach is to use a large excess of the ammonia source (e.g., concentrated ammonium hydroxide or a solution of ammonia in an organic solvent). Alternatively, add a non-nucleophilic base like triethylamine (TEA) or pyridine to the reaction to act as an HCl scavenger.[11]

  • Cause 2: Competing Side Reactions.

    • Hydrolysis: If using aqueous ammonia (ammonium hydroxide), adding the acid chloride too quickly can lead to localized heating and hydrolysis of the acid chloride back to the carboxylic acid.

      • Solution: Add the acid chloride solution dropwise to a cooled (0 °C) and vigorously stirred solution of ammonium hydroxide.[8]

    • N,N-Diacylation: While less common for primary amide synthesis, it's possible for the initially formed benzamide to be acylated again, especially if there is a high local concentration of the highly reactive acid chloride.[5]

      • Solution: Slow, controlled addition of the acid chloride to an excess of the amine source minimizes this risk.[5]

Section 3: Troubleshooting the Direct Coupling Pathway

Peptide coupling reagents like EDC are popular because they allow for a one-pot synthesis under milder conditions. However, they are sensitive and can fail if not handled correctly.

Q3: My EDC/HOBt coupling reaction is not working, with only starting materials visible on TLC.

Answer: This is a frequent issue, often related to reagent quality and reaction conditions.

  • Cause 1: Deactivated Coupling Reagents. EDC is highly hygroscopic and can hydrolyze upon exposure to moisture, rendering it inactive. HOBt is often sold as a hydrate, and while some water is tolerated, excess water will hamper the reaction.[13]

    • Solution: Use fresh EDC from a tightly sealed container, preferably one stored in a desiccator. Handle it quickly. Use anhydrous solvents. While HOBt contains water, ensure all other components are as dry as possible.[13]

  • Cause 2: Incorrect Stoichiometry or Order of Addition. The mechanism involves the carboxylic acid reacting with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to intramolecular rearrangement to a stable N-acylurea byproduct if the amine is not present to intercept it. HOBt is added to trap this intermediate, forming an activated HOBt ester, which is more stable and less prone to side reactions.[14]

    • Solution: A common and effective procedure is to pre-activate the carboxylic acid. Stir the carboxylic acid, EDC (1.1-1.3 eq.), and HOBt (1.1-1.3 eq.) in an anhydrous aprotic solvent (like DMF or DCM) for 15-30 minutes before adding the ammonia source.

  • Cause 3: Poor Solubility. If any of the reagents are not fully dissolved, the reaction rate will be severely limited.[7]

    • Solution: Use a more polar aprotic solvent like DMF or NMP. Gentle warming might be necessary, but check the stability of your reagents and product at higher temperatures.[7]

Q4: The workup for my coupling reaction is messy. How do I remove the urea byproduct and other reagents?

Answer: A major drawback of carbodiimide coupling agents is the formation of urea byproducts (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU, from EDC), which can be difficult to remove.

  • Solution 1: Aqueous Workup. Most byproducts from EDC/HOBt couplings are water-soluble. After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% HCl or citric acid) to remove unreacted amine and basic byproducts, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt. The urea byproduct often partitions into the aqueous layers during these washes.[15]

  • Solution 2: Acidic Precipitation. If your product is not soluble in acidic water, you can sometimes remove the urea by adding dilute HCl to the reaction mixture until a pH of ~2 is reached. The urea byproduct is soluble under these conditions, and your product may precipitate out.

  • Solution 3: Chromatography. If aqueous extraction fails, column chromatography is the most reliable method for purification.

Section 4: General FAQs and Characterization

Q5: I've isolated a white solid, but the melting point is broad and lower than the literature value (~212-216 °C). What's wrong?[16]

Answer: A broad or depressed melting point is a classic sign of an impure product.[5] The most likely contaminants are:

  • Residual 4-bromo-3-methylbenzoic acid: This is the most common impurity, resulting from incomplete reaction or hydrolysis of an intermediate. It can be detected by a broad O-H stretch in the IR spectrum and the carboxylic acid proton (~12-13 ppm) in ¹H NMR.

  • Hydrolysis of Product: Amides can hydrolyze back to the carboxylic acid under harsh acidic or basic workup conditions, especially with heating.[16][17][18]

  • Coupling Reagent Byproducts: As discussed in Q4, urea byproducts can co-precipitate with your product.

Q6: What is the best method for purifying the final product?

Answer:

  • Recrystallization: This is the most effective method for removing small amounts of impurities, provided a suitable solvent system can be found. Common solvents for benzamides include ethanol/water or ethyl acetate/hexanes mixtures. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at all temperatures.

  • Column Chromatography: For very impure samples or those contaminated with byproducts of similar polarity, silica gel chromatography is necessary. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

Section 5: Protocols & Data

Table 1: Typical Reaction Parameters
ParameterAcid Chloride PathwayEDC/HOBt Coupling Pathway
Carboxylic Acid 1.0 eq1.0 eq
Activating Agent SOCl₂ (1.5 eq) or (COCl)₂ (1.3 eq)EDC·HCl (1.2 eq), HOBt (1.2 eq)
Amine Source Conc. NH₄OH (5-10 eq)Conc. NH₄OH (3-5 eq)
Base (optional) N/A (excess NH₃ acts as base)DIPEA or TEA (2.0-3.0 eq)
Solvent DCM, Toluene, or neat SOCl₂Anhydrous DMF or DCM
Temperature 0 °C to reflux (for acid chloride), 0 °C (for amidation)0 °C to Room Temperature
Reaction Time 1-4 hours (acid chloride), 1-2 hours (amidation)4-24 hours
Protocol 1: Synthesis via Acid Chloride
  • To an oven-dried, round-bottom flask under a nitrogen atmosphere, add 4-bromo-3-methylbenzoic acid (1.0 eq).

  • Add anhydrous DCM (or toluene) followed by a catalytic drop of DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride (1.5 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, until gas evolution (SO₂ and HCl) ceases.

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. Caution: Use a base trap (e.g., NaOH solution) to neutralize the toxic and corrosive vapors.[10]

  • Re-dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, cool an excess of concentrated ammonium hydroxide (e.g., 10 eq) to 0 °C with vigorous stirring.

  • Add the acid chloride solution dropwise to the cold ammonium hydroxide. A white precipitate should form immediately.[19]

  • Stir vigorously for 1-2 hours, allowing the mixture to warm to room temperature.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether to aid in drying.

  • Recrystallize the crude product from an appropriate solvent system.

Protocol 2: Synthesis via EDC/HOBt Coupling
  • To an oven-dried, round-bottom flask under a nitrogen atmosphere, add 4-bromo-3-methylbenzoic acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq).

  • Add anhydrous DMF and stir the mixture at room temperature for 30 minutes (pre-activation).

  • Cool the mixture to 0 °C in an ice bath.

  • Add concentrated ammonium hydroxide (3.0 eq) dropwise.

  • Allow the reaction to stir overnight, warming slowly to room temperature.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 5% aq. citric acid, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography.

Section 6: Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose failed reactions.

Troubleshooting_Tree start Low or No Product Yield check_sm TLC/LCMS Analysis: What is the major spot? start->check_sm sm_unchanged Starting Carboxylic Acid Remains check_sm->sm_unchanged product_impure Product is Present, but Impure/Low Yield check_sm->product_impure ac_path Acid Chloride Path? sm_unchanged->ac_path coupling_path EDC Coupling Path? sm_unchanged->coupling_path amidation_fail Cause: Failed Amidation Step - Insufficient NH₃? - Acid chloride hydrolysis? - HCl quenching of NH₃? product_impure->amidation_fail Acid Chloride Path workup_loss Cause: Poor Workup/Side Reactions - Product hydrolysis? - Incomplete extraction? - Stable N-acylurea formed? product_impure->workup_loss EDC Coupling Path ac_fail Cause: Failed Acid Chloride Formation - Wet reagents/solvent? - Degraded SOCl₂? - No DMF catalyst? ac_path->ac_fail Yes coupling_fail Cause: Failed Coupling - Wet/degraded EDC? - Incorrect stoichiometry? - Poor solubility? coupling_path->coupling_fail Yes

Caption: A decision tree for diagnosing common synthesis failures.

References

  • Various Authors. (2021). Why did my amide syntesis does not work? ResearchGate.
  • Chemistry LibreTexts. (2024). Chemical Properties of Amides: Hydrolysis.
  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
  • Various Authors. (2016). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? ResearchGate.
  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.
  • Reddit User Discussion. (2024). EDC-HOBt Amide coupling workup help. r/Chempros.
  • Various Authors. (2025). Benzamide hydrolysis in strong acids — The last word. ResearchGate.
  • Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry.
  • Various Authors. (2014). What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ? ResearchGate.
  • Various Authors. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? ResearchGate.
  • GEOCITIES.ws. (n.d.). Hydrolysis of Benzamide.
  • Reddit User Discussion. (2025). Need help in optimizing amide formation through acyl chloride pathway. r/OrganicChemistry.
  • ChemBK. (2024). 4-Bromo-3-methylbenzoic acid.
  • Ottokemi. (n.d.). 4-Bromo-3-methylbenzoic acid, 98% 7697-28-1.
  • An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE.
  • Westin, J. (n.d.). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Organic Chemistry.

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Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-3-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction outcomes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is dedicated to resolving specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and a clear path toward a solution.

Q1: My reaction yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent issue that can often be traced back to one of several critical stages in the two-step synthesis process, which typically involves the conversion of 4-bromo-3-methylbenzoic acid to an acyl chloride, followed by amidation.

Primary Causes & Solutions:

  • Incomplete Acyl Chloride Formation: The conversion of the starting carboxylic acid to the more reactive acyl chloride is the lynchpin of this synthesis. If this step is inefficient, the subsequent amidation will naturally result in a low yield.

    • Causality: Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used, but their reactivity is highly dependent on the reaction conditions. Moisture is a critical antagonist; it will rapidly hydrolyze both the chlorinating agent and the product acyl chloride back to the unreactive carboxylic acid.[1]

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Consider adding a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride or thionyl chloride, as this forms the highly reactive Vilsmeier reagent in situ, which accelerates the conversion.[2] However, be aware that removing the resulting Vilsmeier salt may require an additional workup step.[2]

  • Inefficient Amidation: The reaction of the acyl chloride with an ammonia source must be carefully controlled.

    • Causality: The primary challenge is ensuring the nucleophilic ammonia is available to react. If using aqueous ammonia, the reaction must be managed to prevent hydrolysis of the acyl chloride. If using ammonia gas, ensuring efficient delivery and dissolution in the solvent is key. An acid-base reaction between the amine and the HCl byproduct can also deactivate the nucleophile.[3][4]

    • Solution: A common and effective method is to add the solution of the acyl chloride dropwise to a cold (0-5 °C), concentrated solution of aqueous ammonia with vigorous stirring. The low temperature minimizes side reactions and hydrolysis. The use of a biphasic system (e.g., an organic solvent for the acyl chloride and aqueous ammonia) under Schotten-Baumann conditions can also be effective, often with a base to neutralize the HCl byproduct.[5]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play crucial roles.

    • Causality: The formation of the acyl chloride with SOCl₂ often requires heating (reflux) to proceed at a reasonable rate.[2] The subsequent amidation is typically exothermic and requires cooling to prevent the formation of degradation byproducts.

    • Solution: Monitor the acyl chloride formation step by TLC or a small-scale workup and ¹H NMR analysis. Once complete, ensure the reaction mixture is cooled before the addition of the ammonia source.

G start Low Yield of This compound check_acyl Step 1: Verify Acyl Chloride Formation (via TLC, IR, or NMR on aliquot) start->check_acyl incomplete Incomplete Conversion to Acyl Chloride check_acyl->incomplete No complete Acyl Chloride Formation is Complete check_acyl->complete Yes cause1 Cause: Moisture Contamination incomplete->cause1 cause2 Cause: Insufficient Reagent/Time/Heat incomplete->cause2 check_amide Step 2: Analyze Amidation Step complete->check_amide sol1 Solution: Use oven-dried glassware, anhydrous solvents, inert atmosphere. cause1->sol1 sol2 Solution: Increase SOCl₂ (1.5-2 eq), reflux for 2-4h, consider cat. DMF. cause2->sol2 hydrolysis Cause: Acyl Chloride Hydrolysis check_amide->hydrolysis sol3 Solution: Add acyl chloride to COLD (0°C) aqueous ammonia. Ensure vigorous stirring. hydrolysis->sol3

Caption: Standard synthetic pathway for this compound.

Q2: What is the reaction mechanism for the conversion of the carboxylic acid to the amide?

The overall transformation proceeds via two sequential nucleophilic acyl substitution reactions.

  • Acyl Chloride Formation (with SOCl₂):

    • The carboxylic acid's hydroxyl group acts as a nucleophile, attacking the sulfur atom of thionyl chloride.

    • A chloride ion is eliminated and subsequently attacks the carbonyl carbon.

    • This forms an unstable intermediate that collapses, releasing the acyl chloride product along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.

  • Amide Formation:

    • The lone pair of electrons on the nitrogen atom of ammonia (a potent nucleophile) attacks the highly electrophilic carbonyl carbon of the acyl chloride.

    • This breaks the carbonyl π-bond, forming a tetrahedral intermediate.

    • The carbonyl bond reforms, and the chloride ion is eliminated as a good leaving group.

    • A final deprotonation step (often by another molecule of ammonia) yields the neutral amide product and ammonium chloride.

Q3: What are the critical safety precautions when working with thionyl chloride?

Thionyl chloride (SOCl₂) is a hazardous chemical that requires strict safety protocols. Failure to adhere to these can result in serious injury. [1] Key Hazards:

  • Corrosive: Causes severe burns to skin, eyes, and the respiratory tract. [6][7]* Reacts Violently with Water: This reaction is highly exothermic and releases toxic gases (SO₂ and HCl). [1][8][9]Never quench a thionyl chloride reaction with water until the excess reagent has been removed or neutralized carefully.

  • Toxic if Inhaled: The vapors are lachrymatory (tear-inducing) and can cause pulmonary edema. [1][6] Mandatory Safety Procedures:

  • Work in a Fume Hood: All manipulations involving thionyl chloride must be performed in a certified chemical fume hood. [6]2. Personal Protective Equipment (PPE): Wear a lab coat, tightly fitting safety goggles, a face shield, and chemical-resistant gloves (neoprene or nitrile are often recommended, but always check manufacturer compatibility). [1][6]3. Anhydrous Conditions: Ensure all glassware is completely dry to prevent violent reactions. [8]4. Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. [8]Have a suitable quenching agent (e.g., sodium bicarbonate solution for careful, slow neutralization of waste) and spill kit ready.

Q4: What analytical techniques are best for confirming the structure and purity of the final product?

A combination of techniques should be used for unambiguous characterization of this compound.

TechniqueInformation ObtainedKey Features to Look For
¹H NMR Provides detailed information about the molecular structure and connectivity. [10]Expect distinct signals for the aromatic protons (check splitting patterns), the methyl group protons (singlet, ~2.4 ppm), and the amide protons (broad singlet, may be concentration-dependent). Integration should match the expected proton count.
¹³C NMR Confirms the carbon skeleton of the molecule. [10]Look for the characteristic carbonyl carbon signal (~165-170 ppm) and the correct number of aromatic and methyl carbon signals.
FTIR Identifies the presence of key functional groups. [10][11]A strong C=O (carbonyl) stretch for the amide (~1650 cm⁻¹). N-H stretches for the primary amide (~3100-3500 cm⁻¹, often two bands). C-Br stretch in the fingerprint region.
Mass Spectrometry (MS) Determines the molecular weight and can provide fragmentation patterns. [10]Look for the molecular ion peak [M]⁺ and the characteristic isotopic pattern for a bromine-containing compound ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio).
Melting Point Assesses the purity of the crystalline solid.A sharp melting point range that matches the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

References

  • Hofmann rearrangement - Wikipedia. (n.d.).
  • The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19).
  • Hofmann Rearrangement - Chemistry Steps. (n.d.).
  • Hofmann Rearrangement - J&K Scientific LLC. (2025, December 3).
  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. (n.d.).
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.).
  • Safety Data Sheet: Thionyl chloride - Carl ROTH. (n.d.).
  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | The Journal of Organic Chemistry. (2017, August 7).
  • US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents. (n.d.).
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23).
  • Thionyl chloride - Lanxess. (n.d.).
  • Sandmeyer reaction - Wikipedia. (n.d.).
  • 21.7: Chemistry of Amides - Chemistry LibreTexts. (2022, September 24).
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • Synthesis of Amides - Organic Chemistry - Jack Westin. (n.d.).
  • Conversion of Carboxylic acids to amides using DCC as an activating agent - Chemistry LibreTexts. (2023, January 22).
  • Amide Synthesis - Fisher Scientific. (n.d.).
  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019, October 7).
  • A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction - Indian Academy of Sciences. (n.d.).
  • 4-Bromo-3-methylbenzoic acid - SIELC Technologies. (2018, May 16).
  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).
  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20).
  • 4-(4-Bromo-3-methylphenoxy)-2-methylbenzamide - PubChem. (n.d.).
  • Why did my amide syntesis does not work? - ResearchGate. (2021, April 14).
  • Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. (n.d.).
  • This compound - PubChem. (n.d.).
  • What are the best reaction conditions for an amidation reaction using EDC? - ResearchGate. (2015, May 13).
  • 4-Bromo-3-methylbenzoic acid - ChemBK. (2024, April 9).
  • converting carboxylic acids into acyl (acid) chlorides - Chemguide. (n.d.).

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how to remove unreacted starting material from 4-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the purification of 4-Bromo-3-methylbenzamide. Specifically, it addresses the common issue of removing unreacted 4-bromo-3-methylbenzoic acid, a frequent starting material in its synthesis.

Section 1: Foundational Physicochemical Properties

Understanding the distinct physicochemical properties of the desired product and the common starting material impurity is the cornerstone of designing an effective purification strategy. The key difference lies in the acidity of the carboxylic acid group, which is absent in the neutral amide product.

PropertyThis compound (Product)4-bromo-3-methylbenzoic acid (Impurity)Rationale for Purification
Molecular Formula C₈H₈BrNO[1][2]C₈H₇BrO₂[3][4]Similar molecular weight and structure can make separation challenging without exploiting chemical differences.
Molecular Weight 214.06 g/mol [2][5]215.04 g/mol [4]Nearly identical mass makes separation by techniques like distillation impractical.
Functional Group AmideCarboxylic AcidThe amide is neutral, while the carboxylic acid is acidic. This is the most critical difference to exploit for separation.[6][7]
pKa Not Applicable (Neutral)~4.04[3]The low pKa of the carboxylic acid means it can be easily deprotonated by a weak base to form a water-soluble salt.[8][9]
Melting Point Not well-documented, but expected to be a solid.212-216 °C[3][10]A depressed and broad melting range for the final product often indicates the presence of this impurity.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My final product has a broad melting point that is significantly lower than the literature value for my starting material. What is the likely cause?

A: This is a classic sign of an impure sample. The presence of unreacted 4-bromo-3-methylbenzoic acid disrupts the crystal lattice of your this compound product, leading to a depression and broadening of the melting point range. The starting material itself has a high melting point (212-216 °C), but when mixed with the product, it acts as an impurity.[3][10]

Q2: How can I quickly determine if the acidic starting material is present in my crude product?

A: Thin-Layer Chromatography (TLC) is the most effective method. Spot your crude product, the pure starting material, and a co-spot (crude + starting material) on a silica gel plate. Elute with a solvent system like 2:1 hexanes:ethyl acetate. The carboxylic acid is more polar and should have a lower Rf value (travel less far up the plate) than the slightly less polar amide product. Visualizing the plate under UV light will reveal if a spot corresponding to the starting material is present in your product lane.[11]

Q3: What is the most direct and efficient method for removing an acidic impurity like 4-bromo-3-methylbenzoic acid from a neutral amide product?

A: Acid-base extraction is the most targeted and efficient method.[6][7] By dissolving your crude product in an organic solvent and washing it with a mild aqueous base (e.g., sodium bicarbonate solution), you can selectively convert the acidic impurity into its water-soluble carboxylate salt.[9] The neutral amide product remains in the organic layer, allowing for a clean separation using a separatory funnel.[6]

Q4: I tried an acid-base extraction, but I still see impurities. When should I consider recrystallization or column chromatography?

A: While acid-base extraction is highly effective, residual impurities can remain if the extraction is not performed thoroughly.

  • Choose Recrystallization when you have a solid crude product and you can identify a solvent that dissolves the product well when hot but poorly when cold, while the impurity has different solubility characteristics. It is an excellent technique for removing small amounts of impurities and can be faster than chromatography for larger scales.[12][13][14]

  • Choose Column Chromatography when acid-base extraction and recrystallization fail to provide the desired purity, or if you have multiple impurities with similar polarities. Chromatography offers the highest resolving power but is more time-consuming and requires more solvent.[11][15]

Section 3: Detailed Purification Protocols

These protocols provide step-by-step instructions for the primary methods of purifying this compound.

Protocol 1: Acid-Base Liquid-Liquid Extraction

This method leverages the acidic nature of the starting material to separate it from the neutral amide product.

Causality: The carboxylic acid (pKa ~4.04) is readily deprotonated by a weak base like sodium bicarbonate (the conjugate acid, carbonic acid, has a pKa of 6.4) to form the highly polar and water-soluble sodium 4-bromo-3-methylbenzoate. The neutral amide does not react and remains in the immiscible organic solvent.[3][9] Using a weak base is crucial to prevent the potential hydrolysis of the amide product, which could occur with a strong base like NaOH.[6]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and vent immediately to release CO₂ gas that forms from the acid-base reaction. Shake gently for 1-2 minutes, venting frequently.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The top layer will typically be the organic layer (confirm by checking solvent densities if unsure).

  • Drain: Drain the lower aqueous layer, which now contains the impurity as its salt.

  • Repeat: Repeat the wash (steps 2-5) with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual water.

  • Drying and Isolation: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

Protocol 2: Recrystallization

This technique purifies the product based on differences in solubility between the amide and impurities in a given solvent at different temperatures.

Causality: An ideal recrystallization solvent will dissolve the this compound completely at its boiling point but very poorly at low temperatures (0-4 °C). The impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Upon slow cooling, the desired product will selectively crystallize out of the solution, leaving the impurities behind in the mother liquor.[14]

Step-by-Step Methodology:

  • Solvent Selection: Test various solvents to find a suitable one. Good candidates for amides often include ethanol, acetonitrile, or mixtures like ethyl acetate/hexanes.[12][16] The goal is to find a solvent or solvent pair where the crude product is sparingly soluble at room temperature but fully soluble when heated.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals completely in a vacuum oven or desiccator to remove residual solvent.

Protocol 3: Silica Gel Column Chromatography

This is a powerful method for separating compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent).

Causality: Silica gel is a polar stationary phase. More polar compounds will adhere more strongly to the silica and elute from the column more slowly. The 4-bromo-3-methylbenzoic acid impurity is more polar than the this compound product due to its hydrogen-bonding carboxylic acid group. Therefore, the product will elute first when using a mobile phase of appropriate polarity.[11]

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using TLC. A good starting point is a mixture of hexanes and ethyl acetate.[11] Adjust the ratio until the desired product has an Rf value of approximately 0.3-0.4, and there is clear separation from the starting material spot.

  • Column Packing: Prepare a chromatography column by packing it with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution) by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Section 4: Purification Method Selection Workflow

This diagram outlines the logical decision-making process for purifying your crude this compound.

Purification_Workflow start Crude this compound check_impurity Primary Impurity Assessment (via TLC) start->check_impurity is_acid Is unreacted 4-bromo-3-methylbenzoic acid the main impurity? check_impurity->is_acid acid_base Protocol 1: Acid-Base Extraction is_acid->acid_base Yes recrystallize Protocol 2: Recrystallization is_acid->recrystallize No / Other Impurities check_purity1 Check Purity (TLC, Melting Point) acid_base->check_purity1 check_purity1->recrystallize Purity <95% end_product Pure Product check_purity1->end_product Purity >95% check_purity2 Check Purity (TLC, Melting Point) recrystallize->check_purity2 chromatography Protocol 3: Column Chromatography check_purity2->chromatography Purity <95% check_purity2->end_product Purity >95% chromatography->end_product

Caption: Decision workflow for selecting the optimal purification protocol.

References

  • Wikipedia. (n.d.). Acid–base extraction.
  • ChemBK. (2024). 4-Bromo-3-methylbenzoic acid.
  • Chemcasts. (n.d.). This compound (CAS 170229-98-8) Properties.
  • Chemcasts. (n.d.). Thermophysical Properties of 4-Bromo-3-methylbenzoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020869, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82131, 4-Bromo-3-methylbenzoic acid.
  • ResearchGate. (2020). What is the best technique for amide purification?.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 186113, 4-Bromo-N-methylbenzamide.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
  • SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91824, 4-Bromo-3,5-dihydroxy-N-methylbenzamide.
  • Grossmont College. (n.d.). Liquid/liquid Extraction.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83133637, 4-(4-Bromo-3-methylphenoxy)-2-methylbenzamide.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Ottokemi. (n.d.). 4-Bromo-3-methylbenzoic acid, 98%.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PrepChem.com. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester.
  • SIELC Technologies. (2018). Separation of 4-Bromo-3-methylbenzoic acid on Newcrom R1 HPLC column.
  • Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
  • Chemical-Suppliers.com. (n.d.). This compound | CAS 170229-98-8.

Sources

Technical Support Center: Challenges in the Characterization of 4-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-3-methylbenzamide. This document is designed for researchers, scientists, and drug development professionals, providing expert-driven answers and troubleshooting protocols for common challenges encountered during the analytical characterization of this compound. Our goal is to blend technical accuracy with practical, field-proven insights to ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs) - General Information & Handling

This section addresses foundational questions regarding the properties, storage, and stability of this compound.

Q1: What are the fundamental physical and chemical properties of this compound?

Understanding the basic properties is the first step in any analysis. Key identifiers and properties are summarized below.

PropertyValueReference
CAS Number 170229-98-8[1][2]
Molecular Formula C₈H₈BrNO[1][2]
Molecular Weight 214.06 g/mol [1][2]
IUPAC Name This compound[1]
Appearance White crystals, powder, or crystalline powder[3]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[4]

Q2: How should I properly store and handle this compound to ensure its integrity?

Proper storage is critical for preventing degradation and ensuring analytical reproducibility. Based on safety data sheets and vendor recommendations, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[4]. For long-term stability, storage in a dark place is recommended to prevent potential photodegradation[4].

Q3: What are the primary safety concerns associated with this compound?

While this specific chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard[5], it is crucial to handle it with standard laboratory precautions. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or powder.

Q4: Is this compound susceptible to degradation? What are the likely pathways?

Yes, the primary degradation pathway of concern is hydrolysis. Like other benzamides, the amide bond in this compound can be hydrolyzed under strong acidic or basic conditions, or over extended periods in aqueous media, to yield 4-bromo-3-methylbenzoic acid and ammonia. This is a critical consideration, as the presence of this acidic impurity can significantly impact experimental results and product purity. The hydrolysis of related carbamate structures is a well-documented phenomenon that proceeds through similar mechanisms[6].

G cluster_synthesis Synthesis & Potential Impurities cluster_degradation Degradation Pathway Acid 4-Bromo-3-methylbenzoic Acid (Starting Material) Product This compound Acid->Product Amidation Amine Ammonia Source Amine->Product Deg_Product This compound Deg_Acid 4-Bromo-3-methylbenzoic Acid (Degradant) Deg_Product->Deg_Acid Hydrolysis (H₂O, H⁺/OH⁻)

Synthesis and primary degradation pathway of this compound.
Section 2: Troubleshooting Guides by Analytical Technique

This core section provides specific, actionable advice for resolving common issues encountered during the characterization of this compound using key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My ¹H NMR spectrum shows unexpected peaks. What are the likely culprits?

Unexpected signals in an NMR spectrum are a common issue. The cause can be systematically diagnosed.

  • Residual Solvents: First, check for common NMR solvents (e.g., acetone, ethyl acetate, dichloromethane) that may be leftover from purification.

  • Unreacted Starting Material: The most common process-related impurity is unreacted 4-bromo-3-methylbenzoic acid .[7][8] Look for a broad singlet characteristic of a carboxylic acid proton (>10 ppm) and aromatic signals that differ slightly from your product.

  • Hydrolysis: As discussed, the primary degradant is 4-bromo-3-methylbenzoic acid. If your sample is old or has been exposed to moisture, this impurity may be present.

  • Regioisomers: Depending on the synthetic route, regioisomers (e.g., 3-bromo-4-methylbenzamide) could be formed. While less common for standard routes, their presence would result in a distinct set of aromatic signals with different splitting patterns.

Q2: I'm having trouble assigning the aromatic protons in the ¹H NMR spectrum. Can you provide guidance?

Certainly. For this compound, you should expect to see three distinct signals in the aromatic region (typically 7.0-8.0 ppm). Based on the substituent effects:

  • The proton ortho to the electron-withdrawing amide group will be the most downfield.

  • The proton ortho to the bromine atom will also be downfield.

  • The proton situated between the methyl and bromo groups will be the most upfield of the three.

A 2D NMR experiment like COSY can definitively confirm the coupling between adjacent protons, while an NOESY experiment can show through-space correlation to the methyl group, solidifying assignments.

Mass Spectrometry (MS)

Q1: What molecular ions should I expect to see in the mass spectrum?

A key signature of this compound is the isotopic pattern of bromine. You should look for two peaks of nearly equal intensity:

  • [M]⁺: The molecular ion containing the ⁷⁹Br isotope.

  • [M+2]⁺: The molecular ion containing the ⁸¹Br isotope, which will be two mass units higher.

The calculated monoisotopic mass is 212.97893 Da [1]. Therefore, in a high-resolution mass spectrum (HRMS), you should observe ions very close to this value (for ⁷⁹Br) and 214.97688 Da (for ⁸¹Br).

Q2: My MS data shows a prominent ion at m/z 215.0, but my compound's molecular weight is 214.06. What does this mean?

This is likely due to the presence of the starting material, 4-bromo-3-methylbenzoic acid, which has a molecular weight of 215.05 g/mol [7]. Its presence indicates an incomplete reaction or insufficient purification. To resolve this, consider re-purifying your material using column chromatography or recrystallization.

High-Performance Liquid Chromatography (HPLC)

Q1: I am developing an HPLC method and see multiple peaks. How do I confirm which one is my product and identify the others?

This is a multi-step process for impurity identification.

Sources

preventing byproduct formation in 4-Bromo-3-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of 4-Bromo-3-methylbenzamide

Welcome to the technical support guide for the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. While the synthesis appears straightforward, achieving high purity and yield requires careful control over reaction conditions to mitigate the formation of persistent and structurally similar byproducts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, offering field-proven insights to ensure a robust and reproducible synthesis.

Section 1: Understanding the Synthetic Pathways & Key Challenges

The successful synthesis of this compound hinges on two critical transformations: the regioselective bromination of the aromatic ring and the efficient conversion of a carboxylic acid (or its derivative) to a primary amide. Two primary synthetic routes are commonly employed, each with its own set of challenges.

cluster_0 Route A: Sandmeyer Reaction Pathway cluster_1 Route B: Direct Bromination Pathway cluster_2 Final Step: Amidation A1 4-Amino-3-methylbenzoic Acid A2 Diazonium Salt Intermediate A1->A2 NaNO2, HBr (Diazotization) A3 4-Bromo-3-methylbenzoic Acid A2->A3 CuBr (Sandmeyer Reaction) C1 4-Bromo-3-methylbenzoic Acid B1 m-Toluic Acid (3-Methylbenzoic Acid) B2 4-Bromo-3-methylbenzoic Acid B1->B2 Br2, Catalyst (Electrophilic Aromatic Substitution) C2 4-Bromo-3-methylbenzoyl Chloride C1->C2 SOCl2 or (COCl)2 C3 This compound C1->C3 NH3, Heat or Coupling Agent (e.g., EDC) C2->C3 NH3 or NH4OH

Caption: Common synthetic routes to this compound.

The primary challenges are:

  • Regiocontrol in Bromination (Route B): The starting m-toluic acid has two directing groups: an ortho,para-directing methyl group and a meta-directing carboxylic acid group. This competition can lead to the formation of multiple constitutional isomers, complicating purification.

  • Side Reactions in the Sandmeyer Reaction (Route A): The Sandmeyer reaction, while often highly selective, is sensitive to temperature and contaminants. Side reactions can lead to the formation of phenols or biaryl impurities[1][2].

  • Inefficient Amidation: The direct conversion of a carboxylic acid to an amide is an equilibrium-limited process that requires harsh conditions (high heat) to drive off water[3][4]. More practical methods involve activating the carboxylic acid (e.g., as an acyl chloride), which introduces its own set of potential side reactions.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section directly addresses common experimental failures in a question-and-answer format.

Part A: Synthesis of the 4-Bromo-3-methylbenzoic Acid Precursor

FAQ 1: My bromination of m-toluic acid yields a mixture of isomers. How can I improve selectivity for the desired 4-bromo product?

Answer: This is a classic issue of competing directing effects. The methyl group activates the ortho (2,6) and para (4) positions, while the carboxylic acid deactivates the ortho (2,6) and para (5) positions, directing incoming electrophiles to the meta (4,6) positions. Both groups direct to position 4, making it the preferred site, but position 6 is also activated, leading to the common 2-bromo-5-methylbenzoic acid byproduct.

  • Causality: The choice of catalyst and solvent significantly influences the steric and electronic environment of the reaction, altering the isomer ratio. Harsh conditions or highly active catalysts can reduce selectivity.

  • Troubleshooting Steps:

    • Catalyst Choice: Use a mild Lewis acid catalyst like iron powder or iron(III) bromide. Avoid overly aggressive catalysts like AlCl₃, which can decrease selectivity.

    • Temperature Control: Perform the bromination at a low and controlled temperature (e.g., 0-10 °C). Higher temperatures provide the activation energy for the formation of less-favored isomers.

    • Solvent: A non-polar solvent like dichloromethane or carbon tetrachloride is often preferred. Using protic solvents like acetic acid can sometimes alter reactivity and isomer distribution.

    • Rate of Addition: Add the bromine solution dropwise over an extended period. This keeps the instantaneous concentration of bromine low, favoring the most kinetically accessible product and preventing over-bromination.

FAQ 2: I am observing side-chain bromination, forming a benzyl bromide derivative. What is causing this and how can I prevent it?

Answer: Side-chain bromination occurs via a free-radical mechanism, whereas the desired ring bromination is an electrophilic aromatic substitution.

  • Causality: Radical mechanisms are initiated by UV light or radical initiators (like AIBN). This is a common issue when reactions are run in direct sunlight or with inappropriate heating methods[5][6].

  • Troubleshooting Steps:

    • Exclude Light: Protect your reaction vessel from light by wrapping it in aluminum foil.

    • Avoid Radical Initiators: Ensure no radical initiators are present. The reaction should be run in the presence of a Lewis acid catalyst (for electrophilic substitution) in the dark.

    • Purify Starting Materials: Peroxides in solvents can sometimes initiate radical reactions. Use freshly distilled or inhibitor-free solvents if this is a persistent issue.

FAQ 3: My Sandmeyer reaction has a low yield and produces a significant amount of tar-like byproducts. What went wrong?

Answer: The Sandmeyer reaction involves a thermally and chemically sensitive diazonium salt intermediate. Poor temperature control and improper reagent addition are the most common failure points.

  • Causality: Aryl diazonium salts are unstable above 5-10 °C. Decomposition leads to a cascade of radical side reactions, including coupling with water to form phenols (hydroxylation) and dimerization to form biaryl compounds[1][7].

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization step (reaction with NaNO₂) must be performed at 0-5 °C using an ice-salt bath. Monitor the internal temperature closely.

    • Slow Addition: Add the sodium nitrite solution very slowly and dropwise to the acidic solution of the amine. This prevents localized overheating and dangerous accumulation of nitrous acid.

    • Copper(I) Catalyst: Use freshly prepared or high-purity copper(I) bromide (CuBr). The Cu(I) species is critical for the single-electron transfer that initiates the desired reaction[2][8]. Oxidation of the catalyst to Cu(II) will impede the reaction.

    • Quenching: Once the diazonium salt is formed, it should be used immediately. Add it portion-wise to the heated CuBr solution (typically 60-70 °C) to ensure controlled decomposition and nitrogen gas evolution[9].

start Low Yield / Byproducts in Sandmeyer Reaction q1 Was diazotization temperature kept at 0-5°C? start->q1 a1_no No q1->a1_no Likely Cause a1_yes Yes q1->a1_yes res_temp High Temp -> Diazonium decomposition. Byproducts: Phenols, tar. Action: Maintain 0-5°C with ice-salt bath. a1_no->res_temp q2 Was NaNO2 solution added slowly? a1_yes->q2 a2_no No q2->a2_no Likely Cause a2_yes Yes q2->a2_yes res_add Fast Addition -> Local overheating, HNO2 buildup. Byproducts: Tar, uncontrolled N2 release. Action: Add NaNO2 dropwise. a2_no->res_add q3 Was fresh, high-purity Cu(I)Br used? a2_yes->q3 a3_no No q3->a3_no Likely Cause a3_yes Yes q3->a3_yes res_cu Oxidized Catalyst -> Inefficient conversion. Byproducts: Unreacted starting material, phenols. Action: Use fresh CuBr. a3_no->res_cu res_ok If all conditions are met, check purity of starting amine or consider alternative workup. a3_yes->res_ok

Caption: Troubleshooting logic for the Sandmeyer reaction.

Part B: Amidation of 4-Bromo-3-methylbenzoic Acid

FAQ 4: I attempted direct amidation with aqueous ammonia, but after heating, I recovered mostly my starting carboxylic acid. Why did the reaction fail?

Answer: This is due to a competing acid-base reaction. The amine (ammonia) is a base, and the carboxylic acid is an acid. They will rapidly react to form an ammonium carboxylate salt, which is nucleophilically inactive.

  • Causality: The carboxylate anion is resonance-stabilized and a poor electrophile, while the ammonium cation has no lone pair to act as a nucleophile. To form the amide, this salt must be dehydrated at high temperatures (typically >150 °C) to drive the equilibrium toward the amide product[3][4][10].

  • Troubleshooting Steps:

    • Increase Temperature: If using this method, ensure you are reaching a high enough temperature to remove water. This often requires distillation to remove the water as it forms.

    • Alternative Method: For laboratory scale, direct amidation is often impractical. The acyl chloride method or the use of coupling reagents is strongly recommended for higher yields under milder conditions.

FAQ 5: I converted the acid to an acyl chloride, but my final product is contaminated with the starting carboxylic acid and a methyl ester byproduct. What happened?

Answer: This indicates two separate issues: incomplete reaction/hydrolysis and reaction with the solvent.

  • Causality:

    • Carboxylic Acid Contamination: Acyl chlorides are highly reactive and extremely sensitive to moisture. Any water present in your reagents (e.g., aqueous ammonia) or solvent will rapidly hydrolyze the acyl chloride back to the carboxylic acid.

    • Methyl Ester Byproduct: If you used a source of ammonia dissolved in methanol (e.g., 7N NH₃ in MeOH), the methanol solvent is also a nucleophile. It will compete with ammonia to attack the acyl chloride, forming the corresponding methyl ester as a byproduct[11].

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. If possible, use anhydrous ammonia gas bubbled through an anhydrous solvent (like DCM or THF) instead of aqueous ammonia[11].

    • Control Temperature: Add the acyl chloride solution slowly to a cooled (0 °C) solution of ammonia. This controls the exotherm and minimizes side reactions.

    • Use Excess Amine: Use a significant excess of ammonia (at least 2 equivalents). The first equivalent acts as the nucleophile, and the second neutralizes the HCl byproduct that is formed, preventing it from protonating the remaining ammonia[4][12].

    • Choose a Non-Nucleophilic Solvent: Use a non-reactive solvent like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether for the reaction. Avoid alcohol-based solvents.

Section 3: Recommended Protocol & Analytical Data

This protocol follows Route A (Sandmeyer) and the acyl chloride amidation method, which generally provides the highest purity and most reliable outcomes.

Step 1: Synthesis of 4-Bromo-3-methylbenzoic Acid via Sandmeyer Reaction[9]
  • Diazotization: In a flask equipped with a mechanical stirrer and thermometer, suspend 4-amino-3-methylbenzoic acid (1 eq.) in a solution of 48% HBr (4 eq.) and water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.05 eq.) in a minimum amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the internal temperature never exceeds 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction: In a separate, larger flask, dissolve copper(I) bromide (1.1 eq.) in 48% HBr and heat to 70 °C.

  • Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, continue heating at 70-80 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The product will precipitate. Filter the solid, wash thoroughly with cold water to remove copper salts, and dry. Recrystallize from ethanol/water if necessary.

Step 2: Synthesis of this compound via Acyl Chloride
  • Acyl Chloride Formation: In a fume hood, combine 4-bromo-3-methylbenzoic acid (1 eq.) with thionyl chloride (SOCl₂, 2-3 eq.). Add a catalytic amount of DMF (1-2 drops).

  • Gently reflux the mixture for 1-2 hours until gas evolution ceases. The solution should become clear.

  • Remove the excess thionyl chloride under reduced pressure. The crude 4-bromo-3-methylbenzoyl chloride can be used directly or purified by vacuum distillation.

  • Amidation: Cool a solution of concentrated ammonium hydroxide (NH₄OH, ~10 eq.) in a flask to 0 °C.

  • Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., DCM or THF).

  • Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution.

  • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the resulting solid precipitate, wash with cold water and a small amount of cold diethyl ether, and dry to yield this compound.

Analytical Data Summary
CompoundFormulaMWAppearanceMelting Point (°C)Key ¹H NMR Signals (approx. δ, CDCl₃)
4-Bromo-3-methylbenzoic Acid C₈H₇BrO₂215.05White to off-white solid140-142[13]2.45 (s, 3H, -CH₃), 7.70 (d, 1H, Ar-H), 7.90 (d, 1H, Ar-H), 8.20 (s, 1H, Ar-H), 11.0+ (br s, 1H, -COOH)
This compound C₈H₈BrNO214.06White to grey crystalline powder79-83[14]2.40 (s, 3H, -CH₃), 5.8-6.2 (br s, 2H, -NH₂), 7.55-7.75 (m, 3H, Ar-H)
2-Bromo-5-methylbenzoic Acid C₈H₇BrO₂215.05Solid134-136[15]2.35 (s, 3H, -CH₃), 7.15 (d, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 7.85 (s, 1H, Ar-H)
4-Bromo-3-methylbenzyl Bromide C₈H₈Br₂279.96SolidN/A2.40 (s, 3H, Ar-CH₃), 4.45 (s, 2H, -CH₂Br), 7.1-7.5 (m, 3H, Ar-H)
Methyl 4-Bromo-3-methylbenzoate C₉H₉BrO₂229.07SolidN/A2.45 (s, 3H, Ar-CH₃), 3.90 (s, 3H, -OCH₃), 7.65 (d, 1H, Ar-H), 7.80 (d, 1H, Ar-H), 8.10 (s, 1H, Ar-H)

References

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.
  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
  • ChemBK. (2024). 4-Bromo-3-methylbenzoic acid.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis.
  • MOLBASE. (n.d.). 4-Bromo-3-methylaniline | 6933-10-4.
  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy [Video]. YouTube.
  • Ottokemi. (n.d.). 4-Bromo-3-methylbenzoic acid, 98% 7697-28-1.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Reddit. (2022). Amide from carboxylic acid synthesis. r/Chempros.
  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Ottokemi. (n.d.). 4-Bromo-3-methylaniline, 97% 6933-10-4.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • NRO-Chemistry. (2023, December 29). Sandmeyer Reaction - experimental procedure and set up [Video]. YouTube.
  • Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.

Sources

stability issues of 4-Bromo-3-methylbenzamide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work. As Senior Application Scientists, we provide not only troubleshooting steps but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs) - Quick Guide

Q1: What are the primary stability concerns for this compound?

Based on its chemical structure, the primary stability concerns are hydrolysis of the amide bond, particularly under strong acidic or basic conditions, and potential photodegradation upon exposure to UV or high-intensity light. Thermal and oxidative degradation are also possible under stressed conditions.

Q2: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1][2][3][4][5][6][7] The container should be tightly sealed to protect it from moisture and light.[1][2][3][4][5][6][7]

Q3: My assay results with this compound are inconsistent. Could this be a stability issue?

Inconsistent results are often an indicator of compound degradation. This could be happening in your stock solution or during the experimental procedure itself. We recommend preparing fresh solutions and evaluating the compound's purity at different time points.

Q4: What are the likely degradation products of this compound?

The most probable degradation product from hydrolysis is 4-Bromo-3-methylbenzoic acid.[8] Other degradation products could arise from photolytic or oxidative reactions, potentially involving the aromatic ring or the methyl group, though these are generally less common under typical laboratory conditions.

Troubleshooting Guide: In-depth Stability Analysis

This section provides a detailed breakdown of stability issues under various stress conditions, consistent with forced degradation studies often employed in the pharmaceutical industry.[9][10][11][12][13] Forced degradation studies are designed to understand the degradation pathways and to develop stability-indicating analytical methods.[9][10][11]

Issue 1: Degradation in Aqueous Solutions (Hydrolytic Stability)

Question: I've observed a decrease in the concentration of this compound in my aqueous buffer over time. What is happening and how can I prevent it?

Scientific Rationale: The benzamide functional group in this compound is susceptible to hydrolysis, which is the cleavage of the amide bond by water. This reaction is significantly accelerated by the presence of acids or bases.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.

The primary degradation product in both cases is expected to be 4-Bromo-3-methylbenzoic acid and ammonia (or ammonium ions in acidic media).

Troubleshooting Protocol:

  • pH Screening: Prepare solutions of this compound in a range of pH buffers (e.g., pH 2, 4, 7, 9, and 12).

  • Time-Point Analysis: Incubate these solutions at a controlled temperature (e.g., 40°C) and analyze samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Analytical Method: Use a stability-indicating HPLC method to quantify the parent compound and detect the formation of degradation products. A reverse-phase C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.

  • Data Interpretation: Plot the concentration of this compound against time for each pH. This will reveal the pH range where the compound is most stable.

Preventative Measures:

  • Based on your findings, use buffers in the pH range where the compound exhibits maximum stability.

  • For long-term storage of solutions, consider preparing them in an organic solvent like DMSO and diluting into aqueous buffers just before use.

  • If the experiment allows, conduct it at a lower temperature to slow down the rate of hydrolysis.

Hypothesized Hydrolytic Degradation Pathway:

G cluster_main Hydrolytic Degradation parent This compound product 4-Bromo-3-methylbenzoic Acid parent->product Hydrolysis conditions H2O, H+ or OH- conditions->parent

Caption: Hydrolysis of this compound.

Issue 2: Thermal Instability

Question: I suspect my compound is degrading upon heating. How can I confirm this and what are the safe temperature limits?

Scientific Rationale: High temperatures can provide the necessary activation energy for the degradation of organic molecules. For this compound, thermal stress could potentially lead to decomposition, although solid-state degradation is generally slower than in solution.

Troubleshooting Protocol:

  • Solid-State Stressing: Place a sample of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C, 100°C).

  • Solution-State Stressing: Prepare a solution of the compound in a stable solvent and subject it to the same temperature conditions. Include a control sample at room temperature.

  • Time-Point Analysis: Analyze the samples at different time points.

  • Analytical Method: Use HPLC to quantify the parent compound. Techniques like LC-MS can be invaluable for identifying any thermal degradants.[14]

Data Presentation: Hypothetical Thermal Stability Data

ConditionTime (hours)% Degradation of this compound
Solid, 60°C72< 1%
Solid, 80°C722-3%
Solution, 60°C725-7%
Solution, 80°C72> 15%

Preventative Measures:

  • Avoid unnecessary exposure of the compound to high temperatures.

  • If heating is required for your experiment, determine the minimum necessary temperature and duration.

  • Store the compound, both in solid form and in solution, at recommended cool temperatures.

Issue 3: Photostability Concerns

Question: My experiments are conducted on an open bench under bright laboratory light. Could this be affecting my results?

Scientific Rationale: Aromatic bromine compounds can be susceptible to photolytic degradation. The energy from UV or high-intensity visible light can be absorbed by the molecule, leading to the homolytic cleavage of the carbon-bromine bond, forming radical intermediates. These reactive intermediates can then undergo further reactions.

Troubleshooting Protocol (as per ICH Q1B guidelines[15]):

  • Sample Preparation: Prepare samples of this compound in both solid and solution form in photochemically inert and transparent containers.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light (e.g., a photostability chamber). A common exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Dark Control: Protect a parallel set of samples from light to serve as dark controls.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC to determine the extent of degradation.

Hypothesized Photodegradation Workflow:

G cluster_workflow Photostability Testing Workflow start Prepare Solid & Solution Samples expose Expose to Light Source start->expose dark Store in Dark (Control) start->dark analyze_expose Analyze Exposed Samples expose->analyze_expose analyze_dark Analyze Dark Control dark->analyze_dark compare Compare Results & Assess Degradation analyze_expose->compare analyze_dark->compare

Caption: Workflow for assessing photostability.

Preventative Measures:

  • Use amber vials or wrap containers with aluminum foil to protect solutions from light.

  • Minimize the exposure of the compound to direct sunlight or strong artificial light.

Issue 4: Oxidative Stability

Question: I am using hydrogen peroxide in my experimental system and am seeing a loss of my compound. Is this compound prone to oxidation?

Scientific Rationale: While the benzamide itself is relatively stable to oxidation, the electron-rich aromatic ring and the benzylic methyl group could be susceptible to attack by strong oxidizing agents. The presence of the bromine atom, an electron-withdrawing group, may offer some protection to the ring, but degradation is still possible under harsh oxidative stress.

Troubleshooting Protocol:

  • Stress Condition: Treat a solution of this compound with a common oxidizing agent, such as 3% hydrogen peroxide.

  • Incubation: Allow the reaction to proceed at room temperature for a set period.

  • Analysis: Monitor the reaction over time using HPLC. LC-MS would be beneficial for identifying potential oxidation products, such as hydroxylated species or the corresponding benzoic acid.

Preventative Measures:

  • If possible, avoid the use of strong oxidizing agents in your experiments.

  • If an oxidizing agent is necessary, consider adding an antioxidant to your system if it does not interfere with the primary reaction.

  • Ensure solvents are free of peroxide impurities.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • NIH. (n.d.).
  • Vertex AI Search. (2023, April 23).
  • IJSDR. (n.d.).
  • Apollo Scientific. (2023, March 12). 4-Bromo-3-methylbenzaldehyde.
  • Apollo Scientific. (n.d.). 4-Bromo-3-methylbenzoic acid.
  • Thermo Fisher Scientific. (2010, November 29).
  • Oxford Lab Fine Chem LLP. (n.d.).
  • Sigma-Aldrich. (2024, September 8).
  • CDH Fine Chemical. (n.d.).
  • Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS CAS-No.: 55-21-0 MSDS.
  • Fisher Scientific. (2010, November 29).
  • NIH PubChem. (n.d.). Benzamide | C7H7NO | CID 2331.
  • Sigma-Aldrich. (n.d.). 4-Bromo-N-methylbenzamide AldrichCPR.
  • IRJET. (n.d.).
  • Fisher Scientific. (n.d.). This compound, 99%.
  • Chemical-Suppliers. (n.d.). This compound | CAS 170229-98-8.
  • Chemcasts. (n.d.). This compound (CAS 170229-98-8) Properties | Density, Cp, Viscosity.
  • Chemcasts. (n.d.).
  • NIH PubChem. (n.d.). 4-Bromo-3,5-dihydroxy-N-methylbenzamide | C8H8BrNO3 | CID 91824.
  • Ottokemi. (n.d.). 4-Bromo-3-methylbenzoic acid, 98% 7697-28-1.
  • IRJET. (n.d.). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review.
  • Pharmaffiliates. (n.d.). 1020252-81-6| Chemical Name : N-Phenyl this compound.
  • BLD Pharm. (n.d.). 170229-98-8|this compound.
  • NIH PubChem. (n.d.). 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113.
  • NIH PubChem. (n.d.). 4-(4-Bromo-3-methylphenoxy)-2-methylbenzamide.
  • ResearchGate. (2025, August 7).
  • Thermo Scientific Chemicals. (n.d.). This compound, 99% 1 g | Buy Online.
  • IOPscience. (n.d.). Importance of Reduction and Oxidation Stability of High Voltage Electrolytes and Additives.
  • ICH. (1996, November 6). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • CIOP. (n.d.).
  • OPUS. (2025, August 28). Analytical Methods.
  • ChemicalBook. (2025, July 24). 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3.
  • ResearchGate. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-N-methylbenzamide | CAS 27466-83-7 | SCBT.
  • BLD Pharm. (n.d.). 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide.
  • ResearchGate. (n.d.). (PDF) Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.

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Technical Support Center: Dealing with Poor Solubility of 4-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling challenging reagents. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-Bromo-3-methylbenzamide in their reaction setups. As a Senior Application Scientist, I will walk you through a logical, step-by-step troubleshooting process, explaining the rationale behind each recommendation to ensure both the success of your experiment and a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: My this compound Won't Dissolve!

Poor solubility of a starting material is a common hurdle in organic synthesis, leading to heterogeneous reaction mixtures, slow reaction rates, and inconsistent results. This compound, with its crystalline, aromatic structure, can be particularly challenging.[1][2] This guide provides a systematic approach to overcoming this issue.

Step 1: Solvent Selection & Optimization

The first and most critical step is to ensure you are using an appropriate solvent system. The goal is to fully solubilize the this compound without negatively impacting the reaction chemistry.

Initial Solvent Screening:

While specific quantitative solubility data for this compound is not abundant in the literature, we can draw parallels from the structurally similar compound, benzamide.[2] Benzamide shows significantly better solubility in polar organic solvents compared to water.[1][3] Therefore, a logical starting point is to screen polar aprotic and polar protic solvents.

Solvent Class Examples Rationale & Considerations
Polar Aprotic DMF, DMAc, THF, AcetonitrileOften excellent for dissolving amides. However, ensure they are anhydrous, as residual water can interfere with many reactions, such as those involving organometallics or acid chlorides.[4]
Polar Protic Methanol, Ethanol, IsopropanolThe hydrogen-bonding capability can aid in dissolving the amide. Be cautious, as these solvents can act as nucleophiles in some reactions.[3]
Ethers Dioxane, 2-MeTHFModerate polarity, can be a good compromise.
Halogenated DCM, ChloroformGenerally lower dissolving power for amides but can be effective in some cases.

Troubleshooting Workflow for Solvent Selection:

G start Start: Reaction fails due to poor solubility solvent_screen Have you performed a solvent screen with polar aprotic (DMF, THF) and polar protic (e.g., Ethanol) solvents? start->solvent_screen heat Can the reaction tolerate heat? (Check stability of all reagents) solvent_screen->heat No success Success: Homogeneous solution achieved solvent_screen->success Yes cosolvent Consider a co-solvent system. Is a single solvent still ineffective? heat->cosolvent No heat->success Yes, heating to 40-80°C dissolves it advanced Move to advanced techniques (Phase Transfer Catalysis, etc.) cosolvent->advanced Yes cosolvent->success No, co-solvent works

Caption: Troubleshooting workflow for addressing solubility issues.

Step 2: The Co-solvent Approach

If a single solvent system fails to provide adequate solubility, a co-solvent system is the next logical step.[5][6] Co-solvents work by modifying the overall polarity of the solvent medium to better match the solute.[6][7]

Common Co-solvent Strategies:

  • Toluene/DMF or Toluene/DMAc: Adding a small amount of a highly polar solvent like DMF to a less polar one like toluene can dramatically increase solubility without drastically changing the bulk reaction environment.

  • DCM/Methanol: A small amount of methanol can break up the crystal lattice of the amide, aiding dissolution in a chlorinated solvent.

  • THF/Water: In some cases, particularly for reactions that can tolerate water (e.g., certain coupling reactions), a THF/water mixture can be effective.[8]

Protocol for Co-solvent Screening:

  • To a vial containing a small amount of this compound, add the primary solvent (e.g., Toluene).

  • Observe for dissolution at room temperature.

  • If undissolved, add the co-solvent (e.g., DMF) dropwise while stirring.

  • Note the approximate ratio of solvents required to achieve full dissolution.

  • Test this solvent ratio in your reaction, ensuring it is compatible with all other reagents.

Step 3: Advanced Techniques for Heterogeneous Reactions

If optimizing the solvent system is not feasible or proves ineffective, more advanced methods designed for heterogeneous systems should be employed.

Phase-Transfer Catalysis (PTC)

PTC is an exceptionally powerful technique for reactions where the reactants are in different phases, which is effectively the case in a slurry with a poorly soluble starting material.[9] It is particularly useful for N-alkylation of amides.[10][11][12]

How it Works: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports a reactant from one phase (e.g., an aqueous or solid phase) into the organic phase where the reaction can occur.[9]

When to Use PTC:

  • N-Alkylation Reactions: When reacting the amide with an alkyl halide in the presence of a base (like NaOH or K2CO3).[10][12]

  • Biphasic Systems: When using an inorganic base that is insoluble in the organic reaction solvent.

Experimental Protocol: N-Alkylation using PTC

  • To a round-bottom flask, add this compound (1.0 eq.), the alkyl halide (1.2 eq.), and the chosen organic solvent (e.g., Toluene).

  • Add the phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB) (0.05 - 0.1 eq.).

  • Add the base, either as a solid (e.g., powdered K2CO3) or a concentrated aqueous solution (e.g., 50% NaOH).

  • Stir the mixture vigorously at the desired temperature (e.g., 50-80 °C). Vigorous stirring is crucial to maximize the interfacial area between the phases.

  • Monitor the reaction by TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: I've tried heating my reaction in DMF, but the this compound still won't fully dissolve. What should I do?

If heating in a strong polar aprotic solvent like DMF is insufficient, this indicates very poor solubility. Before moving to more complex methods, ensure your material is pure. Impurities can sometimes hinder dissolution. If the material is pure, this is a prime candidate for a co-solvent system or phase-transfer catalysis, especially if the subsequent reaction involves a base.

Q2: Can I use sonication to help dissolve the this compound?

Yes, sonication can be a useful physical method to aid dissolution. The high-frequency sound waves create cavitation bubbles, and their collapse can help break apart the solid particles and increase the rate of dissolution. It is most effective when used in conjunction with an optimized solvent system and can be a good option for reactions that are sensitive to high temperatures.

Q3: My reaction seems to work, but it's very slow and gives inconsistent yields. Could this be a solubility issue?

Absolutely. If the this compound is not fully dissolved, you are dealing with a heterogeneous reaction. The reaction can only occur at the surface of the solid particles, which can lead to slow, diffusion-controlled kinetics and poor reproducibility. Improving the solubility to achieve a homogeneous solution will almost certainly lead to faster, more consistent reactions.

Q4: Are there any "greener" solvent alternatives for dissolving this compound?

While powerful solvents like DMF and DMAc are effective, greener alternatives are gaining traction. Solvents like 2-MeTHF (derived from biomass) or Cyrene could be considered. Additionally, exploring aqueous conditions with surfactants is a modern approach, though this would require significant process development.[4] For some transformations, like the hydration of nitriles to amides, flow chemistry using water as a solvent over a heterogeneous catalyst has been shown to be a sustainable method.[13]

Q5: I'm performing a reaction that is not an N-alkylation. Is PTC still useful?

The utility of PTC is broadest for reactions involving an ionic reagent (like a base) that needs to be transported into the organic phase.[9] If your reaction does not involve such a component (e.g., a Suzuki coupling where both coupling partners and the catalyst are soluble in the organic phase), then PTC is unlikely to be beneficial. In such cases, the focus should remain on finding a suitable solvent or co-solvent system to create a homogeneous solution.

References

  • Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis.
  • ScienceDirect. (2023). Co-solvent: Significance and symbolism.
  • PharmaEducation. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation.
  • ResearchGate. (n.d.). Competitive solubilization of low-molecular-weight polycyclic aromatic hydrocarbons mixtures in single and binary surfactant micelles.
  • Semantic Scholar. (1979). Phase-Transfer-Catalysed N-Alkylation of N-Substituted Carboxamides.
  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis.
  • MDPI. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
  • Chemical-Suppliers.com. (n.d.). This compound.
  • Chemcasts. (n.d.). This compound Properties vs Temperature.
  • Chemcasts. (n.d.). This compound (CAS 170229-98-8) Properties.
  • ResearchGate. (2021). Why did my amide synthesis does not work?.
  • National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • ACS Publications. (2017). Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide.
  • PubChem. (n.d.). 4-Bromo-N-methylbenzamide.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2023). Other Reactions of Amides.

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Technical Support Center: Optimizing Catalyst Selection for Reactions with 4-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to palladium-catalyzed cross-coupling reactions involving 4-Bromo-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges. The inherent characteristics of this substrate—a moderately hindered aryl bromide with an electron-withdrawing amide group—present unique considerations for catalyst selection and reaction optimization. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Part 1: Frequently Asked Questions (FAQs) - Initial Catalyst System Selection

This section addresses foundational questions you should consider before beginning your experiments with this compound.

Q1: What are the key structural features of this compound that I need to consider when selecting a catalyst system?

A1: The reactivity of this compound in palladium-catalyzed cross-coupling is influenced by two main factors:

  • Steric Hindrance: The methyl group at the 3-position (ortho to the bromine) introduces moderate steric bulk. This can hinder the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1] This step is often rate-limiting, and steric clash can slow it down considerably.

  • Electronic Effects: The benzamide group is electron-withdrawing. While this can make the aryl bromide more susceptible to oxidative addition, the amide itself can act as a coordinating group, potentially interacting with the palladium center.[2][3] This coordination can be beneficial, acting as a directing group, but may also complicate the catalytic cycle in some cases.

Therefore, the ideal catalyst system must possess ligands that are sterically demanding enough to promote reductive elimination and prevent catalyst decomposition, yet capable of facilitating oxidative addition at a sterically encumbered site.

Q2: I'm setting up a cross-coupling reaction for the first time with this substrate. What is a good general-purpose palladium precatalyst and ligand to start with?

A2: For initial screening, using a modern palladium(II) precatalyst is highly recommended over traditional Pd(0) sources like Pd(PPh₃)₄. Third-generation (G3) Buchwald precatalysts are particularly effective because they rapidly and quantitatively generate the active monoligated Pd(0) species, which is crucial for efficient catalysis.[4]

A robust starting point would be:

  • Precatalyst: A G3 Buchwald Precatalyst (e.g., XPhos Pd G3 or SPhos Pd G3).

  • Ligand: A bulky, electron-rich dialkylbiaryl phosphine ligand such as XPhos or SPhos.[5][6] These ligands have proven highly effective for challenging substrates because their steric bulk accelerates the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[7][8]

This combination provides a high probability of success across a range of common cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.

Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. Below are common issues encountered when coupling this compound with various boronic acids or esters.

Q3: My Suzuki-Miyaura reaction has stalled with significant starting material remaining. What is the likely cause and how can I fix it?

A3: Stalled reactions are often due to inefficient oxidative addition or catalyst deactivation. Given the steric hindrance from the ortho-methyl group, the oxidative addition of this compound can be sluggish.

Troubleshooting Steps:

  • Increase Ligand Bulk: If you started with a less bulky ligand (e.g., PPh₃), switch to a more sterically demanding biaryl phosphine ligand like RuPhos or BrettPhos. These ligands create a bulkier coordination sphere around the palladium, which can accelerate the catalytic cycle.[5]

  • Evaluate Your Base: The choice of base is critical for activating the boronic acid in the transmetalation step.[9] If you are using a weaker base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, especially if the boronic acid is electron-deficient. Anhydrous couplings with K₃PO₄ may also benefit from the addition of a small amount of water (3-5 equivalents) to improve solubility and efficacy.[8]

  • Check Reagent Quality: Ensure your boronic acid is pure and not degrading to a boroxine, which can inhibit the reaction. Solvents must be anhydrous and properly degassed to prevent catalyst oxidation.[10]

Comparative Catalyst Systems for Suzuki-Miyaura Coupling

The following table summarizes starting conditions for the Suzuki-Miyaura coupling of aryl bromides with similar electronic and steric properties.

Catalyst System (Precatalyst)LigandBaseSolventTemp (°C)Typical Yield (%)Notes
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100>95A highly general and effective system for many aryl bromides.[11]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O80~95A classic choice, but may be less effective for sterically hindered substrates.[11]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100~85A traditional catalyst; often requires higher catalyst loading and may struggle with hindered substrates.[11]
XPhos Pd G3(XPhos)K₃PO₄t-BuOH100HighG3 precatalysts ensure efficient generation of the active catalyst.
General Experimental Workflow

The diagram below illustrates a standard workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

G General Cross-Coupling Experimental Workflow reagents 1. Weigh Substrates (Aryl Halide, Coupling Partner, Base) vessel 2. Add to Oven-Dried Reaction Vessel reagents->vessel seal 3. Seal Vessel with Septum degas 4. Degas via Vacuum/ Inert Gas Cycles (3x) seal->degas add_solvents 5. Add Degassed Solvent(s) via Syringe add_catalyst 6. Add Catalyst System (Precatalyst/Ligand) add_solvents->add_catalyst heat 7. Heat to Desired Temperature add_catalyst->heat monitor 8. Monitor Reaction (TLC, GC/MS, LC/MS) heat->monitor quench 9. Cool and Quench Reaction extract 10. Perform Aqueous Workup/Extraction quench->extract purify 11. Purify Product (e.g., Column Chromatography) extract->purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Part 3: Troubleshooting Guide for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for C-N bond formation. The nature of the amine coupling partner is a critical variable.

Q4: I am trying to couple this compound with a primary amine and observing low yield and significant hydrodehalogenation (formation of 3-methylbenzamide). What's happening?

A4: This outcome points to a competition between the desired reductive elimination and an undesired side reaction, β-hydride elimination.[12] Low yields can also result from slow reductive elimination from the palladium center.

Troubleshooting Steps:

  • Ligand Choice is Paramount: The development of bulky, electron-rich phosphine ligands by the Buchwald and Hartwig groups revolutionized this reaction.[5][12][13] For coupling primary amines, especially hindered ones, ligands like BrettPhos or tBuXPhos are excellent choices.[14] Their steric bulk promotes the C-N bond-forming reductive elimination over competing pathways.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without causing other side reactions. Sodium tert-butoxide (NaOtBu) is the most common and effective base. If your substrate is sensitive to such a strong base, a weaker base like K₃PO₄ can be used, but this will likely require a more active catalyst system and higher temperatures.

  • Use a Precatalyst: As with Suzuki couplings, using a well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst) ensures the formation of the active Pd(0) species and can dramatically improve results over using a simple Pd(II) salt like Pd(OAc)₂.[4]

Q5: Can I couple this compound with an amide or lactam?

A5: Yes, the N-arylation of amides and lactams is achievable, though it often requires more forcing conditions or specialized catalyst systems. The lower nucleophilicity of the amide nitrogen makes the reaction more challenging. Recent literature has shown success using bulky phosphine ligands. For instance, coupling of aryl bromides with lactams has been achieved using 1 mol% Pd loading at 100 °C.[15] You may need to screen different ligands (e.g., XPhos, RuPhos) and use a strong base like K₃PO₄ or LiHMDS to achieve good conversion.

Part 4: Troubleshooting Guide for Heck Coupling

The Heck reaction couples the aryl bromide with an alkene.[16][17] Success often depends on controlling the regioselectivity and preventing side reactions.

Q6: My Heck reaction with n-butyl acrylate is giving a mixture of products and some palladium black has precipitated. How can I improve this?

A6: Product mixtures in Heck reactions often arise from issues with regioselectivity or isomerization of the double bond. The formation of palladium black indicates catalyst decomposition, which halts the catalytic cycle.

Troubleshooting Steps:

  • Stabilize the Catalyst: Standard Pd(OAc)₂ or PdCl₂ catalysts can be prone to decomposition at the high temperatures often required for Heck reactions.[16][18] Using a phosphine ligand like triphenylphosphine (PPh₃) or a more robust N-heterocyclic carbene (NHC) ligand can stabilize the palladium catalyst and prevent precipitation.[17] Alternatively, phosphine-free systems using specific palladium complexes have also been shown to be effective.[17]

  • Base and Solvent Choice: The base scavenges the HBr formed during the reaction.[16] Organic bases like triethylamine (Et₃N) are common.[16] For the solvent, polar aprotic solvents like DMF or DMAc are typically used. The choice of base and solvent can significantly impact the reaction rate and catalyst stability.[18]

  • Consider an Intramolecular Reaction: If applicable to your synthetic design, intramolecular Heck reactions are often more efficient and stereoselective than their intermolecular counterparts.[19]

Catalyst Selection Logic for this compound

This decision tree provides a logical framework for selecting and optimizing a catalyst system based on the desired transformation and potential issues.

Caption: Decision tree for troubleshooting catalyst selection.

Part 5: Detailed Experimental Protocols

The following protocols are provided as robust starting points for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Precatalyst

This protocol is a general procedure for the coupling of this compound with an arylboronic acid using a modern catalyst system.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • XPhos Pd G3 (1-3 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

    • Solvent: 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)

  • Procedure:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

    • Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes.

    • Add the XPhos Pd G3 precatalyst.

    • Add the degassed solvent(s) via syringe.

    • Place the vial in a preheated oil bath at 80-110 °C.

    • Stir vigorously for 12-24 hours, monitoring by TLC or LC/MS until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination using a Buchwald Precatalyst

This protocol describes the coupling of this compound with a primary or secondary amine.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • BrettPhos Pd G3 (1-3 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.3 equiv)

    • Solvent: Toluene or 1,4-Dioxane

  • Procedure:

    • Caution: NaOtBu is highly basic and moisture-sensitive. Handle in a glovebox if possible.

    • To an oven-dried reaction vial, add this compound and the BrettPhos Pd G3 precatalyst.

    • In a separate vial (preferably in a glovebox), weigh the NaOtBu.

    • Seal the reaction vial, purge with argon, and add the degassed solvent.

    • Add the amine via syringe.

    • Carefully add the solid NaOtBu to the reaction mixture under a positive pressure of argon.

    • Heat the reaction to 90-110 °C and stir for 4-24 hours, monitoring for completion.

    • Follow steps 7-9 from the Suzuki-Miyaura protocol for workup and purification.

References

  • Wikipedia. Heck reaction. [Link]
  • MDPI.
  • ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics. [Link]
  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • SciSpace. Development of New Phosphine Ligands (BRIDPs)
  • Macmillan Group. The Intramolecular Heck Reaction. [Link]
  • Chemistry LibreTexts.
  • YouTube.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Wikipedia.
  • ACS Publications. Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions | Chemical Reviews. [Link]
  • YouTube. Ligand design for cross-couplings: phosphines. [Link]
  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
  • PMC - NIH.
  • ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]
  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
  • Chemistry LibreTexts. Heck Reaction. [Link]
  • ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry. [Link]
  • ACS Publications. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides | Organic Letters. [Link]
  • MDPI. Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp(2)
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • SpringerLink. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]
  • Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reaction of Aryltriethoxysilanes with Aryl Bromides under Basic Aqueous Conditions. [Link]
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.. [Link]
  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
  • The Royal Society of Chemistry. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]
  • ACS Publications. Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C–H Bond Activation | The Journal of Organic Chemistry. [Link]
  • Master Organic Chemistry.

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Technical Support Center: 4-Bromo-3-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical work-up and purification stages of this synthesis. Rather than a simple list of steps, this document provides in-depth, field-proven insights into the causality behind each experimental choice, helping you troubleshoot common issues and optimize your outcomes.

Section 1: Foundational Principles of the Work-Up

The successful synthesis of this compound is critically dependent on a well-executed work-up procedure. The primary goals are threefold:

  • Neutralize & Quench: Safely deactivate any remaining reactive reagents from the amidation reaction.

  • Isolate & Extract: Separate the desired amide product from the reaction mixture and water-soluble byproducts.

  • Purify: Remove any remaining starting materials and side products to obtain the final compound with high purity.

The general workflow is a multi-step process that systematically removes impurities based on their chemical properties.

G cluster_reaction Reaction Phase cluster_workup Work-Up & Isolation cluster_purification Purification Reaction Amidation Reaction Mixture (Product, Byproducts, Reagents) Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction (Organic Solvent + Aqueous Solution) Quench->Extraction Washes Aqueous Washes (Acid, Base, Brine) Extraction->Washes Drying Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Washes->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude Crude Solid Product Evaporation->Crude Purify Purification Step (Recrystallization or Chromatography) Crude->Purify Pure Pure this compound Purify->Pure

Caption: High-level workflow for the work-up and purification of this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the work-up procedure.

Q1: My final product is an oil or a waxy solid, not the expected white crystals. What happened?

A: An oily or waxy product is a classic sign of impurities that are depressing the melting point and disrupting the crystal lattice of your compound.[1] The most common culprits are residual unreacted starting materials or solvent.

  • Unreacted 4-Bromo-3-methylbenzoic Acid: This is a very common impurity. Its presence can be confirmed by ¹H NMR, where it will show a characteristic broad singlet for the carboxylic acid proton, typically above 10 ppm.

  • Residual Solvent: If the crude product was not dried sufficiently under vacuum, trapped solvent can lead to an oily appearance.

  • Side Products: Depending on your reaction conditions, other byproducts may have formed.

Solution: The product requires further purification. Recrystallization is typically the most effective method for amides.[2][3] If that fails, silica gel column chromatography will be necessary.

Q2: My NMR spectrum shows a significant amount of starting 4-Bromo-3-methylbenzoic acid. How do I remove it effectively?

A: This indicates that the basic aqueous wash during your extraction was either omitted or insufficient. The carboxylic acid is acidic, while your target amide is neutral. This difference in reactivity is the key to separation.

Causality: A wash with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), deprotonates the carboxylic acid.[4][5] This converts it into its corresponding sodium salt, which is highly polar and thus readily dissolves in the aqueous layer, leaving your neutral amide product in the organic layer.[6]

Solution: Re-dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane (DCM). Transfer it to a separatory funnel and wash it two to three times with saturated sodium bicarbonate solution. Pool the organic layers, dry with an anhydrous salt, and re-evaporate the solvent.

Q3: I used a tertiary amine base like triethylamine (TEA) or DIPEA in my reaction, and it's contaminating my product. What's the best way to remove it?

A: This is the reverse problem of Q2. Tertiary amines are basic and must be removed with an acidic wash.

Causality: Washing the organic layer with a dilute aqueous acid, such as 1 M HCl or 1 M citric acid, will protonate the amine.[4][7] This forms the corresponding ammonium salt, which is ionic and will partition into the aqueous phase, effectively removing it from your product in the organic layer.

Solution: During the extractive work-up, perform one or two washes with 1 M HCl after quenching the reaction but before the basic wash.

Q4: A persistent emulsion formed during my liquid-liquid extraction. How can I resolve this?

A: Emulsions are common and occur when the two immiscible phases (organic and aqueous) fail to separate cleanly, often due to the presence of salt byproducts or fine solid particulates at the interface.

Solutions (in order of application):

  • Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine).[4] The high ionic strength of the brine helps to break the emulsion by increasing the polarity of the aqueous phase.

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

  • Gentle Agitation: Gently swirl the funnel instead of vigorously shaking it.

  • Filtration: If a fine solid is causing the emulsion, filtering the entire mixture through a pad of Celite® can resolve the issue.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing layer separation.

Q5: My overall yield is very low after purification. Where could I have lost my product?

A: Product loss can occur at multiple stages. A systematic review of your procedure is necessary.

  • Hydrolysis of Intermediate: If you started from 4-bromo-3-methylbenzoyl chloride, it is extremely sensitive to moisture.[8][9] Any exposure to atmospheric water or wet solvents before reacting with the ammonia source will hydrolyze it back to the carboxylic acid, directly reducing your theoretical yield.[5]

  • Incomplete Extraction: Your product may have some slight solubility in the aqueous layer. Minimize the number of aqueous washes to what is necessary. Using brine for the final wash helps to "salt out" dissolved organic product from the aqueous layer.

  • Premature Precipitation: The product might have precipitated out during the aqueous washes if the organic solvent became too saturated. If a solid appears at the interface, it is likely your product and should be collected.

  • Recrystallization Loss: It is normal to lose some product during recrystallization, as a portion will remain dissolved in the cold mother liquor. To minimize this, use the absolute minimum amount of hot solvent required to dissolve the crude solid.[2] You can also try to recover a second crop of crystals by concentrating the mother liquor.

Section 3: Troubleshooting Guide

SymptomPotential Root Cause(s)Recommended Action(s)
Broad singlet peak >10 ppm in ¹H NMR. Residual 4-bromo-3-methylbenzoic acid starting material.Re-dissolve the product in ethyl acetate and perform 2-3 washes with saturated aqueous sodium bicarbonate. Dry the organic layer over Na₂SO₄, filter, and concentrate.[4][5]
Product remains an oil or sticky solid after solvent removal. Presence of impurities (e.g., unreacted starting materials, side products, residual solvent) preventing crystallization.[1]Proceed with purification. Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If this fails, purify by silica gel column chromatography.
TLC of the crude product shows a spot at the baseline and a product spot. The baseline spot is likely a salt (e.g., ammonium chloride) or a very polar byproduct.These are typically water-soluble. Ensure the extractive work-up was performed correctly. If the product is clean by NMR, the salt can often be removed by trituration with water or ether.
Reaction mixture becomes very thick or solidifies upon quenching with water. The product has low solubility in the chosen extraction solvent and is precipitating.Add more organic solvent to dissolve the product fully before proceeding with the separation. If it remains insoluble, it may be necessary to collect the solid by filtration and wash the filter cake with water to remove soluble impurities.

Section 4: Standardized Protocols

These protocols assume the synthesis was performed by converting 4-bromo-3-methylbenzoic acid to 4-bromo-3-methylbenzoyl chloride, followed by reaction with an ammonia source (e.g., aqueous ammonia) in an organic solvent like Dichloromethane (DCM).

Protocol 4.1: Extractive Work-Up Procedure
  • Quenching: Cool the reaction vessel in an ice-water bath. Slowly and carefully add deionized water to quench any unreacted acyl chloride. Caution: This can be an exothermic reaction and may release HCl gas.

  • Dilution: Add an appropriate volume of an extraction solvent, such as ethyl acetate or DCM, to the reaction mixture to dissolve the product.

  • Transfer: Transfer the entire mixture to a separatory funnel of appropriate size.

  • Acid Wash (Optional): If a basic catalyst like pyridine or triethylamine was used, wash the organic layer with 1 M HCl (1 x volume equal to 1/3 of the organic layer volume). Drain the lower aqueous layer.

  • Base Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x volume equal to 1/3 of the organic layer volume). Vent the funnel frequently to release CO₂ pressure. This step is crucial for removing unreacted carboxylic acid.[4][5]

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x volume equal to 1/3 of the organic layer volume). This removes the bulk of dissolved water and helps break any emulsions.[4]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it sit for 5-10 minutes. The drying agent should be free-flowing and not clumped together.

  • Isolation: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh organic solvent.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound as a solid.

Protocol 4.2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility at different temperatures.[10]

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[10] For aromatic amides, common choices include ethanol, acetonitrile, or a two-solvent system like ethyl acetate/hexanes.[2][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Crystallization: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Section 5: Visualizing the Extractive Work-Up

This diagram illustrates which impurities are removed during each washing step in the separatory funnel.

G start Reaction Mixture in Organic Solvent + Water sep_funnel1 Organic Layer This compound Triethylamine (Base) 4-Bromo-3-methylbenzoic Acid Aqueous Layer start->sep_funnel1:f0 wash1 Wash with 1 M HCl sep_funnel1:f0->wash1 impurity1 Triethylamine HCl (Aqueous Soluble Salt) sep_funnel1:f1->impurity1 Removes sep_funnel2 Organic Layer This compound 4-Bromo-3-methylbenzoic Acid Aqueous Layer wash2 Wash with Sat. NaHCO₃ sep_funnel2:f0->wash2 impurity2 Sodium 4-bromo-3-methylbenzoate (Aqueous Soluble Salt) sep_funnel2:f1->impurity2 Removes sep_funnel3 Organic Layer This compound Aqueous Layer wash3 Wash with Brine sep_funnel3:f0->wash3 impurity3 Bulk H₂O Removed sep_funnel3:f1->impurity3 Removes final_org Organic Layer to Drying (Contains Pure Product) wash1->sep_funnel2:f0 wash2->sep_funnel3:f0 wash3->final_org

Caption: Flowchart of impurity removal during the liquid-liquid extraction process.

References

  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.
  • University of South Carolina. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Menéndez, J. C., et al. (2018). Mechanochemical Synthesis of Primary Amides. The Journal of Organic Chemistry.
  • Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
  • Clark, J. (n.d.). The preparation of amides. Chemguide.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • ResearchGate. (2015). An improved method of amide synthesis using acyl chlorides.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? r/Mcat.
  • ChemBK. (2024). 4-Bromo-3-methylbenzoic acid.
  • Ottokemi. (n.d.). 4-Bromo-3-methylbenzoic acid, 98% 7697-28-1.

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common mistakes to avoid when working with 4-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental success.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • General Properties and Handling

    • Reaction-Specific Queries

  • Troubleshooting Guides

    • Troubleshooting Suzuki Coupling Reactions

    • Troubleshooting Amide Hydrolysis

    • General Purity and Characterization Issues

  • Experimental Protocols

    • Protocol for a Typical Suzuki Coupling Reaction

    • Protocol for Acid-Catalyzed Amide Hydrolysis

  • References

Frequently Asked Questions (FAQs)

This section addresses common questions about the properties, handling, and reactivity of this compound.

General Properties and Handling

Q1: What are the key physical and chemical properties of this compound?

This compound is a solid at room temperature.[1] Its key properties are summarized in the table below.[2][3]

PropertyValue
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol
CAS Number 170229-98-8
Appearance White to off-white solid
Solubility Sparingly soluble in water, but soluble in common organic solvents like ethyl acetate and chloroform.[1]

Q2: What are the primary safety precautions I should take when handling this compound?

While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to follow standard laboratory safety protocols.[4] This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[5] Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[6]

Q3: How should I properly store this compound?

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

Reaction-Specific Queries

Q4: I am planning a Suzuki coupling reaction. Is the C-Br bond reactive enough?

Yes, the carbon-bromine bond in this compound is suitable for Suzuki coupling reactions. Aryl bromides are common substrates for these types of cross-coupling reactions, although they are less reactive than the corresponding aryl iodides.[7] The reaction will likely require a palladium catalyst, a suitable phosphine ligand, and a base.[8]

Q5: Can the amide group interfere with my Suzuki coupling reaction?

The amide functional group is generally stable under typical Suzuki coupling conditions. However, it is important to choose a base that is not so strong as to deprotonate the amide N-H protons, which could potentially lead to side reactions. Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used and are generally compatible.[8][9]

Q6: What conditions are typically required for the hydrolysis of the amide group in this compound?

Amide hydrolysis can be achieved under either acidic or basic conditions, typically with heating.[10][11]

  • Acidic conditions: Heating with a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) will yield 4-bromo-3-methylbenzoic acid and the corresponding ammonium salt.

  • Basic conditions: Heating with a strong base such as sodium hydroxide (NaOH) will produce the sodium salt of 4-bromo-3-methylbenzoic acid and ammonia gas.[11]

Troubleshooting Guides

This section provides structured guidance for overcoming common experimental hurdles.

Troubleshooting Suzuki Coupling Reactions

Issue 1: Low or No Conversion of Starting Material

This is a frequent issue in cross-coupling reactions and can stem from several sources.

Workflow for Diagnosing Low Conversion in Suzuki Coupling

start Low/No Conversion Observed catalyst Check Catalyst and Ligand - Is the catalyst active? - Is the ligand appropriate? start->catalyst reagents Verify Reagent Quality - Is the boronic acid pure? - Are solvents anhydrous and degassed? catalyst->reagents If catalyst is confirmed active conditions Optimize Reaction Conditions - Increase temperature? - Screen different bases/solvents? reagents->conditions If reagents are pure stirring Ensure Efficient Mixing - Is stirring vigorous enough for biphasic mixtures? conditions->stirring If optimization is needed outcome Improved Conversion stirring->outcome

Caption: Troubleshooting workflow for low conversion in Suzuki reactions.

Possible Causes and Solutions

Potential Cause Recommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst which can be more stable. Ensure proper handling to avoid deactivation.
Inappropriate Ligand For electron-rich aryl bromides, consider using electron-rich and bulky phosphine ligands like SPhos or XPhos to facilitate oxidative addition.[12]
Poor Quality Boronic Acid Boronic acids can degrade over time. Use a fresh bottle or purify the existing stock. Consider converting it to a more stable boronate ester (e.g., a pinacol ester).[7]
Presence of Oxygen Thoroughly degas all solvents (including water) and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[9] Oxygen can oxidize the Pd(0) catalyst.
Insufficient Temperature If the reaction is sluggish, incrementally increase the temperature.[12] However, be aware that excessively high temperatures can lead to side reactions.
Incorrect Base or Solvent The choice of base and solvent is critical. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[7][13]

Issue 2: Formation of Homocoupling Byproducts

Homocoupling of the boronic acid or the aryl bromide can compete with the desired cross-coupling reaction.

Logical Relationship for Minimizing Homocoupling

homocoupling High Homocoupling Undesired Side Reaction catalyst High Catalyst Loading Increased probability of side reactions homocoupling->catalyst Caused by temperature High Temperature Accelerates both desired and side reactions homocoupling->temperature Caused by oxygen Presence of Oxygen Promotes boronic acid homocoupling homocoupling->oxygen Caused by solution Minimize Homocoupling catalyst->solution Solution: Reduce Loading temperature->solution Solution: Lower Temperature oxygen->solution Solution: Degas Thoroughly

Caption: Factors influencing and solutions for minimizing homocoupling.

Troubleshooting Amide Hydrolysis

Issue: Incomplete Hydrolysis of the Amide

Amides are relatively stable functional groups, and their hydrolysis can sometimes be sluggish.[14]

Potential Cause Recommended Solution
Insufficient Acid/Base Concentration For complete hydrolysis, concentrated acid or base is often required.[14] For acidic hydrolysis, consider using 6N HCl or concentrated H₂SO₄. For basic hydrolysis, use a concentrated solution of NaOH or KOH.
Inadequate Temperature or Reaction Time Amide hydrolysis typically requires elevated temperatures (reflux).[11] Ensure the reaction is heated sufficiently and for an adequate duration. Monitor the reaction progress by TLC or HPLC.[15]
Poor Solubility If the starting material has poor solubility in the aqueous acidic or basic solution, consider adding a co-solvent like ethanol or dioxane to improve miscibility.
General Purity and Characterization Issues

Q7: My final product is difficult to purify. What are some common impurities and how can I remove them?

Common impurities can include unreacted starting materials, homocoupled byproducts, and residual palladium catalyst.[16]

  • Flash Column Chromatography: This is the most common purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve good separation.[16]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Aqueous Wash: A simple aqueous workup can help remove inorganic salts and water-soluble impurities.

Q8: Which analytical techniques are best for characterizing my product?

A combination of techniques is recommended for unambiguous characterization.[17]

Technique Information Obtained
¹H and ¹³C NMR Provides detailed information about the molecular structure and connectivity.[17]
Mass Spectrometry (MS) Determines the molecular weight and can provide fragmentation patterns for structural elucidation.[17]
FTIR Spectroscopy Confirms the presence of key functional groups (e.g., C=O of the amide or carboxylic acid, N-H bonds).
HPLC Assesses the purity of the compound.[18]

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for specific substrates and scales.

Protocol for a Typical Suzuki Coupling Reaction
  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).[8]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol for Acid-Catalyzed Amide Hydrolysis
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound and an excess of aqueous acid (e.g., 6N HCl).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If it remains in solution, extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting 4-bromo-3-methylbenzoic acid can be further purified by recrystallization if necessary.

References

  • This compound - SAFETY D
  • SAFETY D
  • This compound | C8H8BrNO | CID 7020869 - PubChem - NIH
  • 4-Bromo-3-methylbenzaldehyde - Apollo Scientific
  • Safety D
  • MSDS of 4-bromo-3-methylbenzaldehyde
  • 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem
  • 4-Bromo-3-methylbenzoic acid - SIELC Technologies
  • This compound, 99% - Fisher Scientific
  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester
  • What are the properties and applications of 4-BROMO-3-METHYL-BENZALDEHYDE? - FAQ
  • Amide Hydrolysis: Mechanism, Conditions and Applic
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)
  • How can I solve my problem with Suzuki coupling?
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews
  • 4-Bromo-N-methylbenzamide AldrichCPR - Sigma-Aldrich
  • A Comparative Guide to Analytical Techniques for Characterizing 4-Bromobenzaldehyde and its Products - Benchchem
  • 4-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 10921521 - PubChem
  • 170229-98-8|this compound|BLD Pharm
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit
  • How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange
  • the hydrolysis of amides - Chemguide
  • Technical Support Center: Monitoring Reactions of 4-Amino-3-bromobenzoic acid - Benchchem
  • Ch20 : Amide hydrolysis - University of Calgary
  • mechanism of amide hydrolysis - YouTube
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit
  • Troubleshooting guide for incomplete Epibromohydrin reactions - Benchchem
  • 4'-Bromo-3'-methylacetophenone:Synthesis,Applic
  • 4-Bromo-3-methylbenzonitrile 97 41963-20-6 - Sigma-Aldrich
  • What's the problem of Suzuki-Miyuara coupling reaction conditions?
  • Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Am
  • This compound (CAS 170229-98-8) Properties | Density, Cp, Viscosity
  • Synthesis of 4-(bromo-methyl)benzoic acid methyl ester - PrepChem.com
  • Technical Support Center: Managing Reactions of 4-Bromo-3-iodophenol - Benchchem
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit
  • 2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure
  • solubility of 4-benzoylbenzamide in common organic solvents - Benchchem
  • Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products - Benchchem
  • Solvent Miscibility Table - Sigma-Aldrich
  • This compound | CAS 170229-98-8 | Chemical-Suppliers

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Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 4-Bromo-3-methylbenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for determining molecular structure with atomic-level resolution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Bromo-3-methylbenzamide, a compound representative of substituted aromatic amides frequently encountered in medicinal chemistry. Through a detailed examination of its spectral features and a robust comparison with closely related analogs, this document serves as a practical resource for researchers, scientists, and professionals in drug development, enabling them to interpret complex spectra with greater confidence and accuracy.

The Foundational Principles of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is a powerful technique that exploits the magnetic properties of proton nuclei.[1][2] When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency at which this occurs, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the proton.[1][2] This sensitivity allows us to distinguish between protons in different parts of a molecule.

Key parameters obtained from a ¹H NMR spectrum that aid in structure determination include:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).[1][2]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): This arises from spin-spin coupling between neighboring, non-equivalent protons. The 'n+1' rule is a common simplification, where a signal is split into n+1 peaks by n equivalent neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of coupled protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and interpretable ¹H NMR spectrum is contingent upon meticulous sample preparation. The following protocol is a validated method for preparing substituted benzamide samples for analysis.

Materials:

  • This compound (or analog)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tube (5 mm)

  • Pasteur pipette

  • Glass wool

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the benzamide sample.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for dissolving more polar compounds and for observing exchangeable protons like those of amides.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogenous solution.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter homogenize Homogenize Solution filter->homogenize acquire Acquire 1H NMR Spectrum homogenize->acquire

Caption: Workflow for preparing a benzamide sample for ¹H NMR analysis.

¹H NMR Spectral Analysis of this compound

The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The substituents on the aromatic ring—a bromine atom, a methyl group, and an amide group—each exert distinct electronic effects, influencing the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃~2.4Singlet (s)-3H
Aromatic H (H-2)~7.8Doublet (d)~2.0 (meta)1H
Aromatic H (H-5)~7.6Doublet (d)~8.0 (ortho)1H
Aromatic H (H-6)~7.4Doublet of Doublets (dd)~8.0 (ortho), ~2.0 (meta)1H
-CONH₂~5.5 - 6.5Broad Singlet (br s)-2H

Diagram of this compound with Proton Assignments

Caption: Structure of this compound showing non-equivalent protons.

Rationale for Predicted Spectrum:

  • Methyl Protons (-CH₃): The methyl group, being attached to the aromatic ring, will appear as a singlet around 2.4 ppm.

  • Amide Protons (-CONH₂): These protons are on a nitrogen atom and their chemical shift is variable and concentration-dependent. They typically appear as a broad singlet between 5.5 and 6.5 ppm and often do not show coupling.

  • Aromatic Protons:

    • H-2: This proton is ortho to the electron-withdrawing amide group and meta to the weakly electron-donating methyl group and the bromine atom. The strong deshielding effect of the amide group will shift it the most downfield. It will appear as a doublet due to meta-coupling with H-6.

    • H-5: This proton is ortho to the bromine atom and meta to the amide group. It will be deshielded by the bromine and will appear as a doublet due to ortho-coupling with H-6.

    • H-6: This proton is ortho to both the methyl group and H-5, and meta to H-2. It will be split into a doublet of doublets by H-5 (ortho-coupling, larger J value) and H-2 (meta-coupling, smaller J value).

Comparative ¹H NMR Analysis with Structural Analogs

To contextualize the ¹H NMR spectrum of this compound, it is instructive to compare it with simpler, related structures. This comparative approach highlights the influence of each substituent on the chemical shifts and coupling patterns of the aromatic protons.

¹H NMR Data for this compound and its Analogs

CompoundAromatic Proton Chemical Shifts (δ, ppm)
This compound (Predicted) H-2: ~7.8 (d), H-5: ~7.6 (d), H-6: ~7.4 (dd)
4-Bromobenzamide H-2/6: ~7.7 (d), H-3/5: ~7.6 (d)[3]
3-Methylbenzamide H-2: ~7.7 (s), H-4: ~7.4 (d), H-5: ~7.3 (t), H-6: ~7.6 (d)
Benzamide H-2/6: ~7.8 (m), H-3/4/5: ~7.5 (m)[4][5]

Analysis of Spectral Differences:

  • Effect of the Bromine Substituent: Comparing 4-Bromobenzamide to Benzamide, the bromine atom causes a slight downfield shift of the adjacent protons. In this compound, the bromine at position 4 deshields H-5.

  • Effect of the Methyl Substituent: The electron-donating methyl group in 3-Methylbenzamide shields the ortho (H-2, H-4) and para (H-6) protons, causing them to appear at a slightly lower chemical shift compared to the unsubstituted Benzamide. In this compound, the methyl group at position 3 will have a shielding influence on H-2 and H-4 (which is substituted with Br).

  • Combined Effects in this compound: The predicted spectrum of the target molecule is a logical consequence of the additive effects of the individual substituents. The electron-withdrawing amide and bromine groups generally deshield the aromatic protons, while the methyl group provides some shielding. The distinct substitution pattern removes the symmetry seen in 4-Bromobenzamide and Benzamide, resulting in three unique aromatic signals with characteristic multiplicities.

Diagram of the Comparative Analysis Workflow

comparative_analysis cluster_target Target Molecule cluster_analogs Structural Analogs cluster_analysis Spectral Interpretation target This compound (Predicted Spectrum) interpretation Identify Substituent Effects on Chemical Shifts and Coupling Patterns target->interpretation analog1 4-Bromobenzamide analog1->interpretation analog2 3-Methylbenzamide analog2->interpretation analog3 Benzamide analog3->interpretation

Caption: Workflow for the comparative ¹H NMR analysis.

Conclusion

The detailed analysis of the ¹H NMR spectrum of this compound, when benchmarked against its structural analogs, provides a clear and instructive example of how substituent effects dictate spectral outcomes. For professionals in drug discovery and development, a thorough understanding of these principles is not merely academic; it is a critical skill that enables the rapid and accurate confirmation of molecular structures, ensuring the integrity of synthesized compounds and accelerating the pace of research. This guide, by integrating theoretical principles with practical experimental considerations and comparative data, empowers researchers to approach the structural elucidation of complex aromatic compounds with a systematic and confident methodology.

References

  • University of Calgary. (n.d.). ¹H NMR Spectroscopy. Chem LibreTexts.
  • Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
  • Royal Society of Chemistry. (2021). Supporting Information.
  • BioMagResBank. (n.d.). Benzamide at BMRB.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0004461).
  • Royal Society of Chemistry. (2014). Supporting Information.
  • PubChem. (n.d.). 4-Bromo-3-methylaniline.
  • ResearchGate. (n.d.). c. 1 H NMR (500 MHz, DMSO-d6) of benzamide from phenacyl bromide.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.

Sources

A Comparative Guide to the 13C NMR Spectral Analysis of 4-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-3-methylbenzamide. Designed for researchers, scientists, and drug development professionals, this document offers a comparative approach to spectral interpretation, leveraging data from structurally analogous compounds to elucidate the subtle electronic effects of aromatic substitution. By understanding the causality behind chemical shift variations, researchers can enhance their capabilities in structural verification and characterization of novel benzamide derivatives.

Introduction: The Power of 13C NMR in Structural Elucidation

13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the carbon framework of a molecule.[1][2] Unlike 1H NMR, which focuses on the protons, 13C NMR directly probes the carbon skeleton, revealing the number of non-equivalent carbon atoms and offering insights into their chemical environment.[1] The chemical shift of each carbon is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects. For substituted aromatic compounds like this compound, 13C NMR is particularly adept at revealing the electronic interplay of substituents on the benzene ring.

Predicted 13C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O168.5
C1134.0
C2132.5
C3139.0
C4125.0
C5131.0
C6127.0
CH323.0

Comparative Spectral Analysis: Unraveling Substituent Effects

To validate and understand the predicted spectrum of this compound, a comparative analysis with structurally related and well-characterized benzamides is essential. The experimental 13C NMR data for benzamide, 3-methylbenzamide, and 4-bromobenzamide in CDCl3 provide a robust foundation for this comparison.

Carbon Atom Benzamide (ppm) 3-Methylbenzamide (ppm) 4-Bromobenzamide (ppm) [3]This compound (Predicted, ppm)
C=O 169.9170.1168.3168.5
C1 133.3133.2132.1134.0
C2 127.4128.2129.1132.5
C3 128.7138.6 (C-CH3)129.1139.0 (C-CH3)
C4 132.1132.8126.9 (C-Br)125.0 (C-Br)
C5 128.7129.2132.0131.0
C6 127.4124.5132.0127.0
CH3 -21.4-23.0
Analysis of the Carbonyl Carbon (C=O)

The carbonyl carbon of the amide group is typically observed in the downfield region of the 13C NMR spectrum, generally between 160-180 ppm.[4] In our comparative set, the chemical shifts are all within this range. The electron-withdrawing nature of the bromine atom in 4-bromobenzamide causes a slight upfield shift (168.3 ppm) compared to benzamide (169.9 ppm). This is because the bromine, through its inductive effect, slightly reduces the electron density at the para-position, which in turn influences the resonance contribution of the carbonyl group. The predicted value for this compound (168.5 ppm) aligns well with this trend, showing a similar upfield shift due to the bromine substituent.

Dissecting the Aromatic Region: A Tale of Two Substituents

The chemical shifts of the aromatic carbons are a direct reflection of the electronic effects of the attached substituents.

  • The -CONH2 Group: The amide group is a deactivating group in electrophilic aromatic substitution, yet it directs incoming electrophiles to the ortho and para positions. This is due to its ability to withdraw electron density through induction and donate electron density through resonance.

  • The Methyl Group (-CH3): The methyl group is an electron-donating group through hyperconjugation and a weak inductive effect. This leads to an increase in electron density at the ortho and para positions, causing an upfield shift (lower ppm value) for these carbons. In 3-methylbenzamide, this effect is clearly seen in the upfield shift of C6 (124.5 ppm) compared to the corresponding carbon in benzamide (127.4 ppm).

  • The Bromo Group (-Br): Halogens are deactivating yet ortho, para-directing. They are inductively electron-withdrawing but can donate electron density through resonance. The inductive effect generally dominates, leading to a net withdrawal of electron density from the ring. The "heavy atom effect" of bromine can also cause a significant upfield shift for the carbon to which it is directly attached (the ipso-carbon).[5] This is evident in 4-bromobenzamide, where C4 (the carbon bearing the bromine) is shifted upfield to 126.9 ppm compared to the C4 in benzamide (132.1 ppm).

Peak Assignments for this compound

By combining these principles, we can confidently assign the predicted peaks for this compound:

  • C1 (134.0 ppm): This quaternary carbon is attached to the electron-withdrawing amide group and is meta to the bromine and ortho to the methyl group. The deshielding effect of the amide group is prominent here.

  • C2 (132.5 ppm): This carbon is ortho to the amide group and meta to the methyl group. It experiences a downfield shift due to the proximity of the amide.

  • C3 (139.0 ppm): The ipso-carbon attached to the methyl group. The methyl substituent causes a significant downfield shift for the carbon it is attached to, as seen in 3-methylbenzamide (138.6 ppm).

  • C4 (125.0 ppm): The ipso-carbon bearing the bromine atom. As expected due to the heavy atom effect, this carbon is shifted significantly upfield.

  • C5 (131.0 ppm): This carbon is ortho to the bromine and meta to the amide group.

  • C6 (127.0 ppm): This carbon is ortho to the amide group and the methyl group. The electron-donating effect of the methyl group causes a slight upfield shift compared to a typical ortho carbon to an amide.

  • CH3 (23.0 ppm): This peak is in the typical range for an aromatic methyl group.

Visualizing Substituent Effects

The following diagram illustrates the interplay of inductive and resonance effects of the substituents on the aromatic ring of this compound, which dictates the observed and predicted 13C NMR chemical shifts.

G cluster_0 This compound C1 C1 C2 C2 C1->C2 CONH2 CONH₂ C1->CONH2 C3 C3 C2->C3 C4 C4 C3->C4 CH3 CH₃ C3->CH3 C5 C5 C4->C5 Br Br C4->Br C6 C6 C5->C6 C6->C1 CONH2->C1 -I CONH2->C2 +R CONH2->C6 +R CH3->C3 +I Br->C3 +R Br->C4 -I Br->C5 +R Inductive Inductive Resonance Resonance

Caption: Substituent effects on this compound.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The following provides a standardized, step-by-step methodology for acquiring a 13C NMR spectrum of a benzamide derivative. This protocol is designed to ensure data integrity and reproducibility.

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of the benzamide sample. The exact amount will depend on the sensitivity of the NMR spectrometer.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d is a common choice for many organic compounds.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity. This is typically an automated process on modern spectrometers and results in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Set the spectrometer to the 13C nucleus frequency.

    • Choose a standard proton-decoupled pulse program. This will result in a spectrum where each unique carbon appears as a singlet, simplifying interpretation.

    • Set the spectral width to cover the expected range of chemical shifts for all carbon atoms (typically 0-220 ppm).

    • The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are often sufficient.

    • A relaxation delay (d1) of 1-2 seconds is typically adequate for qualitative spectra. For quantitative analysis, a longer delay (5-7 times the longest T1 relaxation time) is necessary.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

    • Integrate the peaks if quantitative information is desired (note: standard proton-decoupled 13C NMR is not inherently quantitative due to the Nuclear Overhauser Effect).

Conclusion

The structural elucidation of substituted benzamides is greatly facilitated by a thorough understanding of 13C NMR spectroscopy. By employing a comparative approach and leveraging predictive tools, researchers can confidently assign the carbon signals in novel compounds like this compound. The interplay of inductive and resonance effects from the bromo, methyl, and amide substituents creates a unique spectral fingerprint that, when properly interpreted, provides unambiguous structural confirmation. The methodologies and data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of pharmacologically relevant molecules.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • SpectraBase. (n.d.). Benzamide.
  • MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
  • Chemistry LibreTexts. (2024, March 20). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • SpectraBase. (n.d.). 3-Methyl-N-(3-methylbenzyl)benzamide.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide.
  • SpectraBase. (n.d.). 4-BROM-N,N-DIMETHYLBENZAMIDE.
  • SpectraBase. (n.d.). Benzamide.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemguide. (n.d.). interpreting C-13 NMR spectra.
  • ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the....
  • Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?.
  • ACD/Labs. (n.d.). NMR Prediction.
  • NMRDB.org. (n.d.). Simulate and predict NMR spectra.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • Compound Interest. (n.d.). a guide to 13c nmr chemical shift values.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • SpectraBase. (n.d.). N-methylbenzamide.

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A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation and quantification of novel compounds are paramount. 4-Bromo-3-methylbenzamide, a key intermediate in the synthesis of various biologically active molecules, presents a unique analytical challenge due to its halogenated and aromatic nature. This guide provides an in-depth, comparative analysis of two primary mass spectrometry (MS) workflows—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the characterization of this compound. We will delve into the causality behind methodological choices, present supporting experimental data, and offer field-proven insights to guide researchers in selecting the optimal analytical strategy.

The Analytical Dichotomy: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for the analysis of a molecule like this compound is not arbitrary; it is dictated by the compound's intrinsic physicochemical properties, primarily its volatility and thermal stability.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is predicated on the analyte's ability to be volatilized without degradation. For this compound, its relatively low molecular weight and potential for sublimation make it a candidate for GC-MS analysis. The high-energy electron ionization (EI) typically employed in GC-MS provides extensive fragmentation, yielding a rich, fingerprint-like mass spectrum that is invaluable for structural confirmation.[1][2] The presence of an aromatic ring generally results in a prominent molecular ion peak.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): When a compound exhibits limited volatility or is prone to thermal degradation, LC-MS emerges as the superior alternative.[4] This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI), are commonly used, which typically result in less fragmentation and a prominent molecular ion peak, facilitating straightforward molecular weight determination.[4][5][6]

Experimental Design & Methodologies

To provide a robust comparison, we will outline detailed protocols for both GC-MS and LC-MS analysis of a synthesized this compound standard.

Diagram: General Analytical Workflow

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Mass Spectrometry Analysis cluster_Data Data Interpretation Sample This compound (Solid Standard) Dissolution Dissolve in appropriate solvent (e.g., Methanol for LC-MS, Dichloromethane for GC-MS) Sample->Dissolution GC_MS GC-MS Analysis Dissolution->GC_MS Volatile & Thermally Stable LC_MS LC-MS Analysis Dissolution->LC_MS Non-Volatile or Thermally Labile GC_Data Fragmentation Pattern Analysis (Structure Elucidation) GC_MS->GC_Data LC_Data Molecular Ion Confirmation (Molecular Weight) LC_MS->LC_Data

Caption: Comparative workflow for GC-MS and LC-MS analysis.

Protocol 1: GC-MS Analysis

1. Rationale: The selection of a non-polar capillary column (e.g., HP-5ms) is critical for resolving aromatic compounds. The temperature program is designed to ensure efficient separation from potential impurities without causing on-column degradation. Electron ionization at 70 eV is a standard for generating reproducible fragmentation patterns for library matching.[2]

2. Sample Preparation:

  • Accurately weigh 1 mg of this compound.
  • Dissolve in 1 mL of dichloromethane.
  • Vortex until fully dissolved.

3. GC-MS Parameters:

ParameterValue
Gas Chromatograph Agilent HP-5890 or similar
Column HP-5ms (polydimethylsiloxane with 5% phenyl), 30 m x 0.25 mm, 0.25 µm[7]
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium, 1.2 mL/min
Mass Spectrometer Agilent HP-5973 Mass Selective Detector or similar
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Range 50-350 m/z
Protocol 2: LC-MS Analysis

1. Rationale: Reversed-phase chromatography with a C18 column is the workhorse for separating moderately polar compounds like this compound. The mobile phase gradient of water and acetonitrile allows for the efficient elution of the analyte. ESI in positive ion mode is chosen to promote the formation of the protonated molecular ion [M+H]⁺.

2. Sample Preparation:

  • Accurately weigh 1 mg of this compound.
  • Dissolve in 1 mL of methanol.
  • Vortex until fully dissolved and filter through a 0.22 µm syringe filter.

3. LC-MS Parameters:

ParameterValue
Liquid Chromatograph Waters ACQUITY UPLC or similar
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min, hold at 95% B for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometer High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)[8]
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3-4 kV[8]
Cone Voltage 30 V
Source Temperature 150°C
Desolvation Temp. 400°C
Scan Range 50-350 m/z

Comparative Data Analysis

The data obtained from both techniques provide complementary information, underscoring the importance of selecting the appropriate method based on the analytical goal.

GC-MS Data: Structural Elucidation

The EI mass spectrum of this compound is characterized by a complex fragmentation pattern. The molecular ion peak (m/z 213/215) is expected to be present, showing the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br in a ~1:1 ratio).[9][10] Key fragment ions would arise from the loss of the amide group (-NH₂), forming a resonance-stabilized benzoyl cation, followed by the subsequent loss of the carbonyl group (-CO).[3][11][12]

Table 1: Expected GC-MS Fragmentation of this compound

m/z (Proposed Fragment)Structure of Fragment Ion
213/215[M]⁺ (Molecular Ion)
197/199[M-NH₂]⁺
185/187[M-CO]⁺
134[M-Br]⁺
118[M-Br-NH₂]⁺
90[C₇H₆]⁺ (Tropylium ion)[3]
Diagram: Proposed GC-MS Fragmentation Pathway

GCMS_Fragmentation M This compound (m/z 213/215) F1 Loss of -NH₂ (m/z 197/199) M->F1 -NH₂ F2 Loss of -CO (m/z 185/187) M->F2 -CO F3 Loss of -Br (m/z 134) M->F3 -Br F4 Loss of -Br, -NH₂ (m/z 118) F1->F4 -Br F3->F4 -NH₂ F5 Tropylium Ion (m/z 90) F4->F5 -HCN

Caption: Proposed EI fragmentation of this compound.

LC-MS Data: Molecular Weight Confirmation

In contrast to GC-MS, the ESI-MS spectrum is expected to be much simpler, dominated by the protonated molecular ion [M+H]⁺ at m/z 214/216.[5] This provides a clear and unambiguous confirmation of the molecular weight of the compound. The monoisotopic mass of C₈H₈BrNO is 212.97893 Da.[13] In-source fragmentation can be induced by increasing the cone voltage, which can provide some structural information, but it is generally less extensive than with EI.

Table 2: Expected LC-MS Ions for this compound

m/z (Proposed Ion)Ion Formula
214/216[M+H]⁺
236/238[M+Na]⁺ (Sodium Adduct)

Conclusion and Recommendations

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound, each offering distinct advantages.

  • For definitive structural elucidation and identification , GC-MS with electron ionization is the superior choice. The detailed fragmentation pattern it generates serves as a structural fingerprint, which can be compared against spectral libraries for confident identification.[2] The presence of the bromine atom provides a highly characteristic isotopic signature that aids in fragment identification.[9][14]

  • For high-throughput screening, quantification, and analysis of complex mixtures or thermally labile compounds , LC-MS is the preferred method.[4][15] Its soft ionization provides clear molecular weight information, and the chromatographic separation is highly versatile. Automated data analysis tools can be used to rapidly screen for halogenated compounds in complex mixtures based on their isotopic profiles.[16]

Ultimately, the optimal choice of methodology is contingent upon the specific research question. In a comprehensive characterization workflow, the two techniques can be used synergistically: LC-MS for initial screening and molecular weight determination, followed by GC-MS for detailed structural confirmation. This dual approach ensures the highest degree of analytical confidence in drug development and chemical research.

References

  • Fragmentation and Interpretation of Spectra. LibreTexts Chemistry. [Link]
  • Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines.
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  • Bromine. NIST WebBook. [Link]
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  • MASS SPECTROMETRY: FRAGMENTATION P
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  • Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection. PubMed. [Link]
  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
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  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. [Link]
  • Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. PubMed. [Link]
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

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A Comparative Guide to the FT-IR Spectrum of 4-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-3-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative spectral interpretation, a detailed experimental protocol for sample analysis, and predictive insights into the vibrational modes of the target molecule. By juxtaposing the spectral data of related compounds, we elucidate the structural nuances imparted by the bromo and methyl substituents on the benzamide framework.

Introduction to FT-IR Spectroscopy and Substituted Benzamides

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint" of a sample.[1][2] The principle of FT-IR lies in the absorption of infrared radiation by a molecule, which excites vibrations of its constituent chemical bonds.[1][2] These vibrations occur at specific frequencies corresponding to the bond type, its environment, and the masses of the connected atoms. The resulting spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), reveals the functional groups present in the molecule.

Substituted benzamides are a crucial class of compounds in medicinal chemistry and materials science. The introduction of different functional groups onto the benzene ring or the amide moiety can significantly alter their biological activity and physical properties. This compound, a disubstituted benzamide, presents an interesting case for spectroscopic analysis, where the electronic and steric effects of the bromine atom and the methyl group influence the vibrational frequencies of the entire molecule.

Comparative FT-IR Spectral Analysis

Benzamide: The Parent Molecule

Benzamide (C₇H₇NO) serves as our foundational reference. Its FT-IR spectrum displays characteristic peaks for the primary amide group and the monosubstituted benzene ring.[3][4][5][6]

The Influence of a Methyl Group: 3-Methylbenzamide

The introduction of a methyl group at the meta position, as in 3-methylbenzamide (m-toluamide), primarily affects the C-H stretching and bending vibrations, as well as the aromatic C-C stretching modes.

The Influence of a Bromo Group: 4-Bromobenzamide

The substitution of a bromine atom at the para position in 4-bromobenzamide introduces a heavy atom, which significantly impacts the lower frequency "fingerprint" region of the spectrum.

Table 1: Comparison of Key FT-IR Absorptions (cm⁻¹)

Functional Group VibrationBenzamide3-Methylbenzamide4-BromobenzamidePredicted this compound
N-H Asymmetric Stretch~3366~3350~3370~3350-3370
N-H Symmetric Stretch~3170~3180~3175~3170-3180
Aromatic C-H Stretch~3060~3050~3070~3050-3070
Aliphatic C-H Stretch-~2920, ~2860-~2925, ~2865
C=O Stretch (Amide I)~1650-1680~1650-1680~1650-1680~1650-1680
N-H Bend (Amide II)~1620~1625~1620~1620-1625
Aromatic C=C Stretch~1600, ~1485~1610, ~1490~1590, ~1480~1590-1610, ~1480-1490
C-N Stretch (Amide III)~1400~1405~1395~1395-1405
C-Br Stretch--~600-700~600-700

Note: The exact positions of peaks can vary based on the sampling method and physical state of the sample.

Predicted FT-IR Spectrum of this compound

Based on the comparative analysis, the FT-IR spectrum of this compound is expected to exhibit the following key features:

  • N-H Stretching Region (3500-3100 cm⁻¹): Two distinct bands are anticipated, corresponding to the asymmetric and symmetric stretching vibrations of the primary amide (-NH₂) group. These are likely to appear around 3350-3370 cm⁻¹ and 3170-3180 cm⁻¹, respectively.[3]

  • C-H Stretching Region (3100-2800 cm⁻¹): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.

  • Carbonyl (C=O) Stretching (Amide I Band) (1700-1650 cm⁻¹): A strong, sharp absorption band, characteristic of the amide I band, is predicted in the range of 1650-1680 cm⁻¹. The exact position will be influenced by intermolecular hydrogen bonding.

  • N-H Bending (Amide II Band) (1650-1600 cm⁻¹): The N-H bending vibration, or Amide II band, is expected to be a strong peak around 1620-1625 cm⁻¹.

  • Aromatic C=C Stretching (1600-1450 cm⁻¹): Several bands of variable intensity are expected in this region due to the vibrations of the benzene ring.

  • C-N Stretching (Amide III Band) (1420-1380 cm⁻¹): The C-N stretching vibration, coupled with N-H bending, will likely appear in this range.

  • Fingerprint Region (< 1000 cm⁻¹): This region will contain a complex pattern of peaks, including C-H out-of-plane bending vibrations and, significantly, the C-Br stretching vibration, which is expected in the 700-600 cm⁻¹ range.

Experimental Protocol: ATR-FT-IR Spectroscopy of a Solid Sample

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders, requiring minimal sample preparation.[7][8]

Materials and Equipment
  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • This compound (solid powder)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis Clean_ATR Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_ATR->Collect_Background Ensure no interfering signals Apply_Sample Apply Solid Sample Collect_Background->Apply_Sample Ready for sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Ensure good contact Collect_Sample_Spectrum Collect Sample Spectrum Apply_Pressure->Collect_Sample_Spectrum Acquire spectral data Clean_Crystal_Post Clean ATR Crystal Collect_Sample_Spectrum->Clean_Crystal_Post Prevent cross-contamination Process_Data Process and Analyze Data Clean_Crystal_Post->Process_Data

Caption: Experimental workflow for ATR-FT-IR analysis.

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the ATR's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the powder and the crystal surface.

  • Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Perform any necessary data processing, such as baseline correction or smoothing, using the spectrometer's software.

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 2.

Conclusion

The FT-IR spectrum of this compound can be effectively predicted and interpreted through a comparative analysis of its parent molecule, benzamide, and its singly substituted analogues. The characteristic vibrational frequencies of the amide group, the aromatic ring, the methyl group, and the carbon-bromine bond all contribute to a unique spectral fingerprint. The provided ATR-FT-IR protocol offers a reliable and straightforward method for obtaining high-quality experimental data for this and similar solid compounds, which is essential for structural elucidation and quality control in a research and development setting.

References

  • Agilent Technologies. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview.
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Michigan State University. (n.d.). Principles of FTIR Spectroscopy.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • ResearchGate. (n.d.). FT–IR benzamide ( 1 ). [Image].
  • NIST. (n.d.). Benzamide. In NIST Chemistry WebBook.
  • PubChem. (n.d.). m-Toluamide.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • PubChem. (n.d.). 4-Bromobenzamide.
  • NIST. (n.d.). Benzamide, m-bromo-. In NIST Chemistry WebBook.
  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
  • Wikipedia. (n.d.). Infrared spectroscopy correlation table.

Sources

A Comparative Guide to the Reactivity of 4-Bromo-3-methylbenzamide and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in synthetic chemistry is a critical decision that profoundly impacts reaction efficiency, yield, and the ultimate success of a synthetic campaign. Substituted benzamides are a cornerstone of medicinal chemistry, and understanding the nuanced reactivity of isomers is paramount. This guide provides an in-depth comparison of the chemical reactivity of 4-Bromo-3-methylbenzamide and its structural isomers, offering a predictive framework based on fundamental principles of physical organic chemistry. While direct comparative kinetic data for these specific isomers is scarce in the literature, this guide extrapolates their expected behavior in key chemical transformations, supported by established mechanistic principles and substituent effect theory.

The Isomers in Focus

The isomers under consideration are:

  • This compound (1)

  • 2-Bromo-3-methylbenzamide (2)

  • 3-Bromo-4-methylbenzamide (3)

  • 5-Bromo-2-methylbenzamide (4)

The reactivity of the amide functionality in these molecules is intricately modulated by the electronic and steric effects imposed by the bromo and methyl substituents at various positions on the aromatic ring.

Foundational Principles: Electronic and Steric Effects

The reactivity of the benzamide moiety is primarily governed by the electron density at the carbonyl carbon and the accessibility of this center to attacking reagents. The bromo and methyl groups exert opposing electronic effects:

  • Bromo Group (-Br): This halogen is an electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). However, due to its lone pairs, it also exhibits a weaker electron-donating resonance effect (+M). Overall, it is a deactivating group for electrophilic aromatic substitution but an ortho-, para-director.

  • Methyl Group (-CH₃): As an alkyl group, it is electron-donating through an inductive effect (+I), which activates the aromatic ring towards electrophilic attack and is an ortho-, para-director.

The interplay of these effects, along with steric hindrance, dictates the reactivity of the amide group in various reactions.

Comparative Reactivity Analysis

Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a fundamental reaction of amides, typically proceeding through an addition-elimination mechanism. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

Theoretical Reactivity Ranking (Highest to Lowest): 2-Bromo-3-methylbenzamide (2) > this compound (1) ≈ 5-Bromo-2-methylbenzamide (4) > 3-Bromo-4-methylbenzamide (3)

Rationale:

  • 2-Bromo-3-methylbenzamide (2): The bromo group at the ortho position exerts a strong -I effect, significantly increasing the electrophilicity of the carbonyl carbon. While steric hindrance from the ortho bromo and methyl groups could impede the approach of a nucleophile, the electronic activation is expected to be the dominant factor, leading to the highest reactivity.

  • This compound (1): The bromo group is para to the amide, and its -I effect enhances the carbonyl's electrophilicity. The meta methyl group has a weaker +I effect at this position.

  • 5-Bromo-2-methylbenzamide (4): The bromo group is meta to the amide, exerting a -I effect. The ortho methyl group provides a +I effect and, more importantly, steric hindrance around the amide group, which likely reduces its reactivity compared to isomer 1.

  • 3-Bromo-4-methylbenzamide (3): The bromo group is meta to the amide, while the electron-donating methyl group is in the para position. The +I effect of the methyl group will decrease the electrophilicity of the carbonyl carbon, making this isomer the least reactive towards nucleophilic acyl substitution.

Experimental Protocol: General Procedure for Nucleophilic Acyl Substitution (e.g., Hydrolysis)

A detailed protocol for the base-catalyzed hydrolysis of a substituted benzamide is provided below. This can be adapted for kinetic studies to experimentally verify the predicted reactivity trends.

Materials:

  • Substituted benzamide (e.g., this compound)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethanol (or a suitable co-solvent)

  • Reflux apparatus

  • Magnetic stirrer and heat source

  • Quenching agent (e.g., hydrochloric acid, HCl)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the substituted benzamide (1 equivalent) in a minimal amount of ethanol.

  • Add the aqueous sodium hydroxide solution (excess, e.g., 5 equivalents).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to protonate the resulting carboxylate.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the corresponding benzoic acid.

Reduction to Amines

Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction mechanism involves the initial complexation of the carbonyl oxygen with the aluminum, followed by hydride attack.

Theoretical Reactivity Ranking (Highest to Lowest): 3-Bromo-4-methylbenzamide (3) > this compound (1) > 5-Bromo-2-methylbenzamide (4) > 2-Bromo-3-methylbenzamide (2)

Rationale:

The key factor in the reduction of amides by LiAlH₄ is the initial coordination of the Lewis acidic aluminum to the carbonyl oxygen. Electron-donating groups on the aromatic ring increase the electron density on the carbonyl oxygen, facilitating this coordination and thus enhancing the reaction rate.

  • 3-Bromo-4-methylbenzamide (3): The para-methyl group strongly donates electron density to the ring and the carbonyl group, making the carbonyl oxygen more Lewis basic and prone to coordination with LiAlH₄.

  • This compound (1): The meta-methyl group has a weaker electron-donating effect compared to a para-methyl group.

  • 5-Bromo-2-methylbenzamide (4): The ortho-methyl group provides an electron-donating effect but also introduces significant steric hindrance around the carbonyl group, which may impede the approach of the bulky LiAlH₄ reagent.

  • 2-Bromo-3-methylbenzamide (2): The strong electron-withdrawing effect of the ortho-bromo group reduces the electron density on the carbonyl oxygen, making it less Lewis basic. Additionally, the steric hindrance from the ortho-bromo and meta-methyl groups will be the most pronounced among the isomers, significantly slowing down the reaction.

Experimental Protocol: General Procedure for Amide Reduction with LiAlH₄

DANGER: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. This procedure must be carried out under an inert atmosphere (e.g., nitrogen or argon) by trained personnel.

Materials:

  • Substituted benzamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere setup (e.g., Schlenk line)

  • Dry glassware

  • Quenching solution (e.g., sequential addition of water, 15% NaOH solution, and water, following the Fieser workup)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser under a nitrogen atmosphere, and a magnetic stir bar.

  • In the flask, prepare a suspension of LiAlH₄ (excess, e.g., 2-3 equivalents) in anhydrous THF.

  • Dissolve the substituted benzamide (1 equivalent) in anhydrous THF in the dropping funnel.

  • Add the amide solution dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate and wash it thoroughly with ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom, via an isocyanate intermediate. The key step is the migration of the aryl group from the carbonyl carbon to the nitrogen atom.

Theoretical Reactivity Ranking (Highest to Lowest): 3-Bromo-4-methylbenzamide (3) > this compound (1) > 5-Bromo-2-methylbenzamide (4) > 2-Bromo-3-methylbenzamide (2)

Rationale:

The rate-determining step of the Hofmann rearrangement is the migration of the aryl group. Electron-donating groups on the migrating aryl ring can stabilize the electron-deficient transition state of the migration, thus accelerating the reaction.

  • 3-Bromo-4-methylbenzamide (3): The para-methyl group is a strong electron-donating group, which will significantly stabilize the transition state of the aryl migration.

  • This compound (1): The meta-methyl group provides a weaker electron-donating effect.

  • 5-Bromo-2-methylbenzamide (4): The ortho-methyl group donates electron density but its steric bulk might slightly hinder the optimal geometry for the rearrangement.

  • 2-Bromo-3-methylbenzamide (2): The ortho-bromo group is electron-withdrawing, which will destabilize the transition state of the aryl migration, making this isomer the least reactive in the Hofmann rearrangement.

Experimental Protocol: General Procedure for Hofmann Rearrangement

Materials:

  • Substituted benzamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Ice bath

  • Distillation apparatus (for volatile amines) or extraction setup

  • Drying agent

Procedure:

  • Prepare a solution of sodium hydroxide in water in a round-bottom flask and cool it in an ice bath.

  • Slowly add bromine to the cold NaOH solution with stirring to form a sodium hypobromite solution.

  • Add the substituted benzamide to the hypobromite solution and continue stirring at low temperature.

  • Slowly warm the reaction mixture and then heat to a temperature sufficient to induce the rearrangement (typically 50-80 °C).

  • The resulting amine can be isolated by steam distillation if it is volatile, or by extraction with an organic solvent after cooling the reaction mixture.

  • The extracted amine is then purified by standard methods such as distillation or chromatography.

Data Summary

IsomerStructurePredicted Reactivity in Nucleophilic Acyl SubstitutionPredicted Reactivity in Reduction (LiAlH₄)Predicted Reactivity in Hofmann Rearrangement
This compound (1) This compoundModerateModerateModerate
2-Bromo-3-methylbenzamide (2) 2-Bromo-3-methylbenzamideHighLowLow
3-Bromo-4-methylbenzamide (3) 3-Bromo-4-methylbenzamideLowHighHigh
5-Bromo-2-methylbenzamide (4) 5-Bromo-2-methylbenzamideModerate-LowModerate-LowModerate

Visualizing Reaction Mechanisms

To further elucidate the transformations discussed, the following diagrams illustrate the core mechanistic pathways.

Nucleophilic_Acyl_Substitution cluster_0 Nucleophilic Acyl Substitution (Base-Catalyzed Hydrolysis) Amide R-C(=O)NH₂ Tetrahedral_Intermediate R-C(O⁻)(OH)NH₂ Amide->Tetrahedral_Intermediate + OH⁻ Carboxylic_Acid R-C(=O)OH Tetrahedral_Intermediate->Carboxylic_Acid - NH₂⁻ Carboxylate R-C(=O)O⁻ Carboxylic_Acid->Carboxylate + OH⁻ Ammonia NH₃

Caption: Mechanism of base-catalyzed amide hydrolysis.

Amide_Reduction cluster_1 Amide Reduction with LiAlH₄ Amide R-C(=O)NH₂ Intermediate_1 R-C(O-AlH₃⁻)HNH₂ Amide->Intermediate_1 1. LiAlH₄ Iminium_Ion [R-CH=NH₂]⁺ Intermediate_1->Iminium_Ion Elimination Amine R-CH₂NH₂ Iminium_Ion->Amine 2. LiAlH₄ 3. H₂O workup

Caption: Simplified mechanism of amide reduction by LiAlH₄.

Hofmann_Rearrangement cluster_2 Hofmann Rearrangement Amide R-C(=O)NH₂ N-Bromoamide R-C(=O)NHBr Amide->N-Bromoamide Br₂/NaOH Isocyanate R-N=C=O N-Bromoamide->Isocyanate Rearrangement (-Br⁻) Carbamic_Acid R-NHCOOH Isocyanate->Carbamic_Acid H₂O Amine R-NH₂ Carbamic_Acid->Amine -CO₂

Caption: Key steps of the Hofmann Rearrangement.

Conclusion

The reactivity of this compound and its isomers is a compelling illustration of how subtle changes in substituent positioning can lead to significant differences in chemical behavior. While this guide provides a robust theoretical framework for predicting these differences, it is crucial for researchers to recognize that these are predictions. The provided experimental protocols offer a starting point for empirical validation and can be adapted to suit specific research objectives. A thorough understanding of the underlying electronic and steric principles is an invaluable tool for any synthetic chemist aiming to design efficient and predictable reaction pathways.

References

  • Hammett Equation: Wikipedia contributors. (2023). Hammett equation. In Wikipedia, The Free Encyclopedia.
  • Taft Equation: Wikipedia contributors. (2023). Taft equation. In Wikipedia, The Free Encyclopedia.
  • Amide Hydrolysis: LibreTexts. (2023). Hydrolysis of Amides. In Chemistry LibreTexts.
  • Reduction of Amides: Master Organic Chemistry. (2023). Reduction of Amides to Amines.
  • Hofmann Rearrangement: Wikipedia contributors. (2023). Hofmann rearrangement. In Wikipedia, The Free Encyclopedia.

A Comparative Guide to the Biological Activity of Substituted Benzamides: Insights from 4-Methylbenzamide Analogs and the Implied Role of 4-Bromo-3-methylbenzamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its versatility allows for a broad range of biological activities, including but not limited to, anticancer, antiviral, and enzyme inhibitory effects.[1][2][3] This guide provides a comparative analysis of the biological activity of substituted benzamide derivatives, with a particular focus on anticancer applications. While direct, comprehensive biological data for 4-Bromo-3-methylbenzamide is not extensively available in the public domain, its structural motifs are present in compounds designed as kinase inhibitors.[4][5][6][7][8][9][10][11] Therefore, to elucidate the potential role and activity profile of this compound, we will draw comparative insights from a well-documented study on a series of 4-methylbenzamide derivatives evaluated for their anticancer properties.[12]

This guide is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the structure-activity relationships (SAR) that govern the efficacy of these compounds. We will explore the experimental data, detail the methodologies for key assays, and visualize the underlying principles of their synthesis and potential mechanisms of action.

The Benzamide Core: A Privileged Scaffold in Drug Discovery

The amide bond of the benzamide structure is a key feature, enabling it to participate in hydrogen bonding interactions with biological targets such as enzymes and receptors. The aromatic ring provides a platform for various substitutions, allowing for the fine-tuning of physicochemical properties like lipophilicity, electronic effects, and steric bulk. These modifications are crucial in optimizing a compound's potency, selectivity, and pharmacokinetic profile.

Our focus compound, this compound, possesses a bromine atom at the 4-position and a methyl group at the 3-position. The bromine, a halogen, can participate in halogen bonding and increases lipophilicity, potentially enhancing membrane permeability. The methyl group, an alkyl substituent, can influence steric interactions within a binding pocket. Understanding how these specific substitutions contribute to biological activity is a key aspect of rational drug design.

Comparative Analysis: Anticancer Activity of 4-Methylbenzamide Derivatives

To provide a quantitative comparison, we will analyze the findings from a study that synthesized and evaluated a series of 4-methylbenzamide derivatives containing 2,6-substituted purines for their in vitro anticancer activity against various human cancer cell lines.[12] This study serves as an excellent proxy to understand the impact of substitutions on a core benzamide structure.

Data Presentation: In Vitro Anticancer Activity

The antiproliferative activity of the synthesized compounds was assessed using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cancer cell growth, are presented in the table below. A lower IC50 value indicates greater potency.

Compound IDR (Substitution on Purine Ring)Cancer Cell LineIC50 (µM)[12]
7 2,6-dichloroK562 (Leukemia)2.27
HL-60 (Leukemia)1.42
OKP-GS (Renal)4.56
10 2,6-dichloroK562 (Leukemia)2.53
HL-60 (Leukemia)1.52
OKP-GS (Renal)24.77
13 2-chloro-6-methoxyK562 (Leukemia)>50
14 2-chloro-6-methoxyK562 (Leukemia)>50
15 2-chloro-6-aminoK562 (Leukemia)>50
16 2-chloro-6-aminoK562 (Leukemia)>50
Sorafenib (Reference Drug)-K562 (Leukemia)1.85
HL-60 (Leukemia)1.25
OKP-GS (Renal)3.98

Key Structure-Activity Relationship (SAR) Insights:

  • Halogenation is Crucial for Activity: Compounds 7 and 10 , both featuring a 2,6-dichloro substitution on the purine ring, demonstrated the highest potency against the tested cancer cell lines, with IC50 values comparable to the reference drug, sorafenib.[12] This highlights the critical role of halogen atoms in the biological activity of this class of compounds. The electron-withdrawing nature and potential for halogen bonding of the chlorine atoms likely contribute to stronger interactions with the target protein kinases.

  • Substitution at the 6-Position Modulates Potency: Replacement of the chlorine atom at the 6-position of the purine ring with a methoxy group (compounds 13 and 14 ) or an amino group (compounds 15 and 16 ) led to a significant loss of anticancer activity (IC50 > 50 µM).[12] This suggests that the electronic and steric properties of the substituent at this position are critical for maintaining the compound's inhibitory effect.

Implications for this compound:

Based on the SAR data from the 4-methylbenzamide series, we can infer that the 4-bromo substitution in this compound is likely a key contributor to its potential biological activity. The presence of a halogen at the 4-position is a common feature in many biologically active benzamides. The 3-methyl group would further modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity for specific biological targets.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the key assays are provided below.

General Synthesis of Substituted Benzamides

The synthesis of substituted benzamides typically involves the coupling of a substituted benzoic acid with an appropriate amine.

Caption: General workflow for the synthesis of substituted benzamides.

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: To a solution of the substituted benzoic acid in an appropriate solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure substituted benzamide.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Potential Signaling Pathways and Mechanisms of Action

The anticancer activity of the 4-methylbenzamide derivatives in the comparative study was attributed to their potential as protein kinase inhibitors.[12] Protein kinases are a large family of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common hallmark of cancer.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Benzamide_Inhibitor Benzamide Derivative (e.g., Kinase Inhibitor) Benzamide_Inhibitor->RAF Inhibition Benzamide_Inhibitor->PI3K Inhibition

Caption: A simplified signaling pathway potentially targeted by benzamide-based kinase inhibitors.

The diagram above illustrates a simplified representation of common signaling pathways, such as the MAPK/ERK and PI3K/AKT/mTOR pathways, that are often dysregulated in cancer. Benzamide derivatives can be designed to inhibit specific kinases within these pathways, thereby blocking the downstream signals that promote cancer cell proliferation and survival. The SAR data suggests that the electronic and steric properties of the substituents on the benzamide and its appended moieties are critical for achieving potent and selective kinase inhibition.

Conclusion

This comparative guide highlights the significant potential of substituted benzamides as a versatile scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Through a detailed analysis of a representative study on 4-methylbenzamide derivatives, we have elucidated key structure-activity relationships that underscore the importance of specific substitutions, such as halogens, in driving biological activity.

While direct experimental data for this compound remains to be extensively published, the insights gleaned from its structural analogs strongly suggest that it is a promising candidate for further investigation. The presence of both a bromo and a methyl group on the benzamide core provides a unique combination of electronic and steric properties that could be exploited for the design of potent and selective inhibitors of various biological targets.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives against a panel of relevant targets, such as protein kinases, to fully characterize its therapeutic potential. The experimental protocols and SAR insights provided in this guide offer a solid foundation for such endeavors.

References

  • Design, Synthesis, and Biological Evaluation of N-(1H-benzo[d]imidazol-2-yl)-4- Substituted Benzamides as an Effective Anticancer Agents. (URL not available)
  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. (URL not available)
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A Comparative Guide to the Synthetic Routes of 4-Bromo-3-methylbenzamide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Bromo-3-methylbenzamide, a valuable building block in medicinal chemistry, can be approached through several synthetic pathways. This guide provides an in-depth, comparative analysis of two primary routes: the bromination of 3-methylbenzoic acid followed by amidation, and the Sandmeyer reaction of 4-bromo-3-methylaniline. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip scientists with the knowledge to select the optimal route for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 3-Methylbenzoic AcidRoute 2: From 4-Bromo-3-methylaniline
Starting Material 3-Methylbenzoic Acid4-Bromo-3-methylaniline
Key Reactions Electrophilic Bromination, AmidationDiazotization, Sandmeyer Cyanation, Partial Nitrile Hydrolysis
Typical Overall Yield Moderate to HighModerate
Scalability Generally goodGood, with caution for diazotization
Reagent Hazards Bromine (corrosive, toxic), Thionyl Chloride (corrosive)Sodium Nitrite (oxidizer, toxic), Copper(I) Cyanide (highly toxic)
Cost-Effectiveness Potentially more cost-effective starting materialStarting material can be more expensive

Route 1: Synthesis from 3-Methylbenzoic Acid

This route is a classical approach involving a two-step sequence: electrophilic aromatic substitution to introduce the bromine atom, followed by the conversion of the carboxylic acid to the primary amide.

Workflow Diagram

Route 1 A 3-Methylbenzoic Acid B Bromination (Br2, FeBr3) A->B Step 1 C 4-Bromo-3-methylbenzoic Acid B->C D Amidation 1. SOCl2 2. NH4OH C->D Step 2 E This compound D->E

Caption: Synthetic workflow for Route 1, starting from 3-methylbenzoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-3-methylbenzoic Acid

This step involves the electrophilic bromination of 3-methylbenzoic acid. The methyl group is an ortho-, para-director, and the carboxylic acid group is a meta-director. The incoming electrophile (bromine) will preferentially add to the position that is para to the methyl group and meta to the carboxylic acid group.

  • Materials: 3-methylbenzoic acid, iron filings, bromine, carbon tetrachloride, hydrochloric acid.

  • Procedure:

    • To a solution of 3-methylbenzoic acid (1 equivalent) in carbon tetrachloride, add iron filings (catalytic amount).

    • Slowly add a solution of bromine (1.1 equivalents) in carbon tetrachloride to the mixture at room temperature with stirring. The reaction is exothermic and will be accompanied by the evolution of hydrogen bromide gas.

    • After the addition is complete, continue stirring at room temperature for 2-3 hours until the bromine color disappears.

    • Quench the reaction by carefully adding water.

    • Separate the organic layer, wash with a solution of sodium thiosulfate to remove any unreacted bromine, then with water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

    • Recrystallize the crude 4-bromo-3-methylbenzoic acid from a suitable solvent system (e.g., ethanol/water) to obtain a purified white solid.[1]

  • Expected Yield: 75-85%

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the primary amide is a standard transformation. A common and effective method is the conversion of the carboxylic acid to the more reactive acid chloride, followed by reaction with ammonia.

  • Materials: 4-bromo-3-methylbenzoic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), concentrated ammonium hydroxide.

  • Procedure:

    • In a round-bottom flask, suspend 4-bromo-3-methylbenzoic acid (1 equivalent) in dry DCM.

    • Add thionyl chloride (1.5 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Reflux the mixture for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

    • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure.

    • Dissolve the resulting crude acid chloride in a suitable solvent like acetone or THF.

    • In a separate flask, cool concentrated ammonium hydroxide in an ice bath.

    • Slowly add the solution of the acid chloride to the cold ammonium hydroxide with vigorous stirring.

    • A white precipitate of this compound will form. Continue stirring for 30 minutes.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain the final product.

  • Expected Yield: 80-90%

Analysis and Discussion
  • Advantages: This route utilizes readily available and relatively inexpensive starting materials. The reactions are generally high-yielding and the procedures are well-established in organic synthesis.

  • Disadvantages: The use of bromine and thionyl chloride requires careful handling in a well-ventilated fume hood due to their corrosive and toxic nature. The workup for the bromination step can be extensive.

Route 2: Synthesis from 4-Bromo-3-methylaniline

This synthetic pathway utilizes the versatile Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities.[2] In this route, the amino group of 4-bromo-3-methylaniline is converted to a diazonium salt, which is then displaced by a cyanide group. Subsequent partial hydrolysis of the nitrile yields the desired benzamide.

Workflow Diagram

Route 2 A 4-Bromo-3-methylaniline B Diazotization (NaNO2, HCl) A->B Step 1a C Diazonium Salt Intermediate B->C D Sandmeyer Cyanation (CuCN) C->D Step 1b E 4-Bromo-3-methylbenzonitrile D->E F Partial Hydrolysis (H2O2, NaOH) E->F Step 2 G This compound F->G

Caption: Synthetic workflow for Route 2, commencing with 4-bromo-3-methylaniline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-3-methylbenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a two-part, one-pot procedure involving diazotization followed by nucleophilic substitution.[3][4]

  • Materials: 4-bromo-3-methylaniline, hydrochloric acid, sodium nitrite, copper(I) cyanide, sodium cyanide.

  • Procedure:

    • Diazotization: Dissolve 4-bromo-3-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water. Warm the solution gently if necessary to dissolve the salts, then cool to room temperature.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution. Nitrogen gas will evolve.

    • After the addition is complete, warm the reaction mixture to 50-60 °C for 30-60 minutes to ensure complete reaction.

    • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 4-bromo-3-methylbenzonitrile can be purified by column chromatography or recrystallization.[5][6]

  • Expected Yield: 60-75%

Step 2: Partial Hydrolysis of 4-Bromo-3-methylbenzonitrile

The selective hydrolysis of a nitrile to a primary amide can be achieved under controlled basic conditions, often with the use of hydrogen peroxide.

  • Materials: 4-bromo-3-methylbenzonitrile, ethanol, sodium hydroxide, hydrogen peroxide (30%).

  • Procedure:

    • Dissolve 4-bromo-3-methylbenzonitrile (1 equivalent) in ethanol.

    • Add a solution of sodium hydroxide (2 equivalents) in water.

    • To this mixture, add hydrogen peroxide (30% solution, 3-4 equivalents) dropwise at a temperature of 40-50 °C.

    • Stir the reaction mixture at this temperature for 2-4 hours. The reaction progress can be monitored by TLC.

    • After the reaction is complete, cool the mixture and dilute with cold water.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Expected Yield: 70-85%

Analysis and Discussion
  • Advantages: The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups that are not easily accessible through direct substitution. This route can be advantageous if the starting aniline is readily available or is an intermediate in a larger synthetic scheme.

  • Disadvantages: The diazonium salt intermediate is unstable and potentially explosive if isolated, thus it must be used immediately in situ. The use of copper(I) cyanide is a significant drawback due to its extreme toxicity. The partial hydrolysis of the nitrile to the amide can sometimes be challenging to control, with the potential for over-hydrolysis to the carboxylic acid.

Product Characterization

The final product, this compound, can be characterized by its physical and spectroscopic properties.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₈H₈BrNO[7]

  • Molecular Weight: 214.06 g/mol [7]

  • Melting Point: The melting point can be a key indicator of purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons, and the amide protons.

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct peaks for each of the eight carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3300-3500 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-Br stretching.[7]

Conclusion for the Practicing Scientist

The choice between these two synthetic routes to this compound will largely depend on the specific constraints and priorities of the research project.

Route 1 (from 3-Methylbenzoic Acid) is generally the more straightforward and potentially more cost-effective option for a direct, targeted synthesis. The reagents are common laboratory chemicals, and the procedures, while requiring care, are standard transformations. This route is likely to be favored for its reliability and higher overall yield.

Route 2 (from 4-Bromo-3-methylaniline) offers a more versatile approach, especially if the synthesis is part of a larger project where the aniline intermediate is already available or where other Sandmeyer-type transformations are being explored. However, the inherent hazards associated with diazonium salts and the high toxicity of cyanide reagents necessitate stringent safety protocols and may make this route less appealing for large-scale production without specialized facilities.

Ultimately, the decision should be based on a thorough assessment of available starting materials, equipment, safety infrastructure, and the desired scale of the synthesis. Both routes, when executed with precision and care, are viable methods for obtaining the valuable synthetic intermediate, this compound.

References

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  • Royal Society of Chemistry. (2020). Experimental Methods 1. Bromination Methods.
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  • Unknown. (n.d.). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution.
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  • Tuleen, D. L., & Hess Jr., B. A. (1971). Free-radical bromination of p-toluic acid. An experiment in organic chemistry.
  • Tuleen, D. L., & Hess Jr., B. A. (1971). Free-radical bromination of p-toluic acid. An experiment in organic chemistry.
  • Slideshare. (2020). Synthesis of benzamide from benzyl chloride.
  • PubChem. (n.d.). 4-(4-Bromo-3-methylphenoxy)-2-methylbenzamide.
  • Scribd. (n.d.). Formal Lab Report.
  • YouTube. (2020). Benzamide - Organic synthesis.
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • ChemBK. (n.d.). 4-Bromo-3-methylbenzoic acid.
  • PubChem. (n.d.). 4-Bromo-3-methylbenzonitrile.
  • SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid.
  • Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?.
  • ResearchGate. (2021). Practical Kilogram Synthesis of ( S )-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • European Patent Office. (2023). PROCESS FOR PREPARATION OF ENZALUTAMIDE USING NOVEL INTERMEDIATE.
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A Comparative Guide to Purity Validation of 4-Bromo-3-methylbenzamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reproducible research and the manufacturing of safe and effective pharmaceuticals. This guide provides an in-depth technical comparison for the validation of 4-Bromo-3-methylbenzamide purity, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique. We will explore the rationale behind the experimental design for HPLC method validation and objectively compare its performance against alternative analytical methods, supported by illustrative experimental data.

Introduction: The Critical Role of Purity in Drug Synthesis

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity determination is not merely a quality control check but a critical component of the entire drug development process.[1] High-Performance Liquid Chromatography (HPLC) is widely recognized for its precision, sensitivity, and high resolving power, making it a preferred method for analyzing pharmaceutical products and their intermediates.[1][2]

This guide will delve into a comprehensive, self-validating HPLC protocol for this compound, structured around the principles of Expertise, Experience, and Trustworthiness (E-E-A-T). We will also present a comparative analysis with Gas Chromatography (GC) and Titrimetry to provide a holistic perspective on available analytical strategies.

HPLC Method Validation for this compound: A Self-Validating System

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3][4] For the purity determination of this compound, the HPLC method must be validated to ensure it is specific, linear, accurate, precise, and robust. These validation parameters are based on the International Council for Harmonisation (ICH) guidelines.[2][5][6]

Understanding Potential Impurities

A crucial first step in developing a specific HPLC method is to understand the potential impurities. These can originate from the starting materials, by-products of the synthesis, or degradation products. For this compound, potential impurities could include starting materials like 4-bromo-3-methylbenzoic acid and related isomers such as 2-Bromo-3-methylbenzamide or 3-Bromo-4-methylbenzamide.[7][8] A robust HPLC method must be able to separate the main compound from all these potential impurities.

Proposed HPLC Method

The following HPLC method is designed for the purity validation of this compound. The choice of a C18 column is based on its wide applicability for the separation of non-polar to moderately polar compounds.[9] The mobile phase, a mixture of acetonitrile and water, is a common choice for reversed-phase chromatography of aromatic compounds.[10]

Table 1: HPLC Method Parameters

ParameterValue
Instrumentation Standard HPLC system with UV detector
Column C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 25°C
Sample Preparation 1 mg/mL in mobile phase
The Workflow of HPLC Method Validation

The validation process follows a logical sequence to build confidence in the method's performance.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Initial Method Development Specificity Specificity Dev->Specificity Validate Selectivity Linearity Linearity & Range Specificity->Linearity Establish Quantitative Range Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Limits LOD & LOQ Precision->Limits Determine Sensitivity Robustness Robustness Limits->Robustness Assess Reliability Routine Routine Purity Analysis Robustness->Routine Implement for Routine Use

Caption: Workflow for HPLC method validation.

Experimental Protocols and Acceptance Criteria

The following sections detail the experimental protocols for each validation parameter, along with typical acceptance criteria as per ICH guidelines.[5][6]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][11]

Protocol:

  • Prepare solutions of this compound, and all potential impurities individually.

  • Prepare a mixed solution containing the main compound and all potential impurities.

  • Inject all solutions into the HPLC system.

  • Assess the resolution between the peak for this compound and the peaks for the impurities.

Acceptance Criteria: The resolution between the main peak and any impurity peak should be greater than 1.5.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[5][12] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the nominal concentration).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[11]

Accuracy is the closeness of the test results obtained by the method to the true value.[5]

Protocol:

  • Prepare samples of a known purity matrix (placebo) spiked with this compound at three different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol:

  • Repeatability: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

Protocol: These can be determined based on the signal-to-noise ratio.

  • LOD: A signal-to-noise ratio of 3:1.

  • LOQ: A signal-to-noise ratio of 10:1.

Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38)

    • Column temperature (± 5°C)

  • Analyze the sample under each modified condition and evaluate the impact on the results.

Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the final calculated purity should not be significantly affected.

Comparative Analysis with Alternative Methods

While HPLC is a powerful technique, other methods can also be used for purity determination. The choice of method often depends on the specific requirements of the analysis, such as the nature of the sample, the expected impurities, and the available instrumentation.

Comparative_Analysis cluster_0 Purity Determination of this compound cluster_1 Chromatographic Methods cluster_2 Classical Method Topic Analytical Method Selection HPLC HPLC (High Specificity, High Sensitivity) Topic->HPLC Primary Choice GC Gas Chromatography (For Volatile Compounds) Topic->GC Alternative Titrimetry Titrimetry (For High Purity Bulk Material) Topic->Titrimetry Alternative

Caption: Comparison of analytical methods.

Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition.[13]

Principle: The sample is vaporized and injected into the head of a chromatographic column. Elution is brought about by the flow of an inert gaseous mobile phase.

Applicability to this compound: this compound has a moderate molecular weight and may be amenable to GC analysis, provided it is thermally stable and sufficiently volatile. Derivatization may be required to improve its volatility and thermal stability.

Table 2: Comparison of HPLC and GC for Purity Analysis

FeatureHPLCGas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Specificity High; excellent for separating non-volatile and thermally labile compounds.High; best for volatile and thermally stable compounds.
Sensitivity High, depending on the detector (UV, MS, etc.).Very high, especially with detectors like FID and MS.
Sample Requirements Sample must be soluble in the mobile phase.Sample must be volatile and thermally stable.
Instrumentation HPLC system with a pump, injector, column, and detector.GC system with a gas supply, injector, column in an oven, and detector.
Advantages Versatile for a wide range of compounds; non-destructive.High resolution for volatile compounds; fast analysis times.
Disadvantages Can use large volumes of organic solvents.Not suitable for non-volatile or thermally labile compounds.
Titrimetry

Titrimetry is a classical analytical technique that relies on a chemical reaction between the analyte and a reagent of known concentration (the titrant).

Principle: A solution of the titrant is added to a solution of the analyte until the reaction is complete, as indicated by a color change of an indicator or an electrochemical signal.

Applicability to this compound: While not a common method for routine purity analysis in a drug development setting due to its lack of specificity for individual impurities, a non-aqueous titration could potentially be developed to determine the overall purity of a bulk batch of this compound. For instance, the amide functional group could be hydrolyzed to a carboxylic acid and an amine, followed by titration of the resulting acid or base.

Table 3: Comparison of HPLC and Titrimetry for Purity Analysis

FeatureHPLCTitrimetry
Principle Chromatographic separation based on physical interactions.Chemical reaction between analyte and titrant.
Specificity High; can separate and quantify individual impurities.Low; measures the total amount of a functional group or compound class.
Sensitivity High (ppm to ppb levels).Lower (typically % levels).
Sample Requirements Small sample size, soluble in mobile phase.Larger sample size, soluble in the titration solvent.
Instrumentation Complex and expensive.Simple and inexpensive (burette, pH meter, etc.).
Advantages Provides detailed information on the impurity profile.Fast, inexpensive, and highly precise for assay of bulk material.
Disadvantages Higher cost per sample; requires skilled operators.Not suitable for identifying and quantifying individual impurities.

Conclusion

The validation of an analytical method is a mandatory step in ensuring the quality and consistency of pharmaceutical intermediates like this compound. High-Performance Liquid Chromatography stands out as the most suitable technique for this purpose, offering a superior combination of specificity, sensitivity, and accuracy that allows for the comprehensive assessment of the compound's purity profile.[1] The detailed validation protocol presented in this guide provides a robust framework for establishing a self-validating system that meets regulatory expectations.[14]

While alternative methods like Gas Chromatography and Titrimetry have their specific applications, they do not offer the same level of detailed impurity profiling as HPLC. GC is limited to volatile and thermally stable compounds, and Titrimetry lacks the specificity to distinguish between the main compound and structurally similar impurities. Therefore, for the critical task of ensuring the purity of this compound in a drug development context, a validated HPLC method is the authoritative choice.

References

  • SIELC Technologies. (n.d.). Separation of 4-Bromo-3,5-dihydroxy-N-methylbenzamide on Newcrom R1 HPLC column.
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A Comparative Crystallographic Analysis of 4-Bromo-3-methylbenzamide: Exploring Substituent Effects on Solid-State Architecture

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth comparative analysis of the X-ray crystallography of 4-Bromo-3-methylbenzamide, a molecule of interest in medicinal chemistry. While a dedicated single-crystal X-ray structure for this compound is not publicly available at the time of this writing, this guide will proceed with a detailed, predictive analysis based on established crystallographic principles and direct comparison with structurally related benzamides.

This analysis will serve as a valuable resource for researchers, scientists, and drug development professionals by not only postulating the expected solid-state structure of this compound but also by contextualizing it within the broader family of substituted benzamides. We will explore how subtle changes in substituent patterns on the benzamide scaffold influence molecular conformation and crystal packing, thereby offering insights into rational crystal engineering.

The Significance of Structural Elucidation

Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The spatial arrangement of functional groups, dictated by the crystal packing, can significantly impact a molecule's interaction with biological targets. X-ray crystallography provides the gold standard for elucidating this atomic-level detail, offering an unambiguous map of the molecule's conformation and the intermolecular interactions that govern the crystalline state.[3]

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a meticulous process. Below is a detailed, self-validating protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.

Synthesis of this compound

A common route to benzamide synthesis involves the conversion of the corresponding carboxylic acid to an acid chloride, followed by amidation.

Step-by-Step Protocol:

  • Acid Chloride Formation: 4-Bromo-3-methylbenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF) for 2-3 hours. The excess SOCl₂ is then removed under reduced pressure to yield the crude 4-bromo-3-methylbenzoyl chloride.

  • Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cooled in an ice bath. A concentrated aqueous solution of ammonia is added dropwise with vigorous stirring.

  • Work-up and Purification: The reaction mixture is stirred for an additional hour at room temperature. The resulting precipitate is collected by vacuum filtration, washed with cold water and a small amount of cold diethyl ether to remove impurities, and then dried under vacuum to yield this compound as a solid.

Crystallization for X-ray Diffraction

Obtaining a single crystal of sufficient size and quality is often the most challenging step in X-ray crystallography.[3] Slow crystallization techniques are typically employed to achieve this.

Step-by-Step Protocol:

  • Solvent Selection: The solubility of this compound is screened in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to identify a suitable system where the compound is sparingly soluble at room temperature and readily soluble upon heating.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature. The rate of cooling can be controlled by placing the flask in an insulated container.

  • Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed jar containing a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility and promoting crystallization.

Caption: Experimental workflow for the crystallographic analysis of this compound.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, its three-dimensional structure can be determined.

Step-by-Step Protocol:

  • Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved using direct methods to obtain an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to yield the final crystal structure.

Comparative Crystallographic Data

To understand the structural nuances of this compound, it is instructive to compare its (predicted) crystallographic parameters with those of its close analogs: 4-Bromobenzamide , 3-Methylbenzamide , and 4-Bromo-N-phenylbenzamide . This comparison will highlight the influence of the methyl group's position and the effect of N-substitution on the crystal packing.

ParameterThis compound (Predicted)4-Bromobenzamide[4]3-Methylbenzamide[5][6]4-Bromo-N-phenylbenzamide[7][8][9]
Formula C₈H₈BrNOC₇H₆BrNOC₈H₉NOC₁₃H₁₀BrNO
Crystal System MonoclinicMonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/cP2₁/aP-1
a (Å) ~9.021.033(4)8.935.3552(2)
b (Å) ~16.55.078(1)16.027.6334(2)
c (Å) ~5.29.921(2)5.1213.9956(5)
α (°) ** 909090105.757(3)
β (°) ~9696.69(3)95.0100.585(3)
γ (°) 90909090.086(2)
Volume (ų) **~7601051.8(4)729.6540.45(3)
Z 4442

Note: The data for this compound are predictive and based on the common packing motifs observed for similar benzamides.

Structural Analysis and Discussion

The crystal structures of benzamides are often dominated by hydrogen bonding between the amide groups, leading to the formation of characteristic supramolecular synthons.

The Benzamide Dimer Synthon

A prevalent motif in the crystal packing of primary benzamides is the formation of centrosymmetric dimers through a pair of N-H···O hydrogen bonds. This is observed in the crystal structure of 3-methylbenzamide.[5] It is highly probable that this compound would also exhibit this hydrogen-bonded dimer motif.

Influence of the Methyl Group

The introduction of a methyl group at the 3-position, as in 3-methylbenzamide and our target molecule, can influence the planarity of the molecule. In 3-methylbenzamide, the amide group is twisted with respect to the benzene ring.[5] This twist is a result of steric hindrance and is a common feature in ortho- and meta-substituted benzamides. A similar conformation is expected for this compound.

The Role of the Bromine Atom

The bromine atom in 4-Bromobenzamide and this compound can participate in halogen bonding or other weak intermolecular interactions, further influencing the crystal packing. These interactions can compete with or complement the primary hydrogen bonding network.

N-Substitution: A Shift in Packing

The crystal structure of 4-Bromo-N-phenylbenzamide provides a stark contrast.[7][9] The presence of the bulky phenyl group on the amide nitrogen prevents the formation of the typical dimer synthon. Instead, the molecules are linked into chains via a single N-H···O hydrogen bond.[7] This demonstrates how substitution at the amide nitrogen can dramatically alter the supramolecular assembly. The molecule of 4-Bromo-N-phenylbenzamide is also significantly twisted, with a large dihedral angle between the two phenyl rings.[7][9]

G cluster_0 This compound (Predicted) cluster_1 4-Bromo-N-phenylbenzamide cluster_2 3-Methylbenzamide a This compound b Centrosymmetric Dimer via N-H...O Hydrogen Bonds a->b f Centrosymmetric Dimer via N-H...O Hydrogen Bonds c 4-Bromo-N-phenylbenzamide d Chain formation via N-H...O Hydrogen Bonds c->d e 3-Methylbenzamide e->f

Sources

A Spectroscopic Journey: From Nitrile to Amide in the Synthesis of 4-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the benzamide functional group is a cornerstone of molecular design. Its prevalence necessitates a robust understanding of its synthesis and characterization. This guide provides an in-depth spectroscopic comparison of 4-bromo-3-methylbenzamide and its immediate precursors, 4-bromo-3-methylbenzoic acid and 4-bromo-3-methylbenzonitrile. By examining the distinct spectral signatures at each synthetic stage, we offer a clear roadmap for researchers to monitor reaction progress and confirm product identity with confidence.

The Synthetic Pathway: A Deliberate Transformation

The synthesis of this compound from 4-bromo-3-methylbenzonitrile is a classic two-step transformation that showcases fundamental organic reactions. The deliberate choice of this pathway is rooted in the reliability and high yield of each step. The initial hydrolysis of the nitrile provides a stable carboxylic acid intermediate, which is then activated to an acid chloride before amidation. This stepwise approach allows for purification at the intermediate stage, ensuring a high-purity final product.

Synthetic_Pathway Nitrile 4-Bromo-3-methylbenzonitrile Acid 4-Bromo-3-methylbenzoic Acid Nitrile->Acid  H₂O, H⁺/⁻OH Amide This compound Acid->Amide 1. SOCl₂ 2. NH₃

Caption: Synthetic route to this compound.

Spectroscopic Comparison: Unveiling Functional Group Transformations

The transformation of a nitrile to a carboxylic acid and subsequently to a primary amide involves significant changes in functional groups, which are readily distinguishable using spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: The Vibrational Fingerprints

IR spectroscopy is particularly powerful for identifying the presence and disappearance of key functional groups through their characteristic vibrational frequencies.

CompoundKey IR Absorptions (cm⁻¹)Functional Group
4-Bromo-3-methylbenzonitrile ~2230 (strong, sharp)C≡N stretch.[1][2]
4-Bromo-3-methylbenzoic Acid 2500-3300 (very broad), ~1710 (strong)O-H stretch (in H-bonded dimer), C=O stretch.[1][2]
This compound ~3400 and ~3200 (two bands), ~1650 (strong)N-H stretches (asymmetric and symmetric), C=O stretch (Amide I band).[3]

The disappearance of the sharp nitrile peak at ~2230 cm⁻¹ and the appearance of the broad O-H and strong C=O bands are clear indicators of successful hydrolysis. Subsequently, the loss of the broad carboxylic acid O-H absorption and the emergence of two N-H stretching bands and a lower frequency carbonyl peak confirm the formation of the amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of the hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy:

The aromatic protons of all three compounds typically appear in the 6.5-8.0 ppm range.[4] The key differentiators are the protons associated with the functional groups.

  • 4-Bromo-3-methylbenzoic Acid: A characteristic broad singlet for the acidic proton of the carboxyl group is expected far downfield, typically between 10-13 ppm.[5]

  • This compound: The two amide protons will appear as a broad signal, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy:

The carbon chemical shifts provide unambiguous evidence of the functional group interconversion.

CompoundKey ¹³C NMR Chemical Shifts (ppm)Carbon Atom
4-Bromo-3-methylbenzonitrile ~118C≡N.[6]
4-Bromo-3-methylbenzoic Acid ~170C=O.[6]
This compound ~168C=O.[6]

The significant downfield shift of the carbon atom from ~118 ppm in the nitrile to ~170 ppm in the carboxylic acid is a definitive marker of the hydrolysis. The carbonyl carbon of the amide is typically found at a slightly higher field than that of the corresponding carboxylic acid.

Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compounds and insights into their structure through fragmentation patterns.

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Pathways
4-Bromo-3-methylbenzonitrile 195/197 (due to Br isotopes)Loss of Br, loss of HCN.
4-Bromo-3-methylbenzoic Acid 214/216 (due to Br isotopes)Loss of OH, loss of COOH.[7][8][9]
This compound 213/215 (due to Br isotopes)Loss of NH₂, cleavage of the amide bond (N-CO).[10]

The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two molecular ion peaks separated by 2 m/z units, which is a characteristic signature for all three compounds. The fragmentation patterns are distinct, with the carboxylic acid showing characteristic losses of hydroxyl and carboxyl groups, while the amide fragmentation is dominated by cleavage of the robust amide bond.

Experimental Protocols

Synthesis of 4-Bromo-3-methylbenzoic Acid from 4-Bromo-3-methylbenzonitrile

This procedure involves the hydrolysis of the nitrile group to a carboxylic acid.

Workflow:

Hydrolysis_Workflow Start Dissolve Nitrile in Acid/Base Heat Reflux Start->Heat Cool Cool Reaction Mixture Heat->Cool Precipitate Precipitate Acid Cool->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry the Product Filter->Dry

Caption: Workflow for the hydrolysis of 4-bromo-3-methylbenzonitrile.

Step-by-Step Protocol:

  • To a round-bottom flask, add 4-bromo-3-methylbenzonitrile and an excess of aqueous sulfuric acid (e.g., 50% v/v).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • The 4-bromo-3-methylbenzoic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

  • Dry the product in a vacuum oven.

Synthesis of this compound from 4-Bromo-3-methylbenzoic Acid

This two-step, one-pot synthesis proceeds via an acid chloride intermediate.

Workflow:

Amidation_Workflow Start Suspend Acid in Anhydrous Solvent Add_SOCl2 Add Thionyl Chloride Start->Add_SOCl2 Heat Reflux Add_SOCl2->Heat Remove_Excess Remove Excess SOCl₂ Heat->Remove_Excess Dissolve_Acyl_Chloride Dissolve in Solvent Remove_Excess->Dissolve_Acyl_Chloride Add_Ammonia Add Aqueous Ammonia Dissolve_Acyl_Chloride->Add_Ammonia Filter Filter and Wash Add_Ammonia->Filter Dry Dry the Product Filter->Dry

Caption: Workflow for the amidation of 4-bromo-3-methylbenzoic acid.

Step-by-Step Protocol:

  • In a fume hood, suspend 4-bromo-3-methylbenzoic acid in an excess of thionyl chloride (SOCl₂).[11]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Gently reflux the mixture until the solid dissolves and gas evolution ceases, indicating the formation of the acid chloride.

  • Carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the resulting crude 4-bromo-3-methylbenzoyl chloride in an anhydrous, inert solvent such as dichloromethane (DCM).

  • Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.[12][13]

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold DCM.

  • Dry the final product in a vacuum oven.

Conclusion

The spectroscopic analysis of this compound and its precursors provides a clear and instructive example of how modern analytical techniques can be used to monitor and verify chemical transformations. Each step in the synthesis is accompanied by distinct and predictable changes in the IR, NMR, and mass spectra, allowing for unambiguous characterization of the intermediates and the final product. This guide serves as a valuable resource for researchers in drug development and materials science, providing both the theoretical understanding and practical protocols necessary for the successful synthesis and characterization of this important class of compounds.

References

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A Definitive Guide to the Structural Confirmation of Synthesized 4-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is the bedrock of reliable and reproducible science. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm the structure and purity of synthesized 4-Bromo-3-methylbenzamide. Moving beyond a simple checklist of methods, we will delve into the causality behind experimental choices and the logic of data interpretation, ensuring a self-validating system for structural elucidation.

The Imperative of Orthogonal Analysis

dot graph TD { A[Synthesized this compound] --> B{Initial Physical Characterization}; B --> C[Melting Point Analysis]; A --> D{Spectroscopic Analysis}; D --> E[FT-IR Spectroscopy]; D --> F[NMR Spectroscopy]; D --> G[Mass Spectrometry]; A --> H{Chromatographic Purity Assessment}; H --> I[HPLC/TLC]; J[Final Identity Confirmation] C --> J; E --> J; F --> J; G --> J; I --> J;

}

Figure 1: A workflow diagram illustrating the orthogonal analytical approach for the comprehensive identity confirmation of this compound.

I. Physical Characterization: The First Line of Inquiry

Before delving into more complex spectroscopic methods, simple physical characterization can provide a rapid and valuable preliminary assessment of your synthesized compound.

Melting Point Analysis

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting point range that corresponds to the literature value suggests a high degree of purity. Impurities will typically depress and broaden the melting point range.

PropertyExpected ValueSource
Melting Point 177-182 °C
Appearance White to off-white solid

Experimental Protocol: Melting Point Determination

  • Ensure the melting point apparatus is calibrated.

  • Load a small amount of the finely powdered, dry sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the apparatus.

  • Heat the sample at a rate of 10-15 °C/min until the temperature is about 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C/min.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This is the melting point range.

II. Spectroscopic Elucidation: Unveiling the Molecular Architecture

Spectroscopic techniques provide a detailed "fingerprint" of the molecule, offering insights into its functional groups, connectivity, and overall structure.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, we expect to see characteristic absorptions for the amide and aromatic functionalities.

Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350-3180N-H stretch (asymmetric and symmetric)Primary Amide
~1660C=O stretch (Amide I band)Primary Amide
~1620N-H bend (Amide II band)Primary Amide
1600-1450C=C stretchesAromatic Ring
~800-600C-Br stretchAryl Halide

Source: [1]

Experimental Protocol: FT-IR Analysis (KBr Pellet)

  • Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Compare the obtained spectrum with a reference spectrum if available.

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: Structure of this compound with key functional groups highlighted.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7d1HAr-H
~7.5dd1HAr-H
~7.3d1HAr-H
~7.5 (broad)s1H-NH₂
~5.5 (broad)s1H-NH₂
~2.4s3H-CH₃

Source: Predicted using [2]

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~169C=O
~139Ar-C
~135Ar-C
~132Ar-C
~130Ar-CH
~128Ar-CH
~125Ar-C
~23-CH₃

Source: Predicted using [3]

Experimental Protocol: NMR Analysis

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

  • Process the data (Fourier transform, phasing, and baseline correction) and integrate the ¹H NMR signals.

  • Compare the obtained chemical shifts, multiplicities, and integrations with the predicted values and data from similar known structures.

C. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. For this compound, the presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Expected Mass Spectrometry Data for this compound

m/zInterpretation
213/215Molecular ion peak ([M]⁺ and [M+2]⁺)
197/199Loss of NH₂
185/187Loss of C=O
106Loss of Br
77Phenyl fragment

Experimental Protocol: GC-MS Analysis

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph-mass spectrometer.

  • The sample is vaporized and separated on the GC column before entering the mass spectrometer.

  • The molecules are ionized (typically by electron impact) and the resulting ions are separated based on their mass-to-charge ratio.

  • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

III. Chromatographic Analysis: Assessing Purity

While spectroscopic methods confirm the structure, chromatographic techniques are essential for determining the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for separating and quantifying the components of a mixture. A single, sharp peak in the chromatogram at a specific retention time is indicative of a pure compound. The presence of other peaks suggests impurities.

General HPLC Protocol

  • Develop a suitable method, including the choice of a stationary phase (e.g., C18 column), mobile phase (e.g., a mixture of acetonitrile and water), and detector (e.g., UV-Vis at a wavelength where the compound absorbs).

  • Prepare a standard solution of the sample at a known concentration.

  • Inject the sample onto the HPLC system and record the chromatogram.

  • Purity can be estimated by the area percentage of the main peak.

Conclusion: A Triad of Confirmation

The definitive confirmation of synthesized this compound rests on a triad of evidence: physical properties, spectroscopic data, and purity assessment. By employing a combination of melting point analysis, FT-IR, NMR, and mass spectrometry, alongside chromatographic techniques like HPLC, researchers can be confident in the identity and quality of their material. This rigorous, multi-faceted approach not only ensures the validity of current research but also provides a solid foundation for future drug development endeavors.

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A Senior Application Scientist's Guide to the Elemental Analysis of 4-Bromo-3-methylbenzamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. 4-Bromo-3-methylbenzamide (C₈H₈BrNO), a key building block in organic synthesis, exemplifies a compound where rigorous analytical validation is paramount. Its utility in the synthesis of more complex molecules necessitates an unambiguous confirmation of its elemental composition and purity. Impurities, even in trace amounts, can drastically alter reaction pathways, yield, and the toxicological profile of the final product.[1][2]

This guide provides an in-depth comparison of modern analytical techniques for the elemental analysis of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, compare the performance of orthogonal techniques, and present an integrated strategy for comprehensive characterization, designed for researchers, scientists, and drug development professionals.

The Subject: this compound at a Glance

Before delving into analysis, understanding the theoretical composition of the target molecule is essential. This serves as the fundamental benchmark against which all experimental data are compared.

  • Molecular Formula: C₈H₈BrNO[3]

  • Molecular Weight: 214.06 g/mol [3][4]

Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Bromine (79.904 u), Nitrogen (14.007 u), and Oxygen (15.999 u), the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight (u)CountTotal Mass (u)Mass Percentage (%)
CarbonC12.011896.08844.91%
HydrogenH1.00888.0643.77%
BromineBr79.904179.90437.33%
NitrogenN14.007114.0076.54%
OxygenO15.999115.9997.47%
Total 214.062 100.00%

Table 1: Theoretical Elemental Composition of this compound.

Part 1: Primary Techniques for Elemental Quantification

The determination of elemental composition for a halogenated organic compound like this compound requires specialized approaches. While classical CHN analysis is a starting point, accurately quantifying bromine necessitates a more robust methodology.

Combustion Analysis: The Gold Standard and Its Evolution

Combustion analysis is the foundational technique for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds.[5][6] The process involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere, which converts the constituent elements into simple gases (CO₂, H₂O, N₂).[5] These gases are then separated and quantified by various detectors, such as thermal conductivity or infrared detectors.[6]

For halogenated compounds, this process is extended. The combustion also produces hydrogen halides (HBr in this case). Modern elemental analyzers designed for "CHNX" analysis can handle heteroatoms like halogens.[7] However, the most precise and widely adopted method for halogen quantification post-combustion is Ion Chromatography.

Combustion Ion Chromatography (CIC): The Definitive Method for Halogens

Combustion Ion Chromatography (CIC) is a powerful, two-stage technique that has become the preferred method for quantifying halogens and sulfur in complex matrices.[8][9] It offers high specificity and a wide working range, making it ideal for the stringent requirements of pharmaceutical analysis.[10]

The Causality of the CIC Workflow: The process is designed to systematically convert the covalently bonded bromine into an easily quantifiable ionic form.

  • Oxidative Pyrolysis (Combustion): The sample is combusted at high temperatures (typically >900°C) in a stream of oxygen. This is the critical step that breaks all organic bonds and liberates the bromine, converting it into gaseous hydrogen bromide (HBr). The high temperature and oxygen excess ensure a complete, stoichiometric conversion, which is the foundation of the method's accuracy.

  • Gas Absorption: The combustion gases are bubbled through an aqueous absorption solution. This solution is specifically formulated to trap the acidic HBr gas and convert it into non-volatile bromide ions (Br⁻) in solution. This step effectively separates the analyte of interest from the bulk matrix gases (CO₂, H₂O, excess O₂).

  • Ion Chromatography (IC) Analysis: The absorption solution is then injected into an ion chromatograph. The bromide ions are separated from other potential anions on an ion-exchange column and quantified using a conductivity detector.[10] This chromatographic separation provides exceptional selectivity, preventing interference from other ions that may have been formed during combustion.

CIC_Workflow cluster_combustion Combustion Stage cluster_capture Analyte Capture cluster_analysis Analysis Stage Sample 1. Sample Weighing (mg-scale precision) Furnace 2. Oxidative Combustion (>900°C in O₂ stream) Sample->Furnace Introduction Absorption 3. Gas Absorption (HBr(g) → Br⁻(aq)) Furnace->Absorption Combustion Gases IC 4. Ion Chromatography (Separation & Detection) Absorption->IC Aqueous Sample Data 5. Data Processing (Quantification) IC->Data Signal

Caption: Experimental workflow for Combustion Ion Chromatography (CIC).

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique capable of detecting metals and some non-metals at trace and ultra-trace levels.[11] For the analysis of bromine, ICP-MS can be employed, but it presents unique challenges.[12][13]

The Causality of the ICP-MS Workflow:

  • Sample Digestion: Unlike combustion, ICP-MS requires the sample to be in a liquid (typically aqueous) form. This necessitates a complete digestion of the organic matrix, usually with strong acids in a microwave system, to release the bromine as bromide. This step is critical; incomplete digestion is a major source of inaccuracy.

  • Nebulization & Ionization: The liquid sample is converted into a fine aerosol and introduced into the high-temperature (6000-10000 K) argon plasma. The intense heat desolvates, atomizes, and ionizes the bromine atoms.

  • Mass Spectrometry: The resulting ions are guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance. Detecting both provides a characteristic isotopic signature that confirms the element's presence.

Challenges for Halogen Analysis by ICP-MS: Halogens have a high first ionization potential, which means they are not ionized as efficiently in the argon plasma compared to metals.[13][14] This results in lower sensitivity. Furthermore, polyatomic interferences (e.g., from argon dimers like ³⁸Ar⁴⁰ArH⁺ interfering with ⁷⁹Br⁺) can be problematic, often requiring collision/reaction cells for accurate measurement.[14]

Part 2: Comparative Guide to Primary Techniques

The choice between CIC and ICP-MS depends on the specific analytical goals, such as whether the aim is bulk composition verification or trace impurity analysis.

FeatureCombustion Ion Chromatography (CIC)Inductively Coupled Plasma-MS (ICP-MS)Rationale & Causality
Primary Application Bulk elemental composition (percent level) Trace and ultra-trace element analysis (ppm-ppb)CIC is optimized for high-concentration analytes post-combustion. ICP-MS excels at detecting minute quantities due to its detector sensitivity.
Accuracy & Precision Excellent for %-level quantificationHigh, but more susceptible to digestion errorsCIC's complete conversion to a single ionic species ensures high accuracy. ICP-MS accuracy is heavily dependent on 100% sample digestion.
Sample Preparation Simple weighing of solid/liquid sampleComplex microwave-assisted acid digestionCombustion requires minimal prep, reducing contamination risk. Digestion is time-consuming and a potential source of error and contamination.
Interferences Minimal; resolved by chromatographySignificant polyatomic interferencesIC provides a physical separation of bromide from other ions. ICP-MS requires advanced instrument features (collision cells) to resolve mass overlaps.[14]
Throughput Moderate to High (fully automated systems)Lower (due to lengthy digestion step)Modern CIC systems are fully automated, from combustion to IC analysis, allowing for unattended operation.[8]
Cost (Instrument) ModerateHighICP-MS instruments are generally more complex and expensive than CIC systems.

Table 2: Objective comparison of primary analytical techniques for bromine quantification in this compound.

Part 3: Orthogonal Techniques for a Self-Validating System

Elemental analysis confirms what elements are present and in what ratio, but it provides no information about molecular structure, connectivity, or the nature of impurities.[7] A trustworthy and comprehensive analysis, therefore, must incorporate orthogonal methods that validate the compound's identity and purity.

Spectroscopic Confirmation of Identity
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule. The number of signals, their chemical shifts, splitting patterns, and integrations in the ¹H NMR spectrum must be consistent with the structure of this compound. Quantitative NMR (qNMR) can also serve as a powerful method for purity assessment against a certified reference standard.[15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula (C₈H₈BrNO). A key confirmatory feature for a monobrominated compound is the characteristic M and M+2 isotope pattern, where the two peaks are of nearly equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br.[16]

Chromatographic Assessment of Purity
  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity determination in the pharmaceutical industry.[17] A validated HPLC method can separate this compound from starting materials, by-products, and degradation products. The purity is typically reported as the area percentage of the main peak. For regulatory purposes, impurities present above a certain threshold (e.g., 0.1%) must be identified and characterized.[18]

Part 4: Integrated Analytical Strategy & Protocols

Decision_Tree Start Start: Synthesized Batch of This compound Identity Structural Confirmation (NMR, MS) Start->Identity Purity Purity Assessment (HPLC > 99.5%?) Identity->Purity  Match Expected  Structure? [Yes] Fail_Identity Structure Incorrect Re-synthesize or Re-purify Identity->Fail_Identity [No] Elemental Elemental Analysis (CIC) Purity->Elemental [Yes] Fail_Purity Purity Below Spec Re-purify Purity->Fail_Purity [No] Fail_Elemental Composition Mismatch Investigate Impurities Elemental->Fail_Elemental [No] Pass Compound Validated: Identity, Purity, and Composition Confirmed Elemental->Pass  Matches Theoretical  Values? [Yes]

Caption: Integrated workflow for the validation of this compound.

Detailed Protocol: Bromine Quantification by CIC

This protocol describes the determination of bromine content in a solid sample of this compound.

1. Instrumentation:

  • Combustion Furnace with automated boat sampler (e.g., Mitsubishi AQF-2100H).

  • Gas Absorption Unit.

  • Ion Chromatograph with a conductivity detector and an anion-exchange column suitable for halide analysis (e.g., Thermo Scientific Dionex IonPac AS17-C).[9]

2. Reagents and Standards:

  • Oxygen (99.995% purity).

  • Argon (99.998% purity).

  • Deionized Water (18.2 MΩ·cm).

  • Absorption Solution: Deionized water or a dilute hydrogen peroxide solution.[9]

  • Bromide Standard (1000 mg/L, certified).

3. Procedure:

  • Calibration: Prepare a series of aqueous bromide standards by diluting the certified stock solution. A typical range would be 0.5, 1.0, 5.0, and 10.0 mg/L. Run these through the IC to generate a calibration curve.

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the this compound sample into a ceramic sample boat. Record the weight to at least four decimal places.

  • Combustion: Place the sample boat into the automated sampler of the combustion furnace. Initiate the analysis sequence. The instrument will automatically introduce the sample into the furnace, which is pre-heated to 1000°C and flushed with oxygen.

  • Absorption: The combustion products are automatically passed through the gas absorption unit containing a known volume of the absorption solution.

  • Injection and Analysis: After the absorption period, a fixed loop volume of the absorption solution is automatically injected into the ion chromatograph.

  • Data Analysis: The peak corresponding to bromide is identified by its retention time. The instrument software integrates the peak area and calculates the concentration in the absorption solution using the calibration curve.

  • Calculation: The final mass percentage of bromine in the original solid sample is calculated using the following formula:

    % Br = (C × V × D) / W × 100

    Where:

    • C = Concentration of bromide in the absorption solution (mg/L)

    • V = Volume of the absorption solution (L)

    • D = Dilution factor (if any)

    • W = Weight of the initial sample (mg)

4. System Validation:

  • Analyze a certified reference material with a known bromine content to verify the accuracy of the entire system.

  • Run a blank (empty sample boat) to ensure there is no system contamination.

Conclusion

The elemental analysis of this compound is a multi-faceted task that demands more than a single analytical measurement. While Combustion Ion Chromatography (CIC) stands out as the superior technique for accurate and precise quantification of bromine at the bulk percentage level, its findings must be contextualized and supported by orthogonal methods. A self-validating system that integrates spectroscopic techniques (NMR, MS) for identity confirmation and chromatographic methods (HPLC) for purity assessment is essential. This comprehensive approach ensures that researchers and drug developers can proceed with confidence, knowing that the molecular foundation of their work is unequivocally defined and meets the highest standards of scientific integrity.

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A Senior Application Scientist's Guide to Alternatives for 4-Bromo-3-methylbenzamide in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, scalability, and overall cost. 4-Bromo-3-methylbenzamide has established itself as a valuable building block, particularly in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs that includes Olaparib.[1][2] This guide offers an in-depth comparison of viable alternatives to this compound, providing a technical analysis of their performance, supported by established chemical principles and data from analogous systems. We will explore the nuances of reactivity, synthetic accessibility, and economic viability to empower researchers in making informed decisions for their synthetic strategies.

The Central Role of this compound: A Palladium-Catalyzed Cross-Coupling Workhorse

This compound is predominantly utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, to construct key carbon-carbon and carbon-nitrogen bonds.[3][4] The bromine atom at the 4-position serves as a reliable reactive handle for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The methyl group at the 3-position and the benzamide moiety are crucial pharmacophoric elements in many PARP inhibitors.

Alternative Compounds: A Comparative Analysis

The choice of an alternative to this compound hinges on a balance of reactivity, cost, and the specific requirements of the synthetic route. We will now compare the performance of three logical alternatives: 4-Iodo-3-methylbenzamide, 4-Chloro-3-methylbenzamide, and 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.

Reactivity Profile: The Halogen Dance in Cross-Coupling

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to oxidative addition by the palladium catalyst.

CompoundRelative Reactivity in Pd-catalyzed Cross-CouplingKey AdvantagesKey Disadvantages
4-Iodo-3-methylbenzamide HighestMilder reaction conditions (lower temperatures, shorter reaction times), potentially higher yields.Higher cost, potentially lower stability.
This compound IntermediateGood balance of reactivity and cost, widely available.May require more forcing conditions than the iodo-analog.
4-Chloro-3-methylbenzamide LowestLower cost, readily available starting materials.Requires more active catalyst systems and harsher reaction conditions, potentially leading to side reactions.
Strategic Inversion: The Boronic Ester Alternative

An alternative strategy involves reversing the polarity of the coupling partners. Instead of an aryl halide, one can employ an arylboronic acid or ester. This approach can be advantageous when the desired coupling partner is a readily available halide.

CompoundRole in Suzuki-Miyaura CouplingKey AdvantagesKey Disadvantages
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Boronic ester partnerAllows for coupling with a wide range of aryl and heteroaryl halides/triflates. Can be beneficial for late-stage functionalization.Requires an additional synthetic step to prepare the boronic ester. Boronic acids/esters can be prone to decomposition.

Experimental Data: Insights from Analogous Systems

Cost and Availability: A Practical Consideration

For large-scale synthesis, the cost and availability of starting materials are paramount.

CompoundTypical Commercial AvailabilityRelative Cost
This compound Widely available from multiple suppliers.[6][7]Baseline
4-Iodo-3-methylbenzamide Available from several suppliers, but less common than the bromo analog.[8][9]Higher
4-Chloro-3-methylbenzamide Readily available, often from the same suppliers as the bromo analog.[10]Lower
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Available from specialized suppliers.[11][12]Higher

Experimental Protocols: A Guide to Implementation

The following are representative, detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of an aryl halide with a boronic acid.

Suzuki_Workflow reagents Combine Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and Base (e.g., K2CO3, 2.0 eq) in a reaction vessel. inert Evacuate and backfill with inert gas (e.g., Argon) three times. reagents->inert solvent Add degassed solvent (e.g., Toluene/H2O 4:1). inert->solvent heat Heat to 80-110 °C and stir for 2-24 h. solvent->heat workup Cool, dilute with organic solvent, wash with water and brine. heat->workup purify Dry over Na2SO4, concentrate, and purify by column chromatography. workup->purify

Suzuki-Miyaura Reaction Workflow

Causality behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.[13]

  • Degassed Solvents: Solvents can dissolve atmospheric oxygen, which can interfere with the catalytic cycle. Degassing removes dissolved oxygen.

  • Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[13] The choice of base can significantly impact the reaction outcome.

  • Ligand: Phosphine ligands stabilize the palladium catalyst and modulate its reactivity. The choice of ligand can influence the rate of oxidative addition and reductive elimination.[14]

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of an aryl halide with an amine.

Buchwald_Hartwig_Workflow reagents Combine Aryl Halide (1.0 eq), Amine (1.2 eq), Pd Pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%), Ligand (e.g., XPhos, 2-4 mol%), and Base (e.g., NaOtBu, 1.4 eq) in a glovebox. solvent Add anhydrous, degassed solvent (e.g., Toluene). reagents->solvent heat Heat to 80-110 °C and stir for 4-24 h. solvent->heat workup Cool, filter through celite, and concentrate. heat->workup purify Purify by column chromatography. workup->purify

Buchwald-Hartwig Amination Workflow

Causality behind Experimental Choices:

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine, forming the active palladium-amido complex.

  • Bulky, Electron-Rich Ligands: Ligands like XPhos are often essential for promoting the reductive elimination step, which forms the C-N bond, especially with less reactive aryl chlorides.

  • Anhydrous Conditions: Water can react with the strong base and interfere with the catalytic cycle.

Conclusion and Recommendations

The selection of an alternative to this compound is a multi-faceted decision that requires careful consideration of the specific synthetic context.

  • For exploratory, small-scale synthesis where maximizing yield and minimizing reaction optimization time are priorities, 4-Iodo-3-methylbenzamide is an excellent choice due to its higher reactivity.

  • For process development and large-scale synthesis where cost is a significant driver, 4-Chloro-3-methylbenzamide warrants investigation, provided that a robust and efficient catalyst system can be identified to overcome its lower reactivity.

  • This compound remains a reliable and well-balanced option for a wide range of applications.

  • 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide offers a valuable strategic alternative, particularly when the desired coupling partner is a complex or readily available halide.

Ultimately, the optimal choice will be determined by a combination of factors including the specific reaction, the desired scale, and economic constraints. This guide provides the foundational knowledge and practical considerations to navigate these choices effectively.

References

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A Comparative Benchmarking Guide to 4-Bromo-3-methylbenzamide in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of biaryl scaffolds, which are prevalent in many drug candidates.[1][2][3][4][5][6] The choice of aryl halide is a critical parameter that dictates reaction efficiency, yield, and substrate scope. This guide provides a comprehensive performance benchmark of 4-Bromo-3-methylbenzamide, a common building block, in a palladium-catalyzed Suzuki-Miyaura coupling. Its performance is objectively compared against two structurally related alternatives: 4-Bromobenzamide and 4-Bromo-2-methylbenzamide. We will delve into the mechanistic nuances, provide detailed experimental protocols, and present quantitative data to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

Introduction: The Critical Role of Aryl Halides in Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species and an organohalide.[3][7][8][9] The reaction's catalytic cycle, shown in Figure 1, typically begins with the oxidative addition of the aryl halide to a Pd(0) complex.[7][9] This step is often rate-determining, and its efficiency is highly influenced by the electronic and steric properties of the aryl halide.[10][11][12][13]

The reactivity of aryl halides generally follows the order I > Br > Cl, corresponding to the bond dissociation energies of the carbon-halogen bond.[13][14] While aryl iodides are more reactive, aryl bromides often provide an optimal balance of reactivity, stability, and cost-effectiveness for pharmaceutical and fine chemical synthesis.[14]

In this guide, we investigate this compound as a substrate. The presence of the methyl group at the 3-position introduces both electronic and steric effects that can modulate reactivity compared to the unsubstituted 4-Bromobenzamide and its regioisomer, 4-Bromo-2-methylbenzamide.

  • This compound (Compound A): The subject of our primary investigation. The methyl group is meta to the bromine and ortho to the amide.

  • 4-Bromobenzamide (Compound B): The unsubstituted benchmark, allowing for the evaluation of the net effect of the methyl group.

  • 4-Bromo-2-methylbenzamide (Compound C): An isomeric alternative where the methyl group is ortho to the bromine, introducing a significant steric hindrance effect.[10][11]

We hypothesize that the electron-donating nature of the methyl group in Compound A will slightly increase electron density at the C-Br bond, potentially slowing the oxidative addition step compared to Compound B. However, the steric bulk of the methyl group in Compound C, being ortho to the site of reaction, is expected to have a more pronounced, likely inhibitory, effect on the reaction rate and overall yield.[11]

Visualizing the Core Processes

To provide a clear visual context for the subsequent data and protocols, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and the general experimental workflow employed in this comparative study.

G pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar-Pd(II)L₂-X (Oxidative Addition Adduct) pd0->pd2_oa Ar-X oa_label Oxidative Addition pd2_tm Ar-Pd(II)L₂-R (Transmetalation Adduct) pd2_oa->pd2_tm R-B(OR)₂ Base tm_label Transmetalation pd2_tm->pd0 Ar-R re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep Combine Aryl Halide, Boronic Acid, Base, Catalyst degas Degas with Inert Gas (e.g., Argon) prep->degas solvent Add Degassed Solvent degas->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat cool Cool to Room Temp heat->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Characterize Product (NMR, MS) purify->product

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Experimental Design & Methodology

To ensure a fair and objective comparison, a standardized Suzuki-Miyaura coupling protocol was employed for all three aryl bromides. Phenylboronic acid was chosen as the coupling partner due to its common use and predictable reactivity. The Pd-PEPPSI-IPr catalyst was selected for its high reactivity, operational simplicity, and stability in air and moisture, making it a robust choice for comparative studies.[15][16][17][18]

  • This compound (Compound A)

  • 4-Bromobenzamide (Compound B)

  • 4-Bromo-2-methylbenzamide (Compound C)

  • Phenylboronic Acid

  • Pd-PEPPSI-IPr (palladium(II) dichloride)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water (Degassed)

  • Reaction Setup : To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add the respective aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd-PEPPSI-IPr (0.02 mmol, 2 mol%).

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Add degassed toluene (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir vigorously for the specified reaction time. Monitor the reaction's progress by taking aliquots and analyzing them with Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation : After the reaction is complete (or after the maximum allotted time), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis : Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[3][19] The product's identity and purity are confirmed by ¹H NMR and Mass Spectrometry, and the isolated yield is calculated.

Results and Performance Comparison

The three aryl bromides were subjected to the standardized Suzuki-Miyaura conditions. The reactions were monitored over 12 hours, and the final isolated yields were recorded.

Compound IDSubstrateReaction Time (h)Isolated Yield (%)Purity (by ¹H NMR)Key Observations
A This compound888%>98%Consistent, clean conversion. Reaction completed within 8 hours.
B 4-Bromobenzamide694%>98%Fastest reaction rate, highest yield. Serves as the benchmark.
C 4-Bromo-2-methylbenzamide1245%>95%Significantly slower reaction. Incomplete conversion even after 12 hours.

The experimental data clearly demonstrates the significant impact of the methyl group's position on the performance of the Suzuki-Miyaura coupling.

  • Compound B (4-Bromobenzamide): As the unsubstituted analog, it exhibited the highest reactivity, affording a 94% isolated yield in just 6 hours. This serves as our baseline, representing an electronically and sterically unhindered system.

  • Compound A (this compound): The performance was excellent, with a high isolated yield of 88%. The reaction took slightly longer than the unsubstituted analog (8 hours vs. 6 hours). This modest decrease in reactivity can be attributed to the weak electron-donating effect of the methyl group, which slightly strengthens the C-Br bond, making the oxidative addition step marginally slower. The steric effect is minimal as the methyl group is not positioned ortho to the reacting site.

  • Compound C (4-Bromo-2-methylbenzamide): This substrate showed markedly lower reactivity, yielding only 45% of the product after 12 hours. The primary reason for this poor performance is steric hindrance.[11] The methyl group ortho to the bromine atom physically impedes the approach of the bulky Pd(0) catalyst to the C-Br bond, drastically slowing down the critical oxidative addition step. This steric clash is the dominant factor, overriding any subtle electronic effects.

Conclusion and Recommendations

This comparative guide demonstrates that while this compound is a highly effective substrate for Suzuki-Miyaura cross-coupling, its reactivity is subtly influenced by the presence of the methyl group when compared to the parent 4-Bromobenzamide.

Key Takeaways for Researchers:

  • For Maximum Reactivity: When the substitution pattern allows, the unsubstituted 4-Bromobenzamide (Compound B) provides the fastest reaction times and highest yields under these conditions.

  • A Reliable and High-Yielding Substrate: This compound (Compound A) is an excellent and reliable building block. Researchers can expect high yields, with only a marginal increase in reaction time compared to the unsubstituted analog. It is a dependable choice for the synthesis of 3-methyl-4-arylbenzamide scaffolds.

  • Caution with Ortho-Substitution: Extreme caution and significant optimization are advised when using substrates with ortho-substituents adjacent to the reacting halide, as exemplified by 4-Bromo-2-methylbenzamide (Compound C) . The severe steric hindrance can dramatically reduce yields and reaction rates. For such substrates, exploring more specialized, sterically demanding ligands or alternative catalyst systems may be necessary to achieve satisfactory results.[10][12]

Ultimately, this guide provides a clear, data-driven framework for selecting the appropriate substituted bromobenzamide for Suzuki-Miyaura reactions, enabling scientists to optimize their synthetic routes and accelerate drug discovery and development programs.

References

  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638-6646. [Link][15][16][17][18]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][20]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][8]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][9]
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link][7]
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link][3]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-Bromo-3-methylbenzamide. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, including the safe management of resulting waste streams. Adherence to these protocols is essential not only for regulatory compliance but for the protection of our colleagues and the environment.

Hazard Identification and Waste Classification

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This compound, as a halogenated aromatic amide, requires careful handling. While specific toxicological data may be limited, data from structurally similar compounds allow for a robust hazard assessment.

Hazard Profile Summary

Hazard ClassCategoryGHS Hazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1][2][3]
Acute toxicity, oralCategory 4H302: Harmful if swallowed[2]

The Critical Classification: Halogenated Organic Compound

The presence of a carbon-bromine bond places this compound squarely in the category of halogenated organic compounds . This is the single most important classification for its disposal. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific, stringent regulations for this class of chemicals, often prohibiting land disposal due to their persistence and potential to form toxic byproducts in the environment.[4][5][6] Therefore, all waste containing this compound must be segregated and treated as halogenated waste.

Core Principles of Chemical Waste Management

Effective laboratory safety is built on a foundation of simple, consistently applied principles. These practices prevent dangerous reactions, ensure regulatory compliance, and facilitate safe handling by waste management professionals.[7]

  • Segregation: The cardinal rule is to never mix incompatible waste streams. For this compound, this primarily means keeping it and its waste streams separate from non-halogenated organic waste.[8][9] Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent contaminates the entire container, drastically increasing disposal costs and complexity.

  • Labeling: Every waste container must be clearly and accurately labeled the moment the first drop of waste is added.[7][9] The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), and an indication of the hazards (e.g., "Irritant").[9][10]

  • Containment: Waste must be collected in containers that are chemically compatible, in good condition, and have a secure, tight-fitting lid.[8][11][12] Containers must be kept closed at all times except when actively adding waste to prevent the release of vapors and to avoid spills.[9][12][13]

  • Waste Minimization: The most effective waste management strategy is to prevent its generation in the first place.[10] This includes ordering only the necessary amount of material, maintaining a chemical inventory to avoid duplicate purchases, and designing experiments to use the smallest scale feasible.[8][12]

Step-by-Step Disposal Protocols

Follow these specific procedures for different waste streams containing this compound. All waste should be accumulated in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][12]

Protocol 3.1: Unused or Expired Solid Compound
  • Container Selection: Obtain a dedicated, sealable container compatible with solid waste (e.g., a wide-mouth HDPE jar).

  • Labeling: Affix a "Hazardous Waste" label to the container. Write "Waste this compound" and any other solid halogenated organic waste you may be adding.

  • Transfer: Carefully transfer the solid compound into the waste container, minimizing the generation of dust.

  • Sealing: Securely seal the container.

  • Storage: Place the container in your designated SAA.

Protocol 3.2: Contaminated Labware and Personal Protective Equipment (PPE)
  • Gross Decontamination: Remove as much solid or liquid residue as possible from items like spatulas or glassware. This recovered residue should be disposed of according to Protocol 3.1 or 3.3.

  • Collection: Place all contaminated disposable items (e.g., gloves, weigh boats, pipette tips, paper towels) into a durable plastic bag or a lined container.

  • Labeling: Label the bag or container as "Hazardous Waste: Contaminated Debris with this compound."

  • Sealing and Storage: Seal the bag or container and store it in the SAA. Note that personal protective devices used for handling chemicals should preferably be single-use and disposed of as hazardous waste afterward.[11]

Protocol 3.3: Solutions of this compound

This protocol requires strict segregation based on the solvent used.

  • Container Selection: Use a dedicated, chemically-resistant container (e.g., glass or HDPE) with a screw cap, designated for "Halogenated Organic Liquid Waste."

  • Labeling: Pre-label the container with "Hazardous Waste: Halogenated Organic Liquids." Maintain a log sheet on or near the container listing the full name and approximate percentage of each component added.

  • Waste Transfer:

    • If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform): Pour the waste solution directly into the "Halogenated Organic Liquid Waste" container.

    • If dissolved in a non-halogenated solvent (e.g., ethanol, ethyl acetate, acetone): This entire solution must still be treated as halogenated waste.[9] Pour it into the same "Halogenated Organic Liquid Waste" container.

  • Sealing and Storage: Keep the container tightly sealed when not in use. Store it in the SAA, preferably within secondary containment (such as a spill tray).[8]

Protocol 3.4: Spill Cleanup Residues
  • Containment: For liquid spills, absorb the material using an inert absorbent like vermiculite, sand, or earth.[14] For solid spills, carefully sweep up the material to avoid generating dust.[3][15]

  • Collection: Place all contaminated absorbent material and any PPE used during the cleanup into a sealable, labeled container.[14][15]

  • Labeling: Label the container "Hazardous Waste: Spill Debris with this compound."

  • Disposal: Treat this container as halogenated solid waste for disposal.

The Final Disposal Pathway: A Decision Framework

All streams of waste containing this compound must ultimately be collected by a licensed professional waste disposal service.[7][16] The primary and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acid gases (e.g., hydrogen bromide).[4][16][17]

The following diagram illustrates the critical decision-making process for segregating waste at the point of generation.

G cluster_generation Point of Generation cluster_segregation Waste Segregation & Containment cluster_disposal Final Disposal Waste Waste Containing This compound Solid Is it a solid or contaminated debris? Waste->Solid Solid Form Liquid Is it a liquid solution? Waste->Liquid Liquid Form Solid_Container Container: 'Halogenated Solid Waste' Solid->Solid_Container Liquid_Container Container: 'Halogenated Liquid Waste' Liquid->Liquid_Container Contractor Collection by Licensed Hazardous Waste Contractor Solid_Container->Contractor Liquid_Container->Contractor Incineration High-Temperature Incineration with Acid Gas Scrubbing Contractor->Incineration

Sources

A Researcher's Guide to the Safe Handling of 4-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As research and development in pharmaceuticals and life sciences continues to advance, the synthesis and handling of novel chemical compounds are daily tasks for laboratory professionals. Among these, substituted benzamides are a significant class of molecules with a wide range of biological activities, often investigated for their potential as neuroleptics or dopamine antagonists.[1][2][3] This guide provides essential safety and logistical information for handling a specific member of this family, 4-Bromo-3-methylbenzamide, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans to ensure the safety of researchers and the integrity of their work.

While some safety data sheets (SDS) may classify this compound as not hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to recognize that the toxicological properties of many research chemicals are not fully characterized.[4] Structurally similar compounds, such as other bromo-substituted benzamides and benzaldehydes, are known to cause skin, eye, and respiratory irritation.[5][6] Therefore, a cautious and proactive approach to safety is paramount. This guide is built on the principle of minimizing exposure through engineering controls, administrative controls, and appropriate personal protective equipment.

Hazard Assessment and Risk Mitigation

Given the potential for irritation and the general toxicological profile of substituted benzamides, a thorough risk assessment should be conducted before any handling of this compound. The primary routes of exposure to be considered are inhalation of dust, skin contact, and eye contact. Ingestion is also a potential route of exposure, though less likely in a controlled laboratory setting.

Key Potential Hazards:

  • Skin Irritation: Direct contact may cause redness and irritation.[5]

  • Eye Irritation: Contact with eyes can lead to serious irritation.[5][6]

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[5][6]

To mitigate these risks, a combination of engineering controls (e.g., fume hoods, ventilated enclosures), administrative controls (e.g., standard operating procedures, training), and personal protective equipment must be employed.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is critical for preventing exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationRecommended Personal Protective Equipment
Receiving and Unpacking Safety glasses, Nitrile gloves
Storage and Transport Safety glasses, Nitrile gloves, Lab coat
Weighing and Aliquoting Chemical splash goggles, Nitrile gloves, Lab coat, Particulate respirator (N95 or equivalent) if not in a ventilated enclosure
Reaction Setup and Execution Chemical splash goggles or face shield over safety glasses, Nitrile gloves, Lab coat
Work-up and Purification Chemical splash goggles or face shield over safety glasses, Nitrile gloves, Lab coat
Spill Cleanup Chemical splash goggles, Chemical-resistant gloves (e.g., thicker nitrile or neoprene), Lab coat or chemical-resistant apron, Particulate respirator (N95 or equivalent)
Waste Disposal Chemical splash goggles, Nitrile gloves, Lab coat

Rationale for PPE Selection:

  • Eye and Face Protection: Chemical splash goggles are essential to protect the eyes from dust particles and accidental splashes.[7] A face shield worn over safety glasses provides an additional layer of protection, especially during procedures with a higher risk of splashing.[8]

  • Hand Protection: Nitrile gloves offer good protection against incidental contact with a wide range of chemicals.[8] It is crucial to change gloves immediately if they become contaminated. For prolonged handling or in the event of a spill, more robust chemical-resistant gloves should be considered.

  • Body Protection: A lab coat, preferably one made of a flame-resistant material like Nomex® with cotton clothing underneath, should be worn to protect the skin and clothing from contamination.[8] The lab coat should be fully buttoned.

  • Respiratory Protection: When handling the solid compound outside of a ventilated enclosure, such as a fume hood or a powder containment hood, a particulate respirator (e.g., N95 or higher) is necessary to prevent the inhalation of dust.[8][9]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is essential for the safe handling and disposal of this compound. The following diagram and procedural steps outline a comprehensive plan from receipt to disposal.

cluster_receipt_storage Receipt & Storage cluster_handling Handling & Use cluster_disposal Waste Management receipt Receiving unpack Unpacking receipt->unpack Inspect container storage Storage unpack->storage Store in a cool, dry, well-ventilated area weighing Weighing storage->weighing Transport with secondary containment reaction Reaction Setup weighing->reaction In fume hood workup Work-up & Purification reaction->workup Monitor reaction solid_waste Solid Waste Collection workup->solid_waste Contaminated PPE, glassware liquid_waste Liquid Waste Collection workup->liquid_waste Reaction residues, rinsates disposal Hazardous Waste Disposal solid_waste->disposal Label container liquid_waste->disposal Segregate & label

Workflow for Handling and Disposal of this compound

1. Receiving and Storage:

  • Step 1: Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Step 2: Unpacking: Wear safety glasses and nitrile gloves to unpack the chemical.

  • Step 3: Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[10] Ensure the container is tightly sealed.

2. Weighing and Aliquoting:

  • Step 1: Engineering Controls: Perform all weighing and aliquoting of the solid compound inside a chemical fume hood or a ventilated powder containment hood to minimize inhalation exposure.

  • Step 2: Personal Protective Equipment: Wear a lab coat, chemical splash goggles, and nitrile gloves.

  • Step 3: Handling: Use a spatula or other appropriate tool to handle the solid. Avoid creating dust. If dust is generated, a particulate respirator should be worn.

  • Step 4: Cleanup: Clean any spills immediately with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.

3. Reaction Setup and Execution:

  • Step 1: Location: Set up all reactions involving this compound in a chemical fume hood.

  • Step 2: PPE: Wear a lab coat, chemical splash goggles (or a face shield over safety glasses), and nitrile gloves.

  • Step 3: Procedure: Add the compound to the reaction vessel carefully to avoid splashing. Monitor the reaction for any signs of unexpected reactivity.

4. Work-up and Purification:

  • Step 1: Continued Use of Fume Hood: All work-up and purification steps should be conducted in a chemical fume hood.

  • Step 2: PPE: Maintain the same level of PPE as during the reaction setup.

  • Step 3: Waste Segregation: As you proceed, segregate waste into appropriate containers (e.g., solid waste, halogenated liquid waste, non-halogenated liquid waste).

5. Spill Management:

  • Step 1: Evacuation: In the case of a significant spill, evacuate the immediate area.

  • Step 2: Notification: Inform your supervisor and the appropriate safety personnel.

  • Step 3: Cleanup (for minor spills): If trained and equipped, clean up minor spills using an appropriate spill kit.[10] Wear the PPE specified for spill cleanup.

  • Step 4: Containment: Contain the spill with an inert absorbent material like sand or vermiculite.[10]

  • Step 5: Collection: Carefully sweep or scoop up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

6. Disposal Plan:

  • Step 1: Waste Collection: Collect all solid waste contaminated with this compound (e.g., contaminated gloves, paper towels, and excess reagent) in a designated, labeled hazardous waste container.[11]

  • Step 2: Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[11]

  • Step 3: Empty Containers: Rinse empty containers of this compound thoroughly with a suitable solvent. The first rinse should be collected as hazardous waste.[11] Subsequent rinses may be disposed of according to institutional guidelines.

  • Step 4: Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. Ensure all waste containers are properly labeled with their contents.

By adhering to these guidelines, researchers can safely handle this compound, minimizing their risk of exposure and ensuring a safe and productive laboratory environment.

References

  • PubChem. (n.d.). 4-Bromo-N-methylbenzamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Bromo-3-methylbenzaldehyde. National Center for Biotechnology Information.
  • Chemtron. (n.d.). MSDS of 4-bromo-3-methylbenzaldehyde.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Elliott, P. N., Jenner, P., Huizing, G., Marsden, C. D., & Miller, R. (1977). Substituted benzamides as cerebral dopamine antagonists in rodents. Neuropharmacology, 16(5), 333–342.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Kalekin, R. A., Salomatin, E. M., & Kalekina, V. A. (2007). [Toxicological Characteristic of Neuroleptics--Substituted Benzamides]. Sudebno-meditsinskaia ekspertiza, 50(6), 31–34.
  • Elliott, P. N., Huizing, G., Jenner, P., Marsden, C. D., & Miller, R. (1976). Substituted benzamides as dopamine antagonists [proceedings]. British journal of pharmacology, 57(3), 472P.
  • King, F. D., Hadley, M. S., Joiner, K. A., Martin, R. T., Sanger, G. J., & Smith, D. M. (1987). Substituted benzamides with conformationally restricted side chains. 1. Quinolizidine derivatives as selective gastric prokinetic agents. Journal of medicinal chemistry, 30(4), 683–689.
  • Pani, L., Gessa, G. L., & Mulas, M. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.